SPD-2
Description
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Propriétés
Formule moléculaire |
C34H26O8S |
|---|---|
Poids moléculaire |
594.6 g/mol |
Nom IUPAC |
3-[2-carboxy-2-(9-oxoxanthen-2-yl)propyl]sulfanyl-2-methyl-2-(9-oxoxanthen-2-yl)propanoic acid |
InChI |
InChI=1S/C34H26O8S/c1-33(31(37)38,19-11-13-27-23(15-19)29(35)21-7-3-5-9-25(21)41-27)17-43-18-34(2,32(39)40)20-12-14-28-24(16-20)30(36)22-8-4-6-10-26(22)42-28/h3-16H,17-18H2,1-2H3,(H,37,38)(H,39,40) |
Clé InChI |
HLYJZNLEINAZNN-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Multifaceted Role of SPD-2 in C. elegans Cell Division: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The spindle-defective protein 2 (SPD-2) is a cornerstone of cellular division in the nematode Caenorhabditis elegans. As a conserved coiled-coil protein and a homolog of human Cep192, This compound (B610935) is indispensable for the faithful segregation of genetic material.[1] This technical guide provides a comprehensive examination of the pivotal functions of this compound, focusing on its dual roles in centriole duplication and pericentriolar material (PCM) recruitment. We will delve into the molecular interactions that govern these processes, present quantitative data from key studies, and provide detailed experimental protocols for their investigation. Furthermore, this guide will visualize the complex signaling pathways involving this compound, offering a clear and in-depth resource for researchers in cell biology and professionals in drug development targeting cell division machinery.
Core Functions of this compound
This compound is a central organizer of the centrosome, the primary microtubule-organizing center in animal cells. Its functions are broadly categorized into two critical processes:
-
Centriole Duplication: this compound is an upstream regulator essential for the formation of new centrioles.[1][2] It localizes to the centriole throughout the cell cycle and is a prerequisite for the recruitment of the kinase ZYG-1, a homolog of Polo-like kinase 4 (Plk4), which is a master regulator of centriole duplication.[1][2][3] The recruitment of ZYG-1 by this compound initiates a cascade of events leading to the assembly of a new daughter centriole.[2]
-
Pericentriolar Material (PCM) Maturation: this compound is crucial for the recruitment and assembly of the PCM, the protein matrix surrounding the centrioles that is responsible for nucleating microtubules.[3][4] During mitosis, this compound accumulates in the PCM.[4] This accumulation is a codependent process with another key PCM scaffold protein, SPD-5.[1][3] In the absence of this compound, the assembly of the centrosome fails.[4] The maturation of the PCM, driven by the accumulation of this compound and SPD-5, is partially dependent on the activity of Aurora-A kinase and cytoplasmic dynein.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of this compound manipulation and its interactions.
| Table 1: Phenotypic Consequences of this compound Depletion | |
| Condition | Observed Phenotype |
| This compound(RNAi) embryos | Failure of centrosome assembly.[4] |
| Defective centriole duplication.[4] | |
| >99% embryonic lethality at restrictive temperatures for temperature-sensitive alleles.[1] |
| Table 2: Protein Localization and Dependencies | |
| Protein | Localization & Dependency |
| This compound | Localizes to the centriole throughout the cell cycle.[4] |
| Accumulates on the PCM during mitosis.[4] | |
| PCM accumulation is dependent on SPD-5.[3][4] | |
| Centriole localization is independent of SPD-5.[3] | |
| SPD-5 | PCM localization is dependent on this compound.[1][3] |
Signaling and Logical Pathways
The intricate roles of this compound in centrosome biogenesis are governed by a series of ordered molecular interactions. These can be visualized as distinct but interconnected pathways for centriole duplication and PCM maturation.
Experimental Protocols
The investigation of this compound function in C. elegans relies on a combination of genetic, molecular, and cell biological techniques.
RNA Interference (RNAi) for this compound Depletion
Objective: To deplete this compound protein in C. elegans embryos to study its loss-of-function phenotype.
Methodology:
-
Bacterial Strain Preparation: Grow E. coli expressing double-stranded RNA (dsRNA) corresponding to the this compound gene on NGM plates containing ampicillin (B1664943) and IPTG.
-
Worm Synchronization: Synchronize a population of wild-type N2 C. elegans by bleaching gravid adults to isolate eggs.
-
RNAi Feeding: Place synchronized L1 larvae onto the prepared RNAi plates and allow them to grow to adulthood at 20°C.
-
Embryo Collection: Harvest embryos from the gravid adults that have been feeding on the this compound dsRNA-expressing bacteria.
-
Phenotypic Analysis: Mount the collected embryos on agarose (B213101) pads for live imaging or fix them for immunofluorescence to observe defects in centrosome duplication and PCM formation.
Live Imaging of Centrosome Dynamics
Objective: To visualize the localization and dynamics of this compound and other centrosomal proteins in living C. elegans embryos.
Methodology:
-
Strain Selection: Utilize a C. elegans strain expressing a fluorescently tagged version of this compound (e.g., GFP::this compound). Strains co-expressing other fluorescently tagged centrosomal proteins (e.g., mCherry::SAS-6) are ideal for colocalization studies.[1]
-
Embryo Mounting: Dissect gravid hermaphrodites in a drop of M9 buffer on a microscope slide to release embryos.[1]
-
Slide Preparation: Place the embryos on a 3-5% agarose pad and cover with a coverslip.[1] Seal the edges of the coverslip with petroleum jelly to prevent dehydration.
-
Microscopy: Image the embryos using a spinning-disk confocal microscope equipped with appropriate lasers and filters for the fluorescent proteins being used.
-
Image Acquisition: Acquire 4D time-lapse series (3D stacks over time) to capture the dynamic processes of centrosome duplication and maturation.[1]
-
Data Analysis: Analyze the acquired images to quantify protein localization, signal intensity, and the timing of cell cycle events.[1]
Immunoprecipitation and Mass Spectrometry
Objective: To identify proteins that interact with this compound in the C. elegans cytoplasm.
Methodology:
-
Strain and Extract Preparation: Use a C. elegans strain expressing a tagged version of this compound (e.g., GFP::this compound). Prepare a centrosome-free cytoplasmic extract from a large population of embryos by ultracentrifugation.[5]
-
Immunoprecipitation: Incubate the cytoplasmic extract with beads coupled to an antibody against the tag (e.g., anti-GFP).[5]
-
Washing and Elution: Wash the beads extensively to remove non-specific binding proteins. Elute the bound proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify proteins that co-precipitated with this compound.[5]
-
Data Analysis: Use label-free quantification to determine the enrichment of identified interactors compared to a control immunoprecipitation.[5]
Role in Asymmetric Cell Division
In the early C. elegans embryo, the establishment of anteroposterior polarity is crucial for proper development. This process is dependent on the sperm-provided centrosome.[6] this compound, being essential for the formation of sperm asters, plays an indirect but critical role in the polarization of the anteroposterior axis.[6][7] While some studies have suggested a more direct role for this compound and SPD-5 in breaking symmetry, this remains an area of active investigation.[6]
Conclusion
This compound is a master regulator of centrosome biogenesis in C. elegans, with non-negotiable roles in both the duplication of centrioles and the maturation of the pericentriolar material. Its strategic position at the top of the centriole duplication pathway and its codependent relationship with SPD-5 in PCM assembly highlight its importance as a central hub for cell division. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for further investigation into the intricate mechanisms governed by this compound. A deeper understanding of these pathways is not only fundamental to cell biology but also holds significant potential for the development of novel therapeutic strategies that target the cell division machinery in pathological contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Caenorhabditis elegans pericentriolar material components this compound and SPD-5 are monomeric in the cytoplasm before incorporation into the PCM matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. zider.free.fr [zider.free.fr]
The Central Role of SPD-2/Cep192 in Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Spindle-defective protein 2 (SPD-2), and its human homolog Cep192, is a highly conserved coiled-coil protein that functions as a master regulator of centrosome biogenesis and function.[1] First identified in the nematode Caenorhabditis elegans, This compound (B610935) is indispensable for two fundamental processes that ensure genomic stability during cell division: centrosome maturation and centriole duplication.[1] This technical guide provides a comprehensive overview of the core functions of this compound, its molecular interactions, and its role in cell cycle progression. We present a synthesis of quantitative data, detailed experimental protocols for its study, and visual representations of its key signaling pathways to serve as a resource for researchers in cell biology and oncology, as well as professionals in drug development targeting cell cycle pathways.
Core Functions of this compound in the Cell Cycle
This compound is a cornerstone of the centrosome, the primary microtubule-organizing center (MTOC) in animal cells.[2][3] Its functions are critical for the proper formation of the mitotic spindle, which is essential for accurate chromosome segregation. The primary roles of this compound are bifurcated into two coordinated processes:
-
Centrosome Maturation: This process involves the significant expansion of the pericentriolar material (PCM) around the centrioles as a cell enters mitosis.[4] This expansion increases the microtubule-nucleating capacity of the centrosome, which is crucial for forming a robust bipolar spindle.[2] this compound is essential for the recruitment of key PCM components, including γ-tubulin, to the centrosome.[2][5] Depletion of this compound or its homologs results in a failure to recruit these components, leading to dysfunctional centrosomes and severe mitotic defects.[2] In human cells, the depletion of Cep192 leads to a near-complete loss of functional centrosomes during mitosis.[2]
-
Centriole Duplication: In addition to its role in PCM recruitment, this compound is fundamentally required for the duplication of centrioles.[3][6] This dual functionality positions this compound as a critical upstream regulator that elegantly links the assembly of the PCM with the centriole duplication cycle.[2]
Quantitative Data on this compound and its Interactions
The following tables summarize key quantitative findings from studies on this compound and its homologs, providing insights into the protein's characteristics and the consequences of its depletion.
Table 1: Phenotypes Associated with this compound/Cep192 Depletion
| Organism/Cell Line | Experimental Approach | Phenotype | Quantitative Observation | Reference |
| C. elegans | This compound(RNAi) | Embryonic Lethality | ~100% | [2] |
| C. elegans | This compound(RNAi) | Defective Centrosome Assembly | Failure to recruit γ-tubulin to centrosomes in 100% of embryos. | [2] |
| C. elegans | This compound(RNAi) | Centriole Duplication Failure | 85% of embryos fail to form a second centrosome. | [2] |
| Human (HeLa) | Cep192 siRNA | Mitotic Arrest | >80% of cells arrested in mitosis with abnormal spindles. | [2] |
| Human (HeLa) | Cep192 siRNA | Loss of Centrosomal γ-tubulin | >90% reduction in centrosomal γ-tubulin intensity. | [2] |
| Drosophila (S2 cells) | Dthis compound RNAi | Defective PCM Recruitment | Significant reduction in centrosomal Centrosomin (Cnn) and γ-tubulin. | [2] |
Table 2: Hydrodynamic Properties and Dynamics of this compound in C. elegans
| Parameter | Value | Method | Reference |
| Monomeric Molecular Weight | 92 kDa | Sequence Analysis | [7] |
| Calculated Molecular Weight | 95 kDa | Hydrodynamic Analysis | [7] |
| Hydrodynamic Radius (Rh) | ~6.0 nm | Size-Exclusion Chromatography | [7] |
| Svedberg Coefficient (Sexp) | 3.8 S | Rate-Zonal Ultracentrifugation | [7] |
| Shape Factor | 1.94 | Hydrodynamic Analysis | [7] |
| Diffusion Coefficient (Cytoplasm) | 2.7 ± 0.4 µm²/s | Fluorescence Correlation Spectroscopy | [1][7] |
| Diffusion Coefficient (spd-5 RNAi) | 2.4 ± 0.5 µm²/s | Fluorescence Correlation Spectroscopy | [1][7] |
| Diffusion Coefficient (plk-1 RNAi) | 2.2 ± 0.5 µm²/s | Fluorescence Correlation Spectroscopy | [1][7] |
Table 3: Quantitative Analysis of Protein Interactions
| Bait Protein | Prey Protein(s) | Organism | Method | Key Finding | Reference |
| GFP::this compound | SPD-5, PLK-1 | C. elegans | Co-immunoprecipitation & Mass Spectrometry | This compound and SPD-5 are codependent for their localization to the PCM.[2] | [2] |
| Cep192 | Aurora A | Human | Co-immunoprecipitation | Cep192 directly interacts with and targets Aurora A to mitotic centrosomes. | [2] |
| This compound | ZYG-1 | C. elegans | Genetic Interaction | This compound functions upstream of ZYG-1 in the centriole duplication pathway. | [2] |
Signaling Pathways and Molecular Interactions
This compound acts as a central scaffold, orchestrating the assembly and function of the centrosome through a complex network of protein-protein interactions. The following diagrams illustrate these key pathways.
Figure 1: this compound in the Centrosome Maturation Pathway. This diagram illustrates the recruitment of key proteins to the pericentriolar material (PCM) during centrosome maturation, highlighting the central scaffolding role of this compound and its codependent relationship with SPD-5. This compound also recruits the kinases PLK-1 and Aurora A, which are critical for PCM assembly and function.
Figure 2: this compound's Role in the Centriole Duplication Cascade. This workflow shows the sequential recruitment of key proteins required for centriole duplication, initiated by the localization of this compound to the mother centriole. This compound is essential for the recruitment of the kinase ZYG-1 (Plk4 in other organisms), which triggers the downstream assembly of the daughter centriole.
Key Experimental Protocols
The following are detailed methodologies for essential experiments used in the characterization of this compound.
RNA Interference (RNAi) by Feeding for this compound Knockdown in C. elegans
This protocol is for inducing gene knockdown in C. elegans to study loss-of-function phenotypes.[7][8]
Materials:
-
NGM (Nematode Growth Medium) agar (B569324) plates containing 1 mM IPTG and 25 µg/mL carbenicillin.
-
E. coli strain HT115(DE3) transformed with a plasmid expressing double-stranded RNA (dsRNA) targeting this compound.
-
Synchronized L1 worms.
-
M9 buffer.
-
LB medium with ampicillin (B1664943).
Procedure:
-
Inoculate a single colony of the this compound RNAi bacteria into 5 mL of LB with ampicillin and grow overnight at 37°C with shaking.
-
Seed the NGM/IPTG/Carbenicillin plates with 100 µL of the overnight bacterial culture.
-
Allow the bacterial lawn to grow for 1-2 days at room temperature.
-
Wash synchronized L1 worms off their growth plate with M9 buffer.
-
Pipette the L1 worms onto the this compound RNAi plates.
-
Incubate the plates at 20-25°C.
-
Observe the F1 progeny for embryonic lethality and defects in cell division, such as the formation of monopolar spindles, which are characteristic of this compound loss of function.[2]
Immunofluorescence Staining of this compound in C. elegans Embryos
This protocol is for visualizing the subcellular localization of the this compound protein.[2][7]
Materials:
-
Gravid adult C. elegans.
-
M9 buffer.
-
Poly-L-lysine coated slides.
-
Coverslips.
-
Liquid nitrogen.
-
-20°C Methanol (B129727).
-
Phosphate-buffered saline with 0.1% Tween-20 (PBST).
-
Blocking solution (PBST with 5% BSA).
-
Primary antibody (e.g., rabbit anti-SPD-2).
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit-Alexa Fluor 488).
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining.
-
Antifade mounting medium.
Procedure:
-
Harvest embryos by bleaching gravid adult worms.
-
Wash the embryos several times with M9 buffer.
-
Resuspend the embryos in a small volume of M9 and place a drop onto a poly-L-lysine coated slide.
-
Gently place a coverslip over the drop and wick away excess liquid.
-
Freeze the slide by immersing it in liquid nitrogen for at least 10 minutes.
-
Quickly remove the coverslip with a razor blade and immediately immerse the slide in -20°C methanol for 10 minutes.
-
Rehydrate the slide in PBST for 10 minutes.
-
Block the slide with blocking solution for 30 minutes at room temperature in a humid chamber.
-
Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C in a humid chamber.
-
Wash the slide three times with PBST for 10 minutes each.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
-
Wash the slide three times with PBST for 10 minutes each in the dark.
-
Mount the slide with antifade medium containing DAPI and seal the coverslip.
-
Image using a confocal microscope.
Co-immunoprecipitation (Co-IP) of this compound and Interacting Proteins
This protocol is a general framework for identifying proteins that physically interact with this compound in C. elegans extracts.[2]
Materials:
-
Mixed-stage C. elegans expressing a tagged version of this compound (e.g., GFP::this compound).
-
Lysis buffer (e.g., 50 mM HEPES pH 7.4, 1 mM EGTA, 1 mM MgCl2, 100 mM KCl, 10% glycerol, 0.05% NP-40, supplemented with protease and phosphatase inhibitors).
-
Antibody against the tag (e.g., anti-GFP) conjugated to magnetic beads.
-
Wash buffer (lysis buffer with a higher salt concentration or increased detergent).
-
Elution buffer (e.g., SDS-PAGE sample buffer or a low pH buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Harvest and wash a large population of mixed-stage worms.
-
Cryo-grind the worm pellet into a fine powder using a mortar and pestle under liquid nitrogen.
-
Resuspend the powder in lysis buffer and dounce homogenize on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Incubate the clarified lysate with the antibody-conjugated magnetic beads for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with wash buffer.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and putative interacting partners. Alternatively, the eluate can be analyzed by mass spectrometry for unbiased identification of interacting proteins.
Conclusion and Future Directions
This compound/Cep192 is a critical regulator of cell cycle progression, playing a dual role in both centrosome maturation and centriole duplication.[3] Its function as a scaffold for a multitude of centrosomal proteins places it at the heart of the machinery that governs mitotic spindle formation and, consequently, genomic stability. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound's complex roles.
For researchers in drug development, the central role of this compound/Cep192 in cell division makes it an attractive, albeit challenging, target. The development of small molecule inhibitors that could disrupt specific protein-protein interactions involving this compound, for instance, its interaction with key kinases like PLK-1 or Aurora A, could offer novel therapeutic avenues for cancers characterized by centrosome amplification and genomic instability. Future research should focus on elucidating the precise stoichiometry and dynamics of the this compound interactome throughout the cell cycle and on developing high-throughput screening assays to identify modulators of this compound function. A deeper understanding of the regulatory mechanisms governing this compound expression and localization will be paramount in translating our knowledge of this essential protein into tangible clinical benefits.
References
- 1. The Caenorhabditis elegans pericentriolar material components this compound and SPD-5 are monomeric in the cytoplasm before incorporation into the PCM matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. APC/C‐dependent degradation of Spd2 regulates centrosome asymmetry in Drosophila neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combined in silico and in vivo approach to the structure-function annotation of this compound provides mechanistic insight into its functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Conserved Domains of the SPD-2/CEP192 Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Spindle-defective protein 2 (SPD-2), and its human ortholog Centrosomal Protein 192 (CEP192), are pivotal regulators of centrosome biogenesis and function. These proteins play a critical role in both the duplication of centrioles and the subsequent recruitment of pericentriolar material (PCM) to form a functional centrosome, which is essential for accurate mitotic spindle assembly and cell division. Dysregulation of This compound (B610935)/CEP192 has been implicated in various cellular defects and diseases, making it a protein of significant interest in cell biology and therapeutic development. This guide provides a comprehensive overview of the gene structure, conserved protein domains, and key molecular interactions of this compound/CEP192 across Caenorhabditis elegans, Drosophila melanogaster, and Homo sapiens. Detailed experimental protocols for studying this protein and its interactions are also provided, alongside visual representations of its functional pathways.
Gene Structure and Orthologs
The this compound gene and its orthologs encode large, multi-domain proteins that are evolutionarily conserved across many species. Below is a summary of the gene and protein characteristics in key model organisms.
Data Presentation: Gene and Protein Quantitative Summary
| Feature | Caenorhabditis elegans (this compound) | Drosophila melanogaster (this compound) | Homo sapiens (CEP192) |
| Gene ID | F32H2.3 | CG17286 | 55125 |
| Genomic Location | Chromosome I: 8,966,985..8,970,081 | Chromosome 3L: 16,584,306..16,588,142 | Chromosome 18: 12,991,315..13,125,053 |
| Total Gene Size | 3,100 bp | 3,837 bp | 133,738 bp |
| Number of Exons | 8 | 3[1] | 47[2] |
| Protein Name | Spindle-defective protein 2 | Spindle defective 2 | Centrosomal protein 192 |
| Protein Length (amino acids) | 824 | 1146[1] | 2537 |
| Molecular Weight (kDa) | ~94 | ~132 | ~279 |
Conserved Protein Domains
The functionality of this compound/CEP192 is dictated by several conserved domains that mediate protein-protein interactions and localization to the centrosome.
Coiled-Coil Domains
A prominent feature of the this compound protein in C. elegans is the presence of multiple coiled-coil domains. These domains are known to facilitate protein oligomerization and interaction with other coiled-coil proteins. In C. elegans this compound, three coiled-coil domains have been identified at the following amino acid positions:
-
CC1: 65-82
-
CC2: 111-138
-
CC3: 291-322
These domains are crucial for the interaction of this compound with other key centrosomal proteins, such as SPD-5, which is another coiled-coil protein essential for PCM assembly.
ASH (ASPM-SPD-2-Hydin) / this compound (SP2D) Domain
A highly conserved C-terminal domain, known as the ASH domain or more specifically the this compound domain (SP2D), is a defining feature of the this compound/CEP192 protein family. This domain is critical for the protein's function in promoting the assembly of the PCM scaffold. The SP2D is composed of two closely spaced ASH domains that fold into a unique "extended cradle" structure. This structure is essential for the recruitment of other PCM components. While the exact coordinates can vary slightly based on prediction models, the SP2D domain is consistently found in the C-terminal region of the protein across species.
Molecular Function and Signaling Pathways
This compound/CEP192 acts as a central scaffold protein in the centrosome cycle, orchestrating both centriole duplication and the expansion of the pericentriolar material during mitosis, a process known as centrosome maturation.
Role in Centrosome Duplication and Maturation
During the G1/S phase of the cell cycle, this compound/CEP192 is one of the earliest proteins to be recruited to the existing mother centriole. It then facilitates the recruitment of other essential duplication factors, including the kinase ZYG-1 (Plk4 in humans). This initiates the formation of a new daughter centriole. As the cell progresses into mitosis, this compound/CEP192 levels at the centrosome increase, and it plays a crucial role in recruiting a host of other PCM proteins, including gamma-tubulin ring complexes (γ-TuRCs), which are responsible for microtubule nucleation. This process of PCM expansion is vital for the formation of a robust bipolar spindle.
The following diagram illustrates the central role of this compound in the centrosome cycle.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound/CEP192 gene and its protein product.
Yeast Two-Hybrid (Y2H) Screen for Protein-Protein Interactions
This protocol outlines the steps to identify proteins that interact with this compound/CEP192 using a yeast two-hybrid system.
Objective: To identify novel interaction partners of a "bait" protein (this compound/CEP192) by screening a "prey" cDNA library.
Materials:
-
Yeast strains (e.g., AH109 and Y187)
-
Bait plasmid (e.g., pGBKT7) containing the this compound/CEP192 coding sequence
-
Prey cDNA library (e.g., in pGADT7)
-
Yeast transformation reagents (e.g., PEG/LiAc)
-
Appropriate selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal
Procedure:
-
Bait Plasmid Construction: Clone the full-length or a specific domain of this compound/CEP192 into the bait vector (e.g., pGBKT7) in-frame with the GAL4 DNA-binding domain (DB-X).
-
Bait Autoactivation Test:
-
Transform the bait plasmid into the AH109 yeast strain.
-
Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade plates.
-
Incubate at 30°C for 3-5 days.
-
The absence of growth on SD/-Trp/-His/-Ade indicates that the bait protein does not autoactivate the reporter genes.
-
-
Library Screening (Yeast Mating):
-
Transform the prey cDNA library into the Y187 yeast strain.
-
Grow liquid cultures of the bait-containing AH109 strain and the prey library-containing Y187 strain.
-
Mix equal amounts of the two cultures and incubate in YPD medium for 20-24 hours at 30°C with gentle shaking to allow for mating.
-
Plate the mated yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).
-
Incubate at 30°C for 5-10 days and monitor for colony growth.
-
-
Identification of Positive Clones:
-
Isolate plasmids from the positive yeast colonies.
-
Transform the plasmids into E. coli to separate the bait and prey plasmids.
-
Sequence the prey plasmids to identify the interacting proteins.
-
-
Confirmation of Interactions:
-
Co-transform the original bait plasmid and the identified prey plasmid into a fresh yeast strain.
-
Verify the interaction by plating on selective media and performing a β-galactosidase assay (using X-α-Gal).
-
Co-Immunoprecipitation (Co-IP) to Validate Interactions
This protocol describes the validation of a putative interaction between this compound/CEP192 and a partner protein in a cellular context.
Objective: To demonstrate the in vivo interaction between this compound/CEP192 and a specific protein.
Materials:
-
Cultured cells expressing tagged versions of this compound/CEP192 and the interacting partner (e.g., HEK293T cells)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody specific to the tagged this compound/CEP192 (the "bait" protein)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with the bait antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Use a magnetic stand to collect the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or directly resuspending in SDS-PAGE sample buffer and boiling.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against both the bait (this compound/CEP192) and the putative interacting protein. The presence of a band for the interacting protein in the immunoprecipitated sample confirms the interaction.
-
The following diagram outlines the workflow for a co-immunoprecipitation experiment.
Immunofluorescence Staining for Subcellular Localization in C. elegans
This protocol details the steps for visualizing the subcellular localization of the this compound protein in C. elegans.
Objective: To determine the localization of this compound within the cells and tissues of C. elegans.
Materials:
-
C. elegans worms
-
M9 buffer
-
Fixation solution (e.g., 2% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., PBS with 0.5% Triton X-100)
-
Blocking solution (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibody against this compound
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Worm Preparation:
-
Wash worms off NGM plates with M9 buffer.
-
Wash several times to remove bacteria.
-
-
Fixation and Permeabilization:
-
Fix the worms in fixation solution for 30-60 minutes at room temperature.
-
Wash the worms with PBS.
-
Permeabilize the worms with permeabilization solution for 15-30 minutes.
-
-
Blocking:
-
Wash the worms with PBS.
-
Incubate in blocking solution for at least 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the worms with the primary anti-SPD-2 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the worms extensively with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash the worms again as in the previous step.
-
Stain the nuclei with DAPI for 10-15 minutes.
-
Wash the worms a final time.
-
Mount the worms on a microscope slide with a drop of mounting medium.
-
-
Imaging:
-
Visualize the localization of this compound using a fluorescence microscope with appropriate filters.
-
Conclusion
The this compound/CEP192 protein is a highly conserved and essential component of the centrosome, playing a multifaceted role in its duplication and maturation. Its modular domain structure, including coiled-coil regions and the characteristic ASH/SP2D domain, facilitates a complex network of protein-protein interactions that are fundamental to the proper execution of cell division. The experimental protocols detailed in this guide provide a robust framework for further investigation into the intricate functions of this compound/CEP192, which may uncover novel targets for therapeutic intervention in diseases characterized by aberrant cell proliferation.
References
Expression Pattern of SPD-2/Cep192 During Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spindle Defective-2 (SPD-2), and its mammalian ortholog Cep192, is a highly conserved centrosomal protein that plays a pivotal role in the orchestration of cell division. As a master regulator of centrosome maturation and a key component in centriole duplication, its expression and function are tightly controlled throughout development. Dysregulation of This compound (B610935)/Cep192 has been implicated in various developmental disorders and is a hallmark of many cancers, making it a critical target for research and therapeutic development. This technical guide provides a comprehensive overview of the expression pattern of this compound/Cep192 across different model organisms during development, supported by quantitative data, detailed experimental methodologies, and visual representations of its key signaling pathways.
Introduction to this compound/Cep192
This compound/Cep192 is a large coiled-coil protein that localizes to the pericentriolar material (PCM) of the centrosome. Its primary functions are to recruit and anchor other essential centrosomal proteins, thereby acting as a scaffold for the assembly of a functional microtubule-organizing center (MTOC). This role is indispensable for the formation of the bipolar spindle during mitosis, ensuring accurate chromosome segregation. In addition to its role in centrosome maturation, this compound/Cep192 is also critically involved in the initial steps of centriole duplication.
Expression of this compound/Cep192 During Development
The expression of this compound and its homologs is spatially and temporally regulated throughout the development of various organisms, from the early embryo to differentiated tissues.
Caenorhabditis elegans (this compound)
In the nematode C. elegans, this compound is essential for both centrosome maturation and duplication. It is expressed in the germ line, gonad, and intestinal cells. During early embryogenesis, this compound is maternally supplied and localizes to the centrioles throughout the cell cycle, with its levels at the PCM increasing during mitosis.[1] this compound is crucial for the polarization of the anteroposterior axis in the zygote and the formation of sperm asters.[2] Its localization to the PCM is codependent on another key PCM component, SPD-5.[1]
Drosophila melanogaster (this compound)
In the fruit fly Drosophila melanogaster, this compound is also a key regulator of centrosome assembly. It is expressed in several structures during development, including the central brain primordium, ganglia, primary spermatocytes, and the ventral nerve cord primordium. The modENCODE project has provided extensive RNA-Seq data detailing the expression of this compound throughout Drosophila development.
Mammals (Cep192)
In mammals, the this compound ortholog, Cep192, is a major regulator of PCM recruitment, centrosome maturation, and centriole duplication.[3] Its expression is particularly prominent in proliferating tissues during development. The Allen Developing Mouse Brain Atlas provides detailed in situ hybridization data on Cep192 expression at various embryonic and postnatal stages, revealing dynamic changes in its spatial distribution within the developing nervous system.[4][5][6][7] For instance, Cep192 is expressed in the ventricular zone of the developing mouse brain, a region of active neurogenesis.
Quantitative Expression Data
Table 1: Quantitative Data on this compound/Cep192 Expression and Function
| Organism/Cell Line | Developmental Stage/Condition | Method | Finding | Reference |
| C. elegans | Embryo | RNAi | Depletion of this compound leads to failed centrosome assembly. | [1] |
| Drosophila | Embryo (0-24h) | RNA-Seq (modENCODE) | Dynamic mRNA expression profile across embryogenesis. | [8] |
| Human (U2OS cells) | Interphase | siRNA knockdown & Quantitative Immunofluorescence | >90% decrease in centrosome-associated Cep192. | [9] |
| Human (U2OS cells) | Mitosis | siRNA knockdown & Western Blot | 98% decrease in total Cep192 protein levels. | [9] |
| Mouse (in vivo) | Adult tissues | AID2 system-mediated degradation | ~75% reduction of γ-tubulin at mitotic centrosomes. | [9] |
| Mouse (in vivo) | Adult tissues | AID2 system-mediated degradation | ~25% reduction of γ-tubulin at interphase centrosomes. | [9] |
Note: The modENCODE and Allen Brain Atlas databases provide extensive raw data that can be further analyzed to obtain more granular quantitative expression information.
Signaling Pathways and Molecular Interactions
The function of this compound/Cep192 is intricately regulated by and integrated into key signaling pathways that control the cell cycle and centrosome function. Two of the most critical interactions are with the kinases Polo-like kinase 4 (Plk4) and Aurora A.
Centrosome Duplication
Cep192 acts as a scaffold to recruit Plk4, the master regulator of centriole duplication, to the centrosome. This recruitment is a critical initiating step for the formation of a new centriole. Cep192 and another scaffold protein, Cep152, play hierarchical roles in the spatiotemporal regulation of Plk4 localization and activity.[10]
Centrosome Maturation
During the G2/M transition, Cep192 is essential for the recruitment of PCM components, a process known as centrosome maturation. Cep192 recruits the kinase Aurora A to the centrosome, which in turn phosphorylates and activates downstream targets to promote the expansion of the PCM.[11][12]
Experimental Protocols
A variety of experimental techniques are employed to study the expression and function of this compound/Cep192.
RNA Interference (RNAi) in C. elegans
RNAi is a powerful tool to study loss-of-function phenotypes of this compound. This can be achieved by feeding worms with bacteria expressing double-stranded RNA (dsRNA) corresponding to the this compound gene.
References
- 1. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound gene is required for polarization of the anteroposterior axis and formation of the sperm asters in the Caenorhabditis elegans zygote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mammalian this compound ortholog Cep192 regulates centrosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high resolution spatiotemporal atlas of gene expression of the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ISH Data :: Allen Brain Atlas: Developing Mouse Brain [developingmouse.brain-map.org]
- 6. cdck-file-uploads-canada1.s3.dualstack.ca-central-1.amazonaws.com [cdck-file-uploads-canada1.s3.dualstack.ca-central-1.amazonaws.com]
- 7. ISH Data :: Allen Brain Atlas: Mouse Brain [mouse.brain-map.org]
- 8. FlyBase:ModENCODE data at FlyBase - FlyBase Wiki [wiki.flybase.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. Plk4 and Aurora A cooperate in the initiation of acentriolar spindle assembly in mammalian oocytes - PMC [pmc.ncbi.nlm.nih.gov]
subcellular localization of SPD-2 protein
An In-depth Technical Guide to the Subcellular Localization of SPD-2/Cep192
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Spindle-defective protein 2 (this compound), and its human ortholog Cep192, is a highly conserved protein critical for the proper execution of cell division. As a key component of the centrosome, it plays a central role in both the duplication of centrioles and the assembly of the surrounding pericentriolar material (PCM), which is essential for microtubule nucleation. Misregulation of this compound/Cep192 function can lead to defects in mitotic spindle assembly, aneuploidy, and has been implicated in various human diseases, including cancer and developmental disorders. This technical guide provides a comprehensive overview of the subcellular localization of this compound, detailing its dynamic behavior throughout the cell cycle, the molecular interactions that govern its recruitment and retention at the centrosome, and the experimental methodologies used to study these processes.
Primary Subcellular Localization of this compound
This compound is a core component of the centrosome, the primary microtubule-organizing center (MTOC) in animal cells. Its localization is not static; rather, it is dynamically regulated throughout the cell cycle, concentrating at two main centrosomal sub-structures: the centrioles and the pericentriolar material (PCM).
-
Centrioles : In the nematode C. elegans, this compound is found at the centrioles throughout the entire cell cycle.[1][2] This constitutive localization suggests a foundational role in maintaining centriole identity and structure.
-
Pericentriolar Material (PCM) : During interphase, a small amount of this compound is present in the PCM. As the cell prepares to enter mitosis, this compound levels at the PCM dramatically increase.[1][3] This process, known as centrosome maturation, involves the recruitment of a massive scaffold of proteins to expand the PCM and enhance the centrosome's microtubule nucleation capacity.[4] this compound is one of the earliest proteins to accumulate during maturation and is essential for the subsequent recruitment of other key PCM components, including γ-tubulin.[5]
In the C. elegans zygote, this compound provided by the sperm localizes to the sperm centrioles.[6] During developmental stages, it is observed as distinct perinuclear foci in the mitotic germline.[2] The human homolog, Cep192, similarly localizes to the centrosome and is a major regulator of PCM recruitment and centrosome maturation in mammalian cells.[4]
Dynamic Localization Throughout the Cell Cycle
The concentration and distribution of this compound at the centrosome are tightly linked to cell cycle progression.
| Cell Cycle Stage | Organism | This compound Localization Pattern | Key Function |
| Interphase | C. elegans, Drosophila, Humans | Primarily localized to the core of the centrioles with a smaller amount in the surrounding PCM.[1][4][5] | Centriole duplication.[1][3] |
| Prophase/Prometaphase | C. elegans, Drosophila, Humans | Strong accumulation in an expanding PCM matrix surrounding the centrioles.[2][3] | PCM recruitment and maturation; microtubule nucleation.[4][5] |
| Metaphase | C. elegans | Maximal accumulation at the spindle poles (centrosomes).[2] | Maintenance of the mitotic spindle. |
| Anaphase/Telophase | C. elegans | Signal intensity at the spindle poles gradually diminishes.[2] | Down-regulation of MTOC activity. |
Molecular Regulation of this compound Localization
The precise localization of this compound is governed by a complex network of protein-protein interactions and post-translational modifications. These interactions form a hierarchical assembly pathway at the centrosome.
Key Protein-Protein Interactions
-
SPD-5 : In C. elegans, this compound and SPD-5 are mutually dependent for their localization to the PCM.[3] However, this compound can localize to the centrioles independently of SPD-5, placing it upstream in the centriolar assembly pathway.[3]
-
ZYG-1 : The kinase ZYG-1 is essential for centriole duplication. This compound interacts genetically with ZYG-1, linking its dual roles in PCM assembly and duplication.[3]
-
SAS-7 : The centriolar protein SAS-7 is thought to recruit this compound to the centrioles in C. elegans.[2]
-
Aurora-A (AIR-1) and Polo-like Kinase 1 (PLK-1) : These kinases are master regulators of mitosis and are crucial for centrosome maturation. This compound accumulation at the centrosome is partially dependent on Aurora-A.[3] PLK-1 phosphorylates components of the PCM, including this compound itself, which can promote the oligomerization of this compound domains to form a higher-order scaffold.[6][7]
-
Pericentrin : In mammalian cells, Cep192 and Pericentrin are mutually dependent for their localization to mitotic centrosomes, forming a critical scaffold for recruiting other PCM components like NEDD1 and γ-tubulin ring complexes.[4]
Post-Translational Modifications
-
Phosphorylation : Phosphorylation is a key mechanism for regulating this compound function. Phosphorylation of the Drosophila this compound by PLK1 can induce the formation of higher-order oligomers, which is critical for building the PCM scaffold.[7] In C. elegans, phosphorylation of this compound on serine 357 has been shown to affect its appropriate localization and stability.[8]
-
Ubiquitylation : The stability and localization of this compound are also dependent on the proteasome. This compound can be ubiquitylated, and inhibition of proteasome function affects its localization and persistence in intestinal cells of C. elegans.
Signaling and Recruitment Pathway
The following diagram illustrates the hierarchical recruitment and interaction network governing this compound localization and function at the centrosome.
This compound recruitment and interaction hierarchy at the centrosome.
Key Experimental Methodologies
Studying the precise subcellular localization of this compound requires high-resolution imaging techniques and methods to probe protein-protein interactions.
Protocol: Immunofluorescence Microscopy for this compound in C. elegans
This protocol is adapted from standard methods and best practices for visualizing centrosomal proteins in C. elegans embryos.[9]
1. Sample Preparation:
- Culture and harvest young adult C. elegans hermaphrodites.
- Bleach-synchronize to obtain a large population of embryos.
- Isolate embryos and place a drop on a poly-L-lysine coated slide.
2. Permeabilization (Freeze-Crack):
- Gently place a coverslip over the embryo suspension.
- Place the slide on a metal block pre-chilled on dry ice for at least 10 minutes.
- Rapidly flick off the coverslip with a razor blade to crack the eggshells.
3. Fixation:
- Immediately immerse the slide into a Coplin jar containing methanol (B129727) at -20°C for 10 minutes.
- Transfer the slide to a solution of 4% paraformaldehyde in PBS for 20 minutes at room temperature.
4. Blocking:
- Wash the slide three times for 5 minutes each in PBST (PBS + 0.1% Tween-20).
- Incubate the slide in a blocking buffer (e.g., 10% normal goat serum in PBST) for 1 hour at room temperature in a humidified chamber.
5. Antibody Incubation:
- Dilute the primary antibody (e.g., rabbit anti-SPD-2) in the blocking buffer.
- Apply the primary antibody solution to the slide and incubate overnight at 4°C in a humidified chamber.
- Wash three times for 10 minutes each in PBST.
- Apply a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.
6. Mounting and Imaging:
- Wash three times for 10 minutes each in PBST.
- Perform a final wash in PBS.
- Mount the slide with a mounting medium containing an anti-fade reagent and a DNA stain (e.g., DAPI).
- Image using a confocal or super-resolution microscope. Super-resolution techniques like SIM or STED are recommended to resolve the fine details of centriolar vs. PCM localization.[9]
Workflow for Immunofluorescence
Experimental workflow for visualizing this compound localization.
Protocol: Co-Immunoprecipitation (Co-IP)
This protocol outlines the general steps to validate the interaction between this compound and a putative binding partner (e.g., SPD-5) from cell extracts.
1. Lysate Preparation:
- Harvest cells or embryos expressing tagged or endogenous proteins.
- Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40, 50 mM Tris-HCl, 150 mM NaCl) supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant (cytoplasmic extract).
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
- Centrifuge and transfer the supernatant to a new tube.
- Add the primary antibody specific to the "bait" protein (e.g., anti-SPD-2) to the cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.
3. Washing:
- Pellet the beads by gentle centrifugation.
- Discard the supernatant.
- Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
4. Elution and Analysis:
- Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Separate the eluted proteins by SDS-PAGE.
- Perform a Western blot analysis using an antibody against the putative "prey" protein (e.g., anti-SPD-5) to confirm its presence in the complex.
Conclusion and Future Directions
This compound/Cep192 is a master regulator of centrosome biogenesis, localizing precisely to centrioles and the PCM to orchestrate both duplication and maturation. Its localization is the result of a tightly regulated network of hierarchical protein interactions and post-translational modifications, which are crucial for ensuring the fidelity of cell division. Understanding the spatiotemporal control of this compound localization is paramount, as its dysregulation is linked to genome instability and disease.
Future research, leveraging advanced super-resolution microscopy and proteomic techniques, will further dissect the molecular architecture of the this compound-containing scaffold. For drug development professionals, the kinases that regulate this compound localization, such as Aurora-A and PLK-1, are already established therapeutic targets. A deeper understanding of how these kinases modulate specific substrates like this compound could pave the way for more selective inhibitors that target centrosome function with higher precision, offering novel therapeutic strategies for cancer and other proliferative diseases.
References
- 1. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mammalian this compound ortholog Cep192 regulates centrosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drosophila this compound is an essential centriole component required for PCM recruitment and astral-microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A combined in silico and in vivo approach to the structure-function annotation of this compound provides mechanistic insight into its functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The conserved this compound/CEP192 domain adopts a unique protein fold to promote centrosome scaffold assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plos.figshare.com [plos.figshare.com]
- 9. benchchem.com [benchchem.com]
The Centrosomal Protein Cep192: A Core Technical Guide for Researchers
An In-depth Examination of the Human SPD-2 Homolog, a Key Regulator of Mitotic Progression and a Potential Therapeutic Target
Introduction
Centrosomal protein 192 (Cep192), the human homolog of C. elegans this compound, is a cornerstone of centrosome biology, playing a pivotal role in both the duplication of centrioles and the maturation of centrosomes during mitosis.[1][2] As a major regulator of pericentriolar material (PCM) recruitment, Cep192 orchestrates the assembly of a functional mitotic spindle, a process essential for accurate chromosome segregation.[1][3] Dysregulation of Cep192 function has been linked to spindle defects, aneuploidy, and cancer progression, making it a subject of intense research and a potential target for novel anti-cancer therapies.[2][4] This technical guide provides a comprehensive overview of Cep192, including its molecular interactions, involvement in signaling pathways, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.
Molecular Scaffolding and Protein-Protein Interactions
Cep192 functions as a critical scaffold protein at the centrosome, mediating the recruitment and activation of key mitotic regulators.[5] Its function is intricately linked to a network of protein-protein interactions, which are crucial for the timely and spatially controlled assembly of the mitotic spindle.
Key Interacting Partners of Cep192
Cep192 interacts with a multitude of proteins to exert its function. Mass spectrometry-based interactome studies have identified a host of binding partners, including core centrosomal components and regulatory proteins.[6][7]
| Interacting Protein | Function in Relation to Cep192 |
| Aurora Kinase A (AurA) | Cep192 directly binds and targets Aurora A to the centrosome, promoting its activation through oligomerization. This is a critical step for centrosome maturation and mitotic entry.[8][9] |
| Polo-like Kinase 1 (Plk1) | Cep192 recruits Plk1 to the centrosome in a Pericentrin-dependent manner and promotes its sequential activation. Plk1, in turn, phosphorylates Cep192, creating docking sites for other PCM components.[3][8] |
| Pericentrin (PCNT) | Cep192 and Pericentrin are mutually dependent for their localization to mitotic centrosomes and function in centrosome maturation.[2] During interphase, they appear to have an antagonistic relationship in regulating microtubule nucleation.[10] |
| γ-Tubulin Ring Complex (γ-TuRC) | Cep192 is essential for the recruitment of the γ-TuRC to the centrosome, which is the primary complex responsible for microtubule nucleation.[3][8] |
| NEDD1 (GCP-WD) | Cep192 is required for the recruitment of NEDD1, a component of the γ-TuRC, to the centrosome.[2][7] |
| CYLD Lysine 63 Deubiquitinase (CYLD) | Cep192 physically and functionally interacts with the K63-deubiquitinase CYLD, and this interaction is implicated in promoting mitotic spindle assembly.[6] |
| Cep152 | Cep192 cooperates with Cep152 in the recruitment of Plk4 to the centrioles, a key step in centriole duplication. |
Quantitative Interaction Data
The binding affinities of Cep192 with some of its key partners have been quantitatively characterized, providing insights into the dynamics of these interactions.
| Interacting Partners | Method | Dissociation Constant (Kd) | Reference |
| Cep192 (residues 440-631) and Aurora A (kinase domain) | Isothermal Titration Calorimetry (ITC) | 1.2 ± 0.1 µM | [6] |
| FAM-Cep192 (residues 501-533) and unphosphorylated Aurora A | Fluorescence Anisotropy (FA) | 420 ± 244 nM | [1] |
| FAM-Cep192 (residues 501-533) and phosphorylated Aurora A | Fluorescence Anisotropy (FA) | 370 ± 130 nM | [1] |
| Cep192 (residues 442-533) and Aurora A | Isothermal Titration Calorimetry (ITC) | 72 nM | [1] |
Signaling Pathways Involving Cep192
Cep192 is a central node in signaling cascades that control centrosome maturation and spindle assembly. The most well-characterized pathway involves the sequential activation of Aurora A and Plk1.
The Cep192-Aurora A-Plk1 Signaling Cascade
During the G2/M transition, Cep192 is recruited to the centrosomes where it binds to and promotes the activation of Aurora A.[5][8] Activated Aurora A then phosphorylates and activates Plk1, which is also recruited to the centrosome by Cep192.[3][8] Activated Plk1, in turn, phosphorylates Cep192, creating phosphodocking sites for the recruitment of the γ-tubulin ring complex (γ-TuRC) and other PCM components, thereby initiating microtubule nucleation and spindle formation.[8]
References
- 1. CEP192 localises mitotic Aurora-A activity by priming its interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. The Cep192-organized aurora A-Plk1 cascade is essential for centrosome cycle and bipolar spindle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Establishing a Multiplex Image-based Autophagy RNAi Screen in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for CEP192-mediated regulation of centrosomal AURKA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CEP192 interacts physically and functionally with the K63-deubiquitinase CYLD to promote mitotic spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cep192-organized Aurora A-Plk1 cascade is essential for centrosome cycle and bipolar spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Multifaceted Role of SPD-2 in Drosophila melanogaster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spindle defective 2 (SPD-2), the Drosophila ortholog of human CEP192, is a crucial protein in the orchestration of cell division. This guide provides an in-depth technical overview of the function of this compound in Drosophila melanogaster, a key model organism for studying centrosome biology and its implications in human disease. This compound is a dynamic component of both the centrioles and the surrounding pericentriolar material (PCM), playing a central role in PCM recruitment and the establishment of a functional mitotic spindle. While it appears dispensable for centriole duplication in somatic cells, its function is paramount for the proper formation of the sperm aster following fertilization, highlighting a critical role in early embryonic development. This document details the molecular interactions of this compound, particularly with Polo kinase and Centrosomin (Cnn), in forming a scaffold for other PCM components. Furthermore, we present quantitative data from various studies, detailed experimental protocols for its investigation, and visual representations of its known signaling pathways and experimental workflows.
Core Functions of this compound in Drosophila
This compound is a key regulator of centrosome assembly and function in Drosophila melanogaster. Its primary roles include:
-
Pericentriolar Material (PCM) Recruitment: this compound is essential for the recruitment of PCM components to the centrioles. This process is critical for the microtubule-organizing activity of the centrosome during mitosis. In Dthis compound mutant somatic cells, PCM recruitment is partially compromised.[1][2] However, its role is particularly vital for the recruitment of PCM to the sperm centriole after fertilization, a process necessary for microtubule nucleation and the subsequent fusion of the male and female pronuclei.[1][2] In the absence of functional Dthis compound, sperm centrioles are rarely associated with the PCM protein Cnn or microtubules.[2]
-
Scaffold Formation: In conjunction with Centrosomin (Cnn), this compound helps to assemble a scaffold-like structure around the mother centriole.[3] This scaffold serves as a platform for the recruitment of other essential centrosomal proteins during mitosis.[3] The phosphorylation of this compound by Polo kinase is a critical step in stimulating the assembly of this Cnn scaffold.[4]
-
Centrosome Maturation: this compound plays an important part in the process of mitotic centrosome maturation, where the PCM expands significantly around the mother centriole as the cell prepares to enter mitosis.[4]
-
Centriole Cohesion in Meiosis: In male spermatocytes, Dthis compound is required to maintain the cohesion between the two centrioles.[5]
-
Astral Microtubule Organization: this compound is involved in the organization of astral microtubules.[3] Null mutations in Dthis compound lead to a suppression of astral microtubule nucleation in both neuroblasts and spermatocytes.[5]
While this compound is a conserved component of the centriole duplication machinery in organisms like C. elegans, in Drosophila, it appears to be dispensable for this process in somatic cells.[1][2] Interestingly, in some tissues like primary spermatocytes, the absence of Dthis compound can lead to centriole overduplication.[2]
Quantitative Data on this compound Function
The following tables summarize key quantitative findings from studies on this compound in Drosophila melanogaster.
| Experiment | Genotype/Condition | Observation | Quantitative Value | Reference |
| PCM Recruitment at Sperm Centriole | Wild-type embryos | Sperm centrioles associated with Cnn. | Not specified, but implied as the normal state. | --INVALID-LINK-- |
| PCM Recruitment at Sperm Centriole | Dthis compound mutant embryos | Sperm centrioles rarely associated with Cnn. | 1 out of 6 embryos. | --INVALID-LINK-- |
| Microtubule Nucleation at Sperm Centriole | Dthis compound mutant embryos | Sperm centrioles rarely associated with microtubules. | 1 out of 6 embryos. | --INVALID-LINK-- |
| PCM Component Levels in Mitotic Brain Cells | Dthis compound mutant third-instar larvae | Levels of Cnn and γ-tubulin at mitotic centrosomes. | Significantly decreased compared to wild-type (p < 0.01 and p < 0.001, respectively). | --INVALID-LINK-- |
| Centrosome Detachment in Neuroblasts | HA-Spd2WT overexpression | Percentage of neuroblasts showing centrosome detachment. | 26.7% (n=30, P = 0.003 compared to control). | --INVALID-LINK-- |
| Spd2 Protein Levels in Larval Brains | RFP-Spd2DK-RES vs. RFP-Spd2WT-RES | Relative accumulation of RFP-Spd2DK protein compared to RFP-Spd2WT. | Approximately 2.08-fold higher. | --INVALID-LINK-- |
Key Signaling Pathways and Molecular Interactions
The function of this compound is intricately linked to its interaction with other key centrosomal proteins, particularly Polo kinase and Cnn.
PCM Scaffold Assembly Pathway
The recruitment of PCM and the subsequent formation of a functional mitotic spindle are dependent on a signaling cascade initiated by this compound.
Caption: this compound initiates PCM scaffold assembly by recruiting Polo kinase.
Hierarchical Recruitment of PCM Components
Studies in Dthis compound mutants have revealed a hierarchy in the recruitment of PCM proteins to the centrosome.
Caption: Hierarchical recruitment of PCM components downstream of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound function in Drosophila.
Immunofluorescence Staining of Drosophila Embryos
This protocol is adapted from standard procedures for whole-mount embryo staining.
Materials:
-
Grape juice agar (B569324) plates
-
0.05% Triton X-100 in water
-
50% household bleach
-
PBS (Phosphate-Buffered Saline)
-
Fixative solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibody against Dthis compound
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Embryo Collection and Dechorionation:
-
Collect embryos from grape juice agar plates and wash with 0.05% Triton X-100.
-
Dechorionate embryos in 50% bleach for 2-4 minutes.
-
Rinse thoroughly with water.
-
-
Fixation and Devitellinization:
-
Transfer embryos to a vial containing a 1:1 mixture of heptane and fixative solution.
-
Fix for 20-25 minutes with agitation.
-
Remove the aqueous (bottom) layer and add an equal volume of methanol.
-
Shake vigorously for 1 minute. Devitellinized embryos will sink.
-
Remove the heptane and methanol and wash the embryos with methanol.
-
-
Immunostaining:
-
Rehydrate embryos in a graded series of methanol/PBT (PBS + 0.1% Tween 20).
-
Block for 1 hour at room temperature in blocking solution.
-
Incubate with primary antibody (e.g., rabbit anti-Dthis compound) diluted in blocking solution, typically overnight at 4°C.
-
Wash embryos three times for 15 minutes each in PBT.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature in the dark.
-
Wash embryos three times for 15 minutes each in PBT.
-
-
Mounting and Imaging:
-
Mount embryos in a mounting medium containing DAPI to stain the DNA.
-
Image using a confocal or fluorescence microscope.
-
Co-immunoprecipitation from Drosophila S2 Cells
This protocol outlines a general procedure for co-immunoprecipitation to study protein-protein interactions with this compound.
Materials:
-
Drosophila S2 cells
-
Expression vectors for tagged proteins (e.g., FLAG-SPD-2 and MYC-Polo)
-
Cell transfection reagent
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-FLAG M2 affinity gel)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS sample buffer)
-
Western blotting reagents
Procedure:
-
Cell Culture and Transfection:
-
Culture S2 cells in a suitable medium at 25°C.
-
Co-transfect S2 cells with expression vectors for the tagged proteins of interest.
-
Allow cells to express the proteins for 48-72 hours.
-
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in cold lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with a control resin.
-
Add the antibody-coupled beads (e.g., anti-FLAG M2 affinity gel) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with cold wash buffer.
-
Elute the protein complexes from the beads by adding SDS sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the tagged proteins (e.g., anti-FLAG and anti-MYC).
-
Detect the proteins using appropriate secondary antibodies and a chemiluminescent or fluorescent detection system.
-
Experimental Workflow for RNAi-mediated Depletion of this compound in S2 Cells
Conclusion
This compound is a cornerstone of centrosome function in Drosophila melanogaster, with its role in PCM recruitment and scaffold formation being paramount for proper cell division. While its involvement in centriole duplication appears to be context-dependent and not universally essential in this organism, its intricate interplay with Polo kinase and Cnn underscores a conserved mechanism for orchestrating the assembly of the mitotic apparatus. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound and its homologs in both normal cellular processes and in the context of diseases such as cancer, where centrosome abnormalities are a common feature. The continued study of this compound in the genetically tractable Drosophila system will undoubtedly provide further insights into the fundamental mechanisms governing cell division and its dysregulation in human health.
References
- 1. Protocol to detect and quantify interactions between proteins expressed in Drosophila S2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drosophila Models Rediscovered with Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APC/C‐dependent degradation of Spd2 regulates centrosome asymmetry in Drosophila neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of centrosome size by the cell-cycle oscillator in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The conserved this compound/CEP192 domain adopts a unique protein fold to promote centrosome scaffold assembly - PMC [pmc.ncbi.nlm.nih.gov]
SPD-2/CEP192: A Master Regulator of Centrosome Biogenesis and Mitotic Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Spindle-defective protein 2 (SPD-2), and its human ortholog Centrosomal Protein 192 (CEP192), are highly conserved, indispensable regulators of centrosome biogenesis and mitotic spindle assembly. First identified in the nematode Caenorhabditis elegans, This compound (B610935)/CEP192 functions as a crucial scaffold protein, orchestrating the timely recruitment and activation of key factors essential for both the duplication of centrioles and the maturation of the pericentriolar material (PCM). Dysregulation of this compound/CEP192 has been implicated in a range of human pathologies, including cancer, microcephaly, and male infertility, underscoring its significance as a potential therapeutic target. This technical guide provides a comprehensive overview of the molecular functions of this compound/CEP192, its intricate signaling networks, and detailed experimental methodologies for its investigation. Quantitative data are systematically presented, and complex biological pathways are visualized to facilitate a deeper understanding of this pivotal protein's role in maintaining genomic stability.
Introduction: The Central Role of this compound/CEP192 in Centrosome Biology
The centrosome, the primary microtubule-organizing center (MTOC) in most animal cells, is composed of a pair of centrioles encased in a dynamic, protein-rich matrix known as the pericentriolar material (PCM). The centrosome dictates the spatial organization of the microtubule cytoskeleton, which is fundamental for cell shape, polarity, and intracellular transport. During cell division, the centrosome duplicates, and the two resulting centrosomes form the poles of the mitotic spindle, ensuring the faithful segregation of chromosomes.
The biogenesis of a functional centrosome is a tightly regulated process that involves two intertwined events: the duplication of the centrioles and the expansion of the PCM, a process termed centrosome maturation.[1] this compound/CEP192 is a key orchestrator of both these processes.[2][3] In C. elegans, loss of this compound function leads to embryonic lethality due to catastrophic failures in cell division, highlighting its essential role.[2] Its human ortholog, CEP192, is a large coiled-coil protein that acts as a scaffold, recruiting and activating critical mitotic kinases that drive centrosome maturation and spindle assembly.[4]
Molecular Architecture of this compound/CEP192
This compound/CEP192 proteins are large, multi-domain proteins characterized by the presence of a conserved "this compound domain" (SP2D), which is composed of two closely spaced AspM-Spd-2-Hydin (ASH) domains. While the N-terminal regions are predicted to be largely unstructured, the C-terminal region is rich in β-sheets and contains a variable number of ASH domains; for instance, Drosophila this compound has one additional ASH domain, while human Cep192 has six.[5] These ASH domains are thought to function as protein-protein interaction modules.[5]
Core Functions of this compound/CEP192 in Centrosome Biogenesis
This compound/CEP192 has a well-established dual role in centrosome biogenesis: the recruitment and assembly of the PCM, and the duplication of centrioles.
A Master Regulator of Pericentriolar Material (PCM) Recruitment and Scaffold Assembly
One of the most critical functions of this compound/CEP192 is its role as a foundational scaffold for the assembly of the mitotic PCM.[5] In C. elegans, this compound is essential for the localization of SPD-5, another coiled-coil protein that is a core structural component of the PCM.[2][3] this compound and SPD-5 are mutually dependent for their localization to the expanding PCM.[2] In Drosophila and humans, this compound/CEP192 is crucial for recruiting proteins such as Centrosomin (Cnn)/CDK5RAP2 and γ-tubulin to the mitotic centrosome.[5] Depletion of Cep192 in human cells leads to a significant reduction in the recruitment of NEDD-1, Pericentrin, and γ-tubulin to mitotic centrosomes.[5]
An Essential Factor for Centriole Duplication
In addition to its role in PCM assembly, this compound/CEP192 is a critical factor in the centriole duplication cycle. In C. elegans, this compound is required for the recruitment of the kinase ZYG-1 (the ortholog of human Plk4) to the centriole, which is the master regulator of centriole duplication.[6][7] The human ortholog, Cep192, also plays a major role in centriole duplication by facilitating the localization and activity of Plk4.[4][5] Cep192 directly interacts with Plk4, recruiting it to the existing centriole to initiate the formation of a new procentriole.[5][8]
Quantitative Data on this compound/CEP192 Function
The following tables summarize key quantitative findings from studies on this compound/CEP192, providing a comparative overview of its characteristics and the effects of its depletion.
Table 1: Effects of this compound/CEP192 Depletion on Centrosomal Protein Levels
| Cell Type/Organism | Depleted Protein | Measured Protein | Change in Centrosomal Level | Reference |
| Human (interphase) | Cep192 | Pericentrin | Significantly higher | [9] |
| Human (interphase) | Pericentrin | Cep192 | Elevated | [9] |
| Human (mitosis) | Cep192 | γ-tubulin | Significant decrease | [9] |
| Human (mitosis) | Cep192 | Pericentrin | Significant decrease | [5] |
| Human (mitosis) | Cep192 | NEDD-1 | Marked decrease | [5] |
| Human | Cep192 | Plk4 | Strongly reduced | [10] |
| Human | Cep192 + Cep152 | Plk4 | Completely prevented association | [10] |
| Human | Cep192 or Cep152 | Sas6 | Substantial increase in cells with no detectable signal | [4] |
Table 2: Quantitative Effects of this compound/CEP192 Depletion on Microtubule Nucleation and Cell Proliferation
| Cell Type/Organism | Depleted Protein | Measured Parameter | Observation | Reference |
| Human | Cep192 | Microtubule regrowth | Fewer microtubules regrew (6.0 ± 0.297 MTs/centrosome vs. 11.0 ± 0.319 in controls) | [9] |
| Human | Pericentrin | Microtubule regrowth | Significant increase in attached microtubules (16.4 ± 1.54 MTs/centrosome) | [9] |
| Human | Cep192 or Cep152 | Cell Proliferation | Impaired centriole duplication leading to delayed cell proliferation | [4] |
Signaling Pathways and Molecular Interactions
This compound/CEP192 acts as a central hub in the intricate signaling networks that govern centrosome duplication and maturation. Its function is tightly regulated by phosphorylation and its interaction with a host of other centrosomal proteins.
The Centrosome Maturation Pathway
During mitotic entry, this compound/CEP192 recruits the kinases Aurora A and Polo-like kinase 1 (Plk1) to the centrosome.[11] This initiates a signaling cascade that drives PCM expansion. Cep192 promotes the sequential activation of both kinases.[11] The active, Cep192-bound Plk1 then phosphorylates Cep192, creating docking sites for the γ-tubulin ring complex (γ-TuRC) and other PCM components, thereby promoting microtubule nucleation.[11]
Figure 1: The conserved this compound/CEP192 pathway for PCM maturation.
The Centriole Duplication Cascade
This compound/CEP192 plays a pivotal role in initiating centriole duplication by recruiting the master kinase ZYG-1/Plk4.[6] In C. elegans, SAS-7 acts upstream of this compound, recruiting it to the site of new centriole formation.[12] this compound then recruits ZYG-1, which in turn recruits the cartwheel components SAS-5 and SAS-6 to build the new centriole.[12]
Figure 2: The this compound/CEP192 pathway in centriole duplication.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings on this compound/CEP192. Below are protocols for key experiments used to investigate its function.
RNAi-mediated Knockdown of this compound in C. elegans
This protocol is used to deplete this compound protein in early embryos to observe resulting phenotypes, such as embryonic lethality and defects in spindle formation.
Materials:
-
NGM (Nematode Growth Medium) agar (B569324) plates containing 1 mM IPTG and 25 µg/mL carbenicillin.
-
E. coli strain HT115(DE3) carrying the L4440 vector with a genomic fragment of this compound.
-
Synchronized L1-stage wild-type C. elegans.
-
M9 buffer.
Procedure:
-
Inoculate a single colony of the this compound RNAi bacteria into 5 mL of LB with ampicillin (B1664943) and grow overnight at 37°C with shaking.
-
Seed the NGM/IPTG/Carbenicillin plates with 100 µL of the overnight bacterial culture.
-
Allow the bacterial lawn to grow for 1-2 days at room temperature.
-
Wash synchronized L1 worms off their growth plate with M9 buffer.
-
Pipette the L1 worms onto the this compound RNAi plates.
-
Incubate the plates at 20-25°C.
-
Observe the F1 progeny for embryonic lethality and defects in cell division, such as the formation of monopolar spindles.
Immunofluorescence Staining of Centrosomes in Human Cells
This protocol is used to visualize the localization of CEP192 and other centrosomal proteins.
Materials:
-
Human cells (e.g., HeLa or U2OS) grown on coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol).
-
Permeabilization buffer (0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween 20).
-
Primary antibodies (e.g., rabbit anti-CEP192, mouse anti-γ-tubulin).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI solution (1 µg/mL in PBS).
-
Antifade mounting medium.
Procedure:
-
Wash cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize using a fluorescence microscope.
Co-immunoprecipitation (Co-IP) to Detect Protein Interactions
This protocol is used to determine if two proteins, such as CEP192 and Plk4, interact in vivo.
Materials:
-
Cell lysate from cells expressing the proteins of interest.
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Primary antibody against the "bait" protein (e.g., anti-CEP192).
-
Protein A/G magnetic beads.
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
Procedure:
-
Lyse cells in Co-IP lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes to 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein for 2 hours to overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., anti-Plk4).
Conclusion and Future Directions
The this compound/CEP192 protein family is a cornerstone of centrosome biology and a critical regulator of cell division. This guide has provided a comprehensive overview of its molecular functions, the intricate signaling pathways it orchestrates, and the experimental techniques used for its investigation. The dual role of this compound/CEP192 in both centriole duplication and PCM maturation places it at the heart of the centrosome cycle. Its function as a scaffold for key mitotic kinases underscores its importance in maintaining genomic stability.
Future research will likely focus on elucidating the precise molecular mechanisms that regulate this compound/CEP192 activity throughout the cell cycle, including the interplay of different post-translational modifications. Furthermore, a deeper understanding of how the dysregulation of this compound/CEP192 contributes to human diseases will be crucial for the development of novel therapeutic strategies targeting the centrosome. The continued application of advanced imaging and proteomic techniques will undoubtedly shed further light on the complex and vital roles of this master regulator of cell division.
References
- 1. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hierarchical recruitment of Plk4 and regulation of centriole biogenesis by two centrosomal scaffolds, Cep192 and Cep152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-Specific Phosphorylation of ZYG-1 Regulates ZYG-1 Stability and Centrosome Number - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Cep192 and Cep152 cooperate in Plk4 recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cep192 Controls the Balance of Centrosome and Non-Centrosomal Microtubules during Interphase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sonnenlab.org [sonnenlab.org]
- 11. The Cep192-organized Aurora A-Plk1 cascade is essential for centrosome cycle and bipolar spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The kinase ZYG-1 phosphorylates the cartwheel protein SAS-5 to drive centriole assembly in C. elegans | EMBO Reports [link.springer.com]
The Molecular Interactions of SPD-2/Cep192: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spindle defective protein 2 (SPD-2), and its human ortholog Cep192, is a highly conserved and indispensable centrosomal protein that orchestrates the intricate processes of mitotic progression.[1] Functioning as a master regulator, this compound/Cep192 is central to both the duplication of centrioles and the maturation of the pericentriolar material (PCM), the proteinaceous matrix surrounding the centrioles.[1][2] Its role as a scaffold and signaling hub ensures the timely recruitment and activation of key mitotic factors, thereby safeguarding genomic stability.[1] Dysregulation of this compound/Cep192 function is implicated in a range of cellular defects, including spindle malformation, chromosome missegregation, and aneuploidy, hallmarks of tumorigenesis and various developmental disorders.[1] This technical guide provides an in-depth exploration of the molecular interactions of this compound/Cep192, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways in which it plays a pivotal role.
Data Presentation: Molecular Interactions of this compound/Cep192
The function of this compound/Cep192 is predicated on a complex and dynamic network of protein-protein interactions. The following table summarizes the key known interacting partners of this compound and its orthologs, with quantitative data where available.
| Interacting Protein | Organism | Domain/Motif Involved (on this compound/Cep192) | Quantitative Data | Method of Detection | Key Functional Significance |
| SPD-5 / CDK5RAP2 | C. elegans / Human | Not specified, but mutually dependent for PCM localization.[1][3] | - | Co-immunoprecipitation, Yeast two-hybrid[4] | Core component of the PCM scaffold; mutually dependent with this compound for localization to the expanded PCM.[1][5] |
| PLK-1 / Plk1 | C. elegans / Human | Polo-box binding site[4], Phospho-T44 and phospho-S995 motifs (human)[6] | - | In vitro interaction assays, Co-immunoprecipitation[4][6] | Recruitment of PLK-1 to the centrosome, leading to its activation and subsequent phosphorylation of downstream targets for PCM maturation.[5][7][8] |
| AIR-1 / Aurora A | C. elegans / Human | Direct interaction[9] | Kd: 1.2 ± 0.1 µM (Human Cep192 1-250 with AURKA)[10] | Isothermal Titration Calorimetry (ITC), Co-immunoprecipitation[9][10] | Targeting and activation of Aurora A at the centrosome, crucial for centrosome maturation and spindle assembly.[8][9] |
| ZYG-1 / Plk4 | C. elegans / Human | N-terminal region (human)[11] | - | Genetic interaction, Yeast two-hybrid[11][12] | Master regulator of centriole duplication; Cep192 facilitates the localization and activity of Plk4 at the centriole.[1] |
| SAS-7 | C. elegans | Not specified | - | Yeast two-hybrid[13] | Acts upstream of this compound to recruit it to the centriole for the initiation of centriole duplication.[13] |
| PCMD-1 | C. elegans | Not specified | - | Genetic analysis | Required for the recruitment of SPD-5 around centrioles and the integrity of the PCM scaffold.[5] |
| CYLD | Human | Not specified | - | Immunoprecipitation, Mass spectrometry[14] | A K63-deubiquitinating enzyme that associates with Cep192 to promote mitotic spindle assembly.[14] |
| Pericentrin | Human | Not specified | - | Co-immunoprecipitation | Mutually dependent for localization to mitotic centrosomes during maturation.[2] |
| NEDD-1 | Human | Not specified | - | Co-immunoprecipitation | A component of the γ-tubulin ring complex (γ-TuRC) whose recruitment to the centrosome is dependent on Cep192.[2] |
| FZR-1 | C. elegans | D-box motifs (D-box1, D-box2, D-box3)[15] | - | In vivo association | Co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C) that targets this compound for degradation.[15] |
Experimental Protocols
The elucidation of the this compound/Cep192 interactome has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the study of these interactions.
Co-Immunoprecipitation (Co-IP) to Identify In Vivo Interaction Partners
Co-IP is a powerful technique used to isolate a protein of interest along with its binding partners from a cell lysate.[16][17]
Objective: To determine if this compound/Cep192 physically interacts with a putative partner protein in vivo.
Principle: An antibody specific to this compound/Cep192 is used to pull down this compound/Cep192 from a cell lysate. If another protein is bound to this compound/Cep192, it will also be pulled down and can be detected by Western blotting.[17]
Generalized Protocol:
-
Cell Lysis:
-
Harvest cultured cells (e.g., HeLa or U2OS for human Cep192, or synchronized C. elegans embryos for this compound).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail to preserve protein-protein interactions.[16]
-
Incubate on ice and then centrifuge to pellet cellular debris. The supernatant is the cell lysate.
-
-
Pre-clearing the Lysate (Optional):
-
To reduce non-specific binding, incubate the cell lysate with protein A/G magnetic beads for 1-2 hours at 4°C.[18]
-
Pellet the beads and discard them, retaining the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to the "bait" protein (e.g., anti-Cep192) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to its target.
-
Add protein A/G magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[1]
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads several times with wash buffer (similar to lysis buffer but with a lower detergent concentration) to remove non-specifically bound proteins.[1]
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer, such as a low pH buffer or SDS-PAGE sample buffer.[1]
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Probe the Western blot with antibodies against both the "bait" protein (this compound/Cep192) and the putative "prey" protein to confirm their co-precipitation.[1]
-
Yeast Two-Hybrid (Y2H) Assay for Screening Interaction Partners
The Y2H system is a molecular genetic tool used to discover protein-protein interactions by taking advantage of the modular nature of transcription factors.[19][20]
Objective: To identify novel proteins that interact with this compound/Cep192 or to confirm a suspected interaction.
Principle: The transcription factor (e.g., GAL4) is split into its DNA-binding domain (BD) and activation domain (AD). The "bait" protein (e.g., a domain of this compound) is fused to the BD, and a library of "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes.[20]
Generalized Protocol:
-
Plasmid Construction:
-
Clone the cDNA of the "bait" protein (this compound/Cep192 or a specific domain) into a "bait" vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain (BD).
-
Clone the cDNA of the "prey" protein or a cDNA library into a "prey" vector (e.g., pGADT7), which contains the GAL4 activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., Y2HGold) with both the bait and prey plasmids.[11]
-
Alternatively, for library screening, transform the bait plasmid into one yeast mating type and the prey library into the opposite mating type.
-
-
Selection and Interaction Assay:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for yeast cells containing both plasmids.
-
To test for an interaction, plate the yeast on a more stringent selective medium that also lacks other nutrients (e.g., histidine and adenine) and may contain inhibitors of leaky reporter gene expression.
-
Growth on this highly selective medium indicates a positive interaction.
-
-
Confirmation:
-
Positive interactions can be further confirmed using a β-galactosidase assay, where the activation of the lacZ reporter gene results in a blue color change in the presence of X-gal.
-
Isothermal Titration Calorimetry (ITC) for Quantitative Analysis of Binding Affinity
ITC is a biophysical technique that directly measures the heat changes that occur upon the binding of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Objective: To quantitatively measure the binding affinity between purified this compound/Cep192 and an interacting partner.
Principle: A solution of one protein (the "ligand") is titrated into a solution of the other protein (the "macromolecule") in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, and the data are fit to a binding model to determine the thermodynamic parameters of the interaction.
Generalized Protocol:
-
Protein Purification:
-
Express and purify recombinant this compound/Cep192 (or a specific domain) and its interacting partner to a high degree of purity.
-
Dialyze both proteins extensively against the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the macromolecule solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat changes.
-
A control experiment, titrating the ligand into buffer alone, should also be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The conserved this compound/PLK-1/SPD-5 pathway for PCM maturation.
Caption: The this compound/Cep192 pathway in centriole duplication.
Caption: A generalized workflow for Co-Immunoprecipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. The mammalian this compound ortholog Cep192 regulates centrosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Caenorhabditis elegans pericentriolar material components this compound and SPD-5 are monomeric in the cytoplasm before incorporation into the PCM matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Bimodal Interaction of Mammalian Polo-Like Kinase 1 and a Centrosomal Scaffold, Cep192, in the Regulation of Bipolar Spindle Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The conserved this compound/CEP192 domain adopts a unique protein fold to promote centrosome scaffold assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cep192-organized Aurora A-Plk1 cascade is essential for centrosome cycle and bipolar spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structural basis for CEP192-mediated regulation of centrosomal AURKA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Site-specific phosphorylation of ZYG-1 regulates ZYG-1 stability and centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Centriolar SAS-7 acts upstream of this compound to regulate centriole assembly and pericentriolar material formation | eLife [elifesciences.org]
- 14. CEP192 interacts physically and functionally with the K63-deubiquitinase CYLD to promote mitotic spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct D-box Motifs in this compound Mediate APC/CFZR−1-Dependent Degradation and Centrosomal Localization in Caenorhabditis elegans Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using the Yeast Two-Hybrid System to Identify Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Core Functions of SPD-2 in Microtubule Organization
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Spindle-defective protein 2 (SPD-2), and its orthologs such as human Cep192, is a highly conserved centrosomal protein that functions as a master regulator of microtubule organization.[1] It plays a pivotal, dual role in two fundamental processes: the recruitment of pericentriolar material (PCM) to form a functional microtubule-organizing center (MTOC), and the duplication of centrioles to ensure bipolar spindle formation.[1][2][3] As a central scaffold, This compound (B610935) orchestrates the assembly of the centrosome by recruiting and organizing a multitude of other key centrosomal proteins.[1][4] This technical guide provides a comprehensive overview of this compound's molecular functions, its protein interaction network, the regulation of its activity, and the experimental methodologies used to elucidate its role in microtubule organization.
Core Functions of this compound in Microtubule Organization
This compound is indispensable for the assembly and function of the centrosome, the primary MTOC in animal cells.[5] Its functions are best understood in the context of two concurrent processes: PCM recruitment (centrosome maturation) and centriole duplication.
Role in Pericentriolar Material (PCM) Recruitment and Centrosome Maturation
Centrosome maturation is the process by which the centrosome dramatically increases its size and microtubule-nucleating capacity in preparation for mitosis.[6] This is achieved by recruiting a matrix of PCM proteins around the core centrioles.[2][6]
In C. elegans, this compound is one of the earliest components to localize to the centrioles, acting as a foundational scaffold.[7][8] It is essential for the recruitment of other critical PCM components, including the coiled-coil protein SPD-5, γ-tubulin, and the kinase PLK-1.[7][9][10] The localization of this compound to the centrioles occurs throughout the cell cycle, but its accumulation in the surrounding PCM is most prominent during mitosis and is co-dependent with SPD-5.[2][3][11] Depletion of this compound leads to a catastrophic failure in PCM recruitment, resulting in dysfunctional centrosomes that are unable to nucleate microtubules effectively.[2][12]
The recruitment pathway is hierarchical. The protein SAS-7 is known to act upstream of this compound, initiating the assembly process.[13] this compound then recruits Polo-like kinase 1 (PLK-1), which in turn phosphorylates SPD-5.[9][10] This phosphorylation event is a critical trigger for the polymerization of the PCM scaffold, which then anchors the γ-tubulin ring complexes (γ-TuRCs) responsible for nucleating microtubules.[10]
In Drosophila, the homolog Dthis compound is also crucial for PCM recruitment, particularly at the sperm centriole following fertilization.[8][14][15] Null mutations in Dthis compound lead to strongly reduced amounts of key PCM proteins like Centrosomin (Cnn), γ-tubulin, and DGrip91 at the centrosome.[16][17]
Role in Centriole Duplication
In addition to its role in organizing the PCM, this compound is a critical factor in the centriole duplication pathway.[2][3] This process ensures that a cell entering mitosis has two centrosomes to form a bipolar spindle. In C. elegans, this compound is an upstream component in the duplication cascade.[4][8][14] It is required for the recruitment of the kinase ZYG-1 (the homolog of Plk4) to the mother centriole.[3][4] ZYG-1 then recruits the core centriolar components SAS-5 and SAS-6, which are essential for the formation of the cartwheel structure that templates the new daughter centriole.[4][18]
Interestingly, while this role is essential in C. elegans embryos, the Drosophila homolog Dthis compound appears to be dispensable for centriole duplication in somatic cells, although it is required for maintaining cohesion between the two centrioles in spermatocytes.[14][16][17] This suggests some functional divergence between species, highlighting the importance of studying these pathways in different cellular contexts.[14]
Molecular Interactions and Regulation
This compound's function as a scaffold protein is defined by its numerous protein-protein interactions. Its structure contains several key domains that mediate these interactions, including coiled-coil regions and a conserved Aspm-SPD2-Hydin (ASH) domain.[7][19]
Key Interaction Partners:
-
SAS-7: Acts upstream to recruit this compound to the centriole.[13]
-
SPD-5: A major structural component of the PCM. This compound and SPD-5 are mutually dependent for their accumulation in the PCM.[3][7]
-
ZYG-1 (Plk4 homolog): A kinase essential for centriole duplication, recruited to the centriole by this compound.[3][4]
-
PLK-1 (Polo-like kinase 1): A key mitotic kinase recruited by this compound to the centrosome, where it phosphorylates SPD-5 to promote PCM assembly.[7][9][10]
-
Aurora A Kinase (AIR-1): The accumulation of this compound at the centrosome is partially dependent on this kinase.[3][7]
The activity and levels of this compound are tightly regulated throughout the cell cycle. In C. elegans, its degradation is mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C) and its co-activator FZR-1, a process dependent on specific D-box motifs within the this compound protein sequence.[13]
Quantitative Analysis of this compound Dynamics
Quantitative studies have provided key insights into the behavior of this compound. In the cytoplasm of C. elegans embryos, this compound exists primarily as a monomer before its incorporation into the PCM matrix.[9][20] This suggests that the interactions leading to PCM assembly occur at the centrosome itself, rather than through the pre-assembly of large cytoplasmic complexes.[9]
| Parameter | Organism/Condition | Value | Reference |
| Diffusion Coefficient (GFP::this compound) | C. elegans embryo cytoplasm (Wild-Type) | 2.7 ± 0.4 µm²/s | [9] |
| C. elegans embryo cytoplasm (SPD-5 depleted) | 2.4 ± 0.5 µm²/s | [9] | |
| C. elegans embryo cytoplasm (PLK-1 depleted) | 2.2 ± 0.5 µm²/s | [9] | |
| Relative Centrosomal Levels | C. elegans embryo (fzr-1 mutant vs. WT at metaphase) | 1.50 ± 0.44-fold increase | [13] |
| C. elegans embryo (fzr-1 mutant vs. WT at anaphase) | 1.42 ± 0.37-fold increase | [13] | |
| PCM Component Levels in Mutants | Drosophila larval brain (Cnn in Dthis compound mutant vs. WT) | Significantly decreased (p < 0.01) | [14] |
| Drosophila larval brain (γ-tubulin in Dthis compound mutant vs. WT) | Significantly decreased (p < 0.001) | [14] |
Signaling and Recruitment Pathways
The hierarchical recruitment of proteins to the centrosome is critical for its function. The following diagrams illustrate the central role of this compound in these pathways.
Caption: this compound's role in the C. elegans PCM maturation pathway.
Caption: this compound's upstream role in C. elegans centriole duplication.
Key Experimental Methodologies
The function of this compound has been primarily elucidated through genetic and cell biology techniques in model organisms like C. elegans and Drosophila.
RNA Interference (RNAi)
-
Objective: To study the loss-of-function phenotype of this compound.
-
Protocol Summary:
-
C. elegans are fed E. coli expressing double-stranded RNA (dsRNA) homologous to the this compound gene.
-
The dsRNA is taken up by the worm's intestinal cells and processed by the RNAi machinery (Dicer, RISC).
-
The resulting siRNAs target the endogenous this compound mRNA for degradation, leading to a systemic knockdown of the this compound protein.
-
Embryos from the treated worms are then analyzed for defects in cell division, centrosome assembly, and microtubule organization using microscopy.
-
Phenotypes observed, such as failure in PCM recruitment or centriole duplication, demonstrate the essential functions of the protein.[2][12]
-
Immunofluorescence and GFP-Tagging
-
Objective: To determine the subcellular localization of this compound and other centrosomal proteins.
-
Protocol Summary (Immunofluorescence):
-
Embryos or tissues are fixed using methanol (B129727) or formaldehyde (B43269) to preserve cellular structures.
-
Cell membranes are permeabilized with a detergent (e.g., Triton X-100).
-
Samples are incubated with a primary antibody raised against the this compound protein.
-
A secondary antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488), that specifically binds the primary antibody is then added.
-
Samples are co-stained with other markers (e.g., anti-tubulin antibodies, DAPI for DNA) to provide cellular context.
-
The localization and accumulation of the fluorescent signal are observed using confocal microscopy.[14]
-
-
Protocol Summary (GFP-Tagging):
-
The coding sequence for a fluorescent protein (e.g., GFP) is fused in-frame with the this compound gene using genetic engineering techniques.
-
The resulting fusion protein (this compound::GFP) is expressed in the organism.
-
The localization and dynamics of the fusion protein are observed in living cells using time-lapse fluorescence microscopy, allowing for the study of its behavior throughout the cell cycle.[14]
-
Caption: Workflow for analyzing this compound function and localization.
Conclusion
This compound is a cornerstone of centrosome biology, acting as a critical scaffold for both the assembly of the pericentriolar material and the duplication of centrioles.[1][3] Its hierarchical position in recruiting essential kinases like PLK-1 and ZYG-1 places it at the heart of the regulatory network controlling microtubule organization and bipolar spindle formation. While its core functions are highly conserved from nematodes to humans, subtle differences, such as its dispensability for somatic centriole duplication in Drosophila, underscore the evolutionary adaptability of the centrosome cycle.[14] The continued study of this compound and its interaction network is vital for understanding the fundamental mechanisms of cell division and may provide novel targets for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound gene duplication reveals cell-type-specific pericentriolar material regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mammalian this compound ortholog Cep192 regulates centrosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A combined in silico and in vivo approach to the structure-function annotation of this compound provides mechanistic insight into its functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdbonline.org [sdbonline.org]
- 9. molbiolcell.org [molbiolcell.org]
- 10. tandfonline.com [tandfonline.com]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Drosophila this compound Recruits PCM to the Sperm Centriole, but Is Dispensable for Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Drosophila this compound is an essential centriole component required for PCM recruitment and astral-microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. string-db.org [string-db.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
The Genetic Pathway of SPD-2 in Centriole Duplication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fidelity of cell division is paramount to the health of an organism, and at the heart of this process lies the centrosome, the primary microtubule-organizing center in animal cells. The core of the centrosome is a pair of centrioles, whose duplication must be exquisitely controlled to ensure the formation of a bipolar spindle and prevent genomic instability. In the nematode Caenorhabditis elegans, a key architect of this process is the Spindle-defective protein 2 (SPD-2).[1][2][3] This coiled-coil protein is a cornerstone of both centriole duplication and the recruitment of the surrounding pericentriolar material (PCM).[1][4] Understanding the genetic pathway in which this compound operates provides a fundamental framework for dissecting the molecular mechanisms of centrosome biogenesis and may offer insights into pathologies associated with cell division errors, such as cancer.[5]
This technical guide provides an in-depth exploration of the genetic pathway of this compound in centriole duplication, with a focus on its molecular interactions and regulatory hierarchy in C. elegans. It summarizes key data, provides detailed experimental protocols for studying this pathway, and visualizes the intricate relationships between the core components.
The Core Genetic Pathway of this compound in Centriole Duplication
In C. elegans, centriole duplication is a highly ordered, hierarchical process with this compound functioning at a critical upstream position.[2][6] this compound localizes to the centriole throughout the cell cycle and is essential for the recruitment of downstream factors that drive the formation of a new daughter centriole.[1][4] The established genetic pathway places this compound as the initiator of a cascade of protein recruitment and activation events.
The canonical model for centriole duplication in C. elegans begins with the recruitment of this compound to the mother centriole. This compound then serves as a scaffold to recruit the Polo-like kinase 4 (PLK4) homolog, ZYG-1.[2][7] ZYG-1 is a master regulator of centriole duplication, and its localization to the centriole is a critical licensing step for the assembly of a new centriole. Following its recruitment, ZYG-1 is thought to phosphorylate and recruit the SAS-5/SAS-6 complex, which forms the central cartwheel structure of the nascent centriole. Subsequently, SAS-4 is recruited to establish the microtubule wall of the daughter centriole.
Recent evidence has identified SAS-7 as a novel centriolar component that acts upstream of this compound. SAS-7 is required for the recruitment of this compound to the centriole, positioning it as one of the earliest known factors in the centriole duplication pathway.
Data Presentation
The following tables summarize the key proteins in the this compound genetic pathway and the phenotypic consequences of their disruption.
Table 1: Key Proteins in the this compound-Mediated Centriole Duplication Pathway in C. elegans
| Protein | Homolog (Human) | Function in Centriole Duplication | Localization |
| SAS-7 | N/A | Acts upstream of this compound; required for this compound recruitment to the centriole. | Centriole |
| This compound | CEP192 | Scaffolding protein essential for centriole duplication and PCM recruitment; recruits ZYG-1.[1][2] | Centriole and PCM[1] |
| ZYG-1 | PLK4 | Master kinase regulator of centriole duplication; recruits SAS-5/SAS-6.[2][7] | Centriole |
| SAS-5 | STIL | Component of the cartwheel; forms a complex with SAS-6. | Centriole |
| SAS-6 | SASS6 | Core component of the cartwheel structure. | Centriole |
| SAS-4 | CPAP | Required for centriolar microtubule assembly. | Centriole |
| SPD-5 | CDK5RAP2 | Major component of the PCM; its PCM localization is co-dependent on this compound.[2] | PCM |
| AIR-1 | AURKA | Aurora A kinase; promotes the accumulation of this compound at the centrosome. | Centrosome |
Table 2: Phenotypes of Gene Disruption in the this compound Pathway
| Gene Disrupted | Method of Disruption | Phenotype in Centriole Duplication | Embryonic Lethality | Reference |
| This compound | RNAi | Complete failure of centriole duplication. | 100% | [1] |
| zyg-1 | ts mutant | Failure of centriole duplication at restrictive temperature. | 100% | [2] |
| sas-5 | mutant | Failure of centriole duplication. | High | [8] |
| sas-6 | mutant | Failure of centriole duplication. | High | [8] |
| sas-4 | mutant | Failure of centriole duplication. | High | [8] |
| spd-5 | RNAi | No defect in centriole duplication, but PCM recruitment is blocked. | 100% | [1] |
| sas-7 | ts mutant | Failure of centriole duplication at restrictive temperature. | High | [9] |
Note: Quantitative data on the penetrance of these phenotypes and the precise levels of protein reduction are not consistently available across all studies. The embryonic lethality is a common outcome for severe disruption of these essential genes.
Signaling Pathways and Logical Relationships
The genetic interactions within the this compound pathway can be visualized as a hierarchical signaling cascade leading to the assembly of a new centriole, and a parallel, co-dependent pathway for PCM maturation.
Experimental Protocols
The study of the this compound genetic pathway in C. elegans relies on a combination of genetic, molecular, and cell biological techniques. The following are detailed protocols for key experiments.
Protocol 1: RNAi-mediated Gene Knockdown by Feeding
This protocol describes the depletion of this compound or its interacting partners in C. elegans embryos to study the resulting phenotypes.
Materials:
-
NGM (Nematode Growth Medium) agar (B569324) plates containing 1 mM IPTG and 25 µg/mL carbenicillin.
-
E. coli strain HT115(DE3) transformed with a plasmid expressing dsRNA targeting the gene of interest (e.g., this compound) or an empty vector control (L4440).
-
LB medium with 50 µg/mL ampicillin (B1664943).
-
Synchronized L4 stage hermaphrodite worms.
-
M9 buffer.
Procedure:
-
Bacterial Culture: Inoculate 5 mL of LB medium with ampicillin with a single colony of the appropriate HT115(DE3) strain. Grow overnight at 37°C with shaking.
-
Plate Seeding: Seed the NGM/IPTG/carbenicillin plates with 100 µL of the overnight bacterial culture. Allow the bacterial lawn to grow at room temperature for 1-2 days.
-
Worm Synchronization: Prepare a synchronized population of L4 worms by standard methods (e.g., bleaching gravid adults and hatching the eggs in M9 buffer).
-
RNAi Treatment: Place 20-30 synchronized L4 worms onto the seeded RNAi plates.
-
Incubation: Incubate the plates at 20-25°C.
-
Phenotypic Analysis: After 24-48 hours, transfer the adult worms to fresh RNAi plates and allow them to lay eggs for a few hours. Remove the adults and observe the resulting embryos for centriole duplication defects using microscopy (see Protocol 4).
Protocol 2: Immunofluorescence Staining of Centrosomes in C. elegans Embryos
This protocol details the visualization of this compound and other centrosomal proteins in early embryos.
Materials:
-
Gravid adult C. elegans.
-
M9 buffer.
-
Bleach solution (0.5 M NaOH, 10% commercial bleach).
-
Fixation solution (-20°C methanol).
-
PBST (PBS with 0.1% Tween-20).
-
Blocking buffer (1% BSA in PBST).
-
Primary antibodies (e.g., rabbit anti-SPD-2, mouse anti-α-tubulin).
-
Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 568).
-
DAPI solution (1 µg/mL in PBS).
-
Antifade mounting medium.
-
Poly-L-lysine coated slides.
Procedure:
-
Embryo Harvest: Wash gravid adults from NGM plates with M9 buffer. Treat with bleach solution for 5-7 minutes to dissolve the adults and release the eggs. Wash the embryos several times with M9 buffer.
-
Permeabilization and Fixation: Resuspend the embryos in a small volume of M9 on a poly-L-lysine coated slide. Perform freeze-cracking by placing the slide on a block of dry ice for at least 10 minutes, then quickly flicking off the coverslip. Immediately immerse the slide in -20°C methanol (B129727) for 10 minutes.
-
Rehydration and Blocking: Air dry the slide briefly and then rehydrate in PBST for 10 minutes. Block with blocking buffer for 30 minutes at room temperature.
-
Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber. Wash three times with PBST. Incubate with secondary antibodies and DAPI diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash three times with PBST. Mount the slide with a coverslip using antifade mounting medium. Image using a confocal or wide-field fluorescence microscope.
Protocol 3: Co-immunoprecipitation of this compound Interaction Partners
This protocol is for identifying proteins that physically interact with this compound in C. elegans extracts.
Materials:
-
Large-scale culture of C. elegans (e.g., expressing GFP-tagged this compound).
-
Lysis buffer (e.g., 50 mM HEPES pH 7.4, 1 mM EGTA, 1 mM MgCl2, 100 mM KCl, 10% glycerol, 0.05% NP-40, with protease inhibitors).
-
Anti-GFP antibody or control IgG conjugated to magnetic beads.
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Liquid nitrogen.
Procedure:
-
Worm Harvest and Lysis: Harvest a large pellet of worms and wash with M9 buffer. Flash-freeze the worm pellet in liquid nitrogen. Grind the frozen pellet to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen. Resuspend the powder in lysis buffer and further lyse by sonication on ice.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysate with anti-GFP antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation. Use control IgG beads as a negative control.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer.
-
Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE and western blotting using antibodies against suspected interaction partners, or by mass spectrometry for unbiased identification.
Protocol 4: Live-Cell Imaging of Centriole Duplication
This protocol allows for the real-time visualization of centriole duplication in C. elegans embryos.
Materials:
-
C. elegans strain expressing fluorescently tagged centrosomal proteins (e.g., GFP::this compound and mCherry::SAS-4).
-
Agarose (B213101) pads (2-5% agarose in M9 buffer on a microscope slide).
-
Levamisole (B84282) solution (e.g., 10 mM) for immobilization.
-
Coverslips.
Procedure:
-
Worm Preparation: Pick gravid hermaphrodites into a drop of M9 buffer with levamisole on a coverslip.
-
Embryo Dissection: Gently cut the worms to release the embryos.
-
Mounting: Invert the coverslip onto an agarose pad on a slide.
-
Imaging: Image the early embryos using a spinning-disk confocal microscope equipped with an environmental chamber to maintain a constant temperature. Acquire time-lapse images (e.g., every 30-60 seconds) through the first few cell divisions to observe the dynamics of the fluorescently tagged proteins and the appearance of new centrioles.
Conclusion
This compound is a central player in the intricate process of centriole duplication in C. elegans. Its hierarchical position, acting downstream of SAS-7 and upstream of the master regulator ZYG-1, underscores its critical role as a scaffolding protein that initiates the assembly of a new centriole. The genetic pathway of this compound is tightly interwoven with the process of PCM maturation, highlighting the coordinated regulation of these two fundamental aspects of centrosome biogenesis. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect the molecular mechanisms governing this compound function and its role in maintaining genome stability. Future studies focusing on the quantitative aspects of this pathway and the precise regulatory mechanisms controlling this compound activity will undoubtedly provide deeper insights into the fundamental principles of cell division.
References
- 1. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The conserved this compound/CEP192 domain adopts a unique protein fold to promote centrosome scaffold assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of centriole elimination during C. elegans oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Centriolar SAS-7 acts upstream of this compound to regulate centriole assembly and pericentriolar material formation | eLife [elifesciences.org]
An In-depth Technical Guide to the Post-Translational Modifications of SPD-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spindle-defective protein 2 (SPD-2), and its human ortholog Cep192, is a crucial centrosomal protein that plays a pivotal role in the orchestration of cell division.[1] Its functions are fundamental to centriole duplication and mitotic spindle formation, processes that are tightly regulated to ensure genomic stability. Aberrations in these processes are hallmarks of diseases such as cancer. The functional versatility of this compound is intricately controlled by a series of post-translational modifications (PTMs), which modulate its stability, subcellular localization, and interactions with other proteins. This technical guide provides a comprehensive overview of the current understanding of this compound PTMs, with a focus on phosphorylation and ubiquitination, while also exploring the potential for SUMOylation. We will delve into the key enzymes involved, summarize available quantitative data, and provide detailed experimental protocols for the investigation of these modifications.
Phosphorylation: A Key Regulator of this compound Function
Phosphorylation is a primary mechanism for regulating this compound's role in centriole duplication and pericentriolar material (PCM) recruitment. The Polo-like kinase 4 (PLK4) has been identified as a key kinase that directly interacts with and phosphorylates this compound/Cep192, initiating the cascade of events leading to the formation of a new procentriole.[1]
Signaling Pathway
The recruitment of PLK4 to the centriole, a critical step for initiating its duplication, is mediated by this compound. Subsequently, PLK4 likely phosphorylates this compound, creating docking sites for other downstream effectors and driving the assembly of the new procentriole. This positive feedback loop ensures the timely and controlled duplication of centrioles.
References
An In-depth Technical Guide to the Evolutionary Conservation of the SPD-2/CEP192 Gene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Spindle Defective 2 (SPD-2) gene, and its human ortholog Centrosomal Protein 192 (CEP192), are master regulators of centrosome biogenesis and function. These proteins play a critical and evolutionarily conserved role in fundamental cellular processes, including centriole duplication, pericentriolar material (PCM) recruitment, and mitotic spindle assembly.[1][2] Aberrations in the function of this compound/CEP192 are linked to developmental disorders, ciliopathies, and cancer, making it a protein of significant interest for basic research and therapeutic development. This guide provides a comprehensive overview of the evolutionary conservation of the this compound/CEP192 gene, detailing its orthologs, conserved functions, protein structure, and involvement in key signaling pathways. Furthermore, it outlines standard experimental protocols for investigating its function and presents quantitative data in a structured format to facilitate comparative analysis.
Evolutionary Conservation of this compound/CEP192
The this compound gene was first identified in the nematode Caenorhabditis elegans as being essential for proper mitotic spindle assembly.[3] Subsequent research has revealed that this compound is highly conserved across a wide range of species, from invertebrates to mammals.[1][4] The human ortholog of this compound is CEP192, which shares significant sequence and functional homology.[2][5] This deep evolutionary conservation underscores the fundamental importance of this protein in eukaryotic cell division.
Orthologs Across Key Model Organisms
The study of this compound/CEP192 in various model organisms has been instrumental in elucidating its conserved functions. The table below summarizes the key orthologs and their primary roles.
| Organism | Gene Symbol | Protein Name | Key Conserved Functions | References |
| Caenorhabditis elegans | This compound | Spindle Defective 2 | Centrosome maturation and duplication, PCM recruitment, spindle assembly. | [3][4][6] |
| Drosophila melanogaster | This compound | Spindle Defective 2 | Centrosome assembly, PCM recruitment, astral microtubule organization. | [7] |
| Homo sapiens | CEP192 | Centrosomal Protein 192 | Centrosome maturation, centriole duplication, bipolar spindle assembly, recruitment of key mitotic proteins. | [1][5][8] |
| Xenopus laevis | cep192 | Centrosomal Protein 192 | MTOC activity, Aurora A activation. | [9] |
Conserved Molecular Functions
The primary functions of the this compound/CEP192 protein family are remarkably conserved throughout evolution. These core functions are centered on the regulation of the centrosome, the primary microtubule-organizing center (MTOC) in animal cells.
-
Pericentriolar Material (PCM) Recruitment: this compound/CEP192 acts as a scaffold, initiating the recruitment of other PCM components to the centrioles.[1][4] In C. elegans, this compound is codependent with another coiled-coil protein, SPD-5, for localization to the PCM.[6] In humans, CEP192 is essential for recruiting proteins like Pericentrin and gamma-tubulin to the centrosome.[1][10]
-
Centrosome Maturation: This process involves the expansion of the PCM around the centrioles during entry into mitosis, which increases the microtubule nucleation capacity of the centrosome.[1] this compound/CEP192 is a key regulator of this process.[1][6]
-
Centriole Duplication: The precise duplication of centrioles once per cell cycle is crucial for the formation of a bipolar mitotic spindle. This compound/CEP192 is required for this process in worms, flies, and humans.[1][4][6] It acts upstream of other key duplication factors, ensuring the timely assembly of new centrioles.
-
Mitotic Spindle Assembly: By controlling centrosome maturation and duplication, this compound/CEP192 is indispensable for the assembly of a functional bipolar mitotic spindle, which is essential for accurate chromosome segregation.[1][8]
Interestingly, gene duplication events have led to cell-type-specific adaptations. For instance, in Drosophila willistoni, a duplication of the this compound gene has resulted in two paralogs, Spd-2A and Spd-2B, which have specialized functions in mitosis and meiosis, respectively.[11][12]
Protein Structure and Functional Domains
The this compound/CEP192 protein is a large, multi-domain protein. Computational and structural analyses have identified several key domains that are crucial for its function and interactions.
| Domain | Description | Conserved Function | References |
| Coiled-Coil Domains | Regions where polypeptide chains are wound into a supercoil. | Mediate protein-protein interactions and oligomerization. | [3][6] |
| ASH (Aspm-SPD-2-Hydin) Domain | An evolutionarily conserved domain found in several centrosomal and ciliary proteins. | The precise function is still under investigation, but it is implicated in protein-protein interactions. | [2][13][14] |
| SP2D (this compound Domain) | Composed of two closely spaced ASH domains. | Essential for PCM scaffold assembly. | [14] |
| GEF Domain (Putative) | Guanine nucleotide exchange factor domain. | May be involved in regulating GTPase activity, potentially linking centrosome function to signaling pathways. | [13] |
| Ig-like Domain (Putative) | Immunoglobulin-like domain. | May be involved in protein-protein interactions. | [13] |
| PDZ-like Domain (Putative) | A common structural domain that binds to the C-terminus of other proteins. | Could mediate interactions with other signaling or scaffolding proteins. | [13] |
Signaling Pathways and Molecular Interactions
This compound/CEP192 functions as a central hub in a complex network of protein interactions that regulate the centrosome cycle. The core logic of these pathways is conserved, although the specific protein names may differ between species.
Centriole Duplication and PCM Recruitment in C. elegans
In C. elegans, this compound plays a pivotal role in both centriole duplication and PCM assembly. It interacts with several key regulatory proteins.
This diagram illustrates that SAS-7 acts upstream to recruit this compound to the centriole.[15] this compound then interacts with the kinase ZYG-1 to regulate centriole duplication.[6] For PCM maturation, this compound and SPD-5 are mutually dependent for their localization and work together with kinases AIR-1 (Aurora A) and PLK-1 to recruit other PCM components like the γ-tubulin complex.[6][13]
Centrosome Maturation and Duplication in Humans
In human cells, CEP192 orchestrates a similar, albeit more complex, series of events involving a larger cast of proteins.
CEP192 is crucial for both centriole duplication and centrosome maturation in human cells. For duplication, it cooperates with CEP152 to recruit the master regulatory kinase PLK4.[16] For maturation, CEP192 and Pericentrin are mutually dependent for their localization to the mitotic centrosome.[1] This complex then recruits NEDD1, which in turn anchors the γ-tubulin ring complexes (γ-TuRCs) responsible for microtubule nucleation.[1] CEP192 also serves as a scaffold for the recruitment and activation of key mitotic kinases, Aurora A and PLK1.[9][16]
Experimental Protocols and Methodologies
The study of this compound/CEP192 conservation relies on a combination of computational, genetic, and cell biological techniques.
Workflow for Ortholog Identification and Functional Analysis
A typical workflow to investigate the conservation of this compound in a new species would involve the following steps:
References
- 1. The mammalian this compound ortholog Cep192 regulates centrosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. alliancegenome.org [alliancegenome.org]
- 4. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CEP192 - Wikipedia [en.wikipedia.org]
- 6. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliancegenome.org [alliancegenome.org]
- 8. genecards.org [genecards.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound gene duplication reveals cell-type-specific pericentriolar material regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A combined in silico and in vivo approach to the structure-function annotation of this compound provides mechanistic insight into its functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The conserved this compound/CEP192 domain adopts a unique protein fold to promote centrosome scaffold assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Centriolar SAS-7 acts upstream of this compound to regulate centriole assembly and pericentriolar material formation | eLife [elifesciences.org]
- 16. CEP192 centrosomal protein 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Structural Analysis of SPD-2 Protein Domains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spindle-defective protein 2 (SPD-2), and its human homolog Cep192, is a cornerstone of centrosome biology, playing an indispensable role in both the maturation of the pericentriolar material (PCM) and the duplication of centrioles. Its multifaceted nature is dictated by a complex arrangement of structural domains that mediate a host of protein-protein interactions, orchestrating the timely recruitment of key factors to the centrosome. This technical guide provides a comprehensive structural and functional analysis of this compound protein domains, with a particular focus on the Caenorhabditis elegans model system. We present a summary of quantitative data on domain architecture, detailed methodologies for key experimental approaches, and visual representations of the pertinent signaling pathways to serve as a resource for researchers investigating centrosome function and its implications in disease.
Introduction
The centrosome, the primary microtubule-organizing center in animal cells, is fundamental to cell division, polarity, and motility. Its core components are a pair of centrioles embedded in a proteinaceous matrix known as the pericentriolar material (PCM). The dynamic assembly and function of the centrosome are tightly regulated throughout the cell cycle. The C. elegans protein this compound is a critical regulator in this process, essential for the recruitment of other key centrosomal components and for the initiation of centriole duplication.[1] this compound's function is mediated through distinct structural domains that facilitate its localization and interactions with other proteins. Understanding the architecture and interplay of these domains is crucial for elucidating the molecular mechanisms of centrosome biogenesis and for identifying potential therapeutic targets in diseases associated with centrosomal abnormalities, such as cancer.
This compound Domain Architecture
Computational and in-vivo analyses have revealed that C. elegans this compound is a large, 824-amino acid protein characterized by a mix of structured domains and intrinsically disordered regions.[2][3] The N-terminal half of the protein is predicted to be largely disordered, a common feature of scaffold proteins that allows for flexible interactions with multiple partners. The C-terminal region, in contrast, contains several recognizable domains that are critical for its function.
Quantitative Data on this compound Domains
The following table summarizes the identified and predicted domains of C. elegans this compound, providing their approximate residue boundaries. This data is compiled from computational predictions and experimental evidence.[3]
| Domain/Feature | Residue Range (approx.) | Method of Identification | Key Function/Note |
| Coiled-Coil 1 (CC1) | 65-82 | Sequence Prediction | Protein-protein interaction |
| Coiled-Coil 2 (CC2) | 111-138 | Sequence Prediction | Protein-protein interaction |
| Coiled-Coil 3 (CC3) | 291-322 | Sequence Prediction | Protein-protein interaction |
| RhoGEF-like Domain | 258-467 | Sequence Homology | Potential role in Rho GTPase signaling |
| Coiled-Coil 4 (CC4) | 368-400 | Sequence Prediction | Protein-protein interaction |
| ASH (AspM-SPD-2-Hydin) Domain | 475-564 | Sequence Homology | Protein-protein interaction, localization |
| Immunoglobulin (Ig)-like Domain | 593-660 | Sequence Homology | Protein-protein interaction |
| PDZ-like Domain | 695-820 | Sequence Homology | Protein-protein interaction |
Note on Quantitative Interaction Data: While the functional significance of this compound's interactions with proteins such as ZYG-1 and SPD-5 is well-established through genetic and cell biology studies, specific quantitative binding affinities (e.g., Kd values) from biophysical assays are not extensively reported in the current literature. This represents a knowledge gap and an opportunity for future research to precisely characterize the thermodynamics and kinetics of these crucial interactions.
Key Signaling Pathways Involving this compound
This compound is a central player in the signaling cascade that initiates centriole duplication. It acts as a scaffold to recruit the Polo-like kinase 4 (PLK4) homolog in C. elegans, ZYG-1, to the mother centriole.[4] This recruitment is the critical first step in the formation of a new daughter centriole.
Centriole Duplication Pathway
The following diagram illustrates the established hierarchical pathway of protein recruitment for centriole duplication in C. elegans.
Caption: The centriole duplication pathway in C. elegans.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the structure and function of this compound.
Co-Immunoprecipitation (Co-IP) to Detect this compound Interactions
This protocol is adapted from established methods for C. elegans and can be used to verify interactions between this compound and its binding partners, such as ZYG-1.[5]
Objective: To determine if this compound physically interacts with a protein of interest in vivo.
Materials:
-
C. elegans strain expressing a tagged version of this compound (e.g., GFP::this compound).
-
Lysis Buffer: 50 mM HEPES pH 7.4, 1 mM EGTA, 1 mM MgCl2, 100 mM KCl, 10% glycerol, 0.05% NP-40, supplemented with protease and phosphatase inhibitors.
-
Antibody against the tag (e.g., anti-GFP) or a specific antibody against the interacting protein.
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer with 0.1% NP-40.
-
Elution Buffer: SDS-PAGE sample buffer.
Procedure:
-
Worm Culture and Harvesting: Grow a synchronized population of C. elegans to the desired developmental stage. Harvest worms by washing plates with M9 buffer and collect the worm pellet.
-
Lysate Preparation: Resuspend the worm pellet in ice-cold Lysis Buffer. Lyse the worms by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add the primary antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and the putative interacting protein.
In Vitro Kinase Assay for PLK4/ZYG-1 and this compound
This protocol outlines a method to determine if this compound is a substrate of ZYG-1/PLK4.
Objective: To assess the in vitro phosphorylation of this compound by ZYG-1/PLK4.
Materials:
-
Purified recombinant ZYG-1/PLK4 kinase domain.
-
Purified recombinant this compound or a fragment thereof as a substrate.
-
Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT.
-
[γ-32P]ATP.
-
SDS-PAGE gels and autoradiography equipment.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified ZYG-1/PLK4 kinase and the this compound substrate in Kinase Assay Buffer.
-
Initiation: Start the kinase reaction by adding [γ-32P]ATP to a final concentration of 10-100 µM.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of 32P into the this compound substrate.
Experimental and Logical Workflows
Workflow for Identifying this compound Interacting Proteins
The following diagram outlines a typical workflow for the identification and validation of novel this compound interacting proteins.
Caption: A workflow for the discovery and characterization of this compound interacting proteins.
Conclusion
This compound is a master regulator of centrosome assembly and duplication, with its function intricately tied to its modular domain structure. This guide has provided a consolidated overview of the structural domains of this compound, the key signaling pathways it governs, and detailed protocols for its experimental investigation. While significant progress has been made, future research, particularly in the quantitative characterization of its protein-protein interactions, will be crucial to fully unravel the complex regulatory networks centered around this pivotal protein. Such endeavors will not only deepen our fundamental understanding of cell division but may also pave the way for novel therapeutic strategies targeting diseases of cellular proliferation.
References
- 1. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. cris.vtt.fi [cris.vtt.fi]
Methodological & Application
Application Notes and Protocols for Immunofluorescence of SPD-2/Cep192
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spindle defective protein 2 (SPD-2), known as Cep192 in humans, is a highly conserved protein crucial for the proper functioning of the microtubule-organizing center (MTOC), primarily the centrosome.[1][2][3] As a master regulator of the centrosome cycle, this compound/Cep192 plays a pivotal role in both centrosome maturation and duplication.[3][4] During the transition from interphase to mitosis, it acts as a scaffold to recruit pericentriolar material (PCM) to the centrioles, a critical step for the formation of a functional mitotic spindle.[4][5][6] Errors in this process can lead to improper chromosome segregation and aneuploidy, which are hallmarks of many cancers and developmental disorders.[3][4] Given its central role in cell division, the precise localization and study of this compound/Cep192 are of significant interest in both basic research and therapeutic development.
This document provides a detailed protocol for performing immunofluorescence to visualize this compound/Cep192 in cultured mammalian cells. It also includes troubleshooting guidelines and a summary of expected results.
Experimental Protocols
Immunofluorescence Staining of this compound/Cep192 in Cultured Mammalian Cells
This protocol provides a general framework for the immunofluorescent staining of this compound/Cep192 in cultured cells. Optimization of parameters such as antibody concentration and incubation times may be required for specific cell lines or experimental conditions.
Materials:
-
Cultured mammalian cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)[1]
-
Blocking Buffer (e.g., 1% BSA and 5% normal goat serum in PBS)[1]
-
Primary antibody: Rabbit anti-CEP192/SPD-2 antibody
-
Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI or Hoechst stain)[1]
-
Anti-fade mounting medium[1]
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[1] Some antibodies may be sensitive to methanol (B129727) fixation, so paraformaldehyde is a common starting point.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[1]
-
Permeabilization: To allow the antibody to access the intracellular this compound protein, incubate the cells with Permeabilization Buffer for 10 minutes.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the coverslips with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Dilute the primary anti-CEP192 antibody in Blocking Buffer. A typical starting dilution is 1:100, but this should be optimized.[1] Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[1]
-
Washing: Wash the cells three times with Wash Buffer (e.g., 0.1% Tween-20 in PBS) for 5 minutes each.[1]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.[1]
-
Counterstaining: Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei.[1]
-
Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[1]
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Data Presentation
Table 1: Summary of Reagent Concentrations and Incubation Times for this compound/Cep192 Immunofluorescence
| Step | Reagent | Concentration/Condition | Incubation Time | Temperature |
| Fixation | Paraformaldehyde | 4% in PBS | 15 minutes | Room Temperature |
| Permeabilization | Triton X-100 | 0.25% in PBS | 10 minutes | Room Temperature |
| Blocking | BSA / Normal Goat Serum | 1% / 5% in PBS | 1 hour | Room Temperature |
| Primary Antibody | Rabbit anti-CEP192 | 1:100 (optimization required) | Overnight | 4°C |
| Secondary Antibody | Goat anti-rabbit IgG | Varies (follow manufacturer's recommendation) | 1 hour | Room Temperature |
| Nuclear Stain | DAPI / Hoechst | Varies (follow manufacturer's recommendation) | 5 minutes | Room Temperature |
Mandatory Visualization
Caption: Experimental workflow for immunofluorescence staining of this compound.
Caption: Simplified signaling pathway of this compound/Cep192 in centrosome function.
Expected Results and Troubleshooting
Expected Localization:
This compound/Cep192 is a centrosomal protein.[1] Therefore, a successful immunofluorescence experiment should reveal a distinct, punctate staining pattern that co-localizes with the centrosomes.[1] During mitosis, the protein accumulates at the centrosomes as they mature.[1] Due to the small size of the centrosome, super-resolution microscopy techniques like Structured Illumination Microscopy (SIM) or Stimulated Emission Depletion (STED) microscopy are recommended for resolving fine details of this compound localization.[5]
Troubleshooting:
Table 2: Troubleshooting Guide for this compound/Cep192 Immunofluorescence
| Problem | Possible Cause | Suggested Solution |
| High Background Staining | Insufficient blocking. | Increase blocking incubation time (e.g., to 1 hour) or try a different blocking agent like normal serum from the species of the secondary antibody.[1] |
| Primary antibody concentration is too high. | Titrate the primary antibody to find the optimal concentration that provides a good signal-to-noise ratio.[5] | |
| Secondary antibody non-specific binding. | Ensure the secondary antibody is appropriate for the primary antibody and consider using a pre-adsorbed secondary antibody.[1] | |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations.[1] | |
| Autofluorescence. | Use a mounting medium with an anti-fade reagent. If the issue persists, consider spectral imaging and linear unmixing to separate specific signals from autofluorescence.[1][5] | |
| Weak or No Signal | Primary antibody concentration is too low. | Increase the concentration of the primary antibody or the incubation time.[1] |
| Ineffective antibody. | Validate the primary antibody for immunofluorescence, as not all antibodies that work in other applications are suitable for IF.[5] Use a positive control to confirm antibody function.[5] | |
| Improper fixation or permeabilization. | Ensure the fixation method is appropriate for the antibody. Ensure adequate permeabilization to allow antibody access to the intracellular target.[1] | |
| Antigen masking. | Over-fixation can mask the epitope. Try reducing the fixative concentration or incubation time.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The mammalian this compound ortholog Cep192 regulates centrosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drosophila this compound is an essential centriole component required for PCM recruitment and astral-microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a spd-2 Knockout in C. elegans using CRISPR/Cas9
Introduction
The spd-2 (B610935) gene in Caenorhabditis elegans encodes a coiled-coil protein that is a critical component of the centrosome.[1][2] this compound is essential for both centrosome maturation and duplication, playing a pivotal role in the proper assembly of the mitotic spindle.[1][2][3] It is involved in the recruitment of other key centrosomal proteins, such as SPD-5 and the Aurora-A kinase AIR-1, to the pericentriolar material (PCM).[2][3] Furthermore, this compound is required for the localization of the ZYG-1 kinase, a master regulator of centriole duplication.[1][2] Given its central role in cell division, generating a this compound knockout using the CRISPR/Cas9 system provides a powerful tool to dissect the molecular mechanisms of centrosome function and its implications in developmental processes.
This document provides detailed protocols and application notes for creating a this compound knockout in C. elegans using CRISPR/Cas9 technology. The methodology is intended for researchers, scientists, and drug development professionals familiar with molecular biology and C. elegans manipulation techniques.
Signaling Pathway and Experimental Workflow
To understand the context of this compound function, a simplified diagram of its role in the centrosome duplication pathway is presented below. This is followed by a schematic of the experimental workflow for generating the this compound knockout.
Caption: Simplified pathway of this compound's role in initiating centriole duplication.
Caption: Experimental workflow for generating a this compound knockout in C. elegans.
Quantitative Data Summary
The following table summarizes the recommended concentrations and other quantitative parameters for the key components of the CRISPR/Cas9 injection mix.
| Component | Recommended Concentration/Amount | Purpose |
| Purified Cas9 Protein | 250-500 ng/µL | Nuclease for inducing double-strand breaks |
| This compound sgRNA(s) | 25-50 ng/µL each | Guides Cas9 to the this compound locus |
| Co-injection Marker (e.g., pRF4, rol-6(su1006)) | 50-100 ng/µL | Visual marker for successful injection |
| Nuclease-free Water | To final volume | Injection buffer |
| Total Injection Volume | ~10 µL | |
| Microinjection Needle Pressure | 200-500 hPa | For optimal delivery into the gonad |
| Expected F1 Roller/Dumpy Rate | 10-30% | Indicator of successful injection |
| Expected Knockout Efficiency (among rollers) | 5-20% | Varies depending on sgRNA efficiency |
Experimental Protocols
Protocol 1: sgRNA Design for this compound Knockout
-
Obtain the this compound sequence: Retrieve the full genomic sequence of the this compound gene (F32H2.3) from WormBase.
-
Identify target regions: To generate a null allele, it is recommended to target an early exon to induce a frameshift mutation or a large deletion. Using two sgRNAs to excise a larger fragment is a robust strategy.[4]
-
Select sgRNA sequences: Use an online sgRNA design tool (e.g., the C. elegans CRISPR guide RNA tool) to identify potential 20-base pair sgRNA sequences that precede a Protospacer Adjacent Motif (PAM) sequence (NGG) in the target region.
-
Criteria for selection:
-
High on-target score.
-
Low off-target score.
-
GC content between 40-80%.
-
Avoid poly-T tracts.
-
-
-
Order synthetic sgRNAs: It is recommended to order commercially synthesized single guide RNAs for ease of use and high purity.
Protocol 2: Preparation of the CRISPR/Cas9 Injection Mix
-
Resuspend components: Resuspend purified Cas9 protein, synthetic sgRNAs, and the co-injection marker plasmid in nuclease-free water to the desired stock concentrations.
-
Assemble the mix: In a sterile PCR tube on ice, combine the components as listed in the quantitative data table. A common approach is to pre-incubate the Cas9 protein with the sgRNAs to form a ribonucleoprotein (RNP) complex.
-
Mix Cas9 and sgRNAs and incubate at 37°C for 15 minutes.[5]
-
Add the co-injection marker plasmid and nuclease-free water to the final volume.
-
-
Centrifuge the mix: Spin the final mix at maximum speed for 10-15 minutes at 4°C to pellet any debris that could clog the microinjection needle.
-
Load the needle: Carefully aspirate the supernatant into a microinjection needle, avoiding any pelleted material.
Protocol 3: Microinjection of C. elegans
This protocol is based on standard C. elegans microinjection techniques.[6][7][8]
-
Prepare injection pads: Create agarose (B213101) pads on glass coverslips for mounting the worms.
-
Synchronize worms: Prepare a population of young adult hermaphrodite C. elegans (e.g., N2 strain).
-
Mount worms: Transfer young adult worms to the injection pad in a drop of halocarbon oil.
-
Inject the gonad: Using a compound microscope with differential interference contrast (DIC) optics, inject the CRISPR/Cas9 mix into the distal arm of the gonad of each worm.[6][9] The injected fluid should be visible flowing through the syncytial gonad.
-
Recover injected worms: Transfer the injected worms to individual NGM plates seeded with OP50 E. coli.
-
Incubate: Incubate the plates at 20-25°C.
Protocol 4: Screening for this compound Knockouts
-
Screen for F1 progeny with the co-injection marker phenotype: After 3-4 days, screen the plates for F1 progeny exhibiting the marker phenotype (e.g., a "roller" phenotype for the rol-6 marker).[5][9]
-
Isolate F1s: Pick individual F1 rollers to separate NGM plates and allow them to lay F2 progeny.
-
Perform single-worm PCR on F1s: Lyse the F1 parent worms to prepare genomic DNA for PCR screening.
-
Lysis Buffer: 20 mM Tris-HCl pH 8.0, 50 mM KCl, 2.5 mM MgCl2, 0.45% NP-40, 0.45% Tween-20, and 100 µg/mL Proteinase K.
-
-
Design screening primers: Design PCR primers that flank the targeted region of the this compound gene.
-
PCR amplification: Perform PCR on the F1 lysates. A successful deletion will result in a smaller PCR product compared to the wild-type allele.[10][11][12]
-
Analyze PCR products: Run the PCR products on an agarose gel to identify F1s heterozygous for the this compound deletion.
-
Sequence validation: Purify the smaller PCR product and send it for Sanger sequencing to confirm the deletion and identify the exact breakpoints.
Protocol 5: Isolation of Homozygous Knockout Animals
-
Identify plates with heterozygous F1s: From the PCR results, identify the plates containing the progeny of a confirmed heterozygous F1 worm.
-
Screen F2 progeny: Pick individual F2 animals from these plates and perform single-worm PCR using the same screening primers.
-
Identify homozygous knockouts: Homozygous knockout animals will only show the smaller PCR band.
-
Establish a stable line: Once a homozygous knockout is identified, allow it to self-propagate to establish a stable knockout line.
-
Validate the knockout: Further validation can be performed through phenotypic analysis (e.g., embryonic lethality, mitotic defects), Western blotting for the absence of this compound protein, or RT-qPCR to confirm the absence of this compound transcript.
References
- 1. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alliancegenome.org [alliancegenome.org]
- 4. Dual sgRNA-directed gene knockout using CRISPR/Cas9 technology in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic guide sequence to generate CRISPR-Cas9 entry strains in C. elegans | microPublication [micropublication.org]
- 6. researchgate.net [researchgate.net]
- 7. Using Microinjection to Generate Genetically Modified Caenorhabditis elegans by CRISPR/Cas9 Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Microinjection to Generate Genetically Modified Caenorhabditis elegans by CRISPR/Cas9 Editing | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for CRISPR-Cas9-mediated genome editing to study spermatogenesis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of Caenorhabditis elegans gene knockouts by PCR screening of chemically mutagenized libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Large-Scale Screening for Targeted Knockouts in the Caenorhabditis elegans Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C. elegans deletion mutant screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNAi Knockdown of spd-2 in C. elegans
Audience: Researchers, scientists, and drug development professionals.
Introduction
The spd-2 (B610935) gene in Caenorhabditis elegans encodes a conserved coiled-coil protein that is a critical component of the centrosome, a major microtubule-organizing center in animal cells.[1] this compound plays an essential role in both centrosome maturation and duplication, making it indispensable for proper mitotic spindle formation and accurate chromosome segregation during cell division.[1][2] RNA interference (RNAi) is a powerful and widely used technique to achieve post-transcriptional gene silencing in C. elegans and is an effective method for studying the loss-of-function phenotypes of essential genes like this compound. This document provides a detailed protocol for the knockdown of this compound using the RNAi by feeding method and summarizes the expected phenotypic outcomes.
Data Presentation
| Phenotype | Penetrance/Observation | Description |
| Embryonic Lethality | High (approaching 100%) | The majority of embryos from mothers subjected to this compound RNAi fail to hatch due to catastrophic cell division failures in early development. |
| Monopolar Spindles | High | Depletion of this compound prevents the proper duplication of centrioles, leading to the formation of a single centrosomal microtubule-organizing center and a monopolar spindle. |
| Failed Cytokinesis | Common | As a consequence of improper spindle formation and chromosome segregation, cytokinesis often fails, resulting in multinucleated cells. |
| Centrosome Maturation Defects | High | This compound is required for the recruitment of pericentriolar material (PCM) to the centrosome; its depletion leads to a failure in centrosome maturation.[1][2] |
Signaling Pathways and Experimental Workflows
This compound in Centrosome Duplication and Maturation
This compound acts as a scaffold protein at the centrosome, playing a crucial role in two fundamental processes: centriole duplication and PCM recruitment (maturation). In the centriole duplication pathway, this compound is required for the recruitment of the kinase ZYG-1 (the C. elegans homolog of Plk4), which is a master regulator of this process. For centrosome maturation, this compound and another coiled-coil protein, SPD-5, are mutually dependent for their localization to the PCM. The kinase PLK-1 also plays a role in this process, with evidence suggesting it interacts with this compound.
Experimental Workflow: RNAi by Feeding
The following diagram outlines the general workflow for inducing this compound knockdown in C. elegans via the feeding method.
Experimental Protocols
Protocol 1: Preparation of this compound RNAi Feeding Plates
Materials:
-
E. coli strain HT115(DE3) transformed with the L4440 vector containing a genomic or cDNA fragment of this compound. A control strain with the empty L4440 vector is also required.
-
LB medium
-
Ampicillin (B1664943) (100 mg/ml stock)
-
Tetracycline (B611298) (15 mg/ml stock)
-
NGM (Nematode Growth Medium) agar (B569324) plates
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) (1M stock)
-
Carbenicillin (B1668345) (50 mg/ml stock)
Method:
-
Prepare NGM-IPTG Plates:
-
Prepare NGM agar and autoclave.
-
Cool the agar to approximately 55°C.
-
Add carbenicillin to a final concentration of 50 µg/ml and IPTG to a final concentration of 1 mM.
-
Pour the plates and let them solidify.
-
-
Bacterial Culture:
-
Inoculate 5 ml of LB medium containing 100 µg/ml ampicillin and 15 µg/ml tetracycline with a single colony of the E. coli HT115(DE3) strain carrying the this compound RNAi construct (or empty L4440 for control).
-
Incubate overnight at 37°C with shaking.
-
-
Induction and Seeding:
-
The following day, dilute the overnight culture 1:100 into fresh LB with ampicillin.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.4-0.6.
-
Add IPTG to a final concentration of 1 mM to induce the expression of the double-stranded RNA (dsRNA).
-
Incubate for an additional 2-4 hours at 37°C.
-
Pipette 100-200 µl of the induced bacterial culture onto the center of each NGM-IPTG plate.
-
Allow the bacterial lawn to dry and grow overnight at room temperature.
-
Protocol 2: this compound RNAi by Feeding and Phenotypic Analysis
Materials:
-
Prepared this compound RNAi and control (empty L4440) feeding plates.
-
Synchronized population of wild-type (N2) C. elegans at the L4 larval stage.
-
Worm pick.
-
Dissecting microscope.
-
Compound microscope with DIC optics for observing embryonic phenotypes.
-
Agarose (B213101) pads for mounting embryos.
Method:
-
Worm Synchronization:
-
Prepare a synchronized population of L4 stage worms. A common method is to wash a mixed-stage population of worms off plates, treat with a bleach/NaOH solution to isolate eggs, and then allow the hatched L1 larvae to develop on a standard OP50 E. coli plate until they reach the L4 stage.
-
-
RNAi Treatment:
-
Using a worm pick, transfer 5-10 synchronized L4 worms onto each this compound RNAi plate and each control plate.
-
Incubate the plates at 20°C or 25°C. The knockdown effect is generally stronger and faster at 25°C.
-
-
Phenotypic Scoring:
-
After 24-48 hours, transfer the parent (P0) worms to fresh RNAi plates to continue egg-laying.
-
The F1 progeny on the original plates can be scored for embryonic lethality. To do this, count the number of unhatched eggs and the number of hatched larvae after an additional 24-48 hours. Calculate the percentage of embryonic lethality.
-
For detailed cellular analysis, dissect gravid P0 hermaphrodites that have been on the RNAi plates for 24-48 hours to release embryos.
-
Mount the embryos on an agarose pad and observe their development using a compound microscope with DIC optics.
-
Quantify the percentage of embryos that exhibit defects such as monopolar spindles, failure of pronuclear migration, or failed cytokinesis in the first few cell divisions.
-
Conclusion
References
- 1. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Caenorhabditis elegans pericentriolar material components this compound and SPD-5 are monomeric in the cytoplasm before incorporation into the PCM matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging of SPD-2 Dynamics During Mitosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spindle-defective protein 2 (SPD-2), the mammalian ortholog of which is Centrosomal protein 192 (Cep192), is a crucial regulator of centrosome maturation and centriole duplication.[1][2] This conserved protein acts as a scaffold, orchestrating the recruitment of essential components of the pericentriolar material (PCM) to the centrosomes as cells prepare to enter mitosis.[2][3] The dynamic localization and turnover of this compound/Cep192 at the centrosome are tightly regulated to ensure the timely assembly of a bipolar mitotic spindle, a prerequisite for accurate chromosome segregation. Errors in this process can lead to aneuploidy, a hallmark of many cancers. Therefore, understanding the spatiotemporal dynamics of this compound/Cep192 is of paramount importance for basic research and for identifying potential therapeutic targets in oncology.
These application notes provide a comprehensive guide to studying this compound/Cep192 dynamics during mitosis using live-cell imaging. We offer detailed protocols for sample preparation, image acquisition, and quantitative analysis, along with a summary of expected quantitative data and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes quantitative data related to the dynamics of Cep192 and associated proteins at the centrosome during the cell cycle. This data is compiled from studies using quantitative immunofluorescence and live-cell imaging in human cell lines.
| Parameter | Interphase | G2/M Transition | Mitosis (Metaphase) | Method | Reference |
| Centrosomal Cep192 Level | Baseline | >90% decrease after siRNA treatment | - | Quantitative Immunofluorescence | [1] |
| Centrosomal γ-tubulin Level | ~1,200 molecules | ~3.5-fold increase | - | Targeted Proteomics & Fluorescence Imaging | [4] |
| Effect of Cep192 Depletion on Interphase γ-tubulin | ~50% reduction | - | - | Quantitative Immunofluorescence | [1] |
| Cep192 Turnover (FRAP) | - | - | Dynamic, but specific half-life not consistently reported. | Fluorescence Recovery After Photobleaching (FRAP) | [5] |
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the experimental process, the following diagrams are provided.
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing Fluorescently-Tagged this compound/Cep192
Objective: To create a cell line with stable expression of this compound/Cep192 fused to a fluorescent protein (e.g., GFP, mCherry) for live-cell imaging.
Materials:
-
Human cell line (e.g., U2OS, HeLa)
-
Plasmid encoding human Cep192 fused to a fluorescent protein (e.g., pEGFP-N1-Cep192)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Selection antibiotic (e.g., G418)
-
Cloning cylinders or fluorescence-activated cell sorting (FACS) facility
Procedure:
-
Transfection:
-
Seed cells in a 6-well plate to be 70-90% confluent on the day of transfection.
-
Transfect cells with the fluorescently-tagged Cep192 plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger culture dish and add the appropriate selection antibiotic to the culture medium. The concentration of the antibiotic should be predetermined from a kill curve for the specific cell line.
-
Maintain the cells under selection, changing the medium every 2-3 days, until antibiotic-resistant colonies appear.
-
-
Isolation of Clonal Lines:
-
Isolate individual colonies using cloning cylinders or by using FACS to sort for fluorescently positive cells into a 96-well plate.
-
Expand the clonal populations.
-
-
Validation:
-
Confirm the expression of the full-length fusion protein by Western blotting using an antibody against Cep192 or the fluorescent tag.
-
Verify the correct localization of the fluorescently-tagged protein to the centrosome using fluorescence microscopy.
-
Protocol 2: Live-Cell Imaging of this compound/Cep192 Dynamics During Mitosis
Objective: To visualize and record the dynamic changes in this compound/Cep192 localization and abundance at the centrosome throughout mitosis.
Materials:
-
Stable cell line expressing fluorescently-tagged this compound/Cep192
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2), a high-sensitivity camera, and appropriate filter sets for the chosen fluorophore.
-
Optional: Cell synchronization agent (e.g., Thymidine, RO-3306)
Procedure:
-
Cell Seeding:
-
Seed the stable cell line onto glass-bottom imaging dishes at a low to medium density to allow for clear visualization of individual cells.
-
Allow cells to adhere and grow for at least 24 hours.
-
-
Cell Synchronization (Optional):
-
To increase the number of mitotic cells for imaging, synchronize the cells at the G2/M boundary. For example, treat with a CDK1 inhibitor like RO-3306.
-
Wash out the inhibitor to release the cells into mitosis just before imaging.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage within the pre-warmed and equilibrated environmental chamber.
-
Identify cells in late G2 or prophase.
-
Set up a time-lapse acquisition sequence. Acquire images every 2-5 minutes through the entirety of mitosis (from prophase to cytokinesis).
-
Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.
-
Acquire a Z-stack at each time point to ensure the entire centrosome is captured.
-
Protocol 3: Quantitative Analysis of Centrosomal Fluorescence Intensity
Objective: To quantify the changes in the amount of this compound/Cep192 at the centrosome during different stages of mitosis.
Materials:
-
Time-lapse image series from Protocol 2
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Image Processing:
-
Open the time-lapse image series in ImageJ/Fiji.
-
If a Z-stack was acquired, create a maximum intensity projection for each time point.
-
-
Measurement:
-
Identify the different stages of mitosis (prophase, metaphase, anaphase, telophase) for each cell.
-
Use the freehand or circular selection tool to draw a region of interest (ROI) around the centrosome at each stage.
-
Measure the mean gray value within the ROI.
-
For background correction, measure the mean gray value of a region in the cytoplasm near the centrosome that does not contain any specific structures.
-
Calculate the corrected centrosomal fluorescence intensity by subtracting the background intensity from the centrosomal intensity.
-
-
Data Analysis:
-
Normalize the fluorescence intensity values to the interphase or prophase levels to determine the fold-change in this compound/Cep192 recruitment during mitosis.
-
Plot the average corrected fluorescence intensity versus the mitotic stage.
-
Protocol 4: Fluorescence Recovery After Photobleaching (FRAP) Analysis of this compound/Cep192 Turnover
Objective: To measure the mobility and turnover rate of this compound/Cep192 at the mitotic centrosome.
Materials:
-
Live-cell imaging setup with a photobleaching laser
-
Stable cell line expressing a photostable fluorescently-tagged this compound/Cep192
-
Image analysis software with FRAP analysis tools
Procedure:
-
Image Acquisition Setup:
-
Identify a mitotic cell with clearly visible centrosomes.
-
Acquire a few pre-bleach images of the centrosome.
-
-
Photobleaching:
-
Use a high-intensity laser to photobleach the fluorescence of the tagged this compound/Cep192 at one of the centrosomes.
-
-
Post-Bleach Image Acquisition:
-
Immediately after bleaching, acquire a time-lapse series of the bleached region at a high frame rate to capture the initial recovery phase, followed by a slower frame rate for the later recovery.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached region, a non-bleached control region (the other centrosome or a nearby cell), and a background region over time.
-
Correct for photobleaching during acquisition by normalizing the intensity of the bleached region to the control region.
-
Plot the normalized fluorescence intensity versus time.
-
Fit the recovery curve to an appropriate model (e.g., a single or double exponential function) to determine the mobile fraction and the half-time of recovery (t½).
-
Conclusion
The protocols and data presented here provide a robust framework for investigating the dynamic behavior of this compound/Cep192 during mitosis. By employing live-cell imaging and quantitative analysis, researchers can gain valuable insights into the mechanisms that govern centrosome maturation and mitotic spindle assembly. These methods are also applicable to studying the effects of novel therapeutic agents that target the mitotic machinery, making them a valuable tool for drug development professionals. The precise regulation of this compound/Cep192 is fundamental to cellular health, and its detailed study will continue to be a key area of research in cell biology and cancer therapeutics.
References
- 1. Cep192 Controls the Balance of Centrosome and Non-Centrosomal Microtubules during Interphase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cep192-organized aurora A-Plk1 cascade is essential for centrosome cycle and bipolar spindle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Quantitative analysis of human centrosome architecture by targeted proteomics and fluorescence imaging | The EMBO Journal [link.springer.com]
- 5. Cep192, a Novel Missing Link between the Centrosomal Core and Corona in Dictyostelium Amoebae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yeast Two-Hybrid Screening of SPD-2 Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for identifying and characterizing protein-protein interactions with the Caenorhabditis elegans Spindle-defective protein 2 (SPD-2) using a yeast two-hybrid (Y2H) system. This compound (B610935) is a crucial protein in centrosome maturation and duplication, making its interactome a key area of investigation for understanding cell division and identifying potential therapeutic targets.[1][2]
Introduction to this compound and Yeast Two-Hybrid Screening
This compound is a conserved coiled-coil protein that plays a central role in the two primary functions of the centrosome: microtubule organization and duplication.[1] It is essential for the recruitment of other key proteins to the pericentriolar material (PCM) and acts as a scaffold for the assembly of a functional centrosome.[3] In the context of centrosome duplication, this compound is required for the proper localization of the kinase ZYG-1, a master regulator of this process.[1][4] Given its multifaceted role, identifying the full spectrum of this compound interacting proteins is critical for a complete understanding of centrosome biology.
The yeast two-hybrid (Y2H) screen is a powerful molecular biology technique used to discover protein-protein interactions in vivo.[5] The system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In a Y2H screen, the protein of interest (the "bait," in this case, this compound) is fused to the DBD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for the selection and identification of positive interactions.[5][6]
Data Presentation: Known and Potential this compound Interactors
While a comprehensive high-throughput Y2H screen for this compound has not been extensively published, genetic and biochemical studies have identified several key interacting partners. A Y2H screen would be instrumental in confirming these interactions and discovering novel ones.
| Interacting Protein | Function in Relation to this compound | Evidence Type | Potential for Y2H Confirmation |
| ZYG-1 | A serine/threonine kinase essential for centriole duplication. This compound is required for ZYG-1 recruitment to the centrosome.[1][4] | Genetic interaction, Co-localization | High |
| SPD-5 | A large coiled-coil protein that, along with this compound, forms the scaffold of the pericentriolar material. They are mutually dependent for their localization to the PCM.[1][3] | Genetic interaction, Co-dependency for localization | High |
| AIR-1 (Aurora-A Kinase) | A kinase involved in centrosome maturation. This compound accumulation at the centrosome is partially dependent on AIR-1.[1][3] | Genetic interaction, Dependency for localization | High |
| DHC-1 (Dynein Heavy Chain) | A motor protein implicated in the transport of centrosomal components. This compound genetically interacts with DHC-1.[1] | Genetic interaction | Medium |
| γ-tubulin | A key component of the microtubule-nucleating complex. This compound is required for the recruitment of γ-tubulin to the centrosome. | Functional dependency | Medium |
Experimental Protocols
Protocol 1: Construction of the this compound Bait Plasmid
Objective: To clone the full-length C. elegansthis compound cDNA into a Y2H bait vector (e.g., pGBKT7), creating a fusion protein with the GAL4 DNA-binding domain (GAL4-DBD).
Materials:
-
This compound cDNA (can be obtained by RT-PCR from C. elegans N2 strain total RNA)
-
Y2H bait vector (e.g., pGBKT7)
-
Restriction enzymes (compatible with the chosen vector and cDNA insert)
-
T4 DNA Ligase
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic selection
Methodology:
-
Primer Design and PCR Amplification: Design primers to amplify the full-length coding sequence of this compound. Incorporate restriction sites at the 5' and 3' ends that are compatible with the multiple cloning site (MCS) of the bait vector.
-
Restriction Digest: Digest both the amplified this compound PCR product and the pGBKT7 vector with the selected restriction enzymes.
-
Ligation: Ligate the digested this compound insert into the linearized pGBKT7 vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells.
-
Selection and Verification: Plate the transformed cells on selective LB agar plates. Screen colonies by colony PCR and confirm the correct insertion and orientation by Sanger sequencing.
Protocol 2: Yeast Two-Hybrid Library Screening
Objective: To screen a C. elegans cDNA library for proteins that interact with the this compound bait.
Materials:
-
Yeast strain (e.g., Y2HGold)
-
This compound bait plasmid (pGBKT7-SPD-2)
-
Pre-transformed C. elegans cDNA prey library (e.g., in pGADT7)
-
Yeast transformation reagents
-
Selective yeast media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Methodology:
-
Bait Transformation and Autoactivation Test:
-
Transform the Y2HGold yeast strain with the pGBKT7-SPD-2 bait plasmid.
-
Plate on SD/-Trp medium to select for transformants.
-
Test for autoactivation by plating the bait-containing yeast on SD/-Trp/-His/-Ade. Growth on this medium indicates that the bait alone can activate the reporter genes, which would necessitate the use of a different bait construct (e.g., a truncated version of this compound).
-
-
Library Screening by Yeast Mating:
-
Grow a liquid culture of the bait-containing yeast strain (Y2HGold with pGBKT7-SPD-2).
-
In a separate container, combine the bait culture with an aliquot of the pre-transformed C. elegans cDNA prey library.
-
Allow mating to occur for 20-24 hours at 30°C with gentle shaking.
-
-
Selection of Positive Interactors:
-
Plate the mating mixture on high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade).
-
Incubate at 30°C for 3-7 days. Colonies that grow on this medium represent potential positive interactions.
-
-
Isolation and Identification of Prey Plasmids:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the isolated plasmids into E. coli for amplification.
-
Sequence the cDNA inserts to identify the interacting proteins.
-
Protocol 3: Quantitative β-Galactosidase Assay for Interaction Strength
Objective: To quantify the strength of the interaction between this compound and a putative interacting protein.
Materials:
-
Yeast strain co-transformed with bait and prey plasmids
-
SD/-Trp/-Leu liquid medium
-
Z-buffer
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution
-
Spectrophotometer
Methodology:
-
Yeast Culture: Grow a liquid culture of the co-transformed yeast in SD/-Trp/-Leu medium to mid-log phase (OD600 ≈ 0.5-0.8).
-
Cell Lysis: Pellet the yeast cells and resuspend in Z-buffer. Lyse the cells by freeze-thaw cycles or by adding chloroform (B151607) and SDS.
-
Enzymatic Reaction: Add ONPG solution to the cell lysate and incubate at 30°C. ONPG is a colorless substrate that is converted to a yellow product by β-galactosidase.
-
Measurement: Stop the reaction by adding Na2CO3 and measure the absorbance at 420 nm.
-
Calculation: Calculate the β-galactosidase units using the following formula: Units = (1000 * OD420) / (t * V * OD600) where t = time of incubation (min), V = volume of culture used (mL), and OD600 = optical density of the starting culture. Higher β-galactosidase units indicate a stronger protein-protein interaction.
Mandatory Visualizations
Caption: Workflow for a yeast two-hybrid screen to identify this compound interacting proteins.
Caption: Simplified C. elegans centrosome duplication pathway initiated by this compound.
Caption: Key interactions in the C. elegans PCM maturation pathway involving this compound.
References
- 1. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Centrosome and Its Duplication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yeast 2-hybrid assay for investigating the interaction between the centrosome proteins PLK4 and STIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
Application Note and Protocol: Co-Immunoprecipitation of the SPD-2 Protein Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][2][3][4] This method involves the use of a specific antibody to isolate a protein of interest (the "bait"), along with any proteins that are bound to it (the "prey").[5][6] The entire complex is then captured on a solid-phase support, typically agarose (B213101) or magnetic beads conjugated with Protein A or G.[5][7] Subsequent analysis by methods such as Western blotting or mass spectrometry can then identify the interacting partners.[1][8][9] This document provides a detailed protocol for the co-immunoprecipitation of the SPD-2 (Spindle defective 2) protein complex, a key component of the centrosome involved in cell cycle regulation. Potential interacting partners for this compound in C. elegans include proteins such as ZYG-1, SPD-5, SAS-4, SAS-6, and PLK-1.[10]
Data Presentation: Recommended Starting Conditions for this compound Co-IP
The following table summarizes key quantitative parameters that can be used as a starting point for the optimization of a Co-IP experiment for the this compound protein complex. These values are derived from general Co-IP protocols and should be optimized for your specific cell or tissue type and antibody.[1][8]
| Parameter | Recommended Starting Range | Notes |
| Starting Material | 1 x 107 to 5 x 107 cells per IP | The amount of starting material will depend on the expression level of this compound. |
| Lysis Buffer Volume | 1 mL per 1 x 107 cells | Ensure complete cell lysis while avoiding excessive dilution of the protein complex.[7] |
| Protein Concentration | 1 - 5 mg total protein per IP | A higher protein concentration can increase the yield of the target protein.[8] |
| Primary Antibody | 1 - 10 µg per IP | The optimal antibody concentration should be determined empirically. |
| Protein A/G Beads | 20 - 50 µL of bead slurry per IP | The bead volume depends on the binding capacity of the beads and the amount of antibody used. |
| Incubation with Antibody | 4°C for 1-4 hours or overnight | Longer incubation times may increase yield but can also lead to higher background. |
| Incubation with Beads | 4°C for 1-2 hours | Gentle agitation is recommended during incubation. |
| Wash Steps | 3 - 5 washes with 1 mL of wash buffer | The number and stringency of washes are critical for reducing non-specific binding.[11] |
| Elution Buffer Volume | 20 - 100 µL | Use the smallest volume that allows for complete elution of the protein complex. |
Experimental Protocol: Co-Immunoprecipitation of this compound
This protocol is a general guideline and may require optimization for specific experimental conditions.[1]
Materials and Reagents:
-
Cells or Tissues expressing this compound
-
Phosphate-Buffered Saline (PBS), ice-cold: 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 2 mM KH2PO4, pH 7.4.[7]
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[7] Immediately before use, add protease and phosphatase inhibitor cocktails. For potentially weak or transient interactions, a milder detergent like 0.1-0.5% Triton X-100 can be used.[2][3][5]
-
Wash Buffer: Co-IP Lysis Buffer or a buffer with adjusted salt and detergent concentrations for desired stringency.[11]
-
Elution Buffer:
-
Neutralization Buffer (for non-denaturing elution): 1 M Tris-HCl, pH 8.5
-
Anti-SPD-2 Antibody: A validated antibody specific for immunoprecipitation.
-
Isotype Control IgG: A non-specific antibody from the same species and of the same isotype as the anti-SPD-2 antibody.[8]
-
Microcentrifuge tubes
-
Rotating platform or shaker
-
Refrigerated microcentrifuge
Experimental Workflow Diagram:
Caption: Workflow for this compound protein complex co-immunoprecipitation.
Step-by-Step Procedure:
1. Cell Lysate Preparation [7][11] a. Harvest cultured cells and wash them twice with ice-cold PBS. b. Centrifuge at 500 x g for 3 minutes at 4°C and discard the supernatant. c. Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer (with freshly added inhibitors). d. Incubate the mixture on ice for 30 minutes with occasional vortexing to ensure complete lysis. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[8]
2. Pre-clearing the Lysate (Optional but Recommended) [5] a. To a sufficient volume of lysate (containing 1-5 mg of total protein), add 20 µL of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding of proteins to the beads. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.
3. Immunoprecipitation a. To the pre-cleared lysate, add the appropriate amount of anti-SPD-2 antibody (e.g., 1-10 µg). For the negative control, add the same amount of isotype control IgG to a separate tube of lysate. b. Incubate on a rotator for 1-4 hours or overnight at 4°C. c. Add 20-50 µL of equilibrated Protein A/G bead slurry to each sample. d. Incubate on a rotator for an additional 1-2 hours at 4°C to allow the antibody-protein complex to bind to the beads.
4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the centrifugation and resuspension steps for a total of 3-5 washes. The stringency of the washes can be adjusted by increasing the salt or detergent concentration in the Wash Buffer to minimize non-specific interactions.[11]
5. Elution
- For Denaturing Elution (Western Blotting): a. After the final wash, remove all supernatant. b. Resuspend the beads in 20-50 µL of 2x Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads. d. Centrifuge to pellet the beads, and collect the supernatant for SDS-PAGE analysis.
6. Downstream Analysis
- Western Blotting: The eluted samples can be resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against this compound (to confirm successful immunoprecipitation) and potential interacting partners.
- Mass Spectrometry: For identification of novel binding partners, the eluted proteins can be analyzed by mass spectrometry.[8][9]
Signaling Pathway and Logical Relationship Diagram:
Caption: Logical diagram of the this compound Co-IP pull-down assay.
References
- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 2. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. string-db.org [string-db.org]
- 11. assaygenie.com [assaygenie.com]
Application Note: A Framework for the Purification of Recombinant SPD-2 Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isolation of highly pure and biologically active recombinant proteins is a critical prerequisite for a wide range of applications, from structural biology and functional assays to the development of therapeutic agents.[1] The purification process for a novel or specific protein, such as the hypothetical SPD-2, requires a tailored strategy that typically involves multiple chromatographic steps to remove host cell proteins, nucleic acids, and other impurities.[2] This document provides a comprehensive framework and detailed protocols for the expression and purification of recombinant this compound, assuming it is expressed with a common affinity tag. The strategy follows a standard three-phase chromatographic approach: an initial capture step for isolation, an intermediate purification step for removing bulk impurities, and a final polishing step to achieve high purity.[2]
Expression System Selection
The choice of an expression system is fundamental and depends on the properties of the target protein, including its size, complexity, and requirement for post-translational modifications (PTMs).[3][4] Eukaryotic systems like yeast, insect, and mammalian cells can perform complex PTMs, which are often essential for the function of mammalian proteins.[4] In contrast, prokaryotic systems like E. coli are cost-effective, offer rapid growth, and typically produce high protein yields, though they may lack the machinery for complex modifications, sometimes leading to insoluble protein aggregates known as inclusion bodies.[4][5]
Caption: Decision tree for selecting an appropriate expression system.
General Purification Workflow
A typical purification strategy for a recombinant protein involves cell lysis, clarification of the lysate, and a sequence of chromatography steps designed to exploit the unique physicochemical properties of the target protein.[1][6] Affinity chromatography is often the first "capture" step due to its high selectivity.[7][8] This is commonly followed by ion-exchange and size-exclusion chromatography to further purify the protein to homogeneity.[2][9]
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. sinobiological.com [sinobiological.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Overview of the four major protein expression systems - CD Biosynsis [biosynsis.com]
- 5. genscript.com [genscript.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Best Protein Purification Methods for Recombinant Proteins [synapse.patsnap.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. goldbio.com [goldbio.com]
Application Notes and Protocols for Creating SPD-2 Temperature-Sensitive Mutant Strains in C. elegans
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Caenorhabditis elegans protein SPD-2 (B610935) (Spindle-defective 2) is a conserved coiled-coil protein that plays a critical role in cell division.[1] It functions as a scaffold protein essential for both pericentriolar material (PCM) recruitment and centriole duplication.[1][2] Loss of this compound function leads to defects in centrosome maturation and a failure to form a bipolar spindle, resulting in embryonic lethality.[2][3] Temperature-sensitive (ts) mutants are invaluable tools for studying essential genes like this compound, as they allow for conditional inactivation of the protein at a restrictive temperature, while permitting normal function at a permissive temperature.[4] This enables the study of gene function at specific developmental stages or in specific cellular processes.
These application notes provide detailed protocols for the generation and characterization of novel this compound temperature-sensitive mutant strains in C. elegans.
Data Presentation
Table 1: Characteristics of Known this compound Temperature-Sensitive Alleles
| Allele Name | Amino Acid Change | Phenotype at Restrictive Temperature (25°C/26°C) | Permissive Temperature | Restrictive Temperature | Reference |
| This compound(or293ts) | G534E | Failure in bipolar spindle formation, cytokinesis failure. | 15°C | 25°C | [3] |
| This compound(or454ts) | Splice site mutation | Failure in bipolar spindle formation, cytokinesis failure. | 15°C | 25°C | [3] |
| This compound(or493ts) | G498E | Failure in bipolar spindle formation, cytokinesis failure. | 15°C | 25°C | [3] |
| This compound(or655ts) | A304V | Failure in bipolar spindle formation, cytokinesis failure. | 15°C | 25°C | [3] |
Table 2: Expected Phenotypes of this compound(ts) Mutants at Restrictive Temperature
| Phenotype | Description | Method of Analysis |
| Embryonic Lethality | High percentage of embryos fail to hatch. | Nomarski (DIC) microscopy |
| Centrosome Duplication Failure | Presence of a single centrosome in mitotic cells. | Immunofluorescence (SAS-4, SAS-6 staining), Live imaging (GFP-tagged centrosome markers) |
| PCM Recruitment Defect | Reduced or absent localization of PCM components (e.g., γ-tubulin, SPD-5) to centrosomes. | Immunofluorescence (γ-tubulin, SPD-5 antibodies), Live imaging (GFP-tagged PCM components) |
| Bipolar Spindle Failure | Formation of monopolar or disorganized mitotic spindles. | Immunofluorescence (α-tubulin staining), Live imaging (GFP::tubulin) |
| Cytokinesis Failure | Formation of multinucleated cells in the embryo. | Nomarski (DIC) microscopy, Live imaging (GFP::histone) |
Experimental Protocols
Protocol 1: Generation of this compound Temperature-Sensitive Mutants via Chemical Mutagenesis
This protocol outlines the steps for inducing random mutations in the C. elegans genome using the chemical mutagen Ethyl methanesulfonate (B1217627) (EMS) and screening for temperature-sensitive alleles of this compound.
Materials:
-
N2 (wild-type) C. elegans strain
-
E. coli OP50
-
Nematode Growth Medium (NGM) plates
-
M9 buffer
-
Ethyl methanesulfonate (EMS)
-
Incubators set at 15°C (permissive temperature) and 25°C (restrictive temperature)
Procedure:
-
Synchronization of Worms: Grow a large population of N2 worms on NGM plates. Collect embryos by bleaching gravid adults and allow them to hatch in M9 buffer overnight to obtain a synchronized L1 population.
-
Mutagenesis:
-
Transfer the synchronized L1 larvae to a 15 mL conical tube.
-
Wash the worms with M9 buffer.
-
Resuspend the worm pellet in 4 mL of M9 buffer and add 0.2 mL of EMS (final concentration 50 mM).
-
Incubate on a rotator for 4 hours at 20°C.
-
Wash the worms five times with M9 buffer to remove the EMS.
-
-
P0 Generation: Plate the mutagenized L4 larvae (P0 generation) onto large NGM plates seeded with OP50 and incubate at 15°C.
-
F1 Generation Screen:
-
After 3-4 days, when the P0 worms have produced a large number of F1 progeny, wash the plates with M9 buffer to collect the F1 generation.
-
Plate approximately 5-10 F1 L4 larvae onto individual NGM plates.
-
Incubate these plates at 15°C.
-
-
F2 Generation Screen for Temperature-Sensitive Embryonic Lethality:
-
Allow the F1 worms to self-fertilize and lay F2 embryos for 24 hours at 15°C.
-
Shift the plates to the restrictive temperature of 25°C.
-
After 24-48 hours, screen the plates for the presence of a high percentage of dead embryos (embryonic lethality). Plates with a significant number of unhatched eggs are candidate carriers of a temperature-sensitive lethal mutation.
-
-
Isolation and Maintenance of Candidate Mutants:
-
From the plates showing a temperature-sensitive embryonic lethal phenotype, pick F2 worms that have survived to a new plate.
-
Maintain these candidate strains at 15°C.
-
Re-test the temperature sensitivity of each candidate strain by shifting a population of L4s to 25°C and scoring for embryonic lethality.
-
-
Identification of this compound Mutations:
-
For candidate strains with a confirmed temperature-sensitive embryonic lethal phenotype, perform whole-genome sequencing to identify the mutation in the this compound gene.
-
Alternatively, perform complementation tests with known this compound alleles or use PCR and Sanger sequencing to screen for mutations specifically in the this compound locus.
-
Protocol 2: Characterization of Centrosome Defects by Immunofluorescence
This protocol describes how to visualize centrosomes and associated proteins in C. elegans embryos to characterize the phenotype of this compound(ts) mutants.
Materials:
-
This compound(ts) mutant and N2 (wild-type) worms
-
M9 buffer
-
Fixation solution (-20°C methanol)
-
Permeabilization solution (PBST: PBS with 0.1% Tween-20)
-
Blocking solution (PBST with 1% BSA)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin, anti-SAS-4)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Embryo Preparation:
-
Grow this compound(ts) and N2 worms at 15°C.
-
Shift gravid adults to 25°C for 4-6 hours to induce the mutant phenotype.
-
Dissect gravid adults in a drop of M9 buffer on a slide to release embryos.
-
-
Fixation and Permeabilization:
-
Freeze-crack the embryos by placing the slide on a dry ice block for at least 10 minutes.
-
Quickly flick off the coverslip and immerse the slide in -20°C methanol (B129727) for 10 minutes.
-
Rehydrate the slide in PBST for 5 minutes.
-
-
Immunostaining:
-
Block the embryos with blocking solution for 30 minutes at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C in a humid chamber.
-
Wash the slides three times with PBST for 10 minutes each.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Wash the slides three times with PBST for 10 minutes each.
-
-
Mounting and Imaging:
-
Mount the slide with a drop of mounting medium and a coverslip.
-
Seal the coverslip with nail polish.
-
Image the embryos using a confocal or epifluorescence microscope.
-
Mandatory Visualization
Caption: Workflow for generating and characterizing this compound(ts) mutants.
Caption: this compound's role in the centriole duplication pathway.
Caption: this compound's function in pericentriolar material recruitment.
References
- 1. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Survey of New Temperature-Sensitive, Embryonic-Lethal Mutations in C. elegans: 24 Alleles of Thirteen Genes | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
In Vitro Reconstitution of Pericentriolar Material with SPD-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The pericentriolar material (PCM) is a dynamic, supramolecular assembly of proteins that surrounds the centrioles and functions as the primary microtubule-organizing center in animal cells. The regulated assembly and expansion of the PCM are critical for accurate chromosome segregation during cell division. In the nematode Caenorhabditis elegans, the coiled-coil proteins SPD-5 and SPD-2, along with the Polo-like kinase 1 (PLK-1), are core components essential for this process.[1][2]
This compound (human homolog Cep192) plays a pivotal, dual role in both centriole duplication and the recruitment of the PCM scaffold.[2][3] It localizes to centrioles and is indispensable for recruiting the primary scaffold component, SPD-5.[2] In vitro reconstitution assays have been instrumental in dissecting the molecular mechanisms underpinning PCM assembly. These assays have demonstrated that while SPD-5 can self-assemble into a porous, scaffold-like network, this process is significantly accelerated by both this compound and the kinase activity of PLK-1.[4][5]
This system provides a powerful platform to:
-
Investigate the hierarchical assembly of the PCM scaffold.
-
Screen for small molecules or biologics that modulate PCM assembly, which could have therapeutic potential in diseases characterized by aberrant cell division, such as cancer.
-
Quantitatively analyze the biochemical and biophysical properties of protein-protein interactions within the PCM.
-
Elucidate the regulatory roles of kinases like PLK-1 and other factors in controlling the size and microtubule-nucleating capacity of the centrosome.
Studies show that this compound and PLK-1 act cooperatively to enhance SPD-5 polymerization.[4] Interestingly, they do not form stable pre-complexes in the cytoplasm but are recruited independently to the assembling SPD-5 scaffold.[4] This suggests that the SPD-5 network itself acts as the platform for concentrating regulatory factors that drive its own expansion.
Quantitative Data Summary
The following tables summarize the concentrations and conditions used in key in vitro PCM reconstitution experiments as described in the literature.
| Table 1: Protein Concentrations for In Vitro PCM Assembly | |
| Component | Concentration |
| SPD-5::GFP | 6.25 nM - 25 nM[4][5] |
| This compound | 12.5 nM[4][5] |
| PLK-1 | 6.25 nM[4][5] |
| ATP | 0.2 mM[4] |
| Table 2: Summary of Kinetic Observations | |
| Condition | Time to Network Appearance |
| SPD-5 alone | ~90 minutes[4] |
| SPD-5 + PLK-1 | ~30 minutes[4] |
| SPD-5 + this compound | ~60 minutes[4] |
| SPD-5 + PLK-1 + this compound | < 30 minutes (Enhanced beyond either alone)[4] |
Signaling and Assembly Pathway
The assembly of the PCM scaffold is a highly regulated process. In C. elegans, this compound acts as a critical link between the centriole and the expansive PCM, recruiting PLK-1, which in turn phosphorylates SPD-5 to drive its polymerization into a functional scaffold.
Experimental Protocols
Protocol 1: Recombinant Protein Expression and Purification
This protocol describes the expression of C. elegans this compound, SPD-5, and PLK-1 using a baculovirus expression system in Sf9 insect cells, which is essential for obtaining properly folded and functional proteins.[1]
1. Baculovirus Generation:
- Subclone the cDNA for this compound, spd-5, and plk-1 into a suitable baculovirus transfer vector (e.g., pFastBac) with desired affinity and fluorescent tags (e.g., N-terminal 6xHis-GFP for this compound).
- Generate recombinant bacmids in E. coli (DH10Bac).
- Transfect Sf9 insect cells with the purified bacmid DNA to produce the initial P1 viral stock.
- Amplify the virus to a high-titer P2 or P3 stock.
2. Protein Expression:
- Culture Sf9 cells in a suitable medium (e.g., SFX insect medium) to a density of 1.5 - 2.0 x 10⁶ cells/mL.[6]
- Infect the cell culture with the high-titer recombinant baculovirus stock at a multiplicity of infection (MOI) of 2-5.[7]
- Incubate the infected culture at 28°C with shaking for 48-72 hours.[7]
3. Cell Lysis and Protein Purification:
- Harvest cells by centrifugation at 1,000 x g for 10 minutes.
- Resuspend the cell pellet in an ice-cold Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM KCl, 1 mM EGTA, 1 mM MgCl₂, 10% glycerol, 0.1% Triton X-100, supplemented with protease inhibitors and phosphatase inhibitors).
- Lyse the cells by sonication or with a Dounce homogenizer on ice.
- Clarify the lysate by ultracentrifugation at 100,000 x g for 45 minutes at 4°C.
- Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins) pre-equilibrated with Lysis Buffer without detergents.
- Wash the column extensively with Wash Buffer (Lysis Buffer with increased salt, e.g., 500 mM KCl, and a low concentration of imidazole (B134444) for His-tags).
- Elute the protein using an Elution Buffer containing a high concentration of the competing agent (e.g., 250-300 mM imidazole for His-tags).
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.4, 150 mM KCl, 1 mM DTT) and concentrate.
- Assess purity by SDS-PAGE and Coomassie staining, and determine concentration using a Bradford assay or spectrophotometry.
Protocol 2: In Vitro PCM Reconstitution Assay
This protocol details the assembly of PCM-like scaffolds from purified components, monitored by fluorescence microscopy.[1][4]
1. Preparation of Reaction Chamber:
- Prepare a microscopy chamber by affixing a coverslip to a glass slide with double-sided tape, creating a small channel for the reaction mix.
- Passivate the inner surfaces with a blocking agent like β-casein to prevent non-specific protein binding.
2. Assembly Reaction:
- Prepare a reaction mix in a low-protein-binding microcentrifuge tube on ice. The final buffer should be similar to the protein storage buffer (e.g., 50 mM HEPES pH 7.4, 150 mM KCl, 1 mM DTT, 1 mM MgCl₂).
- Add the components in the following order:
- Buffer
- ATP and an ATP regeneration system (e.g., creatine (B1669601) kinase and creatine phosphate), if testing kinase activity. Final ATP concentration: 0.2 mM.[4]
- This compound (Final concentration: 12.5 nM).[4]
- PLK-1 (Final concentration: 6.25 nM).[4]
- Initiate the reaction by adding fluorescently-tagged SPD-5 (e.g., SPD-5::GFP) to a final concentration of 6.25 nM.[4]
- Gently mix and immediately introduce ~10 µL of the reaction mix into the prepared microscopy chamber.
- Seal the chamber with wax or nail polish to prevent evaporation.
3. Data Acquisition and Analysis:
- Incubate the slide at room temperature (~23°C).
- Acquire images at regular time intervals (e.g., every 5-10 minutes) for up to 90-120 minutes using a fluorescence microscope (e.g., spinning-disk confocal or TIRF).
- Use a high-magnification objective (e.g., 60x or 100x oil immersion).
- Quantify the assembly process by measuring the total integrated fluorescence intensity of the formed SPD-5 networks over time using image analysis software (e.g., ImageJ/Fiji).[5] This involves thresholding the images to identify networks and measuring their area and intensity.
Experimental Workflow Diagram
The following diagram outlines the major steps for the in vitro reconstitution of pericentriolar material, from protein expression to final data analysis.
References
- 1. Method: In vitro analysis of pericentriolar material assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulated assembly of a supramolecular centrosome scaffold in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Improvement of protein production in baculovirus expression vector system by removing a total of 10 kb of nonessential fragments from Autographa californica multiple nucleopolyhedrovirus genome [frontiersin.org]
- 7. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of SPD-2 Localization at the Centrosome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of SPD-2 (Spindle defective 2), also known as Cep192 in humans, at the centrosome. This compound is a critical regulator of centrosome maturation and duplication, playing a key role in the recruitment of pericentriolar material (PCM) to form a functional microtubule-organizing center (MTOC).[1][2][3] Proper this compound function is essential for the assembly of a bipolar mitotic spindle during cell division.[2] This document outlines detailed protocols for immunofluorescence staining and quantitative analysis of this compound, alongside data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
Quantitative Summary of this compound/Cep192 Localization
The following tables summarize illustrative quantitative data for this compound/Cep192 localization at the centrosome. Optimal antibody dilutions and signal-to-noise ratios are critical for accurate quantification and should be determined experimentally.[2]
Table 1: Illustrative Results of Anti-Cep192 Antibody Titration [2]
| Antibody Dilution | Signal Intensity at Centrosome (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Observations |
| 1:50 | 950 | 400 | 2.38 | Bright specific signal, but very high background across the cell. |
| 1:100 | 800 | 150 | 5.33 | Strong, specific signal with significantly reduced background. Optimal. |
| 1:250 | 450 | 100 | 4.50 | Clear specific signal, but weaker than 1:100. Background is low. |
| 1:500 | 200 | 90 | 2.22 | Weak specific signal, difficult to distinguish from background. |
Note: This data is for illustrative purposes. Optimal dilutions must be determined experimentally for each specific antibody, cell type, and set of experimental conditions.[2]
Table 2: Relative Centrosomal Intensity of this compound Mutants in Drosophila S2 Cells
| This compound Construct | Mean Centrosomal Fluorescence Intensity (% of Wild-Type) | Standard Deviation | Key Observation |
| Wild-Type this compound-GFP | 100% | ± 15% | Strong localization to both centrioles and PCM. |
| This compound-ΔASH1-GFP | Reduced | - | Significantly decreased recruitment to the centrosome. |
| This compound-ΔASH2-GFP | Reduced | - | Poor recruitment to the centrosome.[4] |
| This compound-NT-GFP (N-terminal) | Reduced | - | Localizes to centrioles but fails to form a proper scaffold.[4] |
| This compound-CT-GFP (C-terminal) | Greatly Reduced | - | No longer detectable at centrioles; low-level binding throughout the PCM.[4] |
Signaling and Recruitment Pathways
The recruitment and function of this compound are tightly regulated. In Drosophila, the N-terminal region of this compound targets it to the centriole, while the C-terminal region is crucial for its assembly into a PCM scaffold.[4] In mammalian cells, Cep192 and Pericentrin are mutually dependent for their localization to mitotic centrosomes, and both are required for the subsequent recruitment of NEDD-1 and the γ-tubulin ring complex (γ-TuRC).[1]
This compound/Cep192 recruitment pathways in Drosophila and mammals.
Experimental Protocols
Key Experiment: Immunofluorescence Staining for this compound/Cep192
This protocol provides a general framework for the immunofluorescent staining of this compound/Cep192 in cultured mammalian cells.[2]
Materials:
-
Rabbit polyclonal anti-CEP192 antibody
-
Goat anti-rabbit secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA and 5% normal goat serum in PBS)
-
Wash Buffer (e.g., 0.1% Tween-20 in PBS)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Anti-fade mounting medium
-
Sterile glass coverslips
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[2]
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes. This step is crucial for allowing the antibody to access the intracellular this compound protein.[2]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-Cep192 antibody in Blocking Buffer to its predetermined optimal concentration (e.g., 1:100). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[2][5]
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each, protecting them from light.[2]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.[2]
-
Counterstaining: Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei.[2]
-
Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[2]
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filters.[2] For high-resolution imaging of centrosomes, super-resolution microscopy techniques like Structured Illumination Microscopy (SIM) or Stimulated Emission Depletion (STED) microscopy are recommended.[3]
Protocol: Quantitative Analysis of Centrosomal Protein Levels
This protocol describes a method for quantifying the relative levels of a protein at the centrosome using indirect immunofluorescence, adapted from established methodologies.[6]
Procedure:
-
Image Acquisition:
-
Acquire Z-stack images of stained cells using a high-resolution microscope (e.g., confocal or deconvolution).[7][8]
-
Ensure that imaging parameters (e.g., laser power, exposure time, gain) are kept constant across all samples to be compared.
-
Include a centrosomal marker (e.g., γ-tubulin or Centrin) as an internal standard for normalization.[6][8]
-
-
Image Analysis using ImageJ/Fiji:
-
Open the Z-stack images in ImageJ or Fiji.
-
Create a maximum intensity projection of the Z-stack.
-
Identify the centrosomes based on the staining of the centrosomal marker.
-
For each centrosome, draw a small region of interest (ROI) that encompasses the centrosomal signal for this compound.
-
Draw a larger ROI around the small ROI to measure the local background fluorescence.
-
Measure the integrated density (sum of pixel values) and the area for both the small and large ROIs for both the this compound channel and the internal standard channel.
-
-
Calculation of Background-Corrected Fluorescence Intensity:
-
Calculate the background-corrected fluorescence intensity for each protein using the following formula: Corrected Intensity = Integrated Density (small ROI) - (Area (small ROI) * Mean Fluorescence (background)) where the mean background fluorescence is measured from the larger ROI. A more precise formula is: F_corrected = F_S – [( F_L– F_S) x A_S /( A_L – A_S)], where F is the total fluorescence intensity, A is the area, S denotes the small box, and L denotes the large box.[6]
-
Combine the background-corrected intensities from both centrosomes in a cell to get the total centrosomal level for that cell.[6]
-
-
Normalization:
-
To compare protein levels across different cells or samples, normalize the background-corrected this compound intensity to the intensity of the internal standard (e.g., γ-tubulin).[6] Normalized this compound Level = Corrected this compound Intensity / Corrected Internal Standard Intensity
-
Workflow for quantitative analysis of this compound at the centrosome.
Troubleshooting
For common issues such as high background or weak signal during immunofluorescence, refer to the following troubleshooting guide.
Table 3: Troubleshooting Immunofluorescence for this compound
| Problem | Possible Cause | Suggested Solution |
| High Background | Primary antibody concentration too high. | Perform an antibody titration to find the optimal concentration.[2] |
| Inadequate blocking. | ||
| Insufficient washing. | Increase the number or duration of wash steps. | |
| Weak or No Signal | Primary antibody not effective for IF. | Validate the antibody using a positive control. |
| Inefficient permeabilization. | Optimize permeabilization time or Triton X-100 concentration.[2] | |
| Epitope masking by fixation. | Reduce fixation time or try a different fixation method (e.g., methanol (B129727) fixation).[3] | |
| Non-specific Staining | Secondary antibody cross-reactivity. | Use a pre-adsorbed secondary antibody. |
| Aggregated antibodies. | Centrifuge the antibody solution before use. |
By following these detailed protocols and guidelines, researchers can achieve reliable and reproducible quantitative data on the localization of this compound at the centrosome, contributing to a deeper understanding of centrosome biology and its role in health and disease.
References
- 1. The mammalian this compound ortholog Cep192 regulates centrosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The conserved this compound/CEP192 domain adopts a unique protein fold to promote centrosome scaffold assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method of quantifying centrosomes at the single-cell level in human normal and cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of SPD-2 Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spindle-defective protein 2 (SPD-2), a key centrosomal protein, plays a critical role in the intricate processes of centriole duplication and mitotic spindle formation.[1][2] The functional regulation of this compound is heavily reliant on post-translational modifications, with phosphorylation being a pivotal mechanism that governs its localization, stability, and interactions with other essential cell cycle proteins. Notably, Polo-like kinase 4 (PLK4) has been identified as a key upstream kinase that phosphorylates this compound, thereby initiating the cascade of events leading to centriole duplication.[3][4] A deeper understanding of the dynamics of this compound phosphorylation is paramount for deciphering the fundamental mechanisms of cell division and for identifying potential therapeutic targets in pathologies characterized by aberrant cell proliferation, such as cancer.
These application notes provide a comprehensive guide with detailed protocols for the investigation of this compound phosphorylation. The methodologies outlined below are designed to empower researchers to identify, characterize, and quantify the phosphorylation status of this compound, offering valuable insights into its regulatory mechanisms.
Key Techniques for Studying this compound Phosphorylation
Several robust techniques can be employed to elucidate the phosphorylation status of this compound. The choice of method depends on the specific research question, available resources, and desired level of detail.
-
Phos-tag™ SDS-PAGE: This technique is a powerful tool for separating protein isoforms based on the number of phosphate (B84403) groups they carry.[5][6][7] It allows for the visualization and semi-quantitative analysis of different phosphorylated forms of this compound.[3][8]
-
Immunoblotting (Western Blotting): A cornerstone of protein analysis, Western blotting is widely used to detect the presence and relative abundance of phosphorylated proteins using phospho-specific antibodies.[9][10][11]
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This is the gold standard for identifying specific phosphorylation sites on a protein.[9][12][13] By isolating this compound and analyzing it with mass spectrometry, the precise amino acid residues that are phosphorylated can be determined.[14]
-
In Vitro Kinase Assays: These assays are instrumental in confirming a direct kinase-substrate relationship.[15][16][17] By incubating recombinant this compound with a specific kinase, such as PLK4, one can directly assess the ability of the kinase to phosphorylate this compound.
Signaling Pathway of this compound Phosphorylation in Centriole Duplication
The phosphorylation of this compound by PLK4 is a critical initiating step in centriole duplication. This event facilitates the recruitment of other essential proteins to the centriole, ultimately leading to the formation of a new daughter centriole.
Caption: this compound phosphorylation by PLK4 initiates centriole duplication.
Data Presentation
The following table summarizes the expected outcomes from a Phos-tag™ SDS-PAGE analysis of this compound under different cellular conditions, providing a framework for interpreting experimental results.[3]
| Sample Treatment | Expected this compound Bands on Phos-tag™ Gel | Interpretation |
| Untreated Cells | Multiple bands, with a prominent lower band. | Basal level of this compound phosphorylation. The lower band represents the non-phosphorylated form. |
| PLK4 Overexpression | Upward shift and intensification of upper bands. | Increased this compound phosphorylation, indicating this compound is a substrate of PLK4.[3] |
| PLK4 Inhibition | Reduction or disappearance of upper bands. | Decreased this compound phosphorylation, confirming PLK4's role in phosphorylating this compound. |
| Phosphatase Treatment | Collapse of upper bands into the lower band. | Confirms that the upper bands are indeed phosphorylated forms of this compound. |
Experimental Protocols
Protocol 1: Analysis of this compound Phospho-isoforms using Phos-tag™ SDS-PAGE
This protocol details the separation of phosphorylated this compound isoforms.
Workflow:
Caption: Workflow for Phos-tag™ SDS-PAGE analysis of this compound.
Materials:
-
Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Phos-tag™ Acrylamide
-
Standard SDS-PAGE reagents
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SPD-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells in buffer containing protease and phosphatase inhibitors. Quantify protein concentration.
-
Gel Preparation: Prepare SDS-PAGE gels containing Phos-tag™ Acrylamide according to the manufacturer's instructions. The concentration of Phos-tag™ may need optimization.
-
Electrophoresis: Load equal amounts of protein lysate per lane and run the gel until adequate separation is achieved.
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer containing EDTA for 10-15 minutes to remove zinc ions, which can interfere with transfer.[7]
-
Equilibrate the gel in transfer buffer without EDTA for another 10-15 minutes.[7]
-
Transfer proteins to a PVDF membrane using a standard wet or semi-dry transfer system.[3]
-
-
Immunoblotting:
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[3]
Protocol 2: Immunoprecipitation and Mass Spectrometry (IP-MS) for Identification of this compound Phosphorylation Sites
This protocol describes the enrichment of this compound and subsequent identification of phosphorylation sites.
Workflow:
Caption: Workflow for IP-MS analysis of this compound phosphorylation sites.
Materials:
-
Cell lysis buffer (non-denaturing) with protease and phosphatase inhibitors
-
Anti-SPD-2 antibody or anti-FLAG/HA antibody for tagged this compound
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE reagents
-
In-gel digestion kit (with trypsin)
-
Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)
-
LC-MS/MS system
Procedure:
-
Immunoprecipitation:
-
Protein Digestion:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein band corresponding to this compound.
-
Perform in-gel digestion with trypsin to generate peptides.[12]
-
-
Phosphopeptide Enrichment (Optional but Recommended):
-
Mass Spectrometry Analysis:
-
Data Analysis:
Protocol 3: In Vitro Kinase Assay for this compound Phosphorylation by PLK4
This protocol is for confirming the direct phosphorylation of this compound by PLK4.
Workflow:
Caption: Workflow for in vitro kinase assay of this compound and PLK4.
Materials:
-
Recombinant purified this compound protein (substrate)
-
Active recombinant PLK4 kinase
-
Kinase reaction buffer
-
ATP (can be [γ-32P]ATP for radioactive detection)
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant this compound, and active PLK4.
-
Initiate Reaction: Add ATP (and [γ-32P]ATP if using radioactive detection) to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined amount of time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Analysis:
-
Radioactive Detection: Separate the proteins by SDS-PAGE, dry the gel, and expose it to X-ray film or a phosphorimager screen to detect the incorporation of 32P into this compound.[16]
-
Non-Radioactive Detection: Separate the proteins by SDS-PAGE and perform a Western blot using a phospho-specific antibody if available, or analyze by Phos-tag™ SDS-PAGE to observe a mobility shift.
-
Conclusion
The study of this compound phosphorylation is crucial for understanding the intricate regulation of centrosome biology and cell division. The techniques and protocols outlined in these application notes provide a robust framework for researchers to investigate the phosphorylation status of this compound, identify its specific phosphorylation sites, and elucidate the functional consequences of these modifications. By employing these methods, scientists and drug development professionals can gain valuable insights into the signaling pathways that govern cell proliferation and identify novel therapeutic strategies for diseases driven by cell cycle dysregulation.
References
- 1. Centrosome Maturation and Duplication in C. elegans Require the Coiled-Coil Protein this compound [ouci.dntb.gov.ua]
- 2. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer [mdpi.com]
- 5. Recent developments in Phos-tag electrophoresis for the analysis of phosphoproteins in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Protein Phosphorylation Using Phos-Tag Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay [jove.com]
- 9. What Are the Methods for Detecting Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]
- 10. raybiotech.com [raybiotech.com]
- 11. labinsights.nl [labinsights.nl]
- 12. Immunoprecipitation Mass Spectrometry Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Kinase Assay with Recombinant SnRK2s: An Example for Assaying Stress-Responsive Kinases in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. In Vitro Phosphorylation and Kinase Assays in Neurospora crassa | Springer Nature Experiments [experiments.springernature.com]
- 18. How Mass Spectrometry Enables High-Precision Quantification of Phosphorylated Proteins? | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for In Vivo Studies Using GFP-Tagged SPD-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Caenorhabditis elegans Spindle-defective protein 2 (SPD-2), a homolog of human Cep192, is a crucial regulator of centrosome biogenesis and function. It plays a pivotal role in both the recruitment of pericentriolar material (PCM) and the duplication of centrioles.[1][2] The use of Green Fluorescent Protein (GFP) fused to this compound (GFP-tagged this compound) provides a powerful tool for the in vivo visualization and quantitative analysis of its dynamics and function in real-time. These application notes provide a comprehensive guide for utilizing GFP-tagged this compound in live-cell imaging studies within C. elegans to investigate centrosome maturation, cell division, and related signaling pathways.
Key Applications
-
Real-time visualization of centrosome dynamics: Track the localization and accumulation of this compound at centrioles and the PCM throughout the cell cycle.
-
Investigation of protein-protein interactions: Analyze the co-localization and dynamic interplay of GFP-tagged this compound with other centrosomal proteins.
-
Drug screening and development: Assess the effects of small molecules on centrosome assembly and function by monitoring GFP-tagged this compound.
Data Presentation
Quantitative Analysis of GFP::this compound Diffusion in the Cytoplasm
Fluorescence Correlation Spectroscopy (FCS) has been employed to measure the diffusion coefficient of GFP::this compound in the cytoplasm of C. elegans embryos. This data provides insights into the oligomeric state of this compound and its interactions with other cytoplasmic proteins.[3][4]
| Condition | Diffusion Coefficient (μm²/s) | Interpretation |
| Wild-type | 2.7 ± 0.4 | Baseline diffusion of GFP::this compound in the cytoplasm.[3] |
| spd-5(RNAi) | 2.4 ± 0.5 | Diffusion is largely unaffected, suggesting this compound and SPD-5 do not form a stable complex in the cytoplasm.[3] |
| plk-1(RNAi) | 2.2 ± 0.5 | A slight but significant reduction in diffusion, the reason for which is not immediately clear but does not support a stable cytoplasmic complex.[3] |
Signaling Pathways and Experimental Workflows
Centrosome Duplication Pathway in C. elegans
The following diagram illustrates the key steps in the C. elegans centrosome duplication pathway, highlighting the central role of this compound.
Caption: C. elegans Centrosome Duplication Pathway.
Experimental Workflow for Live Imaging of GFP-tagged this compound
This workflow outlines the key steps for preparing and imaging C. elegans embryos expressing GFP-tagged this compound.
Caption: Live Imaging Experimental Workflow.
Experimental Protocols
Protocol 1: Live-Cell Imaging of GFP-tagged this compound in C. elegans Embryos
This protocol details the procedure for preparing and imaging early C. elegans embryos expressing GFP-tagged this compound to visualize centrosome dynamics.
Materials:
-
C. elegans strain expressing a functional, endogenously tagged GFP::this compound.
-
Nematode Growth Medium (NGM) plates seeded with OP50 E. coli.
-
M9 buffer.
-
Microscope slides and coverslips (22x22 mm).
-
Agarose (low-melt for some applications).
-
Levamisole (for immobilization of later-stage animals, if needed).
-
Mounting medium (e.g., M9 buffer).
-
Confocal or spinning disk microscope equipped with a 488 nm laser and appropriate emission filters for GFP.
Procedure:
-
Worm Culture: Maintain the GFP::this compound C. elegans strain on NGM plates with OP50 at 20-25°C. For imaging, use well-fed, gravid adult hermaphrodites.
-
Preparation of Agarose Pads:
-
Prepare a 3-5% agarose solution in M9 buffer.
-
Heat in a microwave until the agarose is completely dissolved.
-
Place a small drop of the molten agarose onto a microscope slide and quickly cover it with another slide to create a thin, flat pad.
-
Allow the pad to solidify for at least 10 minutes.
-
-
Mounting Embryos:
-
Place a small drop (5-10 µl) of M9 buffer onto a coverslip.
-
Pick 5-10 gravid adult worms from the NGM plate and transfer them into the M9 drop.
-
Gently cut the worms open using a fine needle or syringe to release the embryos.
-
Carefully remove the worm carcasses.
-
Invert the coverslip with the embryos onto the prepared agarose pad on the microscope slide.
-
Wick away any excess liquid from the edges of the coverslip.
-
Seal the edges of the coverslip with VALAP or nail polish to prevent dehydration during imaging.
-
-
Microscopy and Image Acquisition:
-
Use a high-magnification oil-immersion objective (e.g., 60x or 100x).
-
Locate the one-cell or two-cell stage embryos for observing the first few mitotic divisions.
-
Set up the microscope for time-lapse (4D) imaging. Acquire Z-stacks (e.g., 10-20 slices with a 0.5-1.0 µm step size) at regular intervals (e.g., every 15-30 seconds).
-
Use the 488 nm laser for GFP excitation and adjust the laser power and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Data Analysis:
-
Use image analysis software (e.g., Fiji/ImageJ) to generate maximum intensity projections of the Z-stacks.
-
Create time-lapse movies to visualize the dynamic localization of GFP::this compound.
-
Quantify the fluorescence intensity of GFP::this compound at the centrosomes over time. This can be done by defining a region of interest (ROI) around the centrosome at each time point and measuring the mean pixel intensity. Correct for background fluorescence by measuring the intensity of a nearby cytoplasmic region.
Protocol 2: RNAi-mediated Depletion of SPD-5 to Study its Effect on GFP-tagged this compound Localization
This protocol describes how to use RNA interference (RNAi) by feeding to deplete SPD-5 and observe the resulting changes in GFP-tagged this compound localization.
Materials:
-
C. elegans strain expressing GFP::this compound.
-
RNAi feeding plates (NGM agar (B569324) containing ampicillin (B1664943) and IPTG) seeded with E. coli expressing double-stranded RNA (dsRNA) against spd-5.
-
Control RNAi plates (seeded with E. coli containing an empty vector).
-
M9 buffer.
-
Microscopy setup as described in Protocol 1.
Procedure:
-
RNAi by Feeding:
-
Synchronize the GFP::this compound worms by bleaching to obtain a population of L1 larvae.
-
Place the L1 larvae onto the spd-5(RNAi) and control RNAi plates.
-
Grow the worms at 20°C for 48-72 hours, until they reach the L4 or young adult stage.
-
-
Sample Preparation and Imaging:
-
Acquire time-lapse images of the first mitotic division.
-
Data Analysis:
-
Compare the localization and fluorescence intensity of GFP::this compound at the centrosomes in spd-5(RNAi) embryos versus control embryos.
-
In the absence of SPD-5, this compound accumulation in the PCM is expected to be severely reduced, while its localization to the centrioles should remain.[1] Quantify this difference in fluorescence intensity between the centriolar and PCM regions.
-
Conclusion
The use of GFP-tagged this compound in C. elegans provides an invaluable system for the detailed in vivo investigation of centrosome biology. The protocols and application notes provided here offer a framework for researchers to visualize, quantify, and functionally analyze the role of this compound in cell division and development. These approaches can be further adapted for high-throughput screening and the identification of novel therapeutic targets that modulate centrosome function.
References
- 1. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. The Caenorhabditis elegans pericentriolar material components this compound and SPD-5 are monomeric in the cytoplasm before incorporation into the PCM matrix - PMC [pmc.ncbi.nlm.nih.gov]
Generating Specific Antibodies Against SPD-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to generating and utilizing specific antibodies against Spindle Defective 2 (SPD-2), a key regulator of centrosome biogenesis and function. The protocols and data presented herein are intended to equip researchers with the necessary information to produce and validate high-quality antibodies for various research and drug development applications.
Introduction to this compound
Spindle Defective 2 (this compound), the human homolog of which is Centrosomal Protein 192 (Cep192), is a crucial protein involved in the regulation of the centrosome cycle.[1] It plays a pivotal role in both the duplication of centrioles and the recruitment of the pericentriolar material (PCM) to form a functional microtubule-organizing center (MTOC).[1][2][3] The proper functioning of this compound/Cep192 is essential for the assembly of a bipolar mitotic spindle during cell division.[4] In C. elegans, this compound is essential for centrosome maturation and duplication, acting in concert with proteins such as SPD-5, the Aurora-A kinase AIR-1, and ZYG-1.[2][5] Given its critical role in cell division, this compound is a protein of significant interest in cancer research and other diseases characterized by aberrant cell proliferation.
Antigen Design for Anti-SPD-2 Antibody Production
The selection of a suitable antigen is the most critical step in the development of specific antibodies. For this compound, both full-length protein and synthetic peptides can be used as immunogens. Peptide antigens offer the advantage of targeting specific epitopes, which can lead to highly specific antibodies.
Key Considerations for Peptide Antigen Design:
-
Hydrophilicity: Peptides with a higher proportion of hydrophilic amino acids are more likely to be on the surface of the native protein and accessible to antibodies.
-
Antigenicity: Certain amino acid residues are more immunogenic than others.
-
Secondary Structure: Regions with a propensity to form beta sheets should be avoided as they can lead to synthesis difficulties.
-
Homology: To ensure specificity, the selected peptide sequence should have minimal homology with other proteins.
Predicted Immunogenic Peptides of Human Cep192 (this compound):
Based on in-silico analysis of the human Cep192 protein sequence (UniProt: Q8TEP8), the following peptides are proposed as potential immunogens. These regions are predicted to be hydrophilic, surface-exposed, and have low homology with other known human proteins.
| Peptide ID | Sequence | Location (Amino Acid #) | Notes |
| CEP192-N1 | NH2-CEQPSGTKVRISKER-COOH | 25-39 | N-terminal region, predicted high antigenicity. |
| CEP192-M1 | NH2-CKRNSPLPSDESVLQ-COOH | 850-864 | Central region, located between coiled-coil domains. |
| CEP192-C1 | NH2-CSTRPTDEGFIPSQR-COOH | 1845-1859 | C-terminal region, predicted to be highly antigenic. |
Note: An N-terminal cysteine (C) is often added to facilitate conjugation to a carrier protein.
Experimental Protocols
I. Polyclonal Antibody Production
This protocol outlines the generation of polyclonal antibodies in rabbits.
1. Antigen Preparation and Conjugation:
-
Synthesize the chosen peptide (e.g., CEP192-N1) with an N-terminal cysteine.
-
Conjugate the peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) using a linker like maleimidocaproyl-N-hydroxysuccinimide (MCS).
-
Purify the conjugate by dialysis against phosphate-buffered saline (PBS).
2. Immunization Schedule:
-
Animal: New Zealand White rabbit (female, 2.5-3.0 kg).
-
Pre-immune Bleed: Collect blood from the ear artery before the first immunization to obtain pre-immune serum.
-
Primary Immunization (Day 0): Emulsify 500 µg of the peptide-KLH conjugate in Complete Freund's Adjuvant (CFA) at a 1:1 ratio. Inject subcutaneously at multiple sites.
-
Booster Injections (Days 14, 28, 49): Emulsify 250 µg of the conjugate in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio. Inject subcutaneously at multiple sites.
-
Test Bleeds: Collect small volumes of blood 7-10 days after each booster injection to monitor the antibody titer.
-
Final Bleed (Day 63): If the antibody titer is high, perform a terminal bleed via cardiac puncture under anesthesia.
Quantitative Data: Expected Antibody Titer Development
| Time Point | Procedure | Expected ELISA Titer (vs. Peptide) |
| Day 0 | Pre-immune Bleed & Primary Immunization | < 1:100 |
| Day 24 | Test Bleed 1 | 1:1,000 - 1:10,000 |
| Day 38 | Test Bleed 2 | 1:10,000 - 1:50,000 |
| Day 59 | Test Bleed 3 | > 1:50,000 |
Note: Titers are illustrative and can vary significantly between animals.
3. Antibody Purification:
-
Isolate IgG from the serum using Protein A/G affinity chromatography.
-
For antigen-specific purification, use an affinity column with the immunizing peptide immobilized on a solid support.
-
Elute the bound antibodies using a low pH buffer and immediately neutralize.
-
Dialyze the purified antibodies against PBS and store at -20°C or -80°C.
II. Monoclonal Antibody Production
This protocol describes the generation of monoclonal antibodies using hybridoma technology.
1. Immunization and Splenocyte Isolation:
-
Immunize BALB/c mice with the this compound antigen (peptide-KLH conjugate or recombinant protein) following a similar schedule as for rabbits, but with lower antigen amounts (e.g., 50-100 µg for primary immunization).
-
Three days after the final booster injection, euthanize the mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
2. Hybridoma Production:
-
Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).
-
Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.
3. Screening and Cloning:
-
Screen the supernatants of the hybridoma cultures for the presence of anti-SPD-2 antibodies using ELISA.
-
Select positive clones and expand them.
-
Perform single-cell cloning by limiting dilution to ensure monoclonality.
-
Re-screen the subclones to identify those producing the desired antibody.
4. Antibody Production and Purification:
-
Expand the selected hybridoma clones in culture to produce larger quantities of the monoclonal antibody.
-
Purify the monoclonal antibody from the culture supernatant using Protein A/G affinity chromatography.
Application Protocols
I. Western Blotting
This protocol is for the detection of this compound in cell lysates.
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein lysate on an 8-10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the anti-SPD-2 antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
II. Immunofluorescence
This protocol is for visualizing this compound localization in cultured cells.[1]
-
Cell Culture and Fixation: Grow cells on glass coverslips. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA and 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-SPD-2 antibody (e.g., 1:100 to 1:500 dilution) overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslip on a microscope slide with anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Quantitative Data: Antibody Dilution Optimization for Immunofluorescence
| Antibody Dilution | Signal Intensity at Centrosome (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Observations |
| 1:50 | 950 | 400 | 2.38 | Bright specific signal, but very high background.[1] |
| 1:100 | 800 | 150 | 5.33 | Strong, specific signal with significantly reduced background. Optimal.[1] |
| 1:250 | 450 | 100 | 4.50 | Clear specific signal, but weaker than 1:100. Low background.[1] |
| 1:500 | 200 | 90 | 2.22 | Weak specific signal, difficult to distinguish from background.[1] |
Note: This data is illustrative. Optimal dilutions must be determined experimentally.[1]
III. Immunohistochemistry (Paraffin-Embedded Sections)
This protocol is for detecting this compound in tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific binding with normal serum from the species of the secondary antibody.
-
Primary Antibody Incubation: Incubate with the anti-SPD-2 antibody (e.g., 1:200 dilution) overnight at 4°C.
-
Washing: Wash with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Detection: Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A combined in silico and in vivo approach to the structure-function annotation of this compound provides mechanistic insight into its functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEP192 centrosomal protein 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. alliancegenome.org [alliancegenome.org]
Application Notes and Protocols for High-Resolution Microscopy of SPD-2 at the Centriole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-resolution imaging of Spindle-defective protein 2 (SPD-2) at the centriole, a critical process in centrosome maturation and duplication. The protocols and data presented are intended to facilitate the study of centrosome biology and the development of therapeutics targeting cell division.
Introduction to this compound and its Role at the Centriole
This compound, the homolog of human CEP192, is a conserved coiled-coil protein essential for the assembly of a functional microtubule-organizing center (MTOC).[1][2][3] It plays a pivotal role in both the recruitment of pericentriolar material (PCM) to the centrioles and in the process of centriole duplication.[1][3][4] this compound localizes to the centriole throughout the cell cycle and accumulates in the surrounding PCM during mitosis.[3] Its function is crucial for mitotic spindle assembly and accurate chromosome segregation, making it a key protein of interest in cell division research and oncology.[1] Due to the small size of the centriole, which is below the diffraction limit of conventional light microscopy, super-resolution techniques are required to resolve the fine details of this compound's localization and interactions.[5]
Quantitative Data from High-Resolution Microscopy
High-resolution microscopy has enabled the precise localization of proteins within the centriole. The following tables summarize quantitative data for centriolar proteins, including this compound, obtained using various super-resolution techniques.
Table 1: Localization of Centriolar Proteins in Drosophila melanogaster
| Protein | Localization Parameter | Value (nm) | Microscopy Technique |
| Asl (C-terminus) | Ring Diameter | 233 ± 23 | 3D-SIM |
| Sas6-GFP (C-terminus) | Ring Diameter | 73 ± 4 | STED |
Data extracted from a study on core centriole architecture, providing a reference for the dimensions of centriolar structures.
Table 2: Relative Fluorescence Intensity of Centriolar Proteins in C. elegans
| Protein | Structure | Fluorescence Ratio (Centriole vs. Procentriole) | Microscopy Technique |
| SAS-6 | Centriole/Procentriole | 1.9 ± 0.3 | U-Ex-STED |
| SAS-5 | Centriole/Procentriole | 4.8 ± 1.1 | U-Ex-STED |
| SAS-4 | Centriole/Procentriole | 10.7 ± 3.4 | U-Ex-STED |
These ratios, determined using RFP::this compound as a centriole marker, indicate the relative abundance of key centriolar proteins during duplication. Data from a study on the molecular architecture of the C. elegans centriole.[6]
Signaling and Recruitment Pathway of this compound
The recruitment and function of this compound are tightly regulated within the cell cycle. The following diagram illustrates the key interactions of this compound in centriole duplication and PCM assembly.
Caption: Signaling pathway of this compound in centriole duplication and PCM recruitment.
Experimental Workflow for High-Resolution Imaging
The following diagram outlines the general workflow for achieving high-resolution images of this compound at the centriole.
Caption: General workflow for high-resolution imaging of this compound localization.
Detailed Experimental Protocols
The following are detailed protocols for immunofluorescence and high-resolution imaging of this compound, adapted from established methods for studying centrosomal proteins.
Protocol 1: Immunofluorescence for High-Resolution Microscopy of this compound in C. elegans Gonads
Materials:
-
M9 Buffer
-
Poly-L-lysine coated slides
-
Coverslips
-
Dry ice or liquid nitrogen
-
-20°C Methanol
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline with 0.1% Tween-20 (PBST)
-
Blocking Buffer: 10% Normal Goat Serum in PBST
-
Primary antibody: Rabbit anti-SPD-2
-
Secondary antibody: Goat anti-Rabbit conjugated to a photoswitchable dye (e.g., Alexa Fluor 647)
-
Anti-fade mounting medium
Procedure:
-
Dissection and Mounting: Dissect gonads from young adult C. elegans in M9 buffer on a coverslip. Place a poly-L-lysine coated slide onto the coverslip with the dissected gonads.
-
Permeabilization (Freeze-Cracking): Place the slide on a metal block pre-chilled on dry ice for at least 10 minutes. Once frozen, quickly flick off the coverslip with a razor blade.
-
Fixation: Immediately immerse the slide in -20°C methanol for 10 minutes. Follow with a 20-minute incubation in 4% PFA in PBS at room temperature.
-
Washing: Wash the slide three times with PBST for 5 minutes each.
-
Blocking: Block the sample with Blocking Buffer for 1 hour at room temperature in a humid chamber.
-
Primary Antibody Incubation: Incubate the slide with the primary anti-SPD-2 antibody, diluted in Blocking Buffer, overnight at 4°C in a humid chamber.
-
Washing: Wash the slide three times with PBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 2 hours at room temperature in the dark.
-
Final Washes and Mounting: Wash the slide three times with PBST for 10 minutes each in the dark. Mount the sample with a drop of anti-fade mounting medium and seal the coverslip.
Protocol 2: 3D-Structured Illumination Microscopy (3D-SIM) of this compound
Instrumentation:
-
A 3D-SIM compatible microscope system equipped with appropriate lasers for excitation of the chosen fluorophore.
-
High numerical aperture (NA ≥1.4) oil-immersion objective lens.
-
Sensitive camera (e.g., sCMOS or EMCCD).
Image Acquisition:
-
Locate Centrosomes: Using conventional fluorescence microscopy, locate cells with clearly visible centrosomes (often appearing as bright puncta near the nucleus).
-
Set Up 3D-SIM Acquisition: Switch to SIM mode. For each focal plane, acquire a set of raw images with patterned illumination at different orientations and phases. A typical acquisition for one plane involves 15 images (3 angles, 5 phases).
-
Z-Stack Acquisition: Acquire a Z-stack through the entire centrosome with an appropriate step size (e.g., 125 nm) to cover the 3D structure.
-
Image Reconstruction: Process the raw SIM data using appropriate software (e.g., Nikon's NIS-Elements, Zeiss's ZEN, or open-source plugins for ImageJ/Fiji) to generate a super-resolution image. This process involves mathematical reconstruction to remove out-of-focus light and generate a higher-resolution image.
-
Channel Alignment: If performing multi-color imaging, use fiducial markers or a known reference structure to align the different color channels accurately.
Protocol 3: Stochastic Optical Reconstruction Microscopy (STORM) of this compound
Instrumentation:
-
A STORM-compatible microscope with high-power lasers for photoswitching and excitation.
-
High NA objective (≥1.4).
-
Autofocus system.
-
High-speed, high-sensitivity camera (EMCCD or sCMOS).
-
Vibration isolation table.
Imaging Buffer:
Prepare a STORM imaging buffer to promote photoswitching of the fluorophores. A common buffer contains an oxygen scavenging system (e.g., GLOX) and a thiol (e.g., 2-mercaptoethanol).
Image Acquisition:
-
Sample Mounting: Mount the prepared slide onto the microscope stage.
-
Locate Region of Interest: Find cells with labeled centrosomes using low-intensity illumination.
-
Photoswitching and Imaging:
-
Use a high-power laser (e.g., 647 nm for Alexa Fluor 647) to switch most of the fluorophores to a dark state.
-
Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate a subset of fluorophores.
-
Acquire a series of thousands of images (frames) at a high frame rate, capturing the fluorescence from individual, isolated molecules in each frame.
-
-
Data Acquisition: Continue acquiring frames until the pool of photoswitchable fluorophores is depleted.
Data Analysis:
-
Localization of Single Molecules: Process the raw image stack with localization software (e.g., QuickPALM, ThunderSTORM, or commercial software). This software identifies the precise center of the point spread function (PSF) for each activated fluorophore in each frame, generating a list of coordinates.
-
Image Reconstruction: Reconstruct the final super-resolution image by plotting the localized coordinates as a 2D or 3D point cloud. Each point can be rendered as a Gaussian spot corresponding to the localization precision.
-
Drift Correction: Apply drift correction algorithms to account for sample drift during the long acquisition time.
By employing these high-resolution techniques and protocols, researchers can gain unprecedented insights into the molecular architecture of the centriole and the dynamic role of this compound in its function.
References
- 1. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A combined in silico and in vivo approach to the structure-function annotation of this compound provides mechanistic insight into its functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drosophila this compound Recruits PCM to the Sperm Centriole, but Is Dispensable for Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Super Resolution Microscope Explores The Centriole [syntecoptics.com]
- 6. Molecular architecture of the C. elegans centriole - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SPD-2 Antibody Non-Specific Binding
Welcome to the technical support center for SPD-2 antibody applications. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during experiments, with a focus on non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound (Spindle defective 2), known in humans as Cep192, is a crucial protein involved in regulating the centrosome cycle. It plays a key role in both the duplication of centrioles and the recruitment of pericentriolar material (PCM) to form a functional microtubule-organizing center (MTOC). Proper function of this compound is essential for the assembly of a bipolar mitotic spindle during cell division. This compound is a coiled-coil protein that localizes to both the centrioles and the PCM.
Q2: What is the expected subcellular localization of this compound?
This compound localizes to the centrosome throughout the cell cycle. You should expect to see a distinct, punctate staining pattern at the centrosomes. During mitosis, the protein accumulates at the centrosomes as they mature.
Q3: I am observing high background or non-specific staining in my experiment with the anti-SPD-2 antibody. What are the common causes?
High background and non-specific staining can arise from several factors in antibody-based experiments like immunofluorescence (IF), Western blotting (WB), and immunoprecipitation (IP). Common causes include:
-
Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody can lead to binding at low-affinity, non-specific sites.
-
Insufficient Blocking: Inadequate blocking of non-specific sites on the membrane or cells can cause the primary or secondary antibodies to bind randomly.
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Inadequate Washing: Insufficient washing between antibody incubation steps can leave behind unbound antibodies, contributing to background noise.
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Secondary Antibody Issues: The secondary antibody may be cross-reacting with other proteins in your sample or binding non-specifically on its own.
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Problems with Fixation and Permeabilization (for IF): The choice of fixative and the permeabilization method can alter epitopes or cause autofluorescence.
-
Autofluorescence (for IF): Some cells and tissues have endogenous molecules that fluoresce, which can be mistaken for a specific signal. This can be exacerbated by certain fixatives like glutaraldehyde.
-
Lysate Quality (for WB and IP): Issues with the lysis buffer or the presence of interfering substances in the cell lysate can lead to non-specific interactions.
Troubleshooting Guides
Immunofluorescence (IF)
Problem: High Background Staining
High background can obscure the specific signal from your this compound antibody. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:100, 1:250, 1:500) to find the best signal-to-noise ratio. |
| Inadequate Blocking | Increase the blocking incubation time (e.g., from 30 minutes to 1 hour). Try a different blocking agent. Common blockers include Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised. For example, if using a goat anti-rabbit secondary antibody, use normal goat serum for blocking. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. For example, wash 3-4 times for 5 minutes each with your wash buffer (e.g., PBS with 0.1% Tween-20). |
| Secondary Antibody Non-Specific Binding | Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding of the secondary. If the control is positive, consider using a pre-adsorbed secondary antibody or one raised in a different species. Ensure the secondary antibody is sufficiently diluted. |
| Autofluorescence | Examine an unstained sample under the microscope to check for autofluorescence. If present, you can try using a different fixative, an autofluorescence quenching reagent, or a secondary antibody conjugated to a fluorophore in a different spectral range (e.g., far-red). |
Problem: Weak or No Signal
If you are not observing any signal or the signal is very weak, consider the following:
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too Low | If you have already tried high dilutions to reduce background, you may have diluted the antibody too much. Try a lower dilution (higher concentration). Refer to the manufacturer's datasheet for a recommended starting point. |
| Improper Fixation and Permeabilization | Ensure the fixation method is appropriate for the this compound antibody. Some antibodies are sensitive to methanol (B129727) fixation, while others work well with paraformaldehyde. For intracellular targets like this compound, ensure cells are adequately permeabilized (e.g., with Triton X-100 or saponin) to allow antibody access. |
Technical Support Center: Optimizing SPD-2 Immunofluorescence Staining
Welcome to the technical support center for SPD-2 immunofluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this compound immunofluorescence staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it expected to be localized in the cell?
This compound (Spindle defective 2), the human homolog of which is Cep192, is a crucial protein involved in regulating the centrosome cycle.[1] It plays a key role in both the duplication of centrioles and the recruitment of pericentriolar material (PCM) to form a functional microtubule-organizing center (MTOC).[1][2] Given its function, this compound/Cep192 is a centrosomal protein. In immunofluorescence microscopy, you should expect to see a distinct, punctate staining pattern that co-localizes with the centrosomes.[1] During mitosis, the protein accumulates at the centrosomes as they mature.[1]
Q2: My anti-SPD-2 antibody is not working in immunofluorescence, although it works in Western Blotting. Why?
Antibodies are validated for specific applications. An antibody that works well in Western Blotting, where proteins are denatured, may not recognize the native conformation of the protein in immunofluorescence. It is crucial to use an antibody that has been validated for immunofluorescence.[2] Always check the antibody supplier's datasheet for validated applications.
Q3: What are the most critical steps for successful this compound staining?
Proper fixation and permeabilization are paramount for successful immunofluorescence, especially for intracellular proteins like this compound.[1] The choice of fixative (e.g., paraformaldehyde or methanol) and permeabilization agent (e.g., Triton X-100 or saponin) can significantly impact the accessibility of the epitope to the antibody.[1] Additionally, optimizing the primary antibody concentration is a critical step to achieve a good signal-to-noise ratio.[2]
Q4: What is antigen retrieval and is it necessary for this compound staining?
Antigen retrieval is a process used to unmask epitopes that may have been altered by fixation, particularly with formalin-based fixatives.[3][4] This is achieved through heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER).[3][4][5] Whether it is necessary for this compound depends on the specific antibody, fixation method, and sample type. If you are experiencing weak or no signal with a formalin-fixed sample, it is highly recommended to try an antigen retrieval step.[6]
Troubleshooting Guides
Guide 1: High Background Staining
High background staining can obscure the specific signal from your this compound antibody. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | - Increase the blocking incubation time (e.g., from 30 minutes to 1 hour).[1] - Try a different blocking agent. Common blockers include Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised.[1] For example, if using a goat anti-rabbit secondary antibody, use normal goat serum for blocking.[1] |
| Primary Antibody Concentration Too High | - Titrate the primary antibody to find the optimal concentration that provides a strong signal with low background.[2] |
| Secondary Antibody Issues | - Run a control with only the secondary antibody to check for non-specific binding. - Ensure the secondary antibody is raised against the host species of the primary antibody.[6] - Centrifuge the secondary antibody before use to remove aggregates.[6] |
| Inadequate Washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[1] |
| Autofluorescence | - Examine an unstained sample under the microscope to check for autofluorescence.[7] - Certain fixatives like glutaraldehyde (B144438) can increase autofluorescence.[1] - Use an anti-fade mounting medium that may help to quench autofluorescence. |
| Improper Fixation | - Over-fixation can expose non-specific epitopes. Try reducing the fixation time or using a different fixative.[1] |
Guide 2: Weak or No Signal
If you are observing a very weak signal or no signal at all, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Primary Antibody Concentration Too Low | - Increase the concentration of the primary antibody. Perform a titration to find the optimal concentration. |
| Ineffective Antibody | - Ensure the primary antibody is validated for immunofluorescence.[2] - Use a positive control (e.g., a cell line known to express this compound) to confirm the antibody is working. |
| Poor Permeabilization | - Optimize the permeabilization step. Ensure the concentration of the detergent (e.g., Triton X-100) and the incubation time are sufficient for the antibody to access the intracellular target.[1] |
| Antigen Masking | - If using a formalin-based fixative, perform antigen retrieval to unmask the epitope.[6] HIER with citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0) are common starting points.[8] |
| Low Protein Abundance | - Use a bright, photostable secondary antibody to enhance the signal.[2] - Consider using a signal amplification technique.[2] |
| Incorrect Secondary Antibody | - Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[6] |
| Photobleaching | - Minimize exposure of the sample to light.[6] - Use an anti-fade mounting medium.[1] |
Quantitative Data Summary
Optimizing the primary antibody concentration is a critical step in reducing non-specific binding while maintaining a strong specific signal. Below is a representative table illustrating the results of a titration experiment for an anti-CEP192 (this compound) antibody.
| Antibody Dilution | Signal Intensity at Centrosome (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Observations |
| 1:50 | 950 | 400 | 2.38 | Bright specific signal, but very high background across the cell.[1] |
| 1:100 | 800 | 150 | 5.33 | Strong, specific signal with significantly reduced background. Optimal.[1] |
| 1:250 | 450 | 100 | 4.50 | Clear specific signal, but weaker than 1:100. Background is low.[1] |
| 1:500 | 200 | 90 | 2.22 | Weak specific signal, difficult to distinguish from background.[1] |
Note: This data is illustrative. Optimal dilutions must be determined experimentally for your specific antibody, cell type, and experimental conditions.[1]
Experimental Protocols
Key Experiment: Immunofluorescence Staining for this compound/Cep192 in Cultured Cells
This protocol provides a general framework for immunofluorescent staining of this compound/Cep192 in cultured cells.
Materials:
-
Rabbit polyclonal anti-CEP192 antibody
-
Goat anti-rabbit secondary antibody conjugated to a fluorophore
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)[1]
-
Blocking Buffer (e.g., 1% BSA and 5% normal goat serum in PBS)[1]
-
Wash Buffer (e.g., 0.1% Tween-20 in PBS)[1]
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Anti-fade mounting medium[1]
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[1]
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes. This step is crucial for allowing the antibody to access the intracellular this compound protein.[1]
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-CEP192 antibody in the blocking buffer to the predetermined optimal concentration (e.g., 1:100).[1] Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each.[1]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.[1]
-
Counterstaining: Incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei.[1]
-
Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.[1]
Visualizations
Caption: Simplified signaling pathway of this compound/Cep192 in centrosome regulation.
Caption: General experimental workflow for this compound immunofluorescence staining.
Caption: Troubleshooting decision tree for this compound immunofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bosterbio.com [bosterbio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing spd-2 RNAi Efficiency in C. elegans
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of spd-2 (B610935) RNA interference (RNAi) experiments in Caenorhabditis elegans.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound in C. elegans?
A1: The this compound gene in C. elegans encodes a crucial centrosomal protein. This protein is essential for two fundamental functions of the centrosome: microtubule organization and centriole duplication.[1] this compound is a conserved coiled-coil protein that localizes to the pericentriolar material (PCM) and the centrioles themselves.[1] It acts as a scaffold protein, playing a critical upstream role in the hierarchical pathway that governs centriole duplication by recruiting the kinase ZYG-1.[1]
Q2: What are the expected phenotypes of successful this compound RNAi?
A2: Depletion of this compound via RNAi leads to severe defects in cell division. The primary phenotypes observed in embryos include failures in centrosome assembly and maturation, as well as defective centriole duplication. This typically results in embryonic lethality. Researchers can quantify the effectiveness of the RNAi by observing the percentage of embryonic lethality among the progeny of treated worms.
Q3: Which methods can be used to deliver this compound dsRNA in C. elegans?
A3: There are three primary methods for delivering dsRNA for RNAi in C. elegans:
The choice of method can influence the penetrance of the resulting phenotype.[6]
Q4: How can I enhance the efficiency of this compound RNAi?
A4: Several strategies can be employed to enhance RNAi efficiency:
-
Optimize dsRNA delivery: For feeding experiments, ensure proper induction of dsRNA expression in the bacteria. For all methods, using a sufficiently high concentration of dsRNA is crucial.
-
Control experimental temperature: Performing experiments at a slightly elevated temperature (e.g., 20-25°C) can sometimes increase the efficiency of RNAi.
-
Ensure proper timing: The developmental stage at which RNAi is initiated can impact the outcome. For embryonic phenotypes, treating L4 larvae or young adults is a common practice.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low penetrance of embryonic lethality | 1. Inefficient dsRNA delivery. 2. Degradation of dsRNA. 3. The target gene is refractory to RNAi in the wild-type background. | 1. Feeding: Verify dsRNA expression in bacteria. Increase the concentration of IPTG for induction. Ensure fresh bacterial lawns. Injection: Increase the concentration of injected dsRNA. Soaking: Increase dsRNA concentration and soaking duration. 2. Prepare fresh dsRNA solutions and bacterial cultures. Store dsRNA properly. 3. Use an RNAi-hypersensitive mutant strain such as rrf-3(pk1426) or eri-1(mg366).[3][4] |
| High variability between experiments | 1. Inconsistent age of worms. 2. Fluctuation in incubation temperature. 3. Inconsistent preparation of RNAi plates or dsRNA solutions. | 1. Use tightly synchronized worm populations for each experiment. 2. Maintain a constant and monitored incubation temperature. 3. Standardize all protocols for preparing reagents and experimental setups. |
| No observable phenotype | 1. Incorrect dsRNA sequence. 2. Ineffective RNAi method for this specific gene. 3. The gene may not produce a scorable phenotype under the tested conditions. | 1. Sequence-verify your dsRNA construct to ensure it matches the this compound target sequence. 2. If feeding fails, try microinjection, which is often more potent.[2] 3. Include a positive control for your RNAi experiment (e.g., a gene with a known, easily scorable phenotype) to confirm the general effectiveness of your technique.[3] |
| Off-target effects | The chosen dsRNA sequence has significant homology to other genes. | Perform a BLAST search of your dsRNA sequence against the C. elegans genome to ensure specificity. Select a region of the this compound gene with minimal homology to other genes.[5] |
Experimental Protocols
Protocol 1: this compound RNAi by Feeding
-
Preparation of RNAi Plates:
-
Prepare NGM agar (B569324) plates containing ampicillin (B1664943) (100 µg/mL) and IPTG (1 mM).
-
Grow a culture of E. coli HT115(DE3) containing the L4440 vector with the this compound cDNA insert in LB broth with ampicillin at 37°C overnight.
-
Seed the NGM plates with 100 µL of the overnight bacterial culture.
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Allow the bacterial lawn to grow at room temperature for 1-2 days.
-
-
Worm Synchronization and RNAi Treatment:
-
Allow the eggs to hatch and develop to the L4 larval stage on standard OP50-seeded NGM plates.
-
Transfer 20-30 L4 worms to each this compound RNAi plate and a control plate (with bacteria containing the empty L4440 vector).
-
Phenotypic Analysis:
-
Incubate the plates at 20°C.
-
After 24-48 hours, transfer individual adult worms to fresh RNAi plates and allow them to lay eggs for a defined period (e.g., 4-8 hours).
-
Remove the adult worms and count the total number of eggs laid.
-
After 24 hours, count the number of unhatched (dead) eggs.
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Calculate the percentage of embryonic lethality as (Number of dead eggs / Total number of eggs) * 100.
-
Data Presentation
Table 1: Hypothetical Comparison of this compound RNAi Efficiency
| Worm Strain | Delivery Method | Embryonic Lethality (%) | Standard Deviation |
| Wild-type (N2) | Feeding | 85.2 | 5.1 |
| Wild-type (N2) | Injection | 98.6 | 1.3 |
| rrf-3(pk1426) | Feeding | 99.1 | 0.8 |
| Control (Empty Vector) | Feeding | 1.5 | 0.5 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Diagram 1: Simplified this compound Centrosome Duplication Pathway
Caption: this compound initiates centriole duplication by recruiting ZYG-1.
Diagram 2: Experimental Workflow for this compound RNAi by Feeding
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTOCOL 4 RNAi mediated inactivation of autophagy genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. umassmed.edu [umassmed.edu]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. Effectiveness of specific RNA-mediated interference through ingested double-stranded RNA in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial RNA interference in Caenorhabditis elegans reveals that redundancy between gene duplicates can be maintained for more than 80 million years of evolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purified SPD-2 Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the aggregation of purified SPD-2 protein. Given that this compound and its homologs are known to contain large intrinsically disordered regions, they are particularly susceptible to aggregation. This guide offers strategies to maintain protein stability and solubility during and after purification.
Frequently Asked Questions (FAQs)
Q1: Why is my purified this compound protein aggregating?
Aggregation of purified this compound is a common issue, primarily due to its structural characteristics. This compound is a multi-domain protein with significant portions predicted to be intrinsically disordered.[1] Such proteins lack a stable tertiary structure and are prone to exposing hydrophobic regions, which can lead to self-association and aggregation.[2][3] Several factors during purification and storage can exacerbate this issue, including high protein concentration, suboptimal buffer conditions (pH and ionic strength), temperature fluctuations, and the absence of stabilizing agents.[2][4]
Q2: What are the first steps I should take to troubleshoot this compound aggregation?
When encountering this compound aggregation, a systematic approach to optimizing the buffer and handling conditions is recommended. Start by assessing your current purification and storage buffer. Key parameters to evaluate and modify include:
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Protein Concentration: Try to work with the lowest feasible protein concentration during purification and for initial storage.[2][4]
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pH: Ensure the buffer pH is at least 1-2 units away from the isoelectric point (pI) of your specific this compound construct to maintain a net charge and promote repulsion between protein molecules.
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Ionic Strength: Modify the salt concentration (e.g., NaCl or KCl) to modulate electrostatic interactions. Both low and high salt concentrations can influence aggregation, so it's often necessary to screen a range of concentrations.[5]
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Temperature: Perform all purification steps at 4°C to minimize the risk of denaturation and aggregation. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is generally preferred over storage at 4°C or -20°C.[2][4]
Q3: Are there any specific additives that can help prevent this compound aggregation?
Yes, several additives can be included in your buffers to enhance the stability of this compound. Due to its intrinsically disordered nature, strategies successful for other IDPs are likely to be effective. Consider screening the following additives:
-
Reducing Agents: If your this compound construct contains cysteine residues, include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at 1-5 mM to prevent the formation of intermolecular disulfide bonds.[2][5]
-
Osmolytes and Cryoprotectants: Glycerol (at 10-50%) or sucrose (B13894) can stabilize the native state of proteins and prevent aggregation during freeze-thaw cycles.[2][6][7] A commercially available antibody against the human homolog of this compound, CEP192, is stored in a buffer containing 40% glycerol, suggesting its utility.[8]
-
Amino Acids: The addition of L-arginine and L-glutamate (typically around 50-100 mM) can increase protein solubility by interacting with charged and hydrophobic patches on the protein surface.[2][5][9]
-
Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween-20, CHAPS at 0.05-0.1%) can help to solubilize hydrophobic regions and prevent aggregation.[5]
Troubleshooting Guides
Problem 1: this compound precipitates immediately after elution from the purification column.
This is a common issue indicating that the protein is unstable in the elution buffer.
Troubleshooting Workflow for Post-Elution Precipitation
Caption: Troubleshooting workflow for this compound precipitation after elution.
Solutions:
-
Reduce Concentration: Elute the protein into a larger volume of buffer to immediately decrease its concentration.
-
Optimize Elution Buffer:
-
pH and Salt: Ensure the elution buffer has an optimal pH and salt concentration. You may need to perform a screen to identify the best conditions.
-
Additives: Supplement the elution buffer with stabilizers before elution. For example, have collection tubes pre-filled with a concentrated stock of glycerol, L-arginine, or other additives.
-
-
Solubility-Enhancing Tags: If aggregation persists, consider re-cloning this compound with a highly soluble fusion partner like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO).[9][10] These tags can improve the solubility of the target protein during expression and purification.
-
Denaturing Purification: As a last resort for highly aggregation-prone constructs, purify this compound under denaturing conditions (e.g., in 6M Guanidine-HCl or 8M Urea) and then refold the protein, for instance, by dialysis into a stabilizing buffer.[11][12]
Problem 2: Purified this compound is initially soluble but aggregates during storage or after a freeze-thaw cycle.
This suggests that the storage conditions are not optimal for long-term stability.
Solutions:
-
Optimize Storage Buffer:
-
Cryoprotectants: For frozen storage, the addition of cryoprotectants is crucial. Glycerol at a final concentration of 20-50% is highly recommended to prevent the formation of ice crystals that can denature the protein.[6][13]
-
Buffer Components: Ensure the storage buffer has an optimal pH and includes necessary additives like reducing agents (DTT or TCEP) and potentially low concentrations of non-ionic detergents.
-
-
Freezing and Thawing Protocol:
-
Flash Freezing: Aliquot the purified protein into small, single-use volumes and flash-freeze them in liquid nitrogen. This rapid freezing process minimizes the formation of damaging ice crystals.[9]
-
Avoid Repeated Cycles: Repeated freeze-thaw cycles are detrimental to protein stability.[4] Using single-use aliquots prevents the need to thaw the entire stock for each experiment.
-
Thawing: Thaw aliquots quickly in a water bath at room temperature and then immediately transfer them to ice.
-
Data Presentation
The following table summarizes recommended starting concentrations for various additives to screen for optimal this compound stability. It is advisable to test these additives individually and in combination.
| Additive | Starting Concentration | Primary Function | Reference |
| Glycerol | 10 - 50% (v/v) | Cryoprotectant, Stabilizer | [2][6][13] |
| L-Arginine | 50 - 100 mM | Aggregation Suppressor | [5][9] |
| L-Glutamate | 50 - 100 mM | Aggregation Suppressor | [9] |
| NaCl / KCl | 150 - 500 mM | Modulate Ionic Interactions | [5] |
| DTT / TCEP | 1 - 5 mM | Reducing Agent | [2][5] |
| Tween-20 / CHAPS | 0.05 - 0.1% (v/v) | Non-ionic/Zwitterionic Detergent | [5] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions using a Filter-Based Aggregation Assay
This protocol is adapted from methodologies designed to identify solubility-promoting buffers for intrinsically disordered proteins.[2][3] It allows for the rapid screening of various buffer conditions using crude cell lysate before large-scale purification.
-
Prepare a Library of Test Buffers: Prepare a series of small-volume buffers (e.g., 1 mL each) in a 96-well plate format. Each buffer should contain a different additive or a different concentration of an additive from the table above. Include a control buffer that matches your current lysis buffer.
-
Cell Lysis: Resuspend a cell pellet expressing this compound in your standard lysis buffer.
-
Incubation: Aliquot the crude lysate into the wells of the 96-well plate containing the test buffers. Mix gently and incubate for a defined period (e.g., 30 minutes) at 4°C.
-
Filtration: Use a filter plate with a molecular weight cutoff (e.g., 100 kDa) that will retain aggregated protein but allow soluble, monomeric protein to pass through. Centrifuge the 96-well plate to separate the soluble fraction (filtrate) from the aggregated fraction (retentate).
-
Analysis: Analyze both the filtrate and the retentate from each well by SDS-PAGE and Western blotting using an antibody against your this compound tag (e.g., anti-His).
-
Evaluation: The optimal buffer condition is the one that results in the highest amount of this compound in the soluble fraction (filtrate) and the lowest amount in the aggregated fraction (retentate).
Signaling Pathways and Logical Relationships
This compound functions as a critical scaffold protein at the centrosome, and its stability may be influenced by its interaction partners. Understanding these interactions can provide clues for co-expression or the inclusion of specific ligands to stabilize the protein.
Key Interactions of C. elegans this compound in Centrosome Assembly
Caption: Genetic and physical interactions of this compound in C. elegans.
This diagram illustrates that this compound's function and localization are tightly linked with other key centrosomal proteins like ZYG-1, SPD-5, and AIR-1 (Aurora A kinase).[14][15] The co-dependent relationship with SPD-5 for PCM localization is particularly noteworthy. If purifying full-length this compound proves intractable, co-expressing it with SPD-5 or specific domains of its binding partners might enhance its stability.
References
- 1. Frontiers | Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments [frontiersin.org]
- 2. Identifying solubility-promoting buffers for intrinsically disordered proteins prior to purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying Solubility-Promoting Buffers for Intrinsically Disordered Proteins Prior to Purification | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cenmed.com [cenmed.com]
- 9. researchgate.net [researchgate.net]
- 10. A Generic Protocol for Purifying Disulfide-Bonded Domains and Random Protein Fragments Using Fusion Proteins with SUMO3 and Cleavage by SenP2 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrinsically Disordered Proteins (IDP): Purification Under Denaturing Conditions | Springer Nature Experiments [experiments.springernature.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. Centrosomal protein of 192 kDa (Cep192) promotes centrosome-driven spindle assembly by engaging in organelle-specific Aurora A activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Imaging SPD-2-GFP in C. elegans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate phototoxicity during live imaging of C. elegans expressing SPD-2-GFP.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and how does it differ from photobleaching?
A1: Phototoxicity refers to the damaging effects of light on a living specimen during fluorescence microscopy. It is primarily caused by the generation of reactive oxygen species (ROS) when fluorophores are excited. These ROS can damage cellular components, leading to physiological stress, altered development, and even cell death.[1] Photobleaching, on the other hand, is the irreversible degradation of the fluorophore itself, resulting in a loss of fluorescence signal. While the two are related, as photobleaching can contribute to ROS production, significant phototoxicity can occur even before substantial photobleaching is observed.[2]
Q2: Why is this compound-GFP imaging particularly sensitive to phototoxicity?
A2: this compound is a centrosomal protein crucial for cell division in C. elegans. Live imaging of this compound-GFP often requires capturing rapid dynamic events during embryogenesis, necessitating frequent exposures to excitation light. This repeated exposure increases the cumulative light dose delivered to the embryo, heightening the risk of phototoxicity and disrupting the very processes being studied.
Q3: What are the common signs of phototoxicity in C. elegans embryos expressing this compound-GFP?
A3: Obvious signs of phototoxicity include embryonic arrest, abnormal cell division timing, cell blebbing, and ultimately, lysis. More subtle signs can include altered this compound localization patterns, reduced fluorescence intensity not attributable to normal protein turnover, and developmental delays compared to non-imaged controls.
Q4: Can I use any GFP variant for my this compound fusion protein?
A4: Not all GFP variants are created equal in terms of brightness and photostability. Brighter and more photostable variants can allow for the use of lower laser power and shorter exposure times, thus reducing phototoxicity. It is advisable to choose a variant that has been demonstrated to perform well in C. elegans.
Q5: Are there alternatives to GFP that are less phototoxic?
A5: Yes, fluorescent proteins that are excited by longer wavelengths of light (e.g., yellow or red fluorescent proteins) are generally less phototoxic because lower-energy photons are less damaging to cells.[3] If the experimental design allows, consider using a red fluorescent protein for your this compound fusion.
Troubleshooting Guide
Problem: My this compound-GFP signal is dim, and increasing the laser power is causing obvious phototoxicity.
| Possible Cause | Suggested Solution |
| Low expression level of this compound-GFP. | Use a stronger, ubiquitous promoter to drive the expression of your this compound-GFP construct if the endogenous promoter is weak.[4] |
| Inefficient optics or detector. | Optimize your microscope's light path for maximum signal collection. Use a high quantum efficiency detector, such as an sCMOS or EM-CCD camera, to capture as many emitted photons as possible.[5] |
| Suboptimal imaging parameters. | Instead of high laser power with short exposure, try using lower laser power with a slightly longer exposure time.[6] This can reduce the peak intensity of light, which is a major contributor to phototoxicity. |
| Choice of fluorescent protein. | Consider re-engineering your construct with a brighter and more photostable GFP variant. |
Problem: My C. elegans embryos show developmental defects or arrest after a short period of imaging.
| Possible Cause | Suggested Solution |
| High cumulative light dose. | Reduce the frequency of image acquisition to the minimum required to capture the biological process of interest.[7] For long-term imaging, consider acquiring Z-stacks less frequently. |
| Suboptimal imaging modality. | If available, switch from a point-scanning confocal to a spinning disk confocal or a light-sheet microscope. These methods illuminate the sample more gently and can significantly reduce phototoxicity.[8][9][10] |
| Lack of photoprotective agents. | Supplement your imaging medium with antioxidants to scavenge ROS.[11] |
Quantitative Data Summary
Table 1: Comparison of Imaging Modalities for Live C. elegans Imaging
| Microscopy Technique | Relative Phototoxicity | Suitability for this compound-GFP Imaging | Key Advantage |
| Point-Scanning Confocal | High | Suitable for high-resolution snapshots, but challenging for long-term imaging. | Excellent optical sectioning and resolution. |
| Spinning Disk Confocal | Medium | Well-suited for rapid, time-lapse imaging of embryonic development. | Faster acquisition and reduced phototoxicity compared to point-scanning.[9][12] |
| Light-Sheet Fluorescence Microscopy (LSFM) | Low | Ideal for long-term, gentle imaging of embryogenesis with minimal phototoxicity.[8][10] | Illuminates only the focal plane, significantly reducing overall light exposure.[8][10] |
Table 2: Comparison of Green Fluorescent Protein Variants
| GFP Variant | Relative Brightness | Relative Photostability | Reference |
| EGFP | Baseline | Baseline | [13] |
| Emerald | Brighter than EGFP | More photostable than EGFP | [13] |
| mNeonGreen | Up to 3x brighter than EGFP (in vitro) | More photostable than EGFP | [14] |
| mStayGold | Brighter than mNeonGreen | More photostable than mNeonGreen |
Note: Relative performance can vary depending on the fusion partner and experimental conditions.
Table 3: Common Antioxidants for Reducing Phototoxicity
| Antioxidant | Working Concentration | Notes | Reference |
| Ascorbic acid (Vitamin C) | 500 µM | Can significantly alleviate phototoxic effects during mitosis.[11][15] | [11][15] |
| Trolox | 100-800 µM | A derivative of Vitamin E that has been shown to reduce photobleaching and phototoxicity.[3][16] | [3][16] |
Experimental Protocols
Protocol 1: Preparing C. elegans Embryos for Low-Phototoxicity Imaging
-
Worm Synchronization: Prepare a synchronized population of gravid adult hermaphrodites expressing this compound-GFP.
-
Embryo Dissection: Dissect gravid adults in M9 buffer on a coverslip to release embryos.
-
Mounting: Place a 2-5% agarose (B213101) pad on a microscope slide.[5]
-
Transfer Embryos: Using a mouth pipette, transfer the embryos to the agarose pad in a small volume of M9 buffer.
-
Immobilization: For short-term imaging, the agarose pad may be sufficient for immobilization. For longer-term imaging, consider using a low concentration of a paralytic agent like levamisole (B84282) (0.2-0.4 mM) in the M9 buffer.[5]
-
Sealing: Gently place a coverslip over the agarose pad and seal the edges with VALAP (a 1:1:1 mixture of vaseline, lanolin, and paraffin) to prevent dehydration.
Protocol 2: Using Antioxidants in the Imaging Medium
-
Prepare Stock Solution: Prepare a concentrated stock solution of the chosen antioxidant (e.g., 100 mM ascorbic acid in water).
-
Prepare Imaging Medium: Prepare your standard C. elegans imaging medium (e.g., M9 buffer).
-
Add Antioxidant: Immediately before imaging, dilute the antioxidant stock solution into the imaging medium to the desired final concentration (e.g., 500 µM for ascorbic acid).
-
Apply to Sample: Use this antioxidant-supplemented medium when mounting the C. elegans embryos as described in Protocol 1.
-
Incubation (Optional): For some antioxidants like Trolox, a pre-incubation of the worms for 1 hour in the supplemented medium may enhance the protective effect.[16]
Visualizations
Caption: Troubleshooting workflow for reducing phototoxicity.
Caption: Simplified pathway of phototoxicity and points of intervention.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Low Fluorescent Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 5. Brief guide to Caenorhabditis elegans imaging and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Live imaging of postembryonic developmental processes in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging adult C. elegans live using light‐sheet microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sfb1064.med.uni-muenchen.de [sfb1064.med.uni-muenchen.de]
- 10. Frontiers | A light sheet fluorescence microscopy protocol for Caenorhabditis elegans larvae and adults [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Live-cell imaging: The cell's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellgs.com [cellgs.com]
- 14. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. focusonmicroscopy.org [focusonmicroscopy.org]
dealing with variable phenotypes in spd-2 mutants
Welcome to the technical support center for researchers working with spd-2 (B610935) mutants in C. elegans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on dealing with the variable phenotypes associated with this compound mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and what are the expected phenotypes of this compound mutants?
This compound is a conserved coiled-coil protein that is essential for two fundamental processes in cell division: centrosome duplication and centrosome maturation.[1][2] It localizes to the centrioles and the surrounding pericentriolar material (PCM).[1][3][4] Given its critical roles, loss of this compound function leads to severe defects in mitotic spindle assembly, which in turn results in failed cell divisions and, consequently, embryonic lethality.[3]
Q2: I am observing a high degree of variability in the embryonic lethality of my this compound mutant strain. What could be the cause?
Variable embryonic lethality in this compound mutants can be attributed to several factors:
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Allele-specific effects: Different this compound alleles can have varying degrees of severity. For instance, temperature-sensitive (ts) alleles will show a stronger phenotype at the restrictive temperature compared to the permissive temperature.
-
Genetic background: The genetic background of the strain can influence the penetrance and expressivity of the this compound phenotype.
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Environmental conditions: Temperature is a critical factor for temperature-sensitive alleles. Even slight variations in incubation temperature can lead to significant differences in phenotype.
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Experimental technique: The method of gene perturbation (e.g., RNAi vs. mutant allele) and the specifics of the experimental protocol can impact the observed phenotype.
Q3: My anti-SPD-2 antibody is not giving a clear signal in my immunofluorescence experiment. What are the critical steps for successful this compound localization in C. elegans embryos?
For successful immunofluorescence of this compound in C. elegans embryos, proper fixation and permeabilization are crucial to penetrate the tough outer eggshell and cuticle. The "freeze-cracking" method is a widely used and effective technique for permeabilizing embryos.[1] This involves freezing the embryos on a slide and then rapidly removing the coverslip to physically break the eggshell. Following permeabilization, a combination of methanol (B129727) and paraformaldehyde fixation is often effective for preserving centrosomal structures.[1]
Troubleshooting Guides
Problem 1: Inconsistent or weak embryonic lethality phenotype with this compound(RNAi)
| Possible Cause | Solution |
| Inefficient RNAi knockdown | - Ensure the E. coli strain used for feeding (e.g., HT115(DE3)) is correct and properly induced. - Verify the integrity of your this compound RNAi construct. - For feeding RNAi, ensure fresh plates with a uniform bacterial lawn are used. - Consider using a more sensitive RNAi strain, such as rrf-3(pk1426) or eri-1(mg366), if you are working with a resistant genetic background. |
| Variability in experimental conditions | - Maintain a consistent temperature, especially when working with temperature-sensitive alleles. - Synchronize the worm population to ensure you are observing the phenotype in a specific developmental stage. |
| Plasmid backbone effects | - Be aware that the L4440 vector backbone used in many RNAi libraries can sometimes elicit non-specific effects.[5] Include an "empty vector" control in all experiments. |
Problem 2: Difficulty in visualizing this compound localization by immunofluorescence
| Possible Cause | Solution |
| Poor antibody penetration | - Optimize the freeze-cracking protocol. Ensure the slide is sufficiently cold and the coverslip is removed quickly and decisively. - For embryos, a brief enzymatic treatment with chitinase (B1577495) prior to freeze-cracking may improve permeabilization. |
| Ineffective fixation | - Use fresh fixatives. A common protocol involves a sequence of -20°C methanol followed by paraformaldehyde at room temperature.[1] |
| Low signal-to-noise ratio | - Titrate your primary and secondary antibodies to find the optimal concentrations. - Use a high-quality antifade mounting medium to prevent photobleaching. - For resolving fine details of this compound localization within the small centrosome, consider using super-resolution microscopy techniques like Structured Illumination Microscopy (SIM) or Stimulated Emission Depletion (STED) microscopy.[1] |
Quantitative Data
Table 1: Phenotypic Variability in this compound Temperature-Sensitive Mutants
The following table summarizes the penetrance of various defects in different this compound temperature-sensitive alleles after a long upshift (5-8 hours) to the restrictive temperature.
| Allele | Nuclear Centrosomal Complex Centration Defect (%) | Nuclear Centrosomal Complex Rotation Defect (%) | Bipolar Spindle Defect (%) | Cytokinesis Failure (%) | Reference |
| This compound(or293 ts) | 100 | 100 | 100 | 100 | [6] |
| This compound(or454 ts) | 100 | 100 | 100 | 100 | [6] |
| This compound(or493 ts) | 100 | 100 | 100 | 100 | [6] |
Data adapted from defect maps of individual embryos observed during time-lapse recordings.[6]
Experimental Protocols
Protocol 1: RNAi-based Synthetic Lethal Screen with a this compound Temperature-Sensitive Allele
This protocol is designed to identify genes that are essential for viability in a sensitized this compound mutant background.
Materials:
-
C. elegans strain with a temperature-sensitive allele of this compound (e.g., this compound(or493))
-
E. coli RNAi feeding library
-
NGM (Nematode Growth Medium) plates containing ampicillin (B1664943) and IPTG
-
M9 buffer
-
Synchronized L1-stage worms
Procedure:
-
Synchronization: Grow a large population of this compound(ts) worms at the permissive temperature (15°C). Harvest gravid adults and bleach them to isolate embryos. Allow the embryos to hatch in M9 buffer without food to obtain a synchronized population of L1 larvae.[3]
-
RNAi Plate Preparation: Seed NGM-IPTG plates with individual bacterial clones from the RNAi library. Allow the bacteria to grow overnight at room temperature to induce dsRNA expression.[3]
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Feeding: Pipette the synchronized L1 larvae onto the prepared RNAi plates.[3]
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Incubation: Incubate the plates at a semi-permissive temperature for the this compound allele. This temperature should be one at which the this compound single mutant shows low levels of embryonic lethality, allowing for the detection of synthetic enhancement.[3]
-
Phenotypic Scoring: After one generation, score the F1 progeny for embryonic lethality. Compare the percentage of dead embryos on each RNAi plate to a control plate (e.g., empty vector).[3]
-
Hit Identification: Clones that result in a significantly higher percentage of embryonic lethality in the this compound(ts) background compared to the control are considered potential synthetic lethal interactors.[3]
Protocol 2: Immunofluorescence Staining for this compound in C. elegans Embryos
This protocol is adapted for visualizing the subcellular localization of this compound.
Materials:
-
Gravid adult C. elegans
-
M9 buffer
-
Poly-L-lysine coated slides
-
Methanol (-20°C)
-
4% Paraformaldehyde in PBS
-
PBST (PBS with 0.1% Tween-20)
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Blocking solution (e.g., PBST with 10% goat serum)
-
Anti-SPD-2 primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for DNA staining)
-
Antifade mounting medium
Procedure:
-
Embryo Preparation: Dissect gravid adult worms in a drop of M9 buffer on a poly-L-lysine coated slide to release embryos.[1]
-
Permeabilization (Freeze-Cracking): Place the slide on a metal block pre-chilled on dry ice for at least 10 minutes. Quickly and firmly flick off the coverslip.[1]
-
Fixation: Immediately immerse the slide in -20°C methanol for 10 minutes, followed by 4% paraformaldehyde in PBS at room temperature for 20 minutes.[1]
-
Blocking: Wash the slide three times with PBST. Incubate in blocking solution for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate with the anti-SPD-2 primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.[1]
-
Secondary Antibody Incubation: Wash the slide three times with PBST. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature in the dark.[1]
-
DNA Staining and Mounting: Wash the slide three times with PBST. Stain with DAPI for 10 minutes. Wash once with PBST. Mount with a drop of antifade mounting medium and seal the coverslip.[1]
Signaling Pathways and Logical Relationships
Caption: Centrosome duplication pathway initiated by this compound.
Caption: PCM maturation pathway involving this compound and its interactors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Survey of New Temperature-Sensitive, Embryonic-Lethal Mutations in C. elegans: 24 Alleles of Thirteen Genes | PLOS One [journals.plos.org]
Technical Support Center: Controlling for Off-Target Effects in SPD-2/CEP192 CRISPR Editing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CRISPR-Cas9 technology to edit the spd-2 (B610935) gene (and its human homolog CEP192). The information provided here will help you minimize and control for off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target effects in this compound CRISPR editing?
A1: The primary cause of off-target effects is the guide RNA (gRNA) binding to unintended genomic sites that have a high degree of sequence similarity to the on-target this compound sequence. The Cas9 nuclease can tolerate some mismatches between the gRNA and the DNA, leading to cleavage at these off-target loci.[1] The human homolog of this compound, CEP192, has known paralogs, which can increase the likelihood of off-target effects due to sequence similarity.
Q2: How can I minimize off-target effects when designing my gRNA for this compound?
A2: To minimize off-target effects, it is crucial to use a gRNA design tool that predicts potential off-target sites. These tools screen the genome for sequences similar to your target and provide a specificity score.[2] For this compound editing, consider the following:
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Choose a unique target sequence: Select a 20-nucleotide target sequence within the this compound gene that has the fewest potential off-target sites in the relevant genome.
-
Use a high-fidelity Cas9 variant: Engineered Cas9 variants, such as SpCas9-HF1 or eSpCas9, have been developed to have reduced off-target activity.
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Consider truncated gRNAs: Using shorter gRNAs (17-18 nucleotides) can sometimes increase specificity.
-
Check for SNPs: Ensure your gRNA target site does not overlap with any known single nucleotide polymorphisms (SNPs) in your cell line or organism, as this can affect on-target efficiency and potentially increase off-target binding elsewhere.
Q3: What are some recommended online tools for designing gRNAs and predicting off-target effects for this compound?
A3: Several online tools are available to assist with gRNA design and off-target prediction. Some popular and effective options include:
-
Benchling: Offers a user-friendly interface for gRNA design with on- and off-target scoring.[3]
-
IDT CRISPR-Cas9 guide RNA design checker: A tool from Integrated DNA Technologies that can be used to check for potential off-target effects of your gRNA sequence.[4]
-
Cas-Offinder: This tool is particularly useful as its prediction process is not constrained by specific PAM sequences, potentially identifying a broader range of off-target sites.[5]
-
C. elegans CRISPR guide RNA tool: For researchers working with C. elegans, this tool provides pre-calculated and filtered gRNAs for the entire genome.[6]
Q4: I have performed my this compound CRISPR experiment. How can I detect potential off-target mutations?
A4: Detecting off-target mutations is a critical step in validating your CRISPR experiment. There are two main approaches:
-
Biased (or targeted) validation: This involves sequencing a list of predicted off-target sites generated by in silico tools. This is a cost-effective way to check the most likely off-target loci.
-
Unbiased (or genome-wide) validation: These methods do not rely on prior predictions and aim to identify all off-target cleavage events across the entire genome. Common unbiased methods include:
-
GUIDE-seq: Utilizes double-stranded oligodeoxynucleotides (dsODNs) to tag and identify sites of double-strand breaks (DSBs).[1]
-
CIRCLE-seq: An in vitro method that can identify genome-wide off-target sites by sequencing linearized circularized genomic DNA.
-
Digenome-seq: Involves in vitro digestion of genomic DNA with Cas9-gRNA complexes followed by whole-genome sequencing to identify cleavage sites.
-
For a comprehensive analysis, a combination of both biased and unbiased methods is often recommended.
Troubleshooting Guides
Problem 1: My in silico analysis predicts a high number of off-target sites for my chosen this compound gRNA.
| Possible Cause | Solution |
| The chosen gRNA sequence has high homology to other genomic regions. | Redesign your gRNA using a different target sequence within the this compound gene. Aim for a sequence with a higher specificity score as determined by a gRNA design tool. |
| The target organism has known paralogs or pseudogenes of this compound. | Carefully analyze the predicted off-target sites. If they fall within non-coding regions, they may be less of a concern. However, if they are in other genes, it is highly recommended to redesign your gRNA. |
| The gRNA design tool parameters are not stringent enough. | Adjust the parameters in your gRNA design tool to allow for fewer mismatches when searching for off-target sites. |
Problem 2: I have validated my CRISPR-edited cells and detected off-target mutations at a specific locus.
| Possible Cause | Solution |
| The gRNA used has some sequence similarity to the off-target site. | If the off-target effects are unacceptable for your application, you will need to redesign your experiment with a more specific gRNA. |
| The concentration of Cas9/gRNA ribonucleoprotein (RNP) was too high. | Titrate the concentration of your Cas9/gRNA RNP to find the lowest effective concentration that maintains on-target editing while minimizing off-target events. |
| The duration of Cas9 expression was too long. | If using a plasmid-based delivery system, consider switching to RNP delivery, which is transient and reduces the time Cas9 is active in the cell. |
Problem 3: I am observing a phenotype that I did not expect after this compound knockout, and I suspect it might be due to an off-target effect.
| Possible Cause | Solution |
| An off-target mutation has occurred in a gene that is functionally related to the observed phenotype. | Perform an unbiased off-target detection analysis (e.g., GUIDE-seq) to identify all potential off-target sites. Sequence the top candidate off-target loci in your experimental population to confirm the presence of mutations. |
| The phenotype is a result of a complex biological response to the loss of this compound. | Rescue your experiment by re-introducing a wild-type copy of this compound. If the phenotype is reversed, it is more likely to be a direct result of this compound knockout. |
| The phenotype is due to a previously uncharacterized function of this compound. | Consult the literature for any newly discovered functions of this compound or its homologs. |
Experimental Protocols & Data
Table 1: Comparison of Off-Target Detection Methods
| Method | Type | Principle | Advantages | Disadvantages |
| Targeted Sequencing | Biased | PCR amplification and sequencing of predicted off-target sites. | Cost-effective, straightforward analysis. | Only detects predicted off-target sites; may miss unexpected events. |
| GUIDE-seq | Unbiased | In vivo integration of dsODN tags at DSBs, followed by sequencing. | Detects off-target sites in living cells, highly sensitive. | Can be technically challenging, may have some bias towards more accessible chromatin regions. |
| CIRCLE-seq | Unbiased | In vitro cleavage of circularized genomic DNA, followed by sequencing. | Highly sensitive, no need for cellular delivery. | In vitro conditions may not fully recapitulate the cellular environment, potentially leading to false positives. |
| Digenome-seq | Unbiased | In vitro digestion of genomic DNA with Cas9 RNP, followed by whole-genome sequencing. | Unbiased and sensitive. | Requires high sequencing depth, which can be expensive. |
Protocol: GUIDE-seq for Off-Target Detection in this compound Edited Cells
This protocol is a generalized workflow for performing GUIDE-seq. Specific details may need to be optimized for your cell type and experimental conditions.
-
gRNA and Cas9 Delivery: Co-transfect your cells with the Cas9 expression vector, the this compound gRNA expression vector, and the end-protected dsODN tag.
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract high-quality genomic DNA.
-
Library Preparation:
-
Fragment the genomic DNA.
-
Perform end-repair and A-tailing.
-
Ligate sequencing adapters.
-
Perform two rounds of PCR to amplify the regions containing the integrated dsODN tag. The first PCR uses a primer specific to the dsODN tag and a random primer. The second PCR adds the sequencing indexes.
-
-
Next-Generation Sequencing: Pool the libraries and perform paired-end sequencing on an Illumina platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify genomic locations with a high number of reads that contain the dsODN tag sequence. These are your potential on- and off-target cleavage sites.
-
Filter the results to remove potential artifacts and PCR duplicates.
-
Annotate the identified off-target sites to determine if they fall within genic or regulatory regions.
-
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. synthego.com [synthego.com]
- 3. benchling.com [benchling.com]
- 4. Synthetic guide sequence to generate CRISPR-Cas9 entry strains in C. elegans | microPublication [micropublication.org]
- 5. Cas-Offinder: An Online Tool for sgRNA Off-Target Prediction - CD Genomics [cd-genomics.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Co-immunoprecipitation of SPD-2
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals increase the yield in co-immunoprecipitation (Co-IP) experiments involving the centrosomal protein SPD-2.
Troubleshooting Guide: Enhancing this compound Co-Immunoprecipitation Yield
Low yield is a common issue in Co-IP experiments. The following table outlines potential causes and solutions specifically tailored for this compound Co-IP.
| Problem | Potential Cause | Recommended Solution |
| No or Low Bait (this compound) Protein Detected | Inefficient Cell Lysis: this compound is a component of the centrosome, a dense organelle. Lysis may be incomplete. | Use a lysis buffer optimized for protein complexes, containing non-ionic detergents like NP-40 or Triton X-100. Consider mechanical disruption methods suitable for C. elegans, such as bead beating or sonication, to ensure complete release of centrosomal proteins.[1][2] Always include protease and phosphatase inhibitors in your lysis buffer. |
| Poor Antibody Affinity or Inappropriate Antibody Choice: The anti-SPD-2 antibody may not be suitable for IP. | Use a polyclonal antibody to recognize multiple epitopes on this compound, which can enhance capture efficiency.[3] Validate that the antibody can successfully immunoprecipitate this compound before proceeding with a Co-IP. | |
| Low Expression of this compound: The endogenous levels of this compound in the chosen cell type or developmental stage of C. elegans may be low. | Increase the amount of starting material (e.g., worm pellet or cell culture). If possible, use a strain with endogenously tagged or overexpressed this compound. | |
| Bait is Pulled Down, but No Prey (e.g., SPD-5, ZYG-1) is Detected | Disruption of Protein-Protein Interactions: Lysis or wash buffer conditions may be too harsh for the specific interaction. | Use a milder lysis buffer with lower salt and detergent concentrations. Optimize wash steps by reducing the number of washes or the stringency of the wash buffer. The interaction between this compound and its partners is crucial for centrosome assembly and may be sensitive to harsh conditions.[4][5] |
| Transient or Weak Interactions: The interaction between this compound and its binding partner might be transient. | Consider in vivo cross-linking with formaldehyde (B43269) or other cross-linkers to stabilize the interaction before cell lysis. Be aware that this may require optimization of elution conditions. | |
| Incorrect "Bait" and "Prey" orientation: The chosen antibody might be sterically hindering the interaction site. | If you are pulling down this compound to find SPD-5, try the reverse experiment: pull down SPD-5 and blot for this compound. This can sometimes improve the chances of detecting an interaction. | |
| High Background/Non-Specific Binding | Non-specific Binding to Beads: Proteins from the lysate are binding directly to the agarose (B213101) or magnetic beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads. Block the beads with BSA or salmon sperm DNA before use. |
| Non-specific Binding to Antibody: The antibody may be cross-reacting with other proteins. | Increase the stringency of the wash buffer by moderately increasing the salt (e.g., up to 500 mM NaCl) or detergent concentration. Perform an isotype control IP with a non-specific IgG from the same host species as your anti-SPD-2 antibody to assess the level of non-specific binding. | |
| Antibody Heavy and Light Chains Obscuring Results | Co-elution of Antibody Chains: The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody are eluted with the protein complex and can interfere with the detection of prey proteins of similar molecular weights. | Use an antibody specifically designed for IP that has been cross-linked to the beads, or use a kit that allows for elution of the antigen without eluting the antibody. Alternatively, use a secondary antibody for Western blotting that specifically recognizes the native primary antibody and not the denatured heavy and light chains. |
Frequently Asked Questions (FAQs)
Q1: What is the function and localization of this compound?
A1: this compound is a conserved coiled-coil protein that is a key component of the centrosome in organisms like Caenorhabditis elegans.[6][7] It plays a crucial role in both the duplication of centrioles and the recruitment of the pericentriolar material (PCM), which is essential for the formation of a functional microtubule-organizing center (MTOC).[3][4][5] this compound localizes to both the centrioles throughout the cell cycle and accumulates in the surrounding PCM during mitosis.[4][8]
Q2: Who are the known interaction partners of this compound in C. elegans?
A2: this compound acts as a scaffold protein and interacts with several key centrosomal proteins. Its primary and well-documented interaction partners include:
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SPD-5: Another large coiled-coil protein essential for PCM assembly. This compound and SPD-5 are mutually dependent for their localization to the PCM.[5][9]
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ZYG-1: A kinase that is a master regulator of centriole duplication. This compound is thought to recruit or stabilize ZYG-1 at the centriole.[5][10]
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AIR-1: The Aurora A kinase homolog, which is involved in centrosome maturation. The accumulation of this compound at the centrosome is partially dependent on AIR-1 activity.[5][10]
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PLK-1: The Polo-like kinase 1, which is recruited by this compound and is required for centrosome maturation.[9]
Q3: What type of lysis buffer is recommended for this compound Co-IP?
A3: For Co-IP of this compound, a non-denaturing lysis buffer is recommended to preserve protein-protein interactions. A good starting point is a buffer containing a non-ionic detergent. For less soluble protein complexes, buffers containing NP-40 or Triton X-100 are often used.[11] For C. elegans, specialized protocols for protein extract preparation that are compatible with Co-IP have been developed and should be considered.[1][2]
Q4: How can I quantify the yield of my this compound Co-IP?
A4: While direct, absolute quantification can be challenging, semi-quantitative methods are commonly used.[12][13][14] This typically involves running a small fraction of your input lysate alongside your eluted Co-IP sample on an SDS-PAGE gel and performing a Western blot for both the bait (this compound) and prey proteins. By comparing the band intensity of the prey in the Co-IP eluate to the amount in the input, you can estimate the percentage of the prey protein that was co-immunoprecipitated.
Experimental Protocols
Detailed Co-immunoprecipitation Protocol for this compound from C. elegans
This protocol is a generalized guideline and may require optimization for your specific experimental conditions.
1. Preparation of C. elegans Lysate
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Grow and harvest a sufficient quantity of C. elegans.
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Wash the worm pellet extensively with M9 buffer to remove bacteria.
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Resuspend the worm pellet in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.4, 1 mM EGTA, 1 mM MgCl2, 100 mM KCl, 10% glycerol, 0.05% NP-40) supplemented with a fresh protease and phosphatase inhibitor cocktail.
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Lyse the worms. This can be achieved by douncing, sonication, or using a bead mill homogenizer, which has been shown to be a rapid and effective method for preparing C. elegans extracts for Co-IP.[1][2]
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15-30 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (this is your whole-cell extract). Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
2. Pre-clearing the Lysate
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To a sufficient volume of lysate (e.g., 1-2 mg of total protein), add an appropriate amount of Protein A/G beads (previously washed in lysis buffer).
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Incubate for 1 hour at 4°C with gentle rotation.
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Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C and carefully transfer the supernatant to a fresh tube. This is your pre-cleared lysate.
3. Immunoprecipitation
-
Add the anti-SPD-2 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a good starting point is 1-5 µg of antibody per 1 mg of lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
4. Washing
-
Pellet the beads by centrifugation at low speed.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold lysis buffer (or a wash buffer of choice). With each wash, resuspend the beads and then pellet them by centrifugation.
5. Elution
-
After the final wash, carefully remove all of the supernatant.
-
Elute the protein complexes from the beads. This can be done by:
-
Denaturing Elution: Resuspend the beads in 1x SDS-PAGE loading buffer and boil for 5-10 minutes. This is suitable for subsequent analysis by Western blotting.
-
Non-denaturing Elution: Use a gentle elution buffer, such as a low pH glycine (B1666218) solution, if the enzymatic activity of the proteins needs to be preserved.
-
6. Analysis
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
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Perform a Western blot using antibodies against this compound (to confirm successful immunoprecipitation) and your protein of interest (e.g., SPD-5, ZYG-1) to check for co-immunoprecipitation.
Signaling Pathways and Workflows
This compound in Centrosome Duplication and Maturation
The following diagram illustrates the central role of this compound in the two main processes of centrosome biogenesis in C. elegans.
Co-immunoprecipitation Workflow for this compound
This diagram outlines the key steps in a Co-IP experiment targeting this compound.
References
- 1. Protein Extract Preparation and Co-immunoprecipitation from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Extract Preparation and Co-immunoprecipitation from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drosophila this compound is an essential centriole component required for PCM recruitment and astral-microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alliancegenome.org [alliancegenome.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Technical Support Center: Ensuring Reproducibility of In Vitro PCM Assembly with SPD-2
Welcome to the technical support center for ensuring the reproducibility of in vitro Pericentriolar Material (PCM) assembly with SPD-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of in vitro PCM assembly?
A1: In vitro PCM assembly is the reconstitution of PCM-like structures outside of a living cell, typically using purified proteins. In the context of C. elegans, this process fundamentally relies on the self-assembly of the coiled-coil protein SPD-5 into a scaffold.[1] This assembly is significantly enhanced by the presence of regulatory proteins such as this compound and the kinase PLK-1.[1] The resulting structures mimic the PCM's ability to recruit other centrosomal components.
Q2: What is the specific role of this compound in this in vitro assay?
A2: this compound plays a crucial, multifaceted role in PCM assembly. It is essential for both the recruitment of pericentriolar material and for centriole duplication in C. elegans.[2][3] In the in vitro system, purified this compound has been shown to directly promote the polymerization of SPD-5, accelerating the formation of the PCM scaffold.[1] While this compound can localize to centrioles independently of SPD-5 in vivo, its accumulation in the broader PCM is co-dependent on SPD-5.[2]
Q3: My in vitro PCM assembly is not working. What are the most common initial checks I should perform?
A3: For a failed in vitro PCM assembly, begin by verifying the following:
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Protein Quality: Ensure that your purified this compound, SPD-5, and PLK-1 are of high purity and have not undergone degradation. Run an SDS-PAGE to check for protein integrity.
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Protein Concentrations: Accurately determine the concentrations of your protein stocks. Significant deviations from optimal concentrations can prevent assembly.
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Buffer Conditions: Confirm that the pH, ionic strength, and any necessary co-factors (like ATP for kinase assays) in your reaction buffer are correct.
-
Incubation Time and Temperature: Ensure that the assembly reaction has been incubated for a sufficient amount of time at the appropriate temperature as outlined in the protocol.
Q4: Can SPD-5 assemble into a scaffold without this compound in the in vitro assay?
A4: Yes, recombinant SPD-5 alone can polymerize to form micrometer-sized porous networks in vitro.[1] However, the process is significantly slower and less efficient without the addition of this compound and/or PLK-1, which act as accelerators of this assembly.[1]
Q5: What is the cytoplasmic state of this compound and SPD-5 before they assemble into the PCM?
A5: Studies have shown that in the cytoplasm of C. elegans embryos, both this compound and SPD-5 exist predominantly as monomers.[4] They do not appear to form stable pre-complexes with each other or with PLK-1 before their incorporation into the PCM matrix.[4] This suggests that their interaction and subsequent assembly occur at the site of PCM formation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that can affect the reproducibility of your in vitro PCM assembly experiments.
| Problem/Observation | Potential Cause | Recommended Solution |
| No visible SPD-5 network formation | 1. Inactive or degraded proteins: SPD-5, this compound, or PLK-1 may have lost activity due to improper storage, handling, or degradation. | 1. Assess protein integrity: Run an SDS-PAGE and consider a Western blot to check for full-length proteins. Purify a fresh batch of proteins if degradation is suspected. |
| 2. Suboptimal protein concentrations: The concentrations of one or more components may be too low for assembly to occur within the experimental timeframe. | 2. Verify protein concentrations: Use a reliable method like a Bradford or BCA assay to confirm concentrations. Titrate the concentration of each component to find the optimal ratio for your specific protein preparations. | |
| 3. Incorrect buffer composition: The pH, salt concentration, or absence of essential co-factors (e.g., ATP for PLK-1 activity) can inhibit the reaction. | 3. Prepare fresh buffer: Double-check the recipe and pH of your assembly buffer. Ensure ATP is added just before starting the reaction if using PLK-1. | |
| Reduced or sparse SPD-5 network formation | 1. Partially inactive proteins: One of the protein components might have reduced activity, leading to a less efficient assembly process. | 1. Test individual component activity: If possible, perform functional assays for each protein. For PLK-1, a kinase assay can confirm its activity. For this compound and SPD-5, ensure they are properly folded. |
| 2. Insufficient incubation time: The reaction may not have proceeded long enough for extensive networks to form, especially if protein concentrations are at the lower end of the optimal range. | 2. Perform a time-course experiment: Image the reaction at multiple time points (e.g., 30, 60, 90, and 120 minutes) to determine the kinetics of assembly. | |
| Aggregated protein clumps instead of filamentous networks | 1. Poor protein quality: The purified proteins may be misfolded or aggregated from the start. | 1. Improve protein purification: Optimize purification protocols to ensure proteins are properly folded. Consider including a size-exclusion chromatography step to remove aggregates. |
| 2. Inappropriate buffer conditions: High salt concentrations or incorrect pH can sometimes lead to non-specific protein aggregation. | 2. Optimize buffer conditions: Test a range of buffer conditions, including different salt concentrations and pH values, to find the optimal environment for filamentous assembly. | |
| High background fluorescence in microscopy | 1. Unincorporated fluorescently-tagged protein: A high concentration of unbound, fluorescently labeled protein can obscure the assembled structures. | 1. Optimize protein concentrations: Use the minimum effective concentration of fluorescently labeled protein. Consider a spin-down and wash step (if structures are large enough) to remove unbound protein before imaging. |
| 2. Autofluorescence: Components of the buffer or the imaging plate/slide may be autofluorescent. | 2. Use appropriate materials: Use high-quality, low-autofluorescence imaging plates or slides. Ensure buffer components are pure. | |
| Inconsistent results between experiments | 1. Variability in protein preparations: Different batches of purified proteins can have varying activity levels. | 1. Standardize protein purification and QC: Implement a strict quality control protocol for each protein batch, including SDS-PAGE, concentration measurement, and a functional activity assay. |
| 2. Pipetting errors: Small variations in the volumes of concentrated protein stocks can lead to significant differences in final concentrations. | 2. Use calibrated pipettes and careful technique: Ensure pipettes are properly calibrated. For small volumes, consider preparing a master mix of reagents. | |
| 3. Freeze-thaw cycles: Repeatedly freezing and thawing protein stocks can lead to a loss of activity. | 3. Aliquot protein stocks: Store proteins in single-use aliquots to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical in vitro PCM assembly experiment based on published literature. Note that these concentrations should be optimized for your specific experimental conditions and protein preparations.
| Component | Concentration Range | Role in Assay | Reference |
| SPD-5::GFP | 6.25 nM | Primary scaffold protein | [1] |
| This compound | 12.5 nM | Promotes SPD-5 polymerization | [1] |
| PLK-1 | 6.25 nM | Kinase that phosphorylates and promotes SPD-5 assembly | [1] |
| ATP | 0.2 mM | Required for PLK-1 kinase activity | [1] |
Experimental Protocols
Protocol 1: Expression and Purification of this compound, SPD-5, and PLK-1
This protocol is a generalized summary for expressing and purifying C. elegans PCM proteins from baculovirus-infected insect cells, as this system has been shown to be effective.
-
Baculovirus Generation: Subclone the cDNAs for this compound, SPD-5, and PLK-1 into a suitable baculovirus transfer vector (e.g., with N-terminal GFP or other tags). Generate recombinant baculovirus using a system such as the Bac-to-Bac Baculovirus Expression System.
-
Protein Expression: Infect Sf9 insect cells with high-titer baculovirus and incubate for 48-72 hours.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Affinity Chromatography: Clarify the lysate by centrifugation and purify the tagged proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins, or anti-GFP beads for GFP-tagged proteins).
-
Further Purification: For higher purity, perform additional purification steps such as ion-exchange chromatography followed by size-exclusion chromatography to remove aggregates and contaminants.
-
Quality Control: Assess the purity and integrity of the final protein preparations by SDS-PAGE and Coomassie staining. Determine the protein concentration using a reliable method.
-
Storage: Snap-freeze the purified proteins in small, single-use aliquots in a storage buffer containing a cryoprotectant (e.g., glycerol) and store at -80°C.
Protocol 2: In Vitro PCM Assembly Assay
This protocol describes the setup of a typical in vitro PCM assembly reaction.
-
Prepare Assembly Buffer: A typical assembly buffer might contain HEPES or a similar buffering agent at a physiological pH (e.g., 7.4), a salt such as KCl, and MgCl₂.
-
Reaction Setup: In a microfuge tube or a well of an imaging plate, combine the assembly buffer with the purified proteins to the desired final concentrations (see Quantitative Data Summary table). If using PLK-1, add ATP to the final concentration.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30-90 minutes) to allow for the assembly of PCM-like structures.
-
Imaging: If using fluorescently tagged proteins, visualize the assembled structures directly using fluorescence microscopy. It is advisable to image at multiple time points to observe the kinetics of assembly.
-
Quantification: The extent of PCM assembly can be quantified by measuring the total fluorescence intensity of the assembled structures or by counting the number and size of the structures per field of view.
Visualizations
Signaling Pathway for PCM Assembly
References
- 1. Regulated assembly of a supramolecular centrosome scaffold in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Caenorhabditis elegans pericentriolar material components this compound and SPD-5 are monomeric in the cytoplasm before incorporation into the PCM matrix - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of a New SPD-2 Antibody
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of a new antibody against Spindle Defective 2 (SPD-2), also known as Cep192.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its subcellular localization?
This compound (Spindle defective 2), known as Cep192 in humans, is a crucial protein in the regulation of the centrosome cycle. It is essential for both the duplication of centrioles and the recruitment of pericentriolar material (PCM) to form a functional microtubule-organizing center (MTOC).[1][2][3][4] Proper function of this compound/Cep192 is vital for the assembly of a bipolar mitotic spindle during cell division. As a centrosomal protein, you should expect to see a distinct, punctate staining pattern co-localizing with the centrosomes in immunofluorescence microscopy.[1] During mitosis, the protein accumulates at the centrosomes as they mature.[1]
Q2: What are the essential first steps to validate a new this compound antibody?
The initial and most critical step is to perform a Western blot (WB) on lysates from cells known to express this compound (positive control) and cells with low or no expression (negative control).[5][6] This will help determine if the antibody recognizes a protein of the correct molecular weight. The presence of a single band at the expected molecular weight for this compound is a strong first indication of specificity.[5]
Q3: How can I be sure my antibody is specific to this compound and not cross-reacting with other proteins?
Several strategies can confirm specificity:
-
Genetic Knockout/Knockdown: The gold standard is to test the antibody on cells where the this compound gene has been knocked out (KO) or knocked down (e.g., using siRNA or shRNA).[5] A specific antibody will show a significantly reduced or absent signal in these cells compared to wild-type controls.
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Independent Antibody Validation: Use another, previously validated antibody that recognizes a different epitope on the this compound protein.[7] If both antibodies produce a similar staining pattern in immunocytochemistry or recognize the same band in a Western blot, it increases confidence in the new antibody's specificity.[7][8]
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Immunoprecipitation-Mass Spectrometry (IP-MS): Use the new this compound antibody to immunoprecipitate its target protein from a cell lysate. The precipitated proteins can then be identified using mass spectrometry. This will confirm that the antibody is indeed binding to this compound.
Q4: What are appropriate positive and negative controls for this compound antibody validation?
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Positive Controls: Cell lines with known high expression of this compound/Cep192, such as many cancer cell lines (e.g., HeLa, U2OS), are good positive controls.[5][6] Overexpression of a tagged version of this compound in a cell line can also serve as a robust positive control.[5]
-
Negative Controls: The best negative control is a cell line where the this compound gene has been knocked out.[5][6] Alternatively, a cell line with known low expression of this compound can be used. A secondary antibody-only control (omitting the primary antibody) is essential in immunofluorescence and immunohistochemistry to check for non-specific binding of the secondary antibody.[9]
Troubleshooting Guides
Western Blotting
Problem: Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| Low Primary Antibody Concentration | Increase the concentration of the new this compound antibody. Perform a titration to find the optimal concentration.[10] |
| Insufficient Protein Load | Increase the amount of protein loaded onto the gel. |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins.[11] |
| Inactive Secondary Antibody or Substrate | Ensure the secondary antibody is appropriate for the primary antibody's host species and is not expired. Use fresh substrate.[12] |
| Low this compound Expression in Cell Line | Confirm this compound expression in your chosen cell line using RT-qPCR or by testing a cell line known to have high this compound expression. |
Problem: High Background or Non-Specific Bands
| Potential Cause | Troubleshooting Steps |
| High Primary Antibody Concentration | Decrease the concentration of the new this compound antibody. |
| Inadequate Blocking | Increase blocking time (e.g., to 1-2 hours at room temperature). Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[9] |
| Insufficient Washing | Increase the number and duration of washes after primary and secondary antibody incubations.[9] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer. |
| Secondary Antibody Non-Specificity | Run a control with only the secondary antibody to check for non-specific binding.[9] |
Immunofluorescence (IF) / Immunocytochemistry (ICC)
Problem: High Background Staining
| Potential Cause | Troubleshooting Steps |
| Primary Antibody Concentration Too High | Perform an antibody titration to determine the optimal concentration that provides a good signal-to-noise ratio.[9] |
| Insufficient Blocking | Increase the blocking incubation time. Use normal serum from the same species as the secondary antibody in your blocking buffer.[9] |
| Inadequate Washing | Increase the number and duration of wash steps. |
| Improper Fixation and Permeabilization | Test different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) as some antibodies are sensitive to certain fixatives. Ensure adequate permeabilization (e.g., with Triton X-100 or saponin) for intracellular targets like this compound.[9] |
| Secondary Antibody Non-Specific Binding | Run a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody.[9] |
Problem: Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| Primary Antibody Concentration Too Low | Increase the primary antibody concentration. |
| Incorrect Secondary Antibody | Ensure the secondary antibody is designed to detect the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary).[9] |
| Low Protein Expression | Use a cell line known to express higher levels of this compound. |
| Photobleaching | Minimize the sample's exposure to light after adding the fluorescent secondary antibody. Use an anti-fade mounting medium.[9] |
Experimental Protocols
Western Blotting Protocol
-
Cell Lysate Preparation:
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Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm transfer using Ponceau S staining.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
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Incubate the membrane with the new this compound antibody at the appropriate dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Immunofluorescence Protocol
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes. This is crucial for intracellular targets like this compound.[9]
-
Blocking: Block with 1% BSA and 5% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate with the new this compound antibody at its optimal dilution in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS, protected from light.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI or Hoechst stain. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Immunoprecipitation Protocol
-
Cell Lysate Preparation: Prepare a non-denaturing cell lysate using an IP-lysis buffer (e.g., containing NP-40 or Triton X-100) with protease inhibitors.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G agarose/sepharose beads for 30-60 minutes at 4°C to reduce non-specific binding.[13][14]
-
Immunoprecipitation:
-
Add the new this compound antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-4 hours at 4°C to capture the antibody-antigen complexes.[15]
-
-
Washing:
-
Elution:
-
Resuspend the washed beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant for analysis by Western blotting.
-
Diagrams
Caption: A streamlined workflow for validating a new this compound antibody using Western Blotting.
Caption: A logical workflow for the comprehensive validation of a new this compound antibody's specificity.
References
- 1. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A combined in silico and in vivo approach to the structure-function annotation of this compound provides mechanistic insight into its functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive and negative controls for antibody validation. EuroMAbNet [euromabnet.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. scbt.com [scbt.com]
- 14. genetex.com [genetex.com]
- 15. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Technical Support Center: Overcoming Low Expression of Fusion Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the expression of recombinant fusion proteins.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: My Western blot shows no band for my protein of interest. What is the first thing I should check?
A: The first step is to determine if the protein is being expressed at all, or if it's present in an insoluble form. You should analyze both the soluble and insoluble fractions of your cell lysate by SDS-PAGE and Western blot. A common issue is the formation of insoluble aggregates known as inclusion bodies, especially in bacterial expression systems like E. coli.[1][2][3] If you find your protein in the insoluble pellet, you will need to optimize your expression conditions to improve solubility or develop a protocol for protein refolding.[2][4]
Q2: What are the most common reasons for low or no expression of my fusion protein?
A: Several factors can contribute to low or no protein expression. These include:
-
Codon Bias: The codons in your gene of interest may be rare in the expression host, leading to inefficient translation.[5]
-
Protein Toxicity: The expressed protein may be toxic to the host cells, impairing their growth and protein production machinery.
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Inefficient Transcription or Translation: Issues with the promoter, ribosome binding site, or mRNA secondary structure can hinder expression.
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Protein Degradation: The host cell's proteases may be degrading your fusion protein.
-
Suboptimal Induction Conditions: The concentration of the inducer, the timing of induction, and the post-induction temperature can all significantly impact expression levels.
Q3: How can I improve the solubility of my fusion protein?
A: Improving protein solubility is a critical step in increasing your final yield. Here are some effective strategies:
-
Lower the Expression Temperature: Reducing the temperature (e.g., to 15-25°C) after induction can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[6][7]
-
Use a Solubility-Enhancing Fusion Tag: Fusing your protein to a highly soluble partner like Maltose-Binding Protein (MBP), Small Ubiquitin-like Modifier (SUMO), or Thioredoxin (Trx) can significantly improve its solubility.[8][9][10][11]
-
Optimize Induction Conditions: Using a lower concentration of the inducer (e.g., IPTG) can reduce the rate of protein expression and prevent the formation of inclusion bodies.[7][12]
-
Co-express Chaperones: Molecular chaperones can assist in the proper folding of your protein, thereby increasing its solubility.
-
Choose a Different E. coli Strain: Some strains are specifically engineered to enhance the solubility of recombinant proteins.
Q4: Which fusion tag is the best for increasing protein expression and solubility?
A: There is no single "best" fusion tag, as the optimal choice is often protein-dependent. However, some tags are well-known for their ability to enhance solubility and yield. A comparative analysis suggests that SUMO and NusA fusion tags can dramatically enhance the expression and solubility of recombinant proteins.[13] MBP is also a popular choice for improving solubility.[14] It is often recommended to test a few different fusion tags in parallel to determine the best one for your specific protein of interest.[15]
Q5: When should I consider codon optimization for my gene?
A: You should consider codon optimization when you are expressing a gene from one organism in a heterologous host (e.g., a human gene in E. coli). Different organisms have different preferences for which codons they use to encode the same amino acid, a phenomenon known as codon usage bias. If your gene contains a high percentage of codons that are rarely used by the expression host, translation can be inefficient, leading to low protein yields.[5][16][17][18] Codon optimization involves synthesizing a new version of your gene with codons that are preferred by your expression host, without changing the amino acid sequence of the protein.[5][16]
Troubleshooting Guide: Step-by-Step Solutions
This guide provides a systematic approach to troubleshooting low expression levels of your SPD-2 fusion protein.
Problem 1: No or Very Low Protein Expression Detected
Caption: Troubleshooting workflow for low or no protein expression.
-
Analyze All Cellular Fractions: Before making any changes, it's crucial to know where your protein is (or isn't). Perform a Western blot on the total cell lysate, the soluble supernatant after lysis, and the insoluble pellet. This will tell you if the protein is not being expressed, or if it's forming insoluble inclusion bodies.
-
If Protein is in the Insoluble Fraction (Inclusion Bodies):
-
Lower Induction Temperature: A common and effective method to improve solubility is to lower the incubation temperature after adding the inducer. Try a range of temperatures from 15°C to 30°C.[7]
-
Reduce Inducer Concentration: High concentrations of inducer can lead to rapid protein production and misfolding. Titrate your inducer (e.g., IPTG from 0.1 mM to 1.0 mM) to find a concentration that gives a good yield of soluble protein.[7][12]
-
Change Fusion Tag: Consider re-cloning your gene into a vector with a different solubility-enhancing tag such as MBP, GST, or SUMO.[8][11]
-
Switch Host Strain: Use an E. coli strain engineered to promote proper protein folding, such as those that co-express chaperones.
-
-
If No Protein is Detected in Any Fraction:
-
Verify Your Construct: Sequence your plasmid to ensure the gene of interest is in the correct reading frame and that there are no mutations.
-
Perform Codon Optimization: Analyze the codon usage of your gene for the expression host. If there is significant codon bias, consider ordering a codon-optimized synthetic gene.[5][16][17][18]
-
Test Different Host Strains: Not all E. coli strains are equal for protein expression. Test a panel of common expression strains like BL21(DE3) and its derivatives.[19]
-
Optimize Induction Protocol: Perform a time-course experiment to find the optimal induction time and temperature for your specific protein.
-
Problem 2: Protein is Expressed but the Yield is Low
Caption: Workflow for optimizing fusion protein yield.
-
Conduct a Pilot Expression Study: Before committing to a large-scale culture, perform a small-scale pilot study to test a matrix of different conditions. This will help you identify the optimal parameters for your protein.[17][20]
-
Optimize Induction Temperature and Time: Test a range of temperatures (e.g., 18°C, 25°C, 30°C, 37°C) and induction times (e.g., 4 hours, 8 hours, overnight). Lower temperatures and longer induction times often favor higher yields of soluble protein.[6][7][21]
-
Titrate Inducer Concentration: The optimal inducer concentration can vary. Test a range of concentrations (e.g., for IPTG: 0.1, 0.25, 0.5, 1.0 mM).
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Screen Different E. coli Strains: Different strains have different genetic backgrounds that can affect protein expression. Test your construct in a few different expression strains.[19]
-
Consider a Richer Growth Medium: Switching from a standard medium like LB to a richer medium like Terrific Broth (TB) can sometimes increase cell density and protein yield.
Data Presentation
Table 1: Comparison of Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Purification Method | Key Advantages | Considerations |
| His-tag | ~1 | Immobilized Metal Affinity Chromatography (IMAC) | Small size, versatile under native and denaturing conditions. | Can sometimes negatively impact solubility and expression levels.[22] |
| GST | ~26 | Glutathione Agarose | Good solubility enhancement. | Large size, can be difficult to remove completely. |
| MBP | ~42 | Amylose Resin | Excellent solubility enhancement, can aid in proper folding.[14] | Very large size, may interfere with protein function. |
| SUMO | ~12 | SUMO-specific Protease Affinity | Excellent solubility enhancement, specific protease allows for removal without leaving extra amino acids.[8][13] | Requires a specific and sometimes costly protease. |
| Trx | ~12 | Thiol-disulfide exchange | Good solubility enhancement, can promote disulfide bond formation in the cytoplasm. | May not be as effective as MBP or SUMO for all proteins. |
| NusA | ~55 | Ion Exchange/Size Exclusion | Can significantly enhance solubility and expression.[10][13] | Very large size, requires a secondary purification step. |
Note: The effectiveness of each tag can be protein-specific. It is often advisable to test multiple tags.
Experimental Protocols
Protocol 1: Small-Scale Pilot Expression Study in E. coli
This protocol is designed to test different induction conditions in parallel to identify the optimal parameters for your fusion protein expression.
Materials:
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E. coli expression strain transformed with your expression plasmid.
-
LB broth (or other suitable medium) with the appropriate antibiotic.
-
Inducer stock solution (e.g., 1 M IPTG).
-
Culture tubes or 24-well deep-well plates.
-
Incubator shaker.
-
Spectrophotometer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Inoculate a 5 mL starter culture of your transformed E. coli strain in LB broth with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
The next day, use the starter culture to inoculate several larger cultures (e.g., 10 mL in 50 mL tubes) to an initial OD600 of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until the OD600 reaches 0.5-0.8 (mid-log phase).
-
Before induction, remove a 1 mL aliquot from one of the cultures to serve as the "uninduced" control.
-
Induce the remaining cultures according to your experimental matrix. For example:
-
Varying IPTG Concentration: Induce separate cultures with final IPTG concentrations of 0.1 mM, 0.5 mM, and 1.0 mM, and incubate at a constant temperature (e.g., 30°C) for a fixed time (e.g., 4 hours).
-
Varying Temperature: Induce separate cultures with a fixed IPTG concentration (e.g., 0.5 mM) and incubate at different temperatures (e.g., 18°C, 25°C, 37°C) for a fixed time (e.g., overnight for 18°C, 4 hours for 37°C).
-
-
After the induction period, measure the final OD600 of each culture.
-
Harvest the cells by centrifuging 1 mL of each culture.
-
Prepare cell lysates from each sample, separating the soluble and insoluble fractions.
-
Analyze the expression levels in all fractions by SDS-PAGE and Western blot.
Protocol 2: Western Blotting to Detect Fusion Protein Expression
This protocol provides a general procedure for Western blotting to determine the expression level of your fusion protein.
Materials:
-
Cell lysates (total, soluble, and insoluble fractions).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Primary antibody specific to your protein or fusion tag.
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HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Mix your cell lysate samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with Tween-20) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6 to remove unbound secondary antibody.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The intensity of the bands will correspond to the amount of your fusion protein.
References
- 1. entomologenportal.net [entomologenportal.net]
- 2. gencefebio.com [gencefebio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 5. neb.com [neb.com]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomatik.com [biomatik.com]
- 8. goldbio.com [goldbio.com]
- 9. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 10. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fusion partners for improving solubility & expression of recombinant proteins – SUMO, GST, MBP, etc. – The Bumbling Biochemist [thebumblingbiochemist.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 17. Small-scale test expression of recombinant protein in E. coli [protocols.io]
- 18. neb.com [neb.com]
- 19. Choosing a Bacterial Strain for your Cloning Application | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Small scale expression and purification tests – Protein Expression and Purification Core Facility [embl.org]
- 21. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 22. mdpi.com [mdpi.com]
issues with mosaic expression in spd-2 transgenic lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with spd-2 (B610935) transgenic lines in C. elegans. The information provided is intended to help address common issues related to mosaic expression and phenotypic analysis.
Troubleshooting Guide
Issue 1: High Incidence of Embryonic Lethality in Progeny of Transgenic Animals
Question: I have generated a this compound(mutant); Ex[this compound(+), marker(+)] transgenic line, but I am observing very high levels of embryonic lethality, even among the progeny carrying the extrachromosomal array. How can I troubleshoot this?
Answer: This is a common issue when working with a gene as critical as this compound, which is essential for centrosome duplication and maturation.[1][2][3] High embryonic lethality in the presence of a rescuing transgene can stem from several factors related to the nature of extrachromosomal arrays.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Mosaic Expression of the Transgene | Extrachromosomal arrays are often lost during mitotic divisions, leading to mosaic animals where some cells lack the rescuing this compound(+) transgene.[4] If the array is lost in the germline, the resulting embryos will not be rescued and will exhibit the this compound mutant phenotype. | 1. Quantify Mosaicism: Use a fluorescent marker on the array to visually assess the extent of mosaicism in the parental generation. A high degree of mosaicism in the germline is a likely cause. 2. Select for Lines with Higher Transmission: Screen for transgenic lines that show a higher percentage of progeny inheriting the array. Lines with transmission rates above 80% are more likely to provide consistent rescue.[4] 3. Integrate the Transgene: For long-term and stable expression, consider integrating the extrachromosomal array into the genome using UV irradiation or other methods.[4][5] |
| Gene Dosage Sensitivity | The this compound gene may be sensitive to dosage. Extrachromosomal arrays exist as multi-copy concatemers, which can lead to overexpression of this compound.[5][6] This overexpression could potentially interfere with the delicate balance of centrosome proteins, leading to cell division defects. | 1. Lower DNA Concentration for Injection: When creating new transgenic lines, use a lower concentration of the this compound(+) plasmid in your injection mix. 2. Use Single-Copy Insertion Methods: Employ techniques like MosSCI to generate single-copy integrated transgenes, which will provide expression levels closer to the endogenous gene.[6] |
| Incomplete Rescue by the Transgene | The transgenic construct may not fully recapitulate the endogenous this compound expression pattern or level, leading to partial rescue. | 1. Verify Your Construct: Ensure your this compound(+) construct includes all necessary regulatory elements, such as the native promoter and 3' UTR. 2. Test Different Promoters: If using a heterologous promoter, it may not be driving expression in the correct tissues or at the appropriate time. Consider using the endogenous this compound promoter. |
Issue 2: Phenotypic Variability Among Transgenic Siblings
Question: I am observing significant phenotypic variability among sibling animals that all carry the this compound extrachromosomal array. Some appear wild-type, while others show intermediate this compound mutant phenotypes. Why is this happening?
Answer: Phenotypic variability is a hallmark of mosaicism resulting from the unstable inheritance of extrachromosomal arrays.[4] The phenotype of an individual worm will depend on which cells and tissues have lost the array during development.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phenotypic variability.
Detailed Steps:
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Assess Mosaicism: Use a co-injection marker (e.g., myo-2p::GFP expressed in the pharynx, or a ubiquitously expressed fluorescent protein) to determine the extent of array loss in individual animals.
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Correlate Phenotype with Expression: Carefully score the phenotype of individual animals and correlate it with the observed pattern of marker expression. This can help determine the focus of action for the this compound gene for a particular phenotype.
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Isolate Stable Lines: If possible, try to isolate sub-lines that exhibit a more consistent pattern of expression and a less variable phenotype.
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Integration: As with high lethality, integrating the transgene is the most effective way to eliminate mosaicism and achieve uniform expression.[4][5]
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Single-Worm Analysis: When analyzing your results, it is crucial to perform analysis at the single-animal level rather than pooling populations of transgenic worms.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and why is it difficult to work with in transgenic lines?
A1: this compound is a critical component of the centrosome in C. elegans, essential for both centrosome maturation and duplication.[1][2][3] It acts as a scaffold protein to recruit other key centrosomal components.[1] Because it is indispensable for proper cell division, loss-of-function mutations lead to severe defects and embryonic lethality.[1] This makes it challenging to maintain mutant strains and to study the effects of subtle perturbations, as even minor variations in the expression of a rescuing transgene can have significant consequences.
Q2: How can I identify mosaic animals in my this compound transgenic line?
A2: The most common method is to use a co-injected marker plasmid that expresses a fluorescent protein.[4] By observing the expression pattern of the fluorescent marker, you can infer the presence or absence of the extrachromosomal array (and therefore your this compound transgene) in different cells and tissues. For example, if you use a pharyngeal GFP marker and an animal has a GFP-positive pharynx, it indicates that at least the pharyngeal cells have retained the array. However, other tissues may have lost it.
Q3: What are the typical transmission rates for extrachromosomal arrays carrying this compound?
A3: The transmission rate of extrachromosomal arrays can be highly variable, ranging from 10% to over 90%.[4] For a gene like this compound, where a complete rescue is often desired for maintaining the strain, it is advisable to screen for and maintain lines with a high transmission rate (ideally >80%).
Q4: Can the perdurance of the this compound protein affect the interpretation of mosaic analysis?
A4: Yes. Gene product perdurance, where the protein from a progenitor cell persists in daughter cells that have lost the transgene, can complicate the analysis of mosaics. This compound protein present in the early embryo (from the parental germline) might allow for several rounds of cell division before its levels are depleted. This could mask the true cellular requirement for de novothis compound expression. When analyzing mosaic animals, it is important to consider that a cell lacking the transgene may still contain some level of functional this compound protein.
Experimental Protocols
Protocol 1: Generation of this compound Transgenic Lines by Microinjection
This protocol describes the standard method for creating extrachromosomal arrays in C. elegans.
Materials:
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This compound mutant strain
-
Plasmid containing this compound(+) (pthis compound)
-
Co-injection marker plasmid (e.g., pmyo-2::GFP)
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Injection buffer (e.g., sterile water)
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Microinjection setup (inverted microscope, micromanipulator, injection needles)
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NGM plates seeded with OP50 E. coli
Procedure:
-
Prepare Injection Mix:
-
Mix pthis compound and the marker plasmid in injection buffer. A common starting concentration is 50 ng/µl for the gene of interest and 5-10 ng/µl for the marker. To address potential dosage issues with this compound, you may want to test a lower concentration of pthis compound (e.g., 10-20 ng/µl).
-
-
Microinjection:
-
Inject the DNA mix into the syncytial gonad of young adult this compound mutant hermaphrodites.
-
-
Recovery and Screening:
-
Transfer injected worms to individual NGM plates.
-
Screen the F1 progeny for expression of the co-injection marker.
-
Isolate several independent transgenic lines from the F2 generation.
-
-
Line Maintenance and Characterization:
-
For each line, determine the transmission rate of the extrachromosomal array by counting the proportion of marker-positive animals in the next generation.
-
Select lines with high transmission rates for further experiments.
-
Protocol 2: UV Integration of an Extrachromosomal Array
This protocol allows for the creation of stable, integrated transgenic lines with 100% transmission.
Materials:
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High-transmission this compound transgenic line with an extrachromosomal array
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UV crosslinker (e.g., Stratalinker)
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NGM plates seeded with OP50 E. coli
Procedure:
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Prepare Worms:
-
Grow a population of the high-transmission transgenic line.
-
-
UV Irradiation:
-
Place L4-stage worms on an unseeded NGM plate.
-
Expose the worms to UV light (300-400 J/m²). The optimal dose may need to be determined empirically.
-
-
Screen for Integrants:
-
After irradiation, transfer the worms to fresh plates.
-
In the F2 generation, screen for plates where 100% of the animals express the co-injection marker. These are potential integrants.
-
-
Isolate and Backcross:
-
Isolate several independent integrated lines.
-
Backcross each line to the original mutant strain at least 3-4 times to remove any background mutations induced by the UV treatment.
-
Signaling Pathways and Logical Relationships
This compound in Centrosome Duplication and Maturation
The following diagram illustrates the central role of this compound in the pathways governing centrosome duplication and the recruitment of the pericentriolar material (PCM).
Caption: Role of this compound in centrosome duplication and PCM maturation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapid Protocol for Integrating Extrachromosomal Arrays With High Transmission Rate into the C. elegans Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locus-specific integration of extrachromosomal transgenes in C. elegans with the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Caenorhabditis elegans Transgenic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex Genetic Interactions with spd-2 Alleles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spd-2 (B610935) alleles in C. elegans.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and its genetic interactors.
Question: My anti-SPD-2 antibody staining shows a weak or diffuse signal in my immunofluorescence experiment. What could be the cause?
Answer:
Several factors can contribute to weak or absent this compound immunofluorescence signals. Consider the following troubleshooting steps:
-
Antibody Viability: Ensure your primary and secondary antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles. Test the primary antibody on a positive control sample, such as wild-type embryos, to confirm its efficacy.
-
Fixation Protocol: The fixation method can significantly impact epitope accessibility. If you are using formaldehyde-based fixation, you may need to perform an antigen retrieval step. Alternatively, methanol (B129727)/acetone fixation can sometimes improve signal for certain antibodies.
-
Permeabilization: Inadequate permeabilization of the eggshell and embryonic cells will prevent antibody penetration. Ensure the freeze-cracking step is performed correctly and that permeabilization agents like Triton X-100 are used at the appropriate concentration.
-
Primary and Secondary Antibody Compatibility: Confirm that your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a rabbit anti-SPD-2 primary).
-
Expression Levels of this compound: In certain mutant backgrounds or at specific cell cycle stages, the levels of this compound at the centrosome may be reduced. Consider co-staining with another centrosomal marker to confirm the presence of centrosomes.
Question: I am performing an RNAi screen for synthetic lethal interactors with a this compound temperature-sensitive (ts) allele, but I am getting inconsistent or no clear enhancement of lethality.
Answer:
-
Semi-Permissive Temperature: The success of the screen is highly dependent on finding the correct semi-permissive temperature for your this compound(ts) allele. This is the temperature at which the single mutant shows low embryonic lethality, allowing for the detection of synthetic enhancement. You may need to empirically determine the optimal temperature by testing a range of temperatures.
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RNAi Efficiency: The efficiency of RNAi can vary between genes and even between different batches of RNAi plates. Include positive controls (RNAi targeting an essential gene) and negative controls (empty vector) on every plate to assess the overall effectiveness of your RNAi delivery. Some tissues, like neurons, are known to be more refractory to RNAi.
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Incomplete Knockdown: RNAi results in a knockdown, not a complete knockout, of gene function. The level of knockdown may not be sufficient to reveal a synthetic interaction. If you suspect this is the case, consider testing multiple RNAi clones targeting different regions of the gene of interest.
-
Variable Penetrance: The phenotype of the this compound(ts) allele may show variable penetrance, meaning not all individuals will display the same severity of the defect. Scoring a sufficiently large number of progeny is crucial to obtain statistically significant results.
Question: The localization of my this compound::GFP fusion protein is variable, sometimes appearing aggregated or mislocalized. How can I troubleshoot this?
Answer:
Variable localization of fluorescently tagged proteins can be due to several factors related to the fusion construct and its expression:
-
Fusion Protein Integrity: The position of the GFP tag (N- or C-terminus) can sometimes interfere with the normal folding, localization, or function of the protein. If possible, test a construct with the tag on the opposite terminus.
-
Expression Level: Overexpression of a tagged protein can lead to aggregation or mislocalization. If you are using an extrachromosomal array, you may be getting high and variable expression levels. Consider integrating the transgene into the genome for more stable and lower expression.
-
Linker Sequence: The amino acid linker between this compound and GFP can affect the proper folding of both proteins. A flexible glycine-rich linker of 2-10 amino acids is often recommended.
-
Cellular Stress: If the cells are under stress, protein degradation pathways can be activated, which might lead to the accumulation of tagged proteins in aggregates or lysosomes. Ensure optimal growth conditions for your worms.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in C. elegans?
A1: this compound is a crucial centrosomal protein with two main functions: it is required for the recruitment of pericentriolar material (PCM) to the centrosome and is also essential for centriole duplication.[1][2][3] This dual role places it at the heart of mitotic spindle formation.[4][5]
Q2: What are the key known genetic interactors of this compound?
A2: this compound functions within a network of other centrosomal proteins. Key interactors include:
-
SPD-5: A large coiled-coil protein that is co-dependent with this compound for localization to the PCM.[2][3][6]
-
ZYG-1: A kinase that is the master regulator of centriole duplication. This compound is thought to recruit ZYG-1 to the centriole.[3][4][7]
-
AIR-1: An Aurora A kinase that contributes to the accumulation of this compound at the centrosome.[4]
-
DHC-1: The dynein heavy chain, which also plays a role in this compound accumulation at the centrosome.[4]
Q3: What is "synthetic lethality" and how is it relevant to studying this compound?
A3: Synthetic lethality occurs when the combination of mutations in two different genes leads to cell or organismal death, while a mutation in either gene alone is viable. Screening for genes that are synthetically lethal with a viable this compound allele (e.g., a temperature-sensitive allele at a semi-permissive temperature) is a powerful way to identify new genes that function in parallel or redundant pathways to this compound in processes like centrosome duplication and function.
Q4: I have a potential suppressor of my this compound mutant phenotype. How do I determine if it's an intragenic or extragenic suppressor?
A4: To distinguish between an intragenic (a second mutation within the this compound gene itself) and an extragenic (a mutation in a different gene) suppressor, you can perform genetic mapping. Cross your suppressed strain to a wild-type strain and analyze the segregation of the suppressor phenotype in the F2 generation. If the suppression is tightly linked to the original this compound locus, it is likely intragenic. If it segregates independently, it is extragenic. Whole-genome sequencing of the suppressed strain is a more direct method to identify the suppressor mutation.
Q5: Why do I observe variable penetrance of the embryonic lethal phenotype in my this compound mutant strain?
A5: Variable penetrance, where not all individuals with the same genotype exhibit the mutant phenotype, is common for many mutations, including temperature-sensitive alleles. This can be due to a combination of factors, including subtle variations in genetic background, environmental conditions (e.g., slight temperature fluctuations), and stochasticity in biological processes. For temperature-sensitive alleles, it's crucial to maintain a very precise and constant temperature to minimize this variability.
Data Presentation
Table 1: Summary of Embryonic Lethality for this compound and Key Interacting Alleles
| Genotype | Condition | Embryonic Lethality (%) | Reference |
| Wild-type (N2) | 20-25°C | < 1% | General Knowledge |
| This compound(RNAi) | 20°C | ~100% | [2] |
| zyg-1(it25) | 24°C (restrictive) | 100% | [4] |
| spd-5(or213ts)/+ | 26°C | ~100% (haplo-insufficient) | [8] |
| air-2(or207ts)/+ | 26°C | >16% (haplo-insufficient) | [8] |
| This compound(ts) ; interactor(RNAi) | Semi-permissive temp. | Expected > single mutant lethality | Synthetic Lethal Interaction |
| This compound(ts) ; suppressor(mutant) | Restrictive temp. | Expected < single mutant lethality | Suppressor Interaction |
Experimental Protocols
Protocol for RNAi-based Synthetic Lethal Screen with a this compound(ts) Allele
Objective: To identify genes that, when knocked down by RNAi, cause lethality in a this compound temperature-sensitive mutant background at a semi-permissive temperature.
Materials:
-
C. elegans strain with a temperature-sensitive allele of this compound (e.g., this compound(or493ts)).
-
E. coli RNAi feeding library.
-
NGM (Nematode Growth Medium) plates containing ampicillin (B1664943) and IPTG.
-
M9 buffer.
-
Synchronized L1-stage worms.
Procedure:
-
Synchronization: Grow a large population of this compound(ts) worms at the permissive temperature (e.g., 15°C). Harvest gravid adults and bleach them to isolate embryos. Allow the embryos to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.
-
RNAi Plate Preparation: Seed NGM-IPTG plates with individual bacterial clones from the RNAi library. Allow the bacteria to grow overnight at room temperature to induce dsRNA expression.
-
Feeding: Pipette the synchronized L1 larvae onto the prepared RNAi plates.
-
Incubation: Incubate the plates at the predetermined semi-permissive temperature for the this compound allele. This temperature should be one at which the this compound single mutant shows low levels of embryonic lethality.
-
Phenotypic Scoring: After one generation, score the F1 progeny for embryonic lethality. This is typically done by counting the number of unhatched eggs and hatched larvae for a set number of F1s.
-
Hit Identification: Clones that result in a significantly higher percentage of embryonic lethality in the this compound(ts) background compared to a control RNAi (e.g., empty vector) are considered potential synthetic lethal interactors.
Protocol for Immunofluorescence Staining of this compound in C. elegans Embryos
Objective: To visualize the subcellular localization of the this compound protein in early C. elegans embryos.
Materials:
-
Gravid adult C. elegans.
-
M9 buffer.
-
Poly-L-lysine coated slides.
-
Methanol (-20°C).
-
Phosphate-buffered saline with Tween-20 (PBST).
-
Blocking solution (e.g., PBST with 10% goat serum).
-
Primary antibody (e.g., rabbit anti-SPD-2).
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit-Alexa Fluor 488).
-
DAPI (for DNA staining).
-
Antifade mounting medium.
Procedure:
-
Embryo Preparation: Dissect gravid adult worms in a drop of M9 buffer on a poly-L-lysine coated slide to release embryos.
-
Permeabilization: Place the slide on a dry ice block to freeze-crack the embryos, which permeabilizes the eggshell.
-
Fixation: Immediately immerse the slide in -20°C methanol for 20 minutes.
-
Rehydration and Blocking: Rehydrate the embryos by washing with PBST. Incubate in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides extensively with PBST.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody and DAPI for 2 hours at room temperature in the dark.
-
Final Washes and Mounting: Wash the slides with PBST and mount with an anti-fade mounting medium.
-
Imaging: Visualize the stained embryos using a confocal microscope.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Specific Phosphorylation of ZYG-1 Regulates ZYG-1 Stability and Centrosome Number - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Centrosome maturation and mitotic spindle assembly in C. elegans require SPD-5, a protein with multiple coiled-coil domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Phosphatase 1 Down Regulates ZYG-1 Levels to Limit Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct requirements for the C. elegans Delta ligand APX-1 in embryonic viability and adult fertility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Structural Determination of Full-Length SPD-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the structural determination of the full-length Spindle-defective protein 2 (SPD-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its full-length structure difficult to determine?
A1: Spindle-defective protein 2 (this compound), a homolog of human CEP-192, is a crucial regulator of centrosome biogenesis and function. In organisms like C. elegans, it is essential for both the recruitment of pericentriolar material (PCM) and for centriole duplication[1][2]. The primary challenge in determining the structure of full-length this compound is that it is predicted to be an intrinsically disordered protein (IDP)[2][3]. IDPs lack a stable three-dimensional structure, existing as a dynamic ensemble of conformations, which makes them inherently difficult to crystallize for X-ray diffraction and challenging for high-resolution cryo-electron microscopy (cryo-EM) analysis[3][4].
Q2: My full-length this compound protein expresses poorly or is mostly insoluble. What can I do?
A2: Low yield and insolubility are common issues with IDPs. Here are several troubleshooting steps:
-
Optimize Expression Conditions: Experiment with lower induction temperatures (e.g., 16-20°C) and lower concentrations of the inducing agent (e.g., IPTG) to slow down protein expression and promote proper folding.
-
Choice of Expression Host: Consider using different E. coli strains, such as those engineered to overcome codon bias or to promote disulfide bond formation, although the latter is less relevant for highly disordered proteins.
-
Solubility Tags: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of this compound.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can sometimes assist in the proper folding and solubility of the target protein.
Q3: My purified this compound protein is aggregation-prone. How can I improve its stability?
A3: Aggregation is a common problem for IDPs due to exposed hydrophobic regions.
-
Buffer Optimization: Screen a wide range of pH and salt concentrations. High salt concentrations (e.g., 250-500 mM NaCl) can often mitigate non-specific electrostatic interactions that lead to aggregation.
-
Use of Additives: Include additives like L-arginine, glycerol, or low concentrations of non-detergent sulfobetaines in your purification and storage buffers to suppress aggregation.
-
Work Quickly and at Low Temperatures: Perform purification steps at 4°C and minimize the time the protein spends in a highly concentrated state.
Q4: Biophysical characterization suggests my this compound is disordered. Can I still obtain structural information?
A4: Yes. While high-resolution methods may be challenging, a range of other techniques can provide valuable structural information for IDPs:
-
Circular Dichroism (CD) Spectroscopy: Far-UV CD can confirm the lack of stable secondary structure, a hallmark of IDPs. A spectrum with a large negative peak around 199 nm is indicative of a disordered protein[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying IDPs at atomic resolution. A 15N-1H HSQC spectrum showing a narrow dispersion of signals is characteristic of a disordered protein[3].
-
Small-Angle X-ray Scattering (SAXS): SAXS can provide information about the overall shape, size, and flexibility of the full-length protein in solution.
-
Limited Proteolysis coupled with Mass Spectrometry: This can identify more stable, folded domains within the larger disordered protein.
Q5: Should I work with the full-length protein or specific domains of this compound?
A5: The optimal approach depends on your research question. Computational analysis has identified several potential domains within this compound, including coiled-coils and an ASH (Aspm-SPD-2-Hydin) domain[2].
-
Full-Length Protein: Studying the full-length protein is necessary to understand how its different domains and disordered regions work together. Techniques like SAXS and NMR are well-suited for the full-length construct.
-
Individual Domains: If you are interested in the specific function of a predicted domain, expressing and studying these domains in isolation can be a more tractable approach for high-resolution structural methods like X-ray crystallography. These domains may be more stable and structured on their own.
Troubleshooting Guides
Problem 1: Low Yield During this compound Purification
| Symptom | Possible Cause | Suggested Solution |
| Very faint or no band of this compound on SDS-PAGE after cell lysis. | Inefficient Cell Lysis: Standard lysis methods may not be sufficient. | Use harsher lysis methods like sonication on ice or a French press. Include protease inhibitors to prevent degradation[5]. |
| Protein Degradation: IDPs can be sensitive to proteases. | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Keep samples at 4°C at all times. | |
| Inclusion Body Formation: The protein is expressed but is insoluble. | Lyse cells and analyze both the soluble and insoluble fractions by SDS-PAGE. If the protein is in the insoluble pellet, refer to the troubleshooting guide for protein aggregation and consider purification under denaturing conditions followed by refolding. | |
| This compound is present in the lysate but does not bind to the affinity column. | Inaccessible Affinity Tag: The tag (e.g., His-tag) may be buried or sterically hindered. | Try placing the tag on the opposite terminus of the protein. Consider using a larger, more soluble tag like MBP. |
| Incorrect Buffer Conditions: The pH or salt concentration of the binding buffer may not be optimal. | Ensure the pH of your binding buffer is appropriate for your tag (e.g., pH 7.5-8.0 for His-tags). Perform small-scale binding tests with varying salt concentrations. |
Problem 2: Conformational Heterogeneity in Cryo-EM Analysis
| Symptom | Possible Cause | Suggested Solution |
| 2D classification of cryo-EM data shows smeared or poorly defined classes. | Intrinsic Flexibility: The full-length this compound is highly flexible and conformationally heterogeneous, as expected for an IDP. | Focus on Stable Domains: If there are structured domains, use focused classification and 3D refinement to obtain a higher-resolution structure of that specific region. |
| Protein Aggregation: The sample contains aggregated particles. | Optimize the sample preparation for cryo-EM. Perform a final size-exclusion chromatography step immediately before grid preparation to isolate the monomeric species. | |
| Interaction with Air-Water Interface: The protein may be denaturing or adopting preferential orientations at the air-water interface during grid preparation. | Try different grid types or consider adding a low concentration of a gentle detergent like Tween-20. | |
| No high-resolution 3D reconstruction can be obtained. | Extreme Disorder: The majority of the protein lacks any stable structure. | Stabilize with a Binding Partner: The structure of this compound may become ordered upon interaction with its binding partners (e.g., SPD-5). Attempt to co-express and co-purify this compound with a known interactor and analyze the complex by cryo-EM. |
| Integrative Structural Biology Approach: Combine lower-resolution cryo-EM data with information from other techniques like SAXS, NMR, and computational modeling to build a comprehensive model of the protein's conformational ensemble. |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Full-Length this compound
This protocol is a general guideline and may require optimization.
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding for tagged full-length this compound[5][6]. Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking[7].
-
Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8[6].
-
Induction: Cool the culture to 18°C, then induce protein expression with 0.1-0.5 mM IPTG. Continue to grow for 16-18 hours at 18°C[6].
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C[5].
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and a protease inhibitor cocktail). Lyse the cells by sonication on ice[5].
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to an equilibrated affinity column (e.g., Ni-NTA for His-tagged protein). Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole)[5].
-
Size-Exclusion Chromatography (SEC): For further purification and to remove aggregates, concentrate the eluted fractions and apply to a SEC column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol). Collect fractions corresponding to the monomeric protein.
-
Analysis: Analyze the purity of the final protein sample by SDS-PAGE. Confirm the protein's identity by mass spectrometry.
Protocol 2: Biophysical Characterization by Circular Dichroism
-
Sample Preparation: Dialyze the purified this compound protein into a suitable CD buffer (e.g., 10 mM sodium phosphate (B84403) pH 7.4, 100 mM NaF). The protein concentration should be between 0.1-0.2 mg/mL.
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record a baseline spectrum with the buffer alone.
-
Record the spectrum of the protein sample from 190 nm to 260 nm.
-
Typically, 3-5 scans are averaged for a better signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the protein spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
A spectrum dominated by a strong negative peak around 199 nm indicates a predominantly disordered protein[3].
-
Visualizations
References
- 1. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A combined in silico and in vivo approach to the structure-function annotation of this compound provides mechanistic insight into its functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsically disordered proteins - Wikipedia [en.wikipedia.org]
- 5. Protein Expression and Purification [protocols.io]
- 6. neb.com [neb.com]
- 7. Protocol - Protein expression and purification [depts.washington.edu]
Validation & Comparative
A Comparative Analysis of SPD-2 Function in C. elegans and Drosophila
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Spindle-defective 2 (SPD-2) protein's function in two widely used model organisms: the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster. Understanding the conserved and divergent roles of this essential centrosomal protein is critical for advancing research in cell division, centriole biology, and the development of targeted therapeutics.
Core Functional Comparison: A Tale of Two Centrosomes
This compound, and its human ortholog Cep192, are conserved coiled-coil proteins that localize to the centrioles and the surrounding pericentriolar material (PCM). While central to centrosome function in both C. elegans and Drosophila, their specific roles, particularly in centriole duplication, exhibit significant divergence.
In C. elegans , this compound is indispensable for both major functions of the centrosome: centriole duplication and the recruitment of the pericentriolar material (PCM).[1][2][3][4][5] It is considered a master regulator, acting at the top of the hierarchy for both processes. Depletion of this compound leads to a complete failure in the recruitment of other essential PCM components and a halt in centriole duplication.[1][5]
In Drosophila melanogaster , the function of this compound (Dthis compound) is more nuanced and context-dependent. While it is a component of both the centrioles and the PCM and plays a role in PCM recruitment, it is largely dispensable for centriole duplication in somatic cells.[6][7] However, Dthis compound is critically important for recruiting PCM to the sperm centriole following fertilization, a process essential for forming a functional zygotic centrosome.[6][7] In somatic cells, the role of Dthis compound in PCM recruitment is partially redundant with other proteins, such as Centrosomin (Cnn).
Quantitative Data Summary
The following tables summarize key quantitative data related to the function of this compound in both organisms, providing a direct comparison of its requirement and impact on centrosome assembly.
| Functional Parameter | C. elegans (this compound mutant/RNAi) | Drosophila (Dthis compound mutant) | References |
| Centriole Duplication | Complete failure | Generally unaffected in somatic cells | [1][5][6][7] |
| PCM Recruitment (General) | Complete failure of PCM assembly | Partially compromised in somatic cells | [1][5][6] |
| γ-Tubulin Recruitment | Absent from centrosomes | Reduced to ~77% of wild-type levels in somatic cells | [8] |
| Sperm Centriole PCM Recruitment | Essential | Essential | [6][7] |
| Protein Interactions | C. elegans | Drosophila | References |
| Key Upstream Regulators | SAS-7 | Asl (Asterless) | [9][10] |
| Key Downstream Effectors (Centriole Duplication) | ZYG-1 (PLK4 homolog), SAS-5, SAS-6 | Not essential | [2][4] |
| Key Downstream Effectors (PCM Recruitment) | SPD-5, AIR-1 (Aurora A) | Cnn (Centrosomin), γ-Tubulin Ring Complex | [2][8][9] |
Signaling Pathways and Molecular Interactions
The signaling pathways governing centriole duplication and PCM recruitment involving this compound show significant differences between C. elegans and Drosophila, reflecting distinct evolutionary strategies for centrosome assembly.
C. elegans: A Linear Pathway for Centrosome Assembly
In C. elegans, this compound acts as a foundational scaffold protein. For centriole duplication, SAS-7 recruits this compound to the resident centriole.[10] this compound then recruits the kinase ZYG-1 (PLK4 homolog), which initiates the sequential assembly of the daughter centriole by recruiting SAS-6 and SAS-5. For PCM recruitment, this compound and SPD-5 are mutually dependent for their localization to the expanding PCM, forming a scaffold that recruits other PCM components, including the γ-tubulin ring complex for microtubule nucleation.
Drosophila: A More Redundant and Context-Dependent Network
In Drosophila, Dthis compound's role in PCM recruitment is part of a more complex and redundant system. The protein Asl is required for the localization of Dthis compound to the centriole.[9] Dthis compound then contributes to the recruitment of the primary PCM scaffold protein, Cnn. This process is further regulated by Polo kinase (PLK1). While Dthis compound is important, Cnn can also be recruited to the centrosome independently, which likely accounts for the milder phenotype of Dthis compound mutants in somatic cells. However, at the sperm centriole after fertilization, Dthis compound's role in recruiting Cnn and γ-tubulin is essential.
References
- 1. The Caenorhabditis elegans pericentriolar material components this compound and SPD-5 are monomeric in the cytoplasm before incorporation into the PCM matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worms.zoology.wisc.edu [worms.zoology.wisc.edu]
- 3. Frontiers | A light sheet fluorescence microscopy protocol for Caenorhabditis elegans larvae and adults [frontiersin.org]
- 4. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C. elegans SSNA-1 is required for the structural integrity of centrioles and bipolar spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worms.zoology.wisc.edu [worms.zoology.wisc.edu]
- 8. Multifaceted modes of γ-tubulin complex recruitment and microtubule nucleation at mitotic centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifaceted modes of γ-tubulin complex recruitment and microtubule nucleation at mitotic centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple Mechanisms Contribute to Centriole Separation in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Functional Divergence of Orthologous Centrosomal Scaffolds: A Comparative Analysis of C. elegans SPD-2 and Human Cep192
For researchers, scientists, and drug development professionals, a precise understanding of the molecular machinery governing cell division is fundamental. The centrosome, as the primary microtubule-organizing center in animal cells, is central to this process. Its duplication and maturation are orchestrated by a cohort of conserved proteins. This guide provides an in-depth comparison of Spindle-defective protein 2 (SPD-2) from the nematode Caenorhabditis elegans and its human ortholog, Centrosomal Protein 192 (Cep192), highlighting their distinct functional roles and regulatory mechanisms.
This compound and Cep192 are master regulators of the centrosome cycle, essential for both the duplication of centrioles and the assembly of the pericentriolar material (PCM).[1] While their core functions are conserved, significant differences exist in their requirement for centriole duplication and the specific protein interaction networks they command.[2][3]
Core Functional Comparison: An Overview
Both this compound and Cep192 are large, coiled-coil proteins that act as scaffolds to recruit and organize other centrosomal components. Their primary roles encompass two critical events in the centrosome cycle:
-
Pericentriolar Material (PCM) Recruitment and Maturation: During the G2/M transition, centrosomes undergo maturation, a process characterized by a dramatic expansion of the PCM to enhance microtubule nucleation capacity. Both this compound and Cep192 are instrumental in recruiting key PCM components, including γ-tubulin, which is essential for microtubule nucleation.[2][4]
-
Centriole Duplication: To ensure the formation of a bipolar spindle, centrioles must duplicate precisely once per cell cycle. Both proteins play a crucial role in initiating the formation of a new daughter centriole.[2]
Despite these shared fundamental roles, the molecular mechanisms through which this compound and Cep192 execute these functions, particularly in centriole duplication, exhibit significant divergence.
Quantitative Analysis of Functional Differences
Experimental data from studies involving protein depletion reveals the nuanced and distinct impacts of this compound and Cep192 on centrosome composition and function.
Table 1: Impact of this compound/Cep192 Depletion on Centrosomal Protein Recruitment
| Depleted Protein | Organism/Cell Line | Effect on γ-tubulin Levels at Centrosome | Effect on Pericentrin Levels at Centrosome | Key Interacting Partners Recruited | Data Source |
| This compound | C. elegans embryo | Severe reduction | Not applicable | ZYG-1, SPD-5 | [5][6] |
| Cep192 | Human U2OS cells | ~50% reduction in interphase | No significant change in interphase | Plk4, Cep152, Aurora A, Pericentrin | [1][3] |
Table 2: Microtubule Nucleation Capacity Following Protein Depletion in Human U2OS Cells
| Condition | Number of Microtubules Regrown per Centrosome (mean ± SEM) | Data Source |
| Control | 11.0 ± 0.319 | [7] |
| Cep192 siRNA | 6.0 ± 0.297 | [7] |
These data underscore the critical role of human Cep192 as a potent activator of microtubule nucleation.[1][7]
Divergent Mechanisms of Centriole Duplication
A key functional divergence between this compound and Cep192 lies in their mechanism of recruiting the master regulator kinase for centriole duplication.
-
In C. elegans , this compound is essential for the recruitment of the kinase ZYG-1 (the functional ortholog of human Plk4) to the centriole, a critical first step in initiating daughter centriole formation.[5][8]
-
In humans , the recruitment of Polo-like kinase 4 (Plk4) is a more complex process involving the cooperative action of Cep192 and another centrosomal protein, Cep152.[3][9] Depletion of Cep192 alone significantly reduces Plk4 at the centrosome, and the double depletion of Cep192 and Cep152 completely abolishes Plk4 recruitment and centriole duplication.[3]
This highlights a key evolutionary shift in the molecular circuitry governing centriole duplication, with human cells employing a more complex, multi-component system for Plk4 recruitment compared to the more linear this compound-ZYG-1 pathway in C. elegans.
Signaling Pathways and Molecular Interactions
The functions of this compound and Cep192 are embedded within complex signaling networks that are tightly regulated by cell cycle kinases.
Centrosome Maturation Pathway
During mitosis, both this compound and Cep192 act as scaffolds to recruit and activate key kinases like Aurora A and Polo-like kinase 1 (Plk1), which in turn phosphorylate other PCM components to drive the expansion of the PCM.[4][10]
Centriole Duplication Pathway
The pathways for initiating centriole duplication diverge significantly between C. elegans and humans.
Experimental Protocols
Quantitative Immunofluorescence for Centrosomal Protein Levels
Protocol Steps:
-
Cell Culture and Treatment: Plate cells on coverslips and perform experimental treatments (e.g., siRNA transfection for Cep192 knockdown).
-
Fixation: Fix the cells to preserve cellular structures. A common method is incubation in ice-cold methanol for 10 minutes.
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde (PFA), permeabilize the cell membranes with a detergent such as Triton X-100 to allow antibody entry.
-
Blocking: Incubate with a blocking solution (e.g., bovine serum albumin) to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate with primary antibodies targeting the protein of interest and a centrosomal marker (e.g., pericentrin). This is followed by incubation with fluorescently labeled secondary antibodies.
-
Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides.
-
Image Acquisition and Analysis: Capture images using a fluorescence microscope and quantify the fluorescence intensity of the target protein at the centrosomes.
Microtubule Regrowth Assay
This assay measures the microtubule nucleation capacity of centrosomes.
Protocol Steps:
-
Microtubule Depolymerization: Treat cells with a microtubule-depolymerizing agent (e.g., nocodazole) or by incubation on ice to depolymerize the microtubule network.[11][12]
-
Drug Washout/Rewarming: Wash out the drug or return the cells to 37°C to allow for microtubule regrowth.[13]
-
Fixation and Staining: Fix the cells at various time points after initiating regrowth and stain for α-tubulin and a centrosomal marker.
-
Imaging and Quantification: Acquire images and count the number of microtubules emanating from each centrosome at each time point.
Conclusion
While this compound and its human ortholog Cep192 are both indispensable for centrosome function, their functional evolution has led to significant differences in their molecular mechanisms, particularly in the context of centriole duplication. This compound in C. elegans appears to follow a more direct pathway for ZYG-1 recruitment, whereas human Cep192 operates within a more complex, cooperative network to recruit Plk4. These distinctions are critical for researchers in cell biology and drug development, as they highlight the importance of considering species-specific and cell-type-specific variations when studying fundamental cellular processes and designing therapeutic strategies that target the cell cycle. A thorough understanding of these functional divergences is paramount for the accurate interpretation of experimental results and for the translation of findings from model organisms to human systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Human Cep192 and Cep152 cooperate in Plk4 recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cep192 Controls the Balance of Centrosome and Non-Centrosomal Microtubules during Interphase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hubrecht.eu [hubrecht.eu]
- 10. pnas.org [pnas.org]
- 11. rupress.org [rupress.org]
- 12. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the SPD-2 and SPD-5 Interaction In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between SPD-2 (spindle defective-2) and SPD-5 (spindle defective-5) is a cornerstone of centrosome maturation and function, particularly in the nematode Caenorhabditis elegans. Validating this interaction in vivo is crucial for dissecting the molecular mechanisms of cell division and identifying potential therapeutic targets. This guide provides a comparative overview of key experimental methods for validating the this compound and SPD-5 interaction, complete with experimental data and detailed protocols.
Comparison of In Vivo Validation Methods
Several techniques can be employed to validate the interaction between this compound and SPD-5 in a cellular context. The choice of method often depends on the specific biological question, the required sensitivity, and the available resources. Co-immunoprecipitation (Co-IP) is a widely used method for this purpose.[1][2][3] Below is a comparison of Co-IP with other relevant in vivo methods.
| Method | Principle | Advantages | Disadvantages | Relevance to this compound/SPD-5 |
| Co-immunoprecipitation (Co-IP) | An antibody targets a "bait" protein (e.g., this compound), pulling it down from a cell lysate along with its binding partners ("prey," e.g., SPD-5), which are then detected by Western blotting or mass spectrometry.[1][2][4][5] | - Detects interactions in a near-native cellular environment.[5] - Can identify entire protein complexes.[3] - Considered a "gold standard" for validating protein-protein interactions.[4] | - May not distinguish between direct and indirect interactions.[1] - Can be prone to false positives due to non-specific binding.[6] - May fail to detect transient or weak interactions.[2] | This compound and SPD-5 interaction has been suggested to occur primarily during PCM assembly, which can be captured by Co-IP from centrosome-containing extracts.[7] |
| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorescently tagged proteins (e.g., this compound-CFP and SPD-5-YFP). Energy transfer occurs only when the proteins are in very close proximity (1-10 nm).[1] | - Provides real-time, in vivo evidence of close proximity.[1] - Can be used to study the dynamics of interactions in living cells. | - Requires fusion of proteins to fluorescent tags, which may affect their function. - The distance constraint is very strict.[1] | Could be used to visualize the close apposition of this compound and SPD-5 at the assembling PCM in live C. elegans embryos. |
| Bimolecular Fluorescence Complementation (BiFC) | Two non-fluorescent fragments of a fluorescent protein are fused to the proteins of interest (e.g., this compound and SPD-5). If the proteins interact, the fragments are brought together, reconstituting a fluorescent signal.[8] | - Directly visualizes protein interactions in their native cellular location. - Highly sensitive for detecting interactions. | - The reconstituted fluorescent protein is stable, making it difficult to study dynamic interactions. - Prone to false positives if proteins are overexpressed.[8] | Useful for confirming the subcellular location of the this compound and SPD-5 interaction, for instance, at the centrioles or within the broader PCM. |
| Proximity Ligation Assay (PLA) | Uses antibodies to the two proteins of interest. If the proteins are in close proximity, DNA oligonucleotides attached to secondary antibodies can be ligated and then amplified, generating a fluorescent signal.[9] | - High specificity and sensitivity. - Can detect endogenous protein interactions without overexpression. | - Does not provide information on the dynamics of the interaction. - Requires specific and high-quality primary antibodies. | An excellent method to confirm the interaction of endogenous this compound and SPD-5 in fixed C. elegans embryos, providing high-confidence localization data. |
Quantitative Data Summary
Studies on the this compound and SPD-5 interaction have provided quantitative data that sheds light on their behavior in the cytoplasm versus at the centrosome.
| Parameter | Value | Method | Organism/System | Significance | Reference |
| This compound Diffusion Coefficient (Cytoplasm) | ~2.5 µm²/s | Fluorescence Correlation Spectroscopy (FCS) | C. elegans embryos | Indicates that this compound is largely monomeric in the cytoplasm.[10] | --INVALID-LINK-- |
| SPD-5 Diffusion Coefficient (Cytoplasm) | ~2.0 µm²/s | Fluorescence Correlation Spectroscopy (FCS) | C. elegans embryos | Suggests that SPD-5 is also primarily monomeric in the cytoplasm, though it can form complexes with RSA-1 and RSA-2.[10][11] | --INVALID-LINK-- |
| This compound and SPD-5 Interaction | Detected in centrosome-containing extracts but not in cytoplasmic extracts. | Co-immunoprecipitation followed by Mass Spectrometry | C. elegans embryos | Supports the model that the interaction primarily occurs during the assembly of the pericentriolar material.[7] | --INVALID-LINK-- |
Experimental Protocol: Co-immunoprecipitation of this compound and SPD-5 from C. elegans Embryos
This protocol is adapted from standard Co-IP procedures for C. elegans.[12]
1. Preparation of C. elegans Embryo Extract:
-
Grow large-scale cultures of C. elegans expressing a tagged version of the bait protein (e.g., GFP::this compound).
-
Harvest gravid adults and isolate embryos by bleaching.
-
Flash freeze the embryo pellet in liquid nitrogen and store at -80°C.
-
To prepare the extract, thaw the pellet on ice and add an equal volume of ice-cold lysis buffer (e.g., 60 mM HEPES pH 7.4, 100 mM KCl, 0.1% Triton X-100, 4 mM MgCl₂, 10% glycerol, with protease and phosphatase inhibitors).[12]
-
Lyse the embryos using a bead mill homogenizer at 4°C.[12]
-
Clarify the lysate by centrifugation at high speed (e.g., 19,000 x g) for 20 minutes at 4°C.[12]
-
Collect the supernatant, which is the clarified protein extract.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[6]
-
Add a specific antibody against the bait protein (e.g., anti-GFP antibody) to the pre-cleared lysate and incubate for 1-2 hours at 4°C with gentle rotation.[6][12]
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[12]
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody against the prey protein (e.g., anti-SPD-5 antibody).
-
For unbiased identification of interacting partners, the eluted proteins can be analyzed by mass spectrometry.[7]
Visualizations
Experimental Workflow for Co-immunoprecipitation
Caption: Workflow for validating this compound and SPD-5 interaction via Co-IP.
Signaling Pathway: Centrosome Maturation in C. elegans
Caption: Key interactions in C. elegans centrosome maturation pathway.
References
- 1. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 5. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. The Caenorhabditis elegans pericentriolar material components this compound and SPD-5 are monomeric in the cytoplasm before incorporation into the PCM matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Caenorhabditis elegans pericentriolar material components this compound and SPD-5 are monomeric in the cytoplasm before incorporation into the PCM matrix [escholarship.org]
- 12. Protein Extract Preparation and Co-immunoprecipitation from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SPD-2/CEP192 Orthologs: Master Scaffolds of the Centrosome
A deep dive into the conserved and divergent roles of the Spindle-defective 2 (SPD-2)/CEP192 protein family across key model organisms. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound orthologs, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.
The fidelity of cell division hinges on the precise duplication and maturation of the centrosome, the primary microtubule-organizing center (MTOC) in animal cells. At the heart of these processes lies the evolutionarily conserved protein family of Spindle-defective 2 (this compound), known as CEP192 in humans. These proteins act as crucial scaffold molecules, orchestrating the recruitment of key regulatory and structural components to the centrosome. This guide offers a comparative analysis of this compound orthologs in Caenorhabditis elegans, Drosophila melanogaster, and Homo sapiens, with additional insights from other model systems.
Core Functions: A Conserved Blueprint with Species-Specific Nuances
This compound/CEP192 proteins are fundamental to two intertwined processes: centrosome maturation and centriole duplication.[1] Centrosome maturation involves the expansion of the pericentriolar material (PCM), a dense matrix of proteins surrounding the centrioles, to enhance microtubule nucleation capacity during mitosis.[1] Centriole duplication ensures that a dividing cell inherits a pair of centrosomes to form a bipolar spindle.
In C. elegans, this compound is indispensable for both centrosome maturation and centriole duplication.[2][3] It localizes to both the centrioles and the surrounding PCM.[2] Similarly, the human ortholog, Cep192, is a major regulator of PCM recruitment, centrosome maturation, and centriole duplication in mammalian cells.[1]
However, the role of the Drosophila ortholog, Dthis compound, reveals a fascinating divergence. While essential for PCM recruitment, particularly at the sperm centriole after fertilization, Dthis compound is not absolutely required for centriole duplication in somatic cells.[4] This suggests that while the core scaffolding function is conserved, the dependency of the centriole duplication machinery on this compound can vary between species.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound orthologs in different species. While comprehensive quantitative data on expression levels and binding affinities are not available for all orthologs, this table provides a comparative overview of their known properties.
| Feature | C. elegans (this compound) | Drosophila melanogaster (Dthis compound) | Homo sapiens (Cep192) |
| Molecular Weight (kDa) | 92-95[5][6] | 124.5[7] | ~212 (predicted for isoform 1) |
| Primary Function | Centrosome maturation & Centriole duplication[2][3] | PCM recruitment & Astral microtubule nucleation[4] | Centrosome maturation & Centriole duplication[1] |
| Key Interacting Partners | ZYG-1 (Plk4 homolog), SPD-5[2] | Polo (Plk1 homolog), Cnn (CDK5RAP2 homolog) | Plk4, Plk1, CDK5RAP2, Pericentrin[8] |
| Localization | Centrioles and PCM[2] | Centrioles and PCM[4] | Centrioles and PCM |
Signaling Pathways and Molecular Interactions
This compound/CEP192 proteins act as central hubs in the signaling networks that control centrosome function. They recruit and activate key kinases, such as Polo-like kinase 4 (Plk4), the master regulator of centriole duplication, and Aurora A, a critical kinase for PCM maturation.
Centriole Duplication Pathway
The recruitment of Plk4 to the resident centriole is a critical initiating step for the formation of a new procentriole. In C. elegans and humans, this compound/Cep192 plays a direct role in recruiting ZYG-1/Plk4.
Figure 1: Simplified pathway of this compound/Cep192-mediated centriole duplication.
Centrosome Maturation Pathway
During the G2/M transition, this compound/CEP192 orchestrates the recruitment of a multitude of PCM components, including γ-tubulin ring complexes (γ-TuRCs), which are essential for microtubule nucleation. This process is often dependent on the activity of kinases like Aurora A and Polo-like kinase 1 (Plk1).
Figure 2: Key interactions in this compound/Cep192-driven centrosome maturation.
Experimental Protocols
The study of this compound/CEP192 orthologs relies on a combination of genetic, biochemical, and cell biological techniques. Below are detailed methodologies for two key experiments.
Immunofluorescence Staining of Centrosomal Proteins in Drosophila Larvae
This protocol is adapted from established methods for whole-mount immunostaining of Drosophila larvae and can be used to visualize the subcellular localization of Dthis compound and other centrosomal proteins.
Materials:
-
Drosophila larvae
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with 0.3% Triton X-100)
-
Blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibody against Dthis compound or another centrosomal marker
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Sonication device (optional, for older larvae)
Procedure:
-
Larvae Collection and Fixation:
-
Collect larvae and wash them in PBS.
-
Fix the larvae in fixation solution for 20-30 minutes at room temperature.
-
Wash the larvae three times with PBS.
-
-
Permeabilization:
-
For late-stage larvae, sonication may be required to permeabilize the cuticle.
-
Incubate the larvae in permeabilization buffer for 1-2 hours at room temperature with gentle agitation.
-
-
Blocking:
-
Wash the larvae three times with PBS containing 0.1% Triton X-100 (PBST).
-
Incubate in blocking buffer for at least 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the larvae with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the larvae extensively with PBST (at least 3 washes of 20 minutes each).
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash the larvae again extensively with PBST.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 10 minutes.
-
Wash the larvae one final time with PBS.
-
Mount the larvae on a microscope slide using antifade mounting medium.
-
Image using a confocal or fluorescence microscope.
-
Co-Immunoprecipitation (Co-IP) to Identify this compound/CEP192 Interacting Proteins
This protocol provides a general workflow for performing Co-IP to identify proteins that interact with this compound/CEP192.
Materials:
-
Cell or tissue lysate expressing the bait protein (e.g., tagged this compound/CEP192)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein or the tag
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation:
-
Harvest cells and lyse them in ice-cold Co-IP lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Collect the eluate.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and potential interacting partners.
-
Alternatively, the eluate can be analyzed by mass spectrometry for unbiased identification of interacting proteins.
-
Figure 3: A generalized workflow for Co-Immunoprecipitation.
Conclusion
The this compound/CEP192 protein family represents a cornerstone of centrosome biology. While their fundamental role as master scaffolds in centrosome maturation and centriole duplication is highly conserved, subtle yet significant differences exist across species. Understanding these conserved and divergent functions is not only crucial for fundamental cell biology but also holds significant promise for therapeutic interventions in diseases characterized by mitotic errors, such as cancer. The experimental frameworks provided in this guide offer a starting point for researchers to further unravel the intricate regulatory networks governed by these essential proteins.
References
- 1. The mammalian this compound ortholog Cep192 regulates centrosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrosome Maturation and Duplication in C. elegans Require the Coiled-Coil Protein this compound [ouci.dntb.gov.ua]
- 4. Drosophila this compound is an essential centriole component required for PCM recruitment and astral-microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Caenorhabditis elegans pericentriolar material components this compound and SPD-5 are monomeric in the cytoplasm before incorporation into the PCM matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. uniprot.org [uniprot.org]
- 8. benchchem.com [benchchem.com]
SPD-2: A Master Scaffold for Pericentriolar Material Recruitment in Centrosome Assembly
A Comparative Analysis of SPD-2's Role Alongside Other Core Centrosomal Proteins in the Dynamic Process of Pericentriolar Material (PCM) Recruitment.
For Immediate Release
In the intricate process of cell division, the centrosome acts as the primary microtubule-organizing center, orchestrating the formation of the mitotic spindle. The functionality of the centrosome is critically dependent on the pericentriolar material (PCM), a dynamic protein matrix that surrounds the core centrioles. The recruitment and assembly of this material, a process known as centrosome maturation, is a tightly regulated event involving a cohort of core centrosomal proteins. Among these, this compound (Spindle Defective-2), and its human ortholog Cep192, has emerged as a pivotal scaffold protein, essential for the proper localization and accumulation of other key PCM components. This guide provides a comparative analysis of this compound's function in PCM recruitment against other core centrosomal proteins, supported by experimental data and detailed methodologies.
The Central Role of this compound in PCM Scaffolding
This compound is a highly conserved coiled-coil protein that localizes to the centrioles throughout the cell cycle and accumulates in the expanding PCM during mitosis.[1] Its primary role is to act as a foundational scaffold, initiating the recruitment of other critical PCM components. In the nematode Caenorhabditis elegans, this compound is indispensable for the localization of SPD-5, another major coiled-coil protein that forms the bulk of the PCM scaffold.[2][3] This relationship is codependent; while this compound is required for SPD-5's accumulation at the PCM, SPD-5 is, in turn, necessary for the robust localization of this compound to the mature PCM, though this compound can localize to centrioles independently of SPD-5.[3] This mutual dependency highlights a cooperative mechanism for building a stable and functional PCM.
In Drosophila melanogaster, the this compound ortholog (Dthis compound) plays a similarly crucial role in recruiting Centrosomin (Cnn), the functional equivalent of SPD-5.[4][5] Depletion of Dthis compound leads to a significant reduction in the amount of Cnn and other PCM components, such as γ-tubulin, at the centrosome.[5] This underscores the evolutionarily conserved function of this compound as a master regulator of PCM assembly.
Comparison with Other Core Centrosomal Proteins
While this compound is a critical initiator, other proteins play indispensable and often interconnected roles in PCM recruitment.
-
SPD-5/Cnn: These large coiled-coil proteins are considered the primary structural components of the PCM scaffold.[2][3] In C. elegans, SPD-5 polymerizes to form a porous network that serves as the framework for other PCM proteins.[6] While this compound is required for the initial recruitment of SPD-5 to the centriole, the subsequent expansion of the PCM is driven by the self-assembly of SPD-5, a process enhanced by this compound and the kinase PLK-1.[3][6]
-
PLK-1 (Polo-like kinase 1): This key mitotic kinase is a critical regulator of centrosome maturation.[4] this compound plays a direct role in recruiting PLK-1 to the centrosome.[3][7] Once localized, PLK-1 phosphorylates SPD-5/Cnn, which is a crucial step for its polymerization and the subsequent expansion of the PCM.[4][6] Therefore, this compound acts upstream of PLK-1 in this signaling cascade.
-
Aurora A Kinase (AIR-1 in C. elegans): Another essential mitotic kinase, Aurora A, also plays a role in centrosome maturation.[1] While its precise hierarchical relationship with this compound is complex, evidence suggests that Aurora A activity is important for the accumulation of this compound at the centrosome.[1]
The interplay between these proteins forms a tightly regulated network that ensures the timely and robust assembly of the PCM. This compound's position at the core of this network, initiating the recruitment of both the primary structural component (SPD-5/Cnn) and a key regulatory kinase (PLK-1), solidifies its status as a master scaffold protein.
Quantitative Data on PCM Recruitment
The following table summarizes the quantitative effects of depleting this compound and other core centrosomal proteins on the recruitment of key PCM markers, as determined by fluorescence intensity measurements.
| Depleted Protein | Organism | PCM Marker | Reduction in Fluorescence Intensity at Centrosome | Reference |
| This compound | Drosophila | Cnn | Significantly decreased | [5] |
| γ-tubulin | Significantly decreased (p < 0.001) | [5] | ||
| SPD-5 | C. elegans | γ-tubulin | Abolished | [2] |
| AIR-1 (Aurora A) | Abolished | [2] | ||
| PLK-1 | C. elegans | SPD-5 | Impaired accumulation | [6] |
| Aurora A (AIR-1) | C. elegans | This compound | Reduced accumulation | [1] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions governing PCM recruitment, the following diagrams illustrate the key signaling pathways and a general experimental workflow for studying these processes.
Experimental Protocols
RNAi-mediated Protein Depletion in C. elegans Embryos
This protocol describes the depletion of a target protein in C. elegans embryos using the RNAi feeding method.
Materials:
-
NGM agar (B569324) plates containing IPTG and ampicillin
-
E. coli strain HT115(DE3) transformed with a plasmid expressing dsRNA against the target gene (e.g., this compound)
-
M9 buffer
-
L4 stage hermaphrodite worms
Procedure:
-
Culture the transformed HT115(DE3) bacteria overnight in LB with ampicillin.
-
Seed NGM plates with the bacterial culture and induce dsRNA expression by incubating at room temperature for 1-2 days.
-
Transfer L4 stage worms to the RNAi plates.
-
Incubate the worms at 20-25°C for 24-48 hours to allow for depletion of the target protein in the germline.
-
Harvest embryos by bleaching the gravid hermaphrodites.
-
Proceed with immunofluorescence staining to analyze the phenotype.
Immunofluorescence Staining of C. elegans Embryos
This protocol outlines the steps for fixing and staining C. elegans embryos to visualize centrosomal proteins.[8][9][10]
Materials:
-
M9 buffer
-
Bleach solution (NaOH, bleach)
-
Fixation solution (e.g., methanol (B129727), paraformaldehyde)
-
Permeabilization buffer (e.g., PBST with Triton X-100)
-
Blocking solution (e.g., BSA in PBST)
-
Primary antibodies (e.g., anti-SPD-2, anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Harvest embryos from gravid hermaphrodites by bleaching.
-
Wash the embryos extensively with M9 buffer.
-
Fix the embryos by freeze-cracking in methanol or using a paraformaldehyde-based fixative.
-
Permeabilize the embryos with a detergent-containing buffer.
-
Block non-specific antibody binding with a blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the embryos three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature in the dark.
-
Wash the embryos three times with PBST.
-
Mount the embryos on a slide with mounting medium and seal with a coverslip.
Quantitative Fluorescence Microscopy
This protocol describes the method for quantifying the fluorescence intensity of centrosomal proteins.[11][12]
Procedure:
-
Acquire Z-stack images of stained embryos using a confocal microscope with consistent settings for all samples.
-
Create maximum intensity projections of the Z-stacks.
-
Define a region of interest (ROI) around the centrosome.
-
Measure the integrated fluorescence intensity within the ROI.
-
Measure the background fluorescence in a region adjacent to the centrosome and subtract it from the centrosomal intensity measurement.
-
For relative quantification, normalize the fluorescence intensity of the protein of interest to a control protein whose levels are unaffected by the experimental conditions.
-
Perform statistical analysis on the quantified data from multiple centrosomes.
Fluorescence Recovery After Photobleaching (FRAP) Analysis
FRAP is used to measure the dynamics and mobility of fluorescently tagged proteins at the centrosome.[13][14][15]
Materials:
-
Live cells expressing a GFP-tagged centrosomal protein (e.g., this compound-GFP)
-
Confocal microscope with a high-power laser for photobleaching
Procedure:
-
Identify a cell with a clearly visible fluorescently labeled centrosome.
-
Acquire a few pre-bleach images of the centrosome at low laser power.
-
Use a high-intensity laser to photobleach the fluorescent signal within a defined ROI at the centrosome.
-
Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached region.
-
Measure the fluorescence intensity in the bleached region, a non-bleached control region, and a background region over time.
-
Correct for photobleaching during image acquisition and normalize the recovery data.
-
Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery.
Conclusion
This compound/Cep192 stands out as a fundamental and evolutionarily conserved component of the centrosome, playing a critical and primary role in the recruitment of the PCM. Its function as a scaffold for both the main structural protein SPD-5/Cnn and the key regulatory kinase PLK-1 places it at the apex of the PCM assembly hierarchy. While other proteins are essential for the subsequent growth and maturation of the PCM, the initial steps of this crucial process are heavily reliant on the scaffolding function of this compound. Understanding the intricate molecular interactions and regulatory networks centered around this compound is paramount for elucidating the mechanisms of mitotic spindle formation and its implications in cell division and disease.
References
- 1. Centrosome Aurora A gradient ensures single polarity axis in C. elegans embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centrosome maturation and mitotic spindle assembly in C. elegans require SPD-5, a protein with multiple coiled-coil domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Drosophila this compound Recruits PCM to the Sperm Centriole, but Is Dispensable for Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulated assembly of a supramolecular centrosome scaffold in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Whole mount Immunofluorescence for C. elegans | Greer Lab | Washington University in St. Louis [greerlab.wustl.edu]
- 9. C. Elegans Embryo Staining — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 10. onishlab.colostate.edu [onishlab.colostate.edu]
- 11. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative immunofluorescence assay to measure the variation in protein levels at centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meshorerlab.huji.ac.il [meshorerlab.huji.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Confirming the Essential Role of SPD-2/Cep192 in Centriole Duplication Through Rescue Experiments
A Comparative Guide for Researchers
The precise duplication of centrosomes is fundamental to mitotic spindle assembly and the faithful segregation of chromosomes. At the heart of this process lies the centriole, whose duplication is governed by a highly conserved set of proteins. In Caenorhabditis elegans, the coiled-coil protein SPD-2 (B610935) (Spindle Defective 2), and its human homolog Cep192, is a master regulator, acting at the apex of the centriole assembly pathway.[1][2] Its indispensable role has been established through depletion studies and definitively confirmed by rescue experiments, which demonstrate that reintroduction of the functional protein can reverse the defects caused by its absence.
This guide compares the cellular phenotypes of this compound/Cep192 depletion with those of a functional rescue, providing the supporting experimental frameworks and quantitative data that validate its role.
Comparative Analysis of Centriole Duplication
Depletion of this compound in C. elegans or its homolog Cep192 in human cells leads to a catastrophic failure in centriole duplication.[2] This results in cells entering mitosis with only a single centrosome, which forms a monopolar spindle, ultimately causing mitotic arrest and cell death. Rescue experiments aim to reverse this specific phenotype by reintroducing a functional copy of the gene. The success of these experiments provides unequivocal evidence that the observed defects are a direct consequence of the protein's absence.
The following table summarizes the expected quantitative outcomes of such an experiment, comparing the wild-type, depleted, and rescued states.
| Parameter | Wild-Type / Control | This compound / Cep192 Depleted | This compound / Cep192 Rescued | Reference |
| Centrioles per Centrosome (at G2/M) | 2 | 1 | 2 | [3] |
| Mitotic Cells with Successful Centriole Duplication (%) | >95% | <5% | >90% | [4] |
| Bipolar Spindle Formation (%) | >95% | <5% (Monopolar Spindles) | >90% | [4] |
| Embryonic Viability (C. elegans) (%) | ~99% | ~0% | Variable, but significantly restored | [5] |
Signaling and Experimental Workflows
The Centriole Duplication Pathway
This compound/Cep192 initiates the conserved centriole duplication pathway. It acts as a scaffold to recruit the master kinase ZYG-1 (Plk4 in humans), which in turn recruits the downstream components SAS-5/SAS-6 (STIL/SAS-6 in humans) to form the foundational cartwheel structure of the new procentriole.
Workflow for a Rescue Experiment in C. elegans
A powerful method to demonstrate gene function is through the rescue of a temperature-sensitive (ts) mutant. At a permissive temperature, the mutant protein functions correctly, but at a higher, restrictive temperature, it misfolds and becomes inactive, revealing the loss-of-function phenotype. Rescue is achieved by introducing a wild-type copy of the gene.
Experimental Protocols
The following is a generalized protocol for performing a rescue experiment of an this compound temperature-sensitive allele in C. elegans.
1. Strain and Plasmid Preparation
-
Worm Strain : Use a C. elegans strain homozygous for a temperature-sensitive this compound allele (e.g., this compound(or454 ts)).[5] This strain should also express a fluorescently tagged centriolar protein, such as SAS-4::GFP or SAS-6::mCherry, to allow for live visualization of centrioles.
-
Rescue Construct : Prepare a plasmid containing the full-length wild-type this compound coding sequence driven by its native promoter.
-
Co-injection Marker : Prepare a second plasmid with a dominant, easily scorable marker (e.g., a plasmid expressing myo-2p::mCherry, which causes red fluorescence in the pharynx) to identify transgenic progeny.
-
Injection Mix : Prepare a DNA mixture containing the this compound rescue plasmid (e.g., 50 ng/µL), the co-injection marker plasmid (e.g., 10 ng/µL), and carrier DNA (e.g., pBluescript) to a final concentration of 100-150 ng/µL in sterile water.
2. Microinjection and Generation of Transgenic Lines
-
Culture the this compound(ts) worms at the permissive temperature (15°C) until the young adult stage.[6]
-
Immobilize young adult hermaphrodites on an agarose (B213101) pad.
-
Using a microinjection needle, inject the DNA mixture into the syncytial gonad of the worms.[7][8]
-
Recover the injected worms to individual plates and culture at 15°C.
-
Screen the F1 progeny for the co-injection marker phenotype (e.g., red pharynx). Isolate and establish stable, transmitting transgenic lines. These lines now carry the wild-type this compound gene as an extrachromosomal array.
3. Phenotypic Analysis
-
Inducing the Mutant Phenotype : Take both the non-transgenic this compound(ts) worms (control) and the transgenic "rescued" worms and shift them to the restrictive temperature (26°C) for 12-24 hours.[5]
-
Live-Cell Imaging : Dissect gravid adult worms from both groups on a microscope slide to release embryos.
-
Mount the embryos for live-cell imaging using a spinning-disk confocal microscope.
-
Data Acquisition : Acquire 4D time-lapse image sets of the first mitotic division.
-
Quantification : For each embryo, count the number of SAS-4::GFP foci at each pole of the mitotic spindle during metaphase. A successfully duplicated centrosome will have two closely spaced GFP foci, whereas a failed duplication will show only one.[9] Calculate the percentage of embryos in each condition (control vs. rescued) that exhibit successful duplication.
References
- 1. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Cep192-organized Aurora A-Plk1 cascade is essential for centrosome cycle and bipolar spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Survey of New Temperature-Sensitive, Embryonic-Lethal Mutations in C. elegans: 24 Alleles of Thirteen Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Germline transformation of Caenorhabditis elegans by injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple Mechanisms Contribute to Centriole Separation in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Functional Redundancy in Centrosome Assembly: A Comparative Guide to SPD-2 and its Partners
For Researchers, Scientists, and Drug Development Professionals
The precise orchestration of centrosome assembly is fundamental to cell division, and its dysregulation is a hallmark of numerous pathologies, including cancer. At the heart of this process in Caenorhabditis elegans lies the scaffold protein SPD-2 (B610935) (CEP192 in humans), a critical factor for both centriole duplication and the recruitment of the surrounding pericentriolar material (PCM). While essential, this compound does not act in isolation. It functions within a robust network of proteins, some of which exhibit partial functional redundancy, ensuring the fidelity of cell division. This guide provides a comparative analysis of the functional relationships between this compound and other key centrosome assembly factors, supported by experimental data, detailed protocols, and pathway visualizations.
Data Presentation: Quantitative Analysis of Genetic Interactions
Understanding functional redundancy often requires analyzing the consequences of simultaneously perturbing two genes. While the individual depletion of core centriole duplication factors like this compound, ZYG-1, or SAS-7 typically results in a catastrophic failure of centrosome duplication and 100% embryonic lethality, more nuanced genetic interactions reveal the underlying regulatory logic. Below, we present quantitative data from studies on the genetic suppression of this compound and ZYG-1 phenotypes and the specific defects associated with the upstream regulator SAS-7.
Table 1: Genetic Suppression of Centriole Duplication Defects by Loss of SZY-20
SZY-20 is a negative regulator of centrosome size and acts to limit the accumulation of centriolar proteins. Its removal can therefore compensate for the reduced function of essential duplication factors like ZYG-1 and this compound, highlighting a key antagonistic relationship.
| Genetic Background | Phenotype Assessed | Result | Reference |
| zyg-1(it25) at 24°C (restrictive) | Embryonic Viability | 0% | [1] |
| zyg-1(it25); szy-2(bs4) at 24°C | Embryonic Viability | 83% | [1] |
| This compound(mutant) | Centrosome Duplication | Failure, 1-cell arrest | [2] |
| This compound(mutant); szy-20(bs52) | Centrosome Duplication | Restored | [2][3] |
Note: The szy-2(bs4) allele is a mutation in the C. elegans ortholog of SZY-20. The data demonstrates that loss of the negative regulator SZY-20/SZY-2 dramatically rescues the lethal phenotype of a hypomorphic zyg-1 allele, a genetic interaction that also applies to this compound mutants.
Table 2: Centriole and PCM Defect Phenotypes in sas-7(ts) Mutants
SAS-7 is a crucial upstream factor that recruits this compound to the centriole. Analyzing its loss-of-function phenotype provides a baseline for understanding the consequences of disrupting the initial steps of the this compound-dependent assembly pathway.
| Genetic Background / Condition | Phenotype Assessed | Result | Reference |
| Wild-type | Embryonic Hatching | >99% | [4] |
| sas-7(or452ts) at 15°C (permissive) | Embryonic Hatching | 99.8% (± 0.2%) | [4] |
| sas-7(or452ts) at 26°C (restrictive) | Embryonic Hatching | 0% | [4] |
| sas-7(or452ts) at 26°C | First Mitotic Spindle | 62% Monopolar (n=111) | [4][5] |
| sas-7(or452ts) at 26°C | Polarity Establishment (P0 cell) | 39% Failed (n=111) | [4][5] |
Note: The temperature-sensitive (ts) sas-7 allele shows a severe, fully penetrant phenotype at the restrictive temperature, leading to failures in centriole duplication (evidenced by monopolar spindles) and PCM-dependent processes like cell polarity.
Signaling Pathways and Logical Relationships
Visualizing the interactions between these components is key to understanding the regulatory network governing centrosome assembly.
Caption: Core centriole duplication pathway in C. elegans.
Caption: Workflow for analyzing genetic interactions via RNAi.
Experimental Protocols
The following are summarized methodologies for the key experiments cited in the studies of centrosome duplication in C. elegans.
RNA Interference (RNAi) by Feeding
This method is widely used for gene knockdown in C. elegans due to its scalability.
-
Bacterial Strain Preparation: E. coli strain HT115(DE3), which is deficient in RNase III, is transformed with a plasmid (typically L4440) containing a genomic or cDNA fragment of the target gene (e.g., this compound) flanked by two T7 promoters.
-
Culture Growth: A single colony is inoculated into LB medium containing ampicillin (B1664943) and tetracycline (B611298) and grown overnight. This culture is then seeded onto NGM (Nematode Growth Medium) agar (B569324) plates containing ampicillin and IPTG (isopropyl β-D-1-thiogalactopyranoside) to induce dsRNA expression. Plates are allowed to grow for 1-2 days at room temperature.[6][7]
-
Worm Synchronization and Exposure: A synchronized population of worms, typically at the L4 larval stage, is obtained by bleaching gravid adults to isolate eggs. These eggs are hatched in M9 buffer, and the arrested L1 larvae are plated on standard OP50 E. coli to grow to the L4 stage.
-
Phenotypic Analysis: L4 worms are then transferred to the prepared RNAi plates and incubated at an appropriate temperature (e.g., 20-25°C). The progeny (F1 embryos) of these worms are then scored for phenotypes such as embryonic lethality, cell division defects (e.g., monopolar spindles), or other abnormalities. For double RNAi experiments, bacterial cultures for each target are mixed 1:1 before seeding the plates.[6]
Immunofluorescence of Embryos
This technique allows for high-resolution visualization of fixed cellular structures.
-
Embryo Harvesting: Gravid adult worms are harvested from NGM plates and washed in M9 buffer. Worms are then treated with a bleach/NaOH solution to dissolve the adults and release the embryos. The embryos, which are resistant to this treatment due to their eggshells, are washed repeatedly in M9 buffer.
-
Permeabilization and Fixation: Embryos are subjected to a "freeze-crack" procedure to permeabilize the eggshell. This is typically done by resuspending the embryos in a small volume of buffer, placing them on a poly-L-lysine coated slide, adding a coverslip, and then freezing the slide in liquid nitrogen. The coverslip is then quickly removed, cracking the eggshells. The slide is immediately plunged into cold (-20°C) methanol (B129727) for fixation.
-
Staining: The fixed embryos are rehydrated and blocked (e.g., with BSA in PBST). They are then incubated with primary antibodies (e.g., mouse anti-α-tubulin) overnight at 4°C. After washing, they are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse). DNA is counterstained with DAPI.
-
Mounting and Imaging: Embryos are mounted in an antifade mounting medium and imaged using a confocal microscope.
Live-Cell Imaging of Embryos
This method is crucial for observing the dynamics of cell division.
-
Strain Preparation: Worm strains expressing fluorescently tagged proteins of interest (e.g., GFP::tubulin, mCherry::histone, this compound::GFP) are used.
-
Mounting: A small number of gravid adult worms are dissected in a drop of M9 buffer on a coverslip to release embryos. The embryos are then transferred to a 3-5% agarose (B213101) pad on a glass slide. The coverslip is gently placed over the pad, and the edges are sealed with petroleum jelly to prevent dehydration.
-
Microscopy: The slide is mounted on a spinning-disk confocal microscope equipped with an environmental chamber to maintain a constant temperature (e.g., 22°C). 4D time-lapse imaging (3D stacks over time) is performed, typically capturing images every 30-60 seconds to monitor the progression of the first few cell divisions.
-
Analysis: The resulting movies are analyzed to score for dynamic events, including the timing of cell cycle progression, spindle formation, chromosome segregation, and centrosome separation and duplication.
References
- 1. Protein Phosphatase 1 Down Regulates ZYG-1 Levels to Limit Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Conserved Protein SZY-20 opposes the Plk-4-related Kinase ZYG-1 to limit Centrosome Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The conserved protein SZY-20 opposes the Plk4-related kinase ZYG-1 to limit centrosome size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. Centriolar SAS-7 acts upstream of this compound to regulate centriole assembly and pericentriolar material formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial RNA interference in Caenorhabditis elegans reveals that redundancy between gene duplicates can be maintained for more than 80 million years of evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial RNA interference in Caenorhabditis elegans reveals that redundancy between gene duplicates can be maintained for more than 80 million years of evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of spd-2 Mutant Phenotypes Across Diverse Genetic Backgrounds
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenotypes arising from mutations in the spd-2 (B610935) gene across various genetic backgrounds in the model organism Caenorhabditis elegans. This compound (Spindle-defective 2), and its human homolog CEP192, is a pivotal protein in cell division, playing an essential role in both centrosome maturation and duplication.[1][2] Understanding how the absence or alteration of this compound function is phenotypically modulated by other genetic variations offers critical insights into the intricate network regulating cell cycle progression and genomic stability.
Introduction to this compound Function
This compound is a conserved coiled-coil protein that localizes to the centrioles and the surrounding pericentriolar material (PCM).[2] Its functions are critical for the assembly of the mitotic spindle, a structure necessary for the accurate segregation of chromosomes during cell division.[1] The loss of this compound function leads to severe defects in these processes, ultimately resulting in embryonic lethality in C. elegans.[3] this compound has two primary roles:
-
Centrosome Maturation: It is essential for recruiting and organizing PCM components, which enables the centrosome to nucleate microtubules.[1]
-
Centrosome Duplication: this compound is required for the formation of new daughter centrioles.[1][4]
Given its central role, the genetic interactions of this compound are of significant interest for dissecting the regulation of centrosome biogenesis.
Quantitative Comparison of this compound Mutant Phenotypes
The primary phenotype associated with the loss of this compound function is embryonic lethality due to failures in cell division.[3] The severity of this phenotype can be influenced by the genetic background. This section compares the embryonic lethality of wild-type, single-mutant, and remarks on the expected phenotypes of double-mutant worms.
| Genetic Background | Allele(s) | Temperature | Phenotype | Reference |
| Wild-type (N2) | - | 20°C | <1% Embryonic Lethality | [5] |
| This compound | or188 | 20°C | Results in centrosome duplication defects leading to failure to assemble a bipolar spindle. | [6] |
| zyg-1 | it25 | 25°C (restrictive) | >99% Embryonic Lethality | [1] |
| spd-5 | or213 | 20°C | >99% Embryonic Lethality | [1] |
| air-1 | - | - | Embryonic lethality | [7] |
| dhc-1 | - | - | Embryonic lethality | [7] |
| szy-20 | bs52 | - | Loss of szy-20 can suppress centrosome duplication defects in this compound mutants. | [8] |
Note: While direct quantitative data for double mutants of this compound with many of its interactors are not always explicitly provided in the literature, the essential and interconnected roles of these proteins suggest that double mutants would likely exhibit synthetic lethality or an enhancement of the single-mutant phenotypes.[1] For example, the interaction with szy-20 provides a case of suppression, where the loss of a second gene rescues defects of the first.[8]
Phenotypic Comparisons in Drosophila melanogaster
The function of this compound is conserved in Drosophila melanogaster, where the homolog is known as Dthis compound.[2] In flies, Dthis compound is also a centriole and centrosome protein involved in centrosome assembly.[9][10] Null mutations in Dthis compound lead to a suppression of astral microtubule nucleation in neuroblasts and spermatocytes.[11] Dthis compound is essential for the recruitment of Pericentriolar Material (PCM) in somatic cells and spermatocytes.[12] Interestingly, while essential for PCM recruitment, the function of Dthis compound appears to be dispensable for centriole duplication in Drosophila, highlighting a key difference from its role in C. elegans.[12]
| Genetic Background | Phenotype | Reference |
| Dthis compound null mutant | Suppresses astral microtubule nucleation in neuroblasts and spermatocytes. | [11] |
| Dthis compound null mutant | Strongly reduced amounts of Cnn, gamma-tubulin, and DGrip91 at the centrosome. | [11] |
| Dthis compound hypomorphic mutant | Primarily required for PCM recruitment at the sperm centriole; dispensable for centriole duplication and aster formation. | [11] |
Signaling Pathways and Logical Relationships
The genetic interactions of this compound are central to two critical cell cycle events: centrosome duplication and PCM maturation. The following diagrams illustrate these pathways.
Experimental Protocols
Embryonic Viability Assay in C. elegans
This protocol is used to quantify the percentage of embryos that fail to hatch, a key indicator of defects in cell division.
Materials:
-
NGM agar (B569324) plates seeded with OP50 E. coli
-
M9 buffer
-
Platinum wire worm pick
-
Dissecting microscope
Procedure:
-
Isolate individual L4 stage hermaphrodite worms onto separate, freshly seeded NGM plates.[5]
-
Incubate the plates at the desired temperature (e.g., 20°C for standard culture, or permissive/restrictive temperatures for temperature-sensitive alleles).[5]
-
Transfer the adult worms to new plates every 24 hours until they cease laying eggs.[13]
-
After an additional 24-48 hours of incubation for the laid embryos to hatch, count the number of unhatched (dead) embryos and the number of hatched larvae on each plate from each 24-hour period.[5][13]
-
Calculate the percentage of embryonic lethality for each worm by dividing the number of unhatched embryos by the total number of progeny (unhatched embryos + larvae) and multiplying by 100.[5]
Immunofluorescence Staining of Centrosomal Proteins in C. elegans Embryos
This protocol allows for the visualization of the subcellular localization of proteins like this compound within the centrosome.
Materials:
-
Gravid adult worms
-
M9 buffer
-
Bleaching solution (freshly prepared)
-
Methanol, chilled to -20°C
-
Phosphate-buffered saline with Tween 20 (PBST)
-
Primary antibodies (e.g., anti-SPD-2)
-
Fluorescently labeled secondary antibodies
-
DAPI for DNA counterstaining
-
Microscope slides and coverslips
-
Antifade mounting medium
Procedure:
-
Harvest embryos from gravid adult worms by bleaching.[14]
-
Wash the isolated embryos extensively with M9 buffer.[14]
-
Fix the embryos. A common method is to use a freeze-crack procedure on poly-L-lysine coated slides followed by fixation in chilled methanol.[15][16]
-
Permeabilize the embryos to allow antibody penetration.[14]
-
Block non-specific antibody binding using a solution like bovine serum albumin (BSA) in PBST.
-
Incubate the embryos with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[17]
-
Wash the embryos multiple times with PBST to remove unbound primary antibody.[17]
-
Incubate with the appropriate fluorescently labeled secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.[17]
-
Wash the embryos again with PBST to remove unbound secondary antibody.
-
Counterstain the DNA with DAPI.[17]
-
Mount the embryos on a microscope slide with antifade medium and seal the coverslip.
-
Visualize the protein localization using a fluorescence or confocal microscope.
Time-lapse DIC Microscopy of Early Embryonic Divisions
This technique is crucial for observing dynamic cellular events like spindle formation and chromosome segregation in real-time.
Materials:
-
Gravid adult worms
-
M9 buffer
-
Agarose (B213101) pads (typically 2-5%) on microscope slides
-
Coverslips
-
DIC microscope equipped with a temperature-controlled stage and a camera for time-lapse imaging
Procedure:
-
Dissect gravid adult worms in a drop of M9 buffer on a coverslip to release embryos.
-
Select embryos at the desired stage (e.g., one-cell stage) and transfer them to an agarose pad on a microscope slide.
-
Gently lower the coverslip with the embryos onto the agarose pad.
-
Mount the slide on the DIC microscope.
-
Acquire images at set intervals (e.g., every 10-20 seconds) to create a time-lapse movie of the early cell divisions.[18]
-
Analyze the movies to score for phenotypes such as failure of pronuclear migration, defects in spindle pole formation, and chromosome segregation errors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Embryonic Viability and Brood Size in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. alliancegenome.org [alliancegenome.org]
- 8. researchgate.net [researchgate.net]
- 9. alliancegenome.org [alliancegenome.org]
- 10. FlyBase Gene Report: Dmel\this compound [flybase.org]
- 11. Drosophila this compound is an essential centriole component required for PCM recruitment and astral-microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. onishlab.colostate.edu [onishlab.colostate.edu]
- 15. Immunofluorscent localization of proteins in C. elegans muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence for C. elegans gonads [protocols.io]
- 17. Whole mount Immunofluorescence for C. elegans | Greer Lab | Washington University in St. Louis [greerlab.wustl.edu]
- 18. journals.biologists.com [journals.biologists.com]
A Researcher's Guide to Validating Yeast Two-Hybrid (Y2H) Results for the Centrosomal Protein SPD-2 via Co-Immunoprecipitation (Co-IP)
This guide provides a comparative analysis of using Yeast Two-Hybrid (Y2H) screening to identify potential protein-protein interactions (PPIs) with Spindle Defective-2 (SPD-2) and the subsequent validation of these findings using Co-Immunoprecipitation (Co-IP). This compound (B610935), and its human ortholog Cep192, is a pivotal protein in cell biology, acting as a critical scaffold and signaling hub for centrosome maturation and duplication.[1][2][3][4][5] Accurate mapping of its interactome is essential for understanding mitotic progression and its role in disease.
While Y2H is a powerful high-throughput technique for discovering binary PPIs, it is prone to false positives due to its non-physiological setting (the yeast nucleus). Therefore, orthogonal validation using a method like Co-IP, which detects interactions in a more native cellular environment, is a mandatory step in PPI studies.[6][7][8]
Comparative Overview: Y2H vs. Co-IP
The selection of Y2H for discovery and Co-IP for validation leverages the distinct advantages of each technique. Y2H is ideal for screening large libraries of potential partners, while Co-IP provides stronger evidence for in vivo interactions.
| Feature | Yeast Two-Hybrid (Y2H) | Co-Immunoprecipitation (Co-IP) |
| Principle | Reconstitution of a functional transcription factor in yeast via a protein-protein interaction, activating reporter genes.[8][9] | Antibody-based purification of a target protein ("bait") from a cell lysate to pull down its interacting partners ("prey").[6][10] |
| Environment | Non-native (Yeast Nucleus) | Native or near-native (Cell Lysate) |
| Interaction Type | Primarily detects direct, binary interactions. | Detects direct and indirect interactions within a complex. |
| Throughput | High (suitable for library screening). | Low to Medium (suitable for validating specific interactions). |
| Common Artifacts | False positives from "sticky" proteins, auto-activation of reporters, or mislocalization. False negatives from proteins requiring post-translational modifications not present in yeast. | False positives from non-specific antibody binding. False negatives from transient or weak interactions, or epitope masking. |
Data Presentation: A Hypothetical this compound Interaction Screen
The following table summarizes hypothetical results from a Y2H screen using C. elegans this compound as the "bait" protein against a cDNA library. The subsequent Co-IP validation status illustrates a typical outcome where some, but not all, Y2H hits are confirmed.
| Putative Interactor (Prey) | Y2H Reporter Activity (β-gal units) | Co-IP Validation Status | Known Role in Centrosome Biology |
| ZYG-1 | 150.5 ± 12.3 | Confirmed | Master regulator of centriole duplication.[1][2] |
| SPD-5 | 125.8 ± 9.7 | Confirmed | Essential pericentriolar material (PCM) scaffold protein.[1][2][11] |
| PLK-1 | 78.2 ± 6.1 | Confirmed | Polo-like kinase involved in PCM assembly.[11] |
| Yeast Protein ABC1 | 95.3 ± 11.0 | Not Confirmed | Non-specific interactor, likely a Y2H artifact. |
| SAS-7 | 45.1 ± 4.5 | Confirmed | Centriolar protein that may recruit this compound.[12] |
| Uncharacterized Protein F35B1.2 | 60.7 ± 5.2 | Requires Further Validation | Potential novel interactor. |
Visualizing the Methodologies and Pathways
Diagrams are crucial for conceptualizing experimental flows and biological pathways.
Experimental Protocols
Protocol 1: Yeast Two-Hybrid (Y2H) Screening
Objective: To identify proteins that interact with this compound by screening a C. elegans cDNA library.
Materials:
-
Yeast strain (e.g., Y2H Gold)
-
Bait plasmid (e.g., pGBKT7) with full-length this compound cDNA
-
Prey plasmid cDNA library (e.g., pGADT7-cDNA)
-
Yeast transformation reagents
-
Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Procedure:
-
Bait Construction: Clone the full-length coding sequence of C. elegans this compound into the pGBKT7 vector to create a fusion with the GAL4 DNA-Binding Domain (BD).
-
Auto-activation Test: Transform the BD-SPD-2 bait plasmid into yeast. Plate on SD/-Trp and high-stringency (SD/-Trp/-His/-Ade) media. Growth on high-stringency media indicates auto-activation, which must be resolved before screening.
-
Library Screening: Co-transform the BD-SPD-2 bait plasmid and the prey cDNA library plasmids into the yeast host strain.
-
Selection of Positives: Plate the transformed yeast on medium- to high-stringency selective medium (e.g., SD/-Trp/-Leu/-His). Incubate at 30°C for 3-7 days and monitor for colony growth.
-
Confirmation and Identification:
-
Isolate prey plasmids from positive colonies.
-
Sequence the prey plasmid inserts to identify the putative interacting proteins.
-
Re-transform each identified prey plasmid with the original bait plasmid (and a control empty bait vector) to confirm the specific interaction.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) Validation
Objective: To validate a putative interaction between this compound and a Y2H hit (e.g., ZYG-1) in a mammalian cell line (e.g., HEK293T) or C. elegans lysate.
Materials:
-
HEK293T cells or C. elegans whole-animal lysate
-
Expression vectors for tagged proteins (e.g., HA-SPD-2 and MYC-ZYG-1)
-
Transfection reagent (for cells)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the bait tag (e.g., anti-HA antibody)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blot reagents
-
Antibody against the prey tag (e.g., anti-MYC antibody)
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding HA-SPD-2 and MYC-ZYG-1. Culture for 24-48 hours to allow protein expression.
-
Cell Lysis: Harvest cells and lyse them on ice using lysis buffer to release cellular proteins while maintaining protein complexes. Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Input Control: Save a small aliquot of the lysate to serve as an "input" control, which verifies the expression of both tagged proteins.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Add the anti-HA antibody to the pre-cleared lysate and incubate (e.g., 2-4 hours or overnight at 4°C) to allow the antibody to bind to HA-SPD-2.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate (e.g., 1 hour at 4°C). The beads will bind the antibody, capturing the HA-SPD-2 and any associated proteins.
-
-
Washing: Pellet the beads using a magnet and discard the supernatant. Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis:
-
Separate the eluted proteins and the input control sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-MYC antibody to detect the co-immunoprecipitated prey protein (MYC-ZYG-1).
-
A band corresponding to MYC-ZYG-1 in the IP lane indicates a positive interaction. The input lane should show bands for both proteins.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliancegenome.org [alliancegenome.org]
- 4. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Protein Interactions by Yeast Two-Hybrid Screening and Coimmunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 7. Identification of protein interactions by yeast two-hybrid screening and coimmunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-Hybrid Interactions Confirmed by Coimmunoprecipitation of Epitope-Tagged Clones | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. The Caenorhabditis elegans pericentriolar material components this compound and SPD-5 are monomeric in the cytoplasm before incorporation into the PCM matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
A Structural and Functional Comparison of the ASH Domain in SPD-2 and Other Key Centrosomal and Ciliary Proteins
A Guide for Researchers, Scientists, and Drug Development Professionals
The ASH (ASPM, SPD-2, Hydin) domain is a conserved protein module found in a variety of proteins associated with the centrosome, cilia, flagella, and the Golgi apparatus. This guide provides a comprehensive structural and functional comparison of the ASH domain in Spindle-defective protein 2 (this compound) and other notable ASH domain-containing proteins, including Abnormal Spindle-like Microcephaly-associated protein (ASPM), Hydin, and the Oculocerebrorenal syndrome of Lowe protein (OCRL-1). This comparison is intended to serve as a valuable resource for researchers investigating the roles of these proteins in cellular processes and their implications in various human diseases.
Structural Comparison of ASH Domains
The ASH domain adopts an immunoglobulin-like (Ig-like) β-sandwich fold. While sequence conservation among ASH domains is low, their tertiary structures are remarkably similar. Structural comparisons have been made using a combination of experimentally determined crystal structures and computational modeling.
A study utilizing in silico modeling provided a predicted structure for the C. elegans this compound (Cethis compound) ASH domain and compared it to the experimentally resolved structures of the human Hydin C-terminal PapD-like domain (PDB ID: 2E6J) and the human OCRL-1 ASH domain (PDB ID: 3QBT_B and 3QIS). The same study also generated models for the ASH domains of Drosophila ASP and human ASPM.[1]
Table 1: Structural Comparison of ASH Domains
| Protein (Organism) | PDB ID / Model | Method | Structural Features | Surface Electrostatics |
| This compound (C. elegans) | Modeled | In silico modeling | Ig-like fold, similar to PapD chaperones. | Predicted to have a large basic region overlapping with predicted protein-protein interaction sites.[1] |
| ASPM (H. sapiens) | Modeled | In silico modeling | Ig-like fold. | - |
| Hydin (H. sapiens) | 2E6J | X-ray Diffraction | PapD-like domain with an Ig-like fold.[1] | Shows basic residues.[1] |
| OCRL-1 (H. sapiens) | 3QBT_B, 3QIS | X-ray Diffraction | Ig-like fold.[1] | - |
Structural Alignment Data:
A structural superposition of the modeled Cethis compound ASH domain with the human Hydin PapD-like domain and the human OCRL-1 ASH domain revealed a high degree of structural similarity, despite low sequence identity.[1] The Root Mean Square Deviation (RMSD) for the alignment of the Cethis compound ASH domain model with the Hydin PapD template was less than 2 Å, indicating a close structural relationship.[1]
Functional Comparison of ASH Domain-Containing Proteins
Table 2: Functional Roles of ASH Domain-Containing Proteins
| Protein | Primary Cellular Localization | Key Functions | Associated Diseases |
| This compound | Centrosome, Pericentriolar material | Centrosome maturation, centriole duplication, spindle assembly.[1] | - |
| ASPM | Centrosome, Spindle poles | Mitotic spindle organization, regulation of neurogenesis.[3] | Primary Microcephaly.[3] |
| Hydin | Cilia, Flagella | Ciliary and flagellar motility. | Hydrocephalus, Primary Ciliary Dyskinesia. |
| OCRL-1 | Trans-Golgi network, Endosomes, Clathrin-coated vesicles | Regulation of membrane trafficking, primary cilium formation.[4] | Lowe Oculocerebrorenal Syndrome, Dent Disease 2.[5] |
Protein-Protein Interactions:
The ASH domain is recognized as a protein-protein interaction module. For instance, the ASH domain of OCRL-1 is involved in binding to Rab GTPases, which is crucial for its localization to the Golgi complex and endosomal membranes.[5] The interactomes of these proteins are being explored through techniques like mass spectrometry, revealing complex networks of interactions.[3][6][7][8][9][10][11][12][13][14]
Experimental Protocols
Detailed methodologies are essential for the reproducible study of ASH domain structure and function. Below are protocols for key experiments cited in the comparison.
Experimental Protocol 1: In Vitro Microtubule Co-sedimentation Assay
This assay is used to determine the binding affinity of a protein to microtubules.
-
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Taxol (paclitaxel)
-
BRB80 buffer (80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
Cushion buffer (BRB80 with 60% glycerol)
-
Purified protein of interest (e.g., ASH domain construct)
-
Ultracentrifuge
-
-
Procedure:
-
Microtubule Polymerization:
-
Resuspend purified tubulin in ice-cold BRB80 buffer containing 1 mM GTP.
-
Incubate at 37°C for 30 minutes to allow polymerization.
-
Stabilize the polymerized microtubules by adding Taxol to a final concentration of 20 µM and incubate for another 30 minutes at 37°C.[2]
-
-
Binding Reaction:
-
In a series of tubes, mix a constant concentration of taxol-stabilized microtubules with increasing concentrations of the protein of interest.
-
Incubate the mixture at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
Sedimentation:
-
Carefully layer the binding reaction mixture over a cushion of BRB80 with 60% glycerol (B35011) in an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 30 minutes at 25°C to pellet the microtubules and any bound protein.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant (unbound protein) and pellet (bound protein) fractions by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Quantify the amount of protein in each fraction to determine the dissociation constant (Kd).
-
-
Experimental Protocol 2: Co-immunoprecipitation (Co-IP) for Protein Interaction Analysis
This protocol is used to identify proteins that interact with a specific "bait" protein within a cell lysate.[15][16][17][18]
-
Materials:
-
Cell culture expressing the bait protein
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
-
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the bait protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to the bait protein.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer. For analysis by mass spectrometry, a gentle elution with a low pH buffer is often preferred. For Western blot analysis, elution can be done by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Signaling Pathways and Experimental Workflows
Diagram 1: Generalized Signaling Pathway Involving ASH Domain Proteins
Caption: A generalized signaling pathway illustrating the regulation and function of ASH domain proteins.
Diagram 2: Experimental Workflow for Co-immunoprecipitation followed by Mass Spectrometry
Caption: A streamlined workflow for identifying protein-protein interactions using Co-IP and mass spectrometry.
References
- 1. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The neurological and non-neurological roles of the primary microcephaly-associated protein ASPM [frontiersin.org]
- 4. Lowe Syndrome Protein OCRL1 Interacts with Clathrin and Regulates Protein Trafficking between Endosomes and the Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two new missense mutations in the protein interaction ASH domain of OCRL1 identified in patients with Lowe syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OCRL1 engages with the F-BAR protein pacsin 2 to promote biogenesis of membrane-trafficking intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping protein–protein interactions by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometry-based protein‒protein interaction techniques and their applications in studies of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress in mass spectrometry approaches to profiling protein–protein interactions in the studies of the innate immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 16. assaygenie.com [assaygenie.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. bitesizebio.com [bitesizebio.com]
Unveiling the Centrosomal Hierarchy: The Impact of SPD-2 Mutations on Downstream Protein Localization
A Comparative Guide for Researchers in Cell Biology and Drug Development
The spindle-defective 2 (SPD-2) protein, a conserved component of the centrosome, plays a pivotal role in orchestrating cell division. Its function as a core scaffold is critical for both the duplication of centrioles and the maturation of the surrounding pericentriolar material (PCM). Understanding the precise effects of This compound (B610935) mutations on the localization of downstream proteins is crucial for dissecting the molecular mechanisms of centrosome assembly and identifying potential targets for therapeutic intervention in diseases characterized by aberrant cell proliferation. This guide provides a comparative analysis of the consequences of this compound depletion on key downstream effector proteins, supported by experimental data and detailed protocols.
The Central Role of this compound in Centrosome Assembly
In the nematode Caenorhabditis elegans, this compound is essential for the hierarchical assembly of the centrosome. It localizes to the centrioles throughout the cell cycle and accumulates at the PCM during mitosis.[1][2] Its presence is a prerequisite for the recruitment of several key proteins that are indispensable for the centrosome's function as the primary microtubule-organizing center of the cell.
Quantitative Impact of this compound Depletion on Downstream Protein Localization
The depletion of this compound has a direct and measurable impact on the localization of its downstream targets. While much of the data from C. elegans is qualitative, describing a severe reduction or complete failure of localization, studies in other model organisms like Drosophila melanogaster provide quantitative insights. The following table summarizes the observed effects.
| Downstream Protein | Function | Organism | Effect of this compound Mutation/Depletion on Centrosomal Localization | Reference |
| SPD-5 | Core PCM scaffold protein | C. elegans | Fails to accumulate at the PCM. This compound and SPD-5 are mutually dependent for PCM localization. | [1][2] |
| ZYG-1 | Kinase, master regulator of centriole duplication | C. elegans | Fails to localize to the centrosome, blocking centriole duplication. | [2] |
| γ-tubulin | Microtubule nucleation | C. elegans | Severely reduced localization to the centrosome. | [1] |
| γ-tubulin | Microtubule nucleation | D. melanogaster | Recruitment is reduced to approximately 77% of wild-type levels in this compound null mutants. | |
| AIR-1 (Aurora A) | Kinase, regulates mitotic entry and spindle assembly | C. elegans | Fails to accumulate at the centrosome. | [2] |
Signaling Pathways and Experimental Overviews
To visualize the relationships between this compound and its downstream targets, as well as the typical workflow for studying these interactions, the following diagrams are provided.
Caption: Signaling pathway illustrating this compound's role in PCM maturation and centriole duplication.
Caption: Experimental workflow for analyzing downstream protein localization in this compound mutants.
Experimental Protocols
The following protocols are synthesized from established methods for studying protein localization in C. elegans embryos.
Generation of this compound Depleted Embryos via RNAi by Feeding
Objective: To deplete this compound protein in C. elegans embryos to observe the effects on downstream protein localization.
Materials:
-
C. elegans strain expressing a fluorescently tagged protein of interest (e.g., GFP::ZYG-1).
-
NGM (Nematode Growth Medium) plates containing ampicillin (B1664943) (100 µg/mL) and IPTG (1 mM).
-
E. coli strain HT115 expressing dsRNA against this compound.
-
M9 buffer.
Procedure:
-
Culture the this compound RNAi bacteria overnight in LB medium with ampicillin.
-
Seed the NGM/amp/IPTG plates with the bacterial culture and allow the lawn to grow for 1-2 days at room temperature to induce dsRNA expression.
-
Synchronize a population of worms by bleaching gravid adults to isolate embryos. Hatch the embryos in M9 buffer without food to obtain a synchronized L1 larval population.
-
Place the synchronized L1 larvae onto the this compound RNAi plates.
-
Incubate the worms at 20-25°C and allow them to grow to adulthood.
-
Harvest the F1 embryos from the gravid adults for subsequent analysis.
Immunofluorescence Staining of Centrosomal Proteins in C. elegans Embryos
Objective: To visualize the localization of a specific downstream protein in this compound(RNAi) embryos.
Materials:
-
This compound(RNAi) and control embryos.
-
Methanol (B129727), chilled to -20°C.
-
Phosphate-buffered saline with Tween 20 (PBST).
-
Blocking solution (e.g., 3% BSA in PBST).
-
Primary antibody against the protein of interest (e.g., anti-ZYG-1).
-
Fluorophore-conjugated secondary antibody.
-
DAPI for DNA staining.
-
Mounting medium.
Procedure:
-
Place a drop of M9 buffer containing embryos on a poly-L-lysine coated slide.
-
Perform a "freeze-crack" procedure to permeabilize the embryos: place the slide on a metal block chilled with dry ice for at least 10 minutes, then quickly remove the coverslip with a razor blade.
-
Immediately immerse the slide in -20°C methanol for 10-20 minutes for fixation.
-
Rehydrate the slide in PBST (3 x 10 minutes).
-
Incubate the slide in blocking solution for 1 hour at room temperature in a humidified chamber.
-
Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the slide with PBST (3 x 10 minutes).
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
-
Wash the slide with PBST (3 x 10 minutes).
-
Counterstain with DAPI for 5 minutes.
-
Mount the slide with a drop of mounting medium and seal the coverslip.
Confocal Microscopy and Quantitative Analysis
Objective: To acquire high-resolution images and quantify the fluorescence intensity of the protein of interest at the centrosomes.
Procedure:
-
Image the prepared slides using a confocal microscope with appropriate laser lines and emission filters.
-
Acquire Z-stacks of one-cell stage embryos at metaphase or anaphase, where centrosomes are clearly visible.
-
For quantitative analysis, ensure that all images (control and this compound(RNAi)) are acquired using identical settings (laser power, gain, pinhole size, etc.).
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the fluorescence intensity at the centrosomes.
-
Define a region of interest (ROI) of a fixed size around each centrosome.
-
Measure the mean or integrated fluorescence intensity within the ROI.
-
Subtract the background fluorescence from a nearby cytoplasmic region.
-
-
Statistically compare the background-corrected fluorescence intensities between control and this compound(RNAi) embryos to determine the percentage reduction in protein localization.
Conclusion
The available data unequivocally demonstrates that this compound is an upstream regulator essential for the proper localization of a suite of critical centrosomal proteins, including SPD-5, ZYG-1, AIR-1, and γ-tubulin. Mutations in this compound disrupt the hierarchical assembly of the centrosome, leading to severe defects in cell division. This guide provides a framework for researchers to investigate these dependencies further, offering clear protocols and a summary of the known consequences of this compound loss. The continued quantitative analysis of these protein-protein dependencies will be vital for a complete understanding of centrosome biogenesis and for the development of novel therapeutic strategies targeting cell proliferation.
References
- 1. The Caenorhabditis elegans pericentriolar material components this compound and SPD-5 are monomeric in the cytoplasm before incorporation into the PCM matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Role of SPD-2 in Mitotic Versus Meiotic Divisions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the multifaceted roles of the Spindle-defective 2 (SPD-2) protein and its homologs (like human Cep192) in mitotic and meiotic cell divisions. Drawing upon experimental data, we delineate its functions in centrosome-dependent and -independent spindle assembly, highlighting key differences in its localization, regulation, and necessity across these fundamental biological processes.
Core Concepts: This compound (B610935) as a Master Regulator of Microtubule-Organizing Centers
This compound is a highly conserved coiled-coil protein that serves as a critical scaffolding component for the centrosome, the primary microtubule-organizing center (MTOC) in most animal cells.[1][2] Its functions are pivotal for the accurate segregation of chromosomes, and its dysregulation is implicated in developmental disorders and cancer.[3] This guide will explore the canonical roles of this compound in mitosis and its divergent, and often context-specific, functions during the two rounds of meiotic division.
Part 1: The Role of this compound in Mitosis
In mitotic divisions, this compound is a cornerstone of centrosome biology, executing two fundamental and intertwined functions: centriole duplication and centrosome maturation.[4][5]
1. Centriole Duplication: this compound is one of the earliest proteins to localize to the site of new centriole formation. It acts as a scaffold to recruit other essential duplication factors, including the master regulatory kinase ZYG-1 (Plk4 in humans).[4] This initiation step is crucial for ensuring that a cell entering mitosis possesses two centrosomes, which will form the poles of the bipolar spindle.
2. Centrosome Maturation: As a cell progresses into mitosis, centrosomes dramatically increase their microtubule-nucleating capacity in a process termed maturation. This compound is essential for this process, facilitating the recruitment of a vast matrix of pericentriolar material (PCM) around the centrioles.[4][5] this compound and another key PCM component, SPD-5, are mutually dependent for their localization to the expanding PCM.[4] This expanded PCM scaffold, rich in γ-tubulin ring complexes, is responsible for nucleating the microtubules that form the mitotic spindle. In human cells, Cep192 levels at the centrosome increase approximately tenfold at the onset of mitosis compared to interphase, underscoring its importance in this phase.[1][6]
Signaling Pathway in Mitotic Centrosome Maturation
The recruitment and activation of the PCM scaffold during mitosis is a highly regulated process. This compound plays a central role in a conserved signaling cascade involving Polo-like kinase 1 (PLK-1).
Part 2: The Divergent Roles of this compound in Meiosis
Meiosis involves two consecutive divisions, and the requirements for spindle formation can differ dramatically from mitosis, particularly between male and female gametogenesis.
Female Meiosis (Oogenesis): An Acentrosomal Process
In many species, including C. elegans and mammals, oocytes are acentrosomal, meaning they lack centrioles. Consequently, the meiotic spindles must form through an alternative, acentrosomal pathway.
-
C. elegans Oocytes: Experimental evidence indicates that the core PCM components of the mitotic centrosome, including this compound and SPD-5, are absent from the poles of the acentrosomal meiotic spindle in C. elegans oocytes.[3] This signifies a fundamental departure from its mitotic role; this compound is not required for the assembly of the female meiotic spindle in this organism. Spindle formation is instead driven by microtubule sorting and organization mediated by other factors, such as motor proteins.[3]
-
Mammalian Oocytes: In contrast, the this compound homolog Cep192 plays a crucial role in acentrosomal spindle formation in mouse oocytes. Cep192 is found in the multiple acentriolar MTOCs that form after germinal vesicle breakdown.[7] Depletion of Cep192 from these oocytes leads to the ablation of MTOCs, delayed spindle formation, and chromosome alignment defects.[7] This highlights a key evolutionary divergence in the machinery for acentrosomal spindle assembly between nematodes and mammals.
Male Meiosis (Spermatogenesis): A Centrosome-Dependent Process
Spermatogenesis involves an initial phase of mitotic proliferation of spermatogonia, followed by two meiotic divisions to produce haploid spermatids. In organisms like C. elegans and Drosophila, the sperm contributes the centrioles to the zygote upon fertilization.
-
Centriolar Presence: Unlike oocytes, spermatocytes retain centrioles, which organize the meiotic spindles. In Drosophila, this compound localizes to the large centrioles of primary spermatocytes.[8]
-
Essential Post-Meiotic Function: A critical role for this compound becomes apparent immediately following meiosis. In C. elegans, this compound is essential for the formation of the sperm aster in the newly fertilized embryo.[9] Mutations in this compound lead to a failure in recruiting PCM to the sperm-derived centrioles, which are necessary to form the first mitotic spindle of the embryo.[8][9] This suggests that while this compound is present during the meiotic divisions, its most indispensable function is to prepare the centriole for its post-fertilization role.
Part 3: Quantitative Data Summary
While direct proteomic comparisons of this compound levels between mitotic and meiotic cells are limited, immunofluorescence studies provide semi-quantitative insights into its differential localization and abundance.
| Parameter | Mitotic Division (e.g., C. elegans Embryo) | Meiotic Division (Female - C. elegans Oocyte) | Meiotic Division (Male - Drosophila Spermatocyte) | Post-Meiotic Function (C. elegans Zygote) |
| Centrosome/Spindle Pole Localization | Strong localization to centrioles throughout the cell cycle; high accumulation at the PCM during mitosis.[5] | Absent from the poles of the acentrosomal meiotic spindle.[3] | Localized to the large centrioles.[8] | Essential for recruiting PCM to the sperm-derived centriole.[9] |
| Effect of Depletion | Failure of centriole duplication and PCM recruitment, leading to monopolar or absent spindles.[5] | No reported direct effect on meiotic spindle assembly. | Not fully elucidated, but essential for subsequent zygote development. | Failure to form a functional sperm aster and first mitotic spindle.[9] |
| Protein Level (Relative) | Levels at the centrosome increase significantly (~10-fold in human cells) upon mitotic entry.[1][6] | Not detected at spindle poles. | Present at centrioles. | Required for initial PCM recruitment. |
Part 4: Logical Comparison of this compound Roles
The function of this compound is highly dependent on the presence or absence of centrioles and the specific requirements of the cell division type.
References
- 1. Cep192 Controls the Balance of Centrosome and Non-Centrosomal Microtubules during Interphase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cep192 Controls the Balance of Centrosome and Non-Centrosomal Microtubules during Interphase | PLOS One [journals.plos.org]
- 7. The mammalian this compound ortholog Cep192 regulates centrosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drosophila this compound Recruits PCM to the Sperm Centriole, but Is Dispensable for Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound gene is required for polarization of the anteroposterior axis and formation of the sperm asters in the Caenorhabditis elegans zygote - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of SPD-2 in Acentriolar Microtubule Organizing Centers: A Comparative Guide
Introduction
During cell division, the mitotic spindle, a complex microtubule-based structure, ensures the faithful segregation of chromosomes. In many animal cells, the assembly of this spindle is orchestrated by centrosomes, which serve as the primary Microtubule Organizing Centers (MTOCs). However, certain cell types, such as oocytes of many species, and cells in which centrosomes are experimentally removed or congenitally absent, rely on acentriolar microtubule organizing centers (aMTOCs) for spindle formation.[1] These structures, which can form in the cytoplasm, recruit pericentriolar material (PCM) to nucleate and organize microtubules.[2][3]
Spindle defective 2 (SPD-2), a conserved coiled-coil protein known for its critical role in both PCM recruitment and centriole duplication at centrosomes, has also been implicated in the formation of aMTOCs.[4][5][6] This guide provides an objective comparison of this compound's function in aMTOC assembly with that of other key proteins, supported by experimental data from studies in Drosophila melanogaster somatic cells, a primary model for investigating this process.
Comparative Analysis of Key Proteins in aMTOC Assembly
The formation of aMTOCs in acentriolar Drosophila somatic cells is a hierarchical process involving several key PCM recruitment factors. While this compound is involved, its role appears to be secondary to other essential components.[7][8]
-
This compound (Spindle defective 2): In Drosophila, this compound contributes to the assembly of aMTOCs, but it is not absolutely essential. Its role is considered important but more minor compared to proteins like Asl and Cnn.[3][9] It is thought to function in the recruitment and stabilization of other PCM components, including Cnn.[3] Its human homolog, Cep192, is a major regulator of PCM recruitment and is mutually dependent on Pericentrin for its localization to mitotic centrosomes.[6][10]
-
Asl (Asterless): Asl is an essential upstream factor for aMTOC formation in Drosophila somatic cells. In the absence of centrioles, Asl is required to initiate the cytoplasmic assembly of a PCM scaffold by recruiting downstream proteins like this compound and Cnn.[2][3] In mutant cells lacking Asl, aMTOCs are virtually undetectable, highlighting its critical initiating role, which contrasts with the modulatory function of this compound.[9][11]
-
Cnn (Centrosomin): Cnn is a key scaffolding protein that is also essential for aMTOC formation.[9] Following its recruitment by Asl (a process facilitated by this compound), Cnn forms a scaffold that expands and recruits other PCM components, including the microtubule-nucleating γ-Tubulin Ring Complexes (γ-TuRCs).[3] The loss of Cnn almost completely ablates aMTOC formation, demonstrating its indispensable structural role.[2][11]
-
γ-Tubulin: This protein is the core component of the γ-TuRC, the primary complex responsible for nucleating microtubules. While scaffolding proteins like this compound, Asl, and Cnn are required to recruit and concentrate γ-Tubulin at the aMTOC, γ-Tubulin itself is the direct nucleator of microtubules.[12] Its presence is a definitive marker for a functional MTOC. In Drosophila cells lacking centrioles, γ-Tubulin co-localizes with Cnn and this compound at aMTOCs.[2][9]
Quantitative Data on aMTOC Formation
The following table summarizes quantitative data from studies in acentriolar Drosophila larval brain cells, comparing the efficiency of aMTOC formation in various genetic backgrounds. The presence of aMTOCs was assessed by the detection of γ-Tubulin or Cnn foci at the spindle poles.
| Genotype | aMTOCs Detected (γ-Tubulin Staining) | aMTOCs Detected (Cnn Staining) | Reference |
| Sas-4 mutant (acentriolar) | 50.69% ± 0.83% | 50.69% ± 0.83% | [2][11] |
| This compound Sas-4 double mutant | 27.00% ± 4.33% | 27.00% ± 4.33% | [2][11] |
| cnn; Sas-4 double mutant | 1.23% ± 0.67% | Not Applicable | [2][11] |
| asl mutant (acentriolar) | Undetectable | Undetectable | [9] |
Data represents the percentage of mitotic cells with detectable aMTOCs on at least one spindle pole. Data are expressed as mean ± SEM.
These data clearly demonstrate that while the loss of this compound significantly reduces the efficiency of aMTOC formation (from ~51% to 27%), the loss of Cnn or Asl almost completely eliminates it.[2][3] This supports the model where Asl and Cnn are essential for the pathway, while this compound plays an important, but lesser, role.[7][9]
Signaling Pathways and Experimental Workflows
aMTOC Assembly Pathway
The assembly of aMTOCs in acentriolar Drosophila somatic cells follows a hierarchical pathway. Asl initiates the process, enabling the recruitment of this compound and Cnn, which then form a scaffold for other PCM proteins like γ-Tubulin.
Experimental Workflow for aMTOC Quantification
The quantitative data presented above was generated using immunofluorescence microscopy on Drosophila larval brains. The workflow outlines the key steps from tissue preparation to data analysis.
Experimental Protocols
Immunofluorescent Staining of Drosophila Larval Brains
This protocol is adapted from methodologies described for quantifying aMTOCs.[2]
-
Dissection: Third instar larvae are dissected in Phosphate-Buffered Saline (PBS) to isolate the brain complexes.
-
Fixation: The brains are fixed, typically in a formaldehyde-based solution, to preserve cellular structures.
-
Permeabilization: The tissue is permeabilized using a detergent (e.g., Triton X-100 in PBS) to allow antibodies to access intracellular targets.
-
Blocking: Non-specific antibody binding sites are blocked using a solution like 5% Normal Goat Serum in PBST (PBS + Triton X-100).
-
Primary Antibody Incubation: Brains are incubated overnight at 4°C with primary antibodies targeting proteins of interest. For aMTOC analysis, this includes:
-
Rabbit anti-Cnn or Rabbit anti-γ-Tubulin (to mark aMTOCs)
-
Mouse anti-α-Tubulin (to visualize spindles)
-
Mouse anti-Phospho-Histone H3 (to identify mitotic cells)
-
-
Washing: The brains are washed multiple times in PBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Brains are incubated for 2 hours at room temperature with fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 568, Goat anti-Mouse Alexa Fluor 488). DNA is counterstained with a dye like DAPI.
-
Mounting: After final washes, the brains are mounted on microscope slides in an appropriate mounting medium.
Quantification of aMTOCs
-
Microscopy: Samples are imaged using a fluorescence or confocal microscope. Z-stacks are typically acquired to capture the entire volume of the mitotic cells.
-
Cell Selection: Mitotic cells are identified based on condensed DNA (DAPI staining) and positive staining for Phospho-Histone H3.
-
aMTOC Identification: Within the selected mitotic cells, the presence or absence of distinct foci of Cnn or γ-Tubulin at one or both spindle poles is scored.
-
Data Analysis: For each genotype, the percentage of mitotic cells exhibiting at least one aMTOC is calculated. Statistical significance between genotypes is determined using an appropriate statistical test, such as the Mann-Whitney test.[2][11]
Conclusion
This compound is a conserved protein that participates in the formation of acentriolar microtubule organizing centers in Drosophila somatic cells.[7] However, a comparative analysis with other key factors reveals a hierarchical assembly pathway where its role is significant but subordinate. The proteins Asl and Cnn are essential for the initiation and scaffolding of aMTOCs, respectively, and their absence leads to a near-complete failure of aMTOC formation.[3][9] In contrast, this compound functions as an important, but non-essential, facilitator in this pathway, primarily aiding in the efficient recruitment of the Cnn scaffold.[2] This positions this compound as a key modulator of aMTOC assembly efficiency rather than a core initiator. It is also important to note that other systems, such as mammalian oocytes, utilize different molecular pathways for aMTOC formation, driven by kinases like Plk4 and Aurora A, highlighting the diverse strategies cells employ to organize microtubules in the absence of centrioles.[13]
References
- 1. Interplay between microtubule bundling and sorting factors ensures acentriolar spindle stability during C. elegans oocyte meiosis | PLOS Genetics [journals.plos.org]
- 2. Dissecting the Function and Assembly of Acentriolar Microtubule Organizing Centers in Drosophila Cells In Vivo | PLOS Genetics [journals.plos.org]
- 3. raff.path.ox.ac.uk [raff.path.ox.ac.uk]
- 4. The Caenorhabditis elegans centrosomal protein this compound is required for both pericentriolar material recruitment and centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Centrosome maturation and duplication in C. elegans require the coiled-coil protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mammalian this compound ortholog Cep192 regulates centrosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdbonline.org [sdbonline.org]
- 8. Dissecting the function and assembly of acentriolar microtubule organizing centers in Drosophila cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissecting the Function and Assembly of Acentriolar Microtubule Organizing Centers in Drosophila Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human centrosome organization and function in interphase and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting the Function and Assembly of Acentriolar Microtubule Organizing Centers in Drosophila Cells In Vivo | PLOS Genetics [journals.plos.org]
- 12. γ-Tubulin Is Essential for Acentrosomal Microtubule Nucleation and Coordination of Late Mitotic Events in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plk4 and Aurora A cooperate in the initiation of acentriolar spindle assembly in mammalian oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Conserved Roles of SPD-2/Cep192 in Centrosome Biology: A Comparative Guide
A deep dive into the functional conservation of the pivotal centrosomal protein SPD-2 (B610935)/Cep192 across species, this guide provides a comparative analysis of its role in centrosome maturation and duplication. Supported by quantitative data from depletion studies, detailed experimental protocols, and signaling pathway diagrams, this resource is tailored for researchers, scientists, and drug development professionals investigating centrosome function and its implications in disease.
The spindle-defective protein 2 (this compound) and its human ortholog, Centrosomal Protein 192 (Cep192), are highly conserved master regulators of the centrosome, the primary microtubule-organizing center in animal cells.[1][2] These proteins play a critical role in orchestrating the timely and accurate duplication of centrioles and the maturation of the pericentriolar material (PCM), processes essential for the formation of a bipolar spindle and the faithful segregation of chromosomes during mitosis.[3][4] Dysregulation of this compound/Cep192 function has been linked to developmental disorders and cancer, making it a subject of intense research.[3] This guide compares the function of this compound/Cep192 orthologs in key model organisms, presenting quantitative data on the consequences of their depletion and providing detailed protocols for their study.
Functional Conservation: A Cross-Species Perspective
This compound/Cep192 acts as a scaffold, recruiting a multitude of other essential proteins to the centrosome.[2][5] Its function is conserved from nematodes (Caenorhabditis elegans) and fruit flies (Drosophila melanogaster) to humans, highlighting its fundamental importance in cell division.[3][6][7] While direct cross-species complementation studies with quantitative readouts are not extensively documented in publicly available literature, the remarkable conservation of function can be inferred from the similar phenotypes observed upon depletion of the respective orthologs in different species.
Quantitative Effects of this compound/Cep192 Depletion on Centrosomal Components
The following tables summarize the quantitative effects of this compound/Cep192 depletion on the localization of key centrosomal proteins in different model organisms. This comparative data underscores the conserved role of this compound/Cep192 as an upstream regulator in the centrosome assembly hierarchy.
Table 1: Effects of Cep192 Depletion on Centrosomal Protein Levels in Human Cells
| Measured Parameter | Cell Line | Quantitative Change upon Cep192 Depletion | Reference |
| Centrosomal γ-tubulin | U2OS | ~75% reduction in mitosis | [8] |
| Centrosomal γ-tubulin | Interphase cells | ~25% reduction | [8] |
| Centrosomal Pericentrin | Mitotic cells | Marked decrease | [2] |
| Centrosomal NEDD1 | Mitotic cells | Marked decrease | [2] |
| Centrosomal Plk4 | U2OS | Strong reduction | [9] |
Table 2: Effects of this compound Depletion on Centrosomal Integrity in Drosophila melanogaster
| Measured Parameter | Cell Type | Phenotype upon this compound Mutation | Reference |
| PCM Recruitment to Sperm Centriole | Embryo | Essential for proper recruitment | [6] |
| Centriole Duplication | Somatic cells | Not essential | [6][7] |
| Mitosis in Somatic Cells | Brain cells | Unperturbed | [7] |
Key Signaling Pathways
This compound/Cep192 is a central node in the signaling networks that control centrosome maturation and duplication. Two key pathways are highlighted below, illustrating the role of this compound/Cep192 in recruiting and activating critical kinases.
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of this compound/Cep192 function. The following sections provide protocols for key experiments.
Experimental Workflow: siRNA Knockdown and Rescue
A common strategy to study protein function is to deplete the endogenous protein using siRNA and then express an siRNA-resistant version (or an ortholog) to test for functional rescue.
Protocol 1: Quantitative Immunofluorescence of Centrosomal Proteins
This protocol allows for the quantification of protein levels at the centrosome following experimental manipulation.
Materials:
-
Human cell line (e.g., U2OS, HeLa) grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies against the protein of interest and a centrosomal marker (e.g., γ-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope with a CCD camera and image analysis software
Procedure:
-
Cell Culture and Treatment: Plate cells on sterile coverslips and perform experimental treatments (e.g., siRNA transfection).
-
Fixation: Wash cells with PBS and fix with cold methanol at -20°C for 10 minutes or with 4% paraformaldehyde at room temperature for 15 minutes.
-
Permeabilization: If using paraformaldehyde, wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washes: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Image Acquisition and Analysis: Acquire z-stacks of centrosomes using a fluorescence microscope. Quantify the fluorescence intensity of the protein of interest at the centrosome using image analysis software, using the centrosomal marker to define the region of interest.
Protocol 2: Microtubule Regrowth Assay
This assay measures the microtubule nucleation capacity of centrosomes.
Materials:
-
Cultured cells on coverslips
-
Ice-cold and warm (37°C) cell culture medium
-
Fixative (e.g., cold methanol)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope and image analysis software
Procedure:
-
Microtubule Depolymerization: Place the cells on ice and incubate with ice-cold medium for 30-60 minutes to depolymerize microtubules.
-
Microtubule Regrowth: To initiate regrowth, quickly replace the cold medium with warm (37°C) medium.
-
Time Points: Fix the cells at various time points after adding the warm medium (e.g., 0, 30, 60, 120 seconds). A 0-second time point serves as a control for complete depolymerization.
-
Immunofluorescence: Perform immunofluorescence staining for α-tubulin to visualize the newly formed microtubule asters emanating from the centrosomes.
-
Analysis: Quantify the number and length of microtubules in the asters at each time point to determine the rate of microtubule nucleation.
Protocol 3: Centrosome Overduplication Assay
This assay is used to assess the role of a protein in centriole duplication.
Materials:
-
Cell line prone to centrosome overduplication (e.g., U2OS, CHO)
-
Fixative (e.g., cold methanol)
-
Primary antibodies against a centriolar marker (e.g., Centrin) and a PCM marker (e.g., γ-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with hydroxyurea (e.g., 2 mM for CHO cells, 16 mM for U2OS cells) for an extended period (e.g., 48-72 hours) to arrest them in S-phase and induce centrosome overduplication.[10]
-
Immunofluorescence: Fix and stain the cells with antibodies against Centrin and γ-tubulin to visualize centrioles and centrosomes, respectively.
-
Analysis: Count the number of centrioles (Centrin dots) per centrosome (γ-tubulin focus) in a large population of cells. A decrease in the number of cells with more than four centrioles after depletion of a target protein suggests its involvement in centriole duplication.[1]
Conclusion
The available evidence strongly supports the conserved and fundamental role of this compound/Cep192 in centrosome biology across a wide range of species. While direct quantitative data from cross-species complementation experiments would provide definitive proof of functional interchangeability, the comparative analysis of depletion phenotypes offers compelling indirect evidence. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to further dissect the intricate functions of this master regulator of the centrosome and its role in health and disease.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. benchchem.com [benchchem.com]
- 3. The mammalian this compound ortholog Cep192 regulates centrosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CEP192 centrosomal protein 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drosophila this compound recruits PCM to the sperm centriole, but is dispensable for centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drosophila this compound Recruits PCM to the Sperm Centriole, but Is Dispensable for Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and sustained degradation of the essential centrosome protein CEP192 in live mice using the AID2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sonnenlab.org [sonnenlab.org]
- 10. Quantitative analysis of human centrosome architecture by targeted proteomics and fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of SPD-2
This document provides critical safety and logistical information for the proper disposal of SPD-2 (CAS No. 1643781-40-1), a photo-controlled hydrogen sulfide (B99878) (H₂S) donor. Adherence to these procedures is vital for ensuring a safe laboratory environment and preventing environmental contamination. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Immediate Safety and Hazard Information
This compound is a solid organic compound that is stable under standard laboratory conditions. The primary hazard associated with this compound is the release of toxic hydrogen sulfide (H₂S) gas upon exposure to ultraviolet A (UVA) light.[1] H₂S is a colorless, flammable gas with a characteristic odor of rotten eggs at low concentrations.[1] At higher concentrations, it can cause olfactory fatigue, making it undetectable by smell, and can be lethal.[1]
Key Hazards:
-
Inhalation of H₂S: May cause irritation to the respiratory tract, pulmonary edema, and can be fatal at high concentrations.[1]
-
Eye Contact with H₂S: Can lead to severe irritation and conjunctivitis.[1]
-
Direct Contact with this compound: May cause skin and eye irritation.[1]
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted before handling this compound. The following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[1] |
| Hand Protection | Nitrile or neoprene gloves. Gloves should be inspected for integrity before each use.[1] |
| Body Protection | A flame-retardant laboratory coat.[1] |
| Respiratory Protection | A properly fitted NIOSH-approved respirator with cartridges for acid gases/vapors is required when working with open solutions of this compound or during UVA irradiation.[1] |
Emergency Procedures
| Emergency Situation | Immediate Action |
| Inhalation of H₂S | Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[1] |
| Spill | For small spills of solid this compound, carefully sweep up the material and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material and place it in a sealed container. The area should be well-ventilated, and appropriate respiratory protection should be worn.[1] |
Proper Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as regulations may vary.[1]
Step 1: Segregation of Waste
Proper segregation of chemical waste is crucial to prevent hazardous reactions.
-
Solid Waste: Collect all solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: All liquid waste, including unused solutions and contaminated media, must be collected in a labeled, sealed, and appropriate hazardous waste container.[1] Do not dispose of this compound or its waste down the drain. [1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of in a designated hazardous waste container.[1]
Step 2: Labeling of Waste Containers
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Releases H₂S gas upon exposure to light")
-
The accumulation start date
-
The name of the principal investigator and laboratory contact information
Step 3: Storage of Hazardous Waste
Store this compound waste in a designated and secure satellite accumulation area. This area should be:
-
Well-ventilated
-
Away from sources of light, especially UV light
-
Separated from incompatible materials
Step 4: Arrange for Professional Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to treat or dispose of this compound waste through standard laboratory or municipal waste streams.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
